4,6-Diphenylpyrimidin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-diphenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11H,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUCBEYDRUCBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347207 | |
| Record name | 4,6-diphenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198408 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40230-24-8 | |
| Record name | 4,6-Diphenylpyrimidin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040230248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-diphenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIPHENYLPYRIMIDIN-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD4YQ121L6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-Diphenylpyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of modern chemistry, certain molecular scaffolds serve as foundational pillars for innovation across diverse fields. 4,6-Diphenylpyrimidin-2-amine (DPAM), a key pyrimidine derivative, is one such molecule. With the chemical formula C16H13N3, this compound has garnered significant attention for its utility as a versatile intermediate in both materials science and pharmacology.[1] Its unique electronic properties, stemming from the pyrimidine core, and the capacity for chemical modification at its phenyl and amine substituents make it a valuable precursor for complex functional molecules.[1]
This guide offers an in-depth exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple data sheet to explain the causality behind its characteristics and the experimental methodologies used for its validation. We will delve into its structural attributes, spectroscopic signature, and thermal properties, providing a robust framework for its application in advanced synthesis and material fabrication.
Section 1: Core Molecular and Physical Characteristics
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These characteristics dictate its behavior in various chemical and physical environments, influencing everything from reaction kinetics to biological interactions.
Chemical Identity
-
Chemical Name: this compound
-
Common Synonyms: DPAM, 2-Amino-4,6-diphenylpyrimidine[2]
-
CAS Number: 40230-24-8[1]
Physicochemical Data Summary
The following table summarizes the key physicochemical data for this compound, compiled from validated sources. These parameters are critical for predicting its solubility, stability, and suitability for various applications.
| Property | Value | Source(s) |
| Appearance | White to Light yellow to Light orange powder/crystal | [1][2] |
| Melting Point | 132.0 to 136.0 °C | [1][2][3] |
| XlogP (Predicted) | 3.2 | [4] |
| UV-Vis λmax | 332 nm (in 50% EtOH) | [2][3] |
| Storage Condition | Keep in dark place, Inert atmosphere, Room temperature | [2][3] |
Expert Insight: The predicted XlogP value of 3.2 suggests that this compound is a lipophilic compound, indicating a preference for non-polar environments over aqueous ones.[4] This is a crucial consideration in drug development for predicting membrane permeability and in materials science for selecting appropriate solvents for processing.
Section 2: Synthesis and Structural Elucidation
The reliability of any research or development effort hinges on the quality and purity of the starting materials. This section details a common and robust synthetic route to this compound and the analytical workflow required to validate its identity and purity.
General Synthesis Pathway
The synthesis of this compound is typically achieved through a well-established two-step process.[6][7] First, a chalcone intermediate (1,3-diphenylprop-2-en-1-one) is formed via a Claisen-Schmidt condensation of benzaldehyde and acetophenone.[7] This intermediate is then cyclized with guanidine hydrochloride in the presence of a suitable solvent, such as dimethylformamide (DMF), to yield the final pyrimidine derivative.[6][7]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
The following protocol is a generalized procedure based on methodologies reported in the literature.[6][8]
Objective: To synthesize this compound from a chalcone intermediate.
Materials:
-
1,3-diphenylprop-2-en-1-one (Substituted Chalcone)
-
Guanidine Hydrochloride
-
Dimethylformamide (DMF)
-
Methanol (for recrystallization)
-
Petroleum Ether (for washing)
-
Crushed Ice
Procedure:
-
In a round-bottom flask, combine an equimolar quantity of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).[6]
-
Add dimethylformamide (DMF) as the solvent.
-
Reflux the reaction mixture with stirring at a temperature of 50–60 °C for 6–7 hours.[6][8]
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice to precipitate the crude product.[6]
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the solid product using a Buchner funnel and wash it with cold water.
-
Recrystallize the crude product from methanol to purify it.
-
Wash the purified crystals with petroleum ether and dry them thoroughly.
Trustworthiness: This self-validating protocol relies on precipitation and recrystallization, classic purification techniques that leverage differences in solubility between the product and impurities at varying temperatures. The final purity should be confirmed using the characterization methods outlined below.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized this compound is a critical step. A multi-technique approach ensures a comprehensive and reliable validation.
Caption: Standard analytical workflow for compound validation.
Methodologies:
-
FT-IR Spectroscopy: Used to identify key functional groups. Expected peaks include N-H stretching for the amine group (~3300-3400 cm⁻¹) and C=N stretching for the pyrimidine ring (~1589 cm⁻¹).[6][8]
-
¹H NMR Spectroscopy: Provides information on the chemical environment of protons. The spectrum would show characteristic multiplets in the aromatic region for the phenyl rings and a signal for the amine protons.[6][8]
-
Mass Spectrometry: Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 247.29 g/mol .[8]
-
Thin-Layer Chromatography (TLC): A rapid method to assess the purity of the synthesized compound. A single spot indicates a high degree of purity.[9]
Section 3: Applications and Broader Significance
The physicochemical properties of this compound make it a highly valuable building block in several advanced applications.
-
Organic Electronics: DPAM serves as a foundational component in the synthesis of more complex molecules used in organic light-emitting diodes (OLEDs).[1] The pyrimidine core possesses unique electronic properties that can be fine-tuned by modifying the phenyl and amine groups, allowing for the development of novel materials with specific optoelectronic characteristics.[1]
-
Medicinal Chemistry: Pyrimidine derivatives are a well-known class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[6][10] this compound derivatives have been specifically investigated for their potential as anticancer agents, with some showing inhibitory activity against targets like Aurora kinase A.[11] The scaffold's ability to be readily functionalized allows for the creation of large libraries of compounds for pharmacological screening.
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for scientific innovation. Its well-defined physicochemical properties, including a melting point of 132.0-136.0 °C and a lipophilic nature indicated by a predicted XlogP of 3.2, provide a solid foundation for its use in reproducible and scalable applications.[1][3][4] The straightforward and high-yielding synthesis, coupled with a robust analytical validation workflow, ensures that researchers can access high-purity material for their work. From developing next-generation OLEDs to designing novel therapeutic agents, a comprehensive understanding of this molecule's characteristics is the first step toward unlocking its full potential.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound.
- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
- ChemBK. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate.
- Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. BMC Chemistry, 13(1), 77.
- PubChemLite. (n.d.). This compound (C16H13N3).
- ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,6-Diphenylpyrimidin-2-amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Diphenylpyrimidin-2-amine is a heterocyclic aromatic amine that has garnered significant interest in both materials science and medicinal chemistry. Its rigid, planar structure, coupled with the presence of reactive amine and phenyl functionalities, makes it a versatile building block for the synthesis of a wide array of complex molecules. In the realm of drug discovery, the 2-aminopyrimidine scaffold is a well-recognized pharmacophore, present in numerous biologically active compounds.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound, with a particular focus on its relevance to researchers and professionals in drug development.
Molecular Structure and Formula
The structural integrity of this compound is fundamental to its chemical behavior and biological activity. A thorough understanding of its molecular architecture is therefore paramount for its effective utilization in research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 40230-24-8[2][3][4][5] |
| Molecular Formula | C₁₆H₁₃N₃[2][3][4][6][7][8] |
| Molecular Weight | 247.30 g/mol [3][6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3[8] |
| InChI Key | KZUCBEYDRUCBCS-UHFFFAOYSA-N[7][8] |
Structural Elucidation
The molecule consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted with a primary amine group (-NH₂) at the 2-position and two phenyl groups at the 4- and 6-positions.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 132.0 to 136.0 °C | [2][5][6] |
| Solubility | Soluble in dimethylformamide (DMF) and other polar organic solvents. | [1] |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [5][6] |
| λmax | 332 nm (in 50% EtOH) | [5][6] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound is the cyclocondensation reaction between 1,3-diphenyl-2-propen-1-one (chalcone) and a guanidine salt.[1] This reaction is a classic example of the construction of the pyrimidine ring system.
Reaction Scheme
Detailed Experimental Protocol
This protocol is a representative procedure based on commonly cited methods in the literature.[1]
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Guanidine Hydrochloride
-
Dimethylformamide (DMF)
-
Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1,3-diphenyl-2-propen-1-one and guanidine hydrochloride.
-
Add a sufficient volume of dimethylformamide (DMF) to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Guanidine Hydrochloride: Serves as the nitrogen-containing component to form the pyrimidine ring. The hydrochloride salt is stable and easy to handle.
-
DMF as Solvent: A polar aprotic solvent with a high boiling point, suitable for reflux conditions and for dissolving the reactants.
-
Reflux: Provides the necessary thermal energy to overcome the activation barrier of the cyclocondensation reaction.
-
Precipitation in Ice-Cold Water: The product is typically insoluble in water, allowing for its separation from the water-soluble DMF and any unreacted guanidine hydrochloride.
-
Recrystallization: A standard purification technique to remove impurities and obtain a highly pure crystalline product.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. Based on literature data for this compound and its derivatives, the following characteristic signals are expected:[1]
-
δ ~5.30 ppm (broad singlet, 2H): This signal corresponds to the two protons of the primary amine group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Aromatic Region (multiplets): The protons of the two phenyl rings and the single proton on the pyrimidine ring (at C5) will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and multiplicities will depend on the specific electronic environment and coupling interactions. The C5 proton of the pyrimidine ring is often observed as a singlet.
¹³C NMR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:[1]
-
~3314 cm⁻¹: N-H stretching vibrations of the primary amine group.
-
~1563 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1540 cm⁻¹: C=N stretching vibrations of the pyrimidine ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 247, corresponding to the molecular weight of this compound.
Applications in Drug Development and Materials Science
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a variety of biologically active compounds.
As a Scaffold for Bioactive Molecules
Derivatives of this compound have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Numerous studies have demonstrated the potent anti-proliferative effects of 4,6-diarylpyrimidine derivatives against various cancer cell lines.[9][10][11] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways.
-
Enzyme Inhibition: The 4,6-diphenylpyrimidine core has been utilized to design inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases.
-
Anti-inflammatory Activity: Certain derivatives have shown significant anti-inflammatory properties in preclinical models.
The general workflow for utilizing this scaffold in drug discovery is outlined below:
Applications in Materials Science
Beyond its pharmaceutical applications, this compound is a valuable intermediate in the synthesis of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs).[2] The pyrimidine ring's electron-deficient nature, combined with the potential for tuning the electronic properties through substitution on the phenyl rings and the amino group, makes it an attractive component for designing new emissive and charge-transport materials.[2]
Conclusion
This compound is a molecule of significant academic and industrial importance. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for researchers in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental properties and applications, serving as a valuable resource for scientists and professionals seeking to leverage this important chemical entity in their research and development endeavors.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]
-
Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H13N3). Retrieved from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Faruk, M. O., et al. (2025). Antioxidant and Anticancer Potentials of Some Pyrazole and Pyrimidine Derivatives of 1,3-Diphenylprop-2-en-1-one. Bangladesh Pharmaceutical Journal, 28(2), 142-151. Retrieved from [Link]
-
Kim, J. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Journal of ancer Prevention, 24(2), 96–106. Retrieved from [Link]
-
Kim, J. Y., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1824-S1829. Retrieved from [Link]
-
Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 647-652. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. 40230-24-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, CasNo.40230-24-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]
- 9. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4,6-Diphenylpyrimidin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the 4,6-Diphenylpyrimidin-2-amine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids.[1][2][3] Within the vast landscape of pyrimidine chemistry, the this compound scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of compounds, tailored for researchers, scientists, and drug development professionals. The inherent structural features of this scaffold, particularly the diaryl substitution at positions 4 and 6 and the primary amine at position 2, offer a unique three-dimensional arrangement that facilitates interactions with a variety of biological targets. This has led to the development of derivatives with potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document will delve into the core scientific principles underpinning these activities, offering both field-proven insights and detailed experimental methodologies to empower further research and development in this exciting area of medicinal chemistry.
Synthetic Strategies: Accessing the this compound Core
The synthesis of this compound derivatives is typically achieved through a well-established and robust chemical pathway.[4] The most common and efficient method involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde to form a chalcone intermediate. This is followed by a cyclocondensation reaction of the chalcone with guanidine hydrochloride in the presence of a base.[1][5][6] This versatile approach allows for the introduction of a wide array of substituents on the two phenyl rings, enabling the systematic exploration of structure-activity relationships (SAR).
General Synthetic Protocol:
A general and reliable method for the synthesis of this compound derivatives is outlined below.[5][6]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Pyrimidine Ring Formation (Cyclocondensation)
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF) in the presence of a base (e.g., sodium hydroxide or potassium ethoxide).[1][5]
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-8 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or methanol) to yield the desired this compound derivative.
Caption: Mechanism of anticancer activity via Aurora Kinase A inhibition.
Experimental Protocol: In Vitro Anticancer Activity Assessment
MTT Assay for Cell Viability
This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a final concentration range that will capture the IC50 value. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
| Derivative | Modification | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | HCT116 (Colon) | Not explicitly stated, but identified as a potent inhibitor | [7] |
| Compound III-3A | 4,6-diaryl-2-pyrimidinamine derivative | MCF-7 (Breast) | Significantly inhibits proliferation | [8] |
| Compound 1e | 2-amino-4,6-diarylpyrimidine derivative | K562 (Leukemia) | 8.77 ± 0.55 | [9] |
| Compound 1g | 2-amino-4,6-diarylpyrimidine derivative | K562 (Leukemia) | Not specified, but identified as active | [9] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Several this compound derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. [2][3][5][6]
Mechanism of Action and In Vivo Evaluation
The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced rat paw edema model, a classic in vivo assay for acute inflammation. [5][6]The mechanism is believed to involve the inhibition of inflammatory mediators.
A study on a series of 4,6-substituted di-(phenyl) pyrimidin-2-amines revealed that compounds with electron-withdrawing groups, such as a nitro group, exhibited enhanced anti-inflammatory activity. [5]For instance, 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine showed a highly significant reduction in paw edema. [5]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle only), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
| Compound | Substitution | % Inhibition of Edema (after 3h) | Reference |
| IIa | 4-(4-nitrophenyl)-6-phenyl | Highly significant reduction | [5] |
| IIb | 4-(4-methoxyphenyl)-6-phenyl | Highly significant reduction | [5] |
| Indomethacin (Standard) | - | Significant reduction | [5] |
Antimicrobial and Other Biological Activities
Beyond their anticancer and anti-inflammatory effects, this compound derivatives have shown promise in other therapeutic areas.
-
Antimicrobial Activity: Some derivatives have been reported to possess antibacterial and antifungal properties. [7][10]The evaluation of antimicrobial activity is typically performed using standard methods such as the agar well diffusion assay or by determining the minimum inhibitory concentration (MIC).
-
Neuroprotective Activity: A series of propargyl-containing 4,6-diphenylpyrimidine derivatives were synthesized and evaluated as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathogenesis of Alzheimer's disease. [11][12]Several of these compounds exhibited potent, nanomolar inhibition of both enzymes and demonstrated neuroprotective effects in cell-based assays. [11][12]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the wide range of biological activities, particularly in oncology and inflammation, make it an attractive starting point for medicinal chemists. Future research should focus on:
-
Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the phenyl rings and the 2-amino group to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their pharmacological effects.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(3), 249-254. [Link]
-
Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Tumor Biology, 41(6), 1010428319852296. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. Inno Pharmchem. [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. ResearchGate. [Link]
-
Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(4), 638-643. [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ScienceDirect. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and anti-i - ResearchGate. ResearchGate. [Link]
-
Garg, V. (2020). ANTIMICROBIAL ASSAY AND 4, 6 - DIPHENYL- 3, 4-DIHYDROPYRIMIDINE-2(H). Informative Journals. [Link]
-
Kumar, B., et al. (2018). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 283-298. [Link]
-
Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. PubMed. [Link]
-
Dung, H. T. K., et al. (2022). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 12(48), 31215-31229. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. informativejournals.com [informativejournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass) of 4,6-Diphenylpyrimidin-2-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Diphenylpyrimidin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₆H₁₃N₃), a pivotal chemical intermediate in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] As a Senior Application Scientist, this document moves beyond a mere presentation of data, offering a deep dive into the structural elucidation of this molecule through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource. All methodologies and interpretations are grounded in established spectroscopic principles and supported by scientific literature.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic amine. The core structure consists of a pyrimidine ring substituted with two phenyl groups at the C4 and C6 positions and an amine group at the C2 position. This specific arrangement of aromatic and heteroaromatic systems imparts the unique electronic properties that make it a valuable building block in materials science.[1]
-
Molecular Formula: C₁₆H₁₃N₃
-
Molecular Weight: 247.29 g/mol [2]
-
Appearance: Typically a white crystalline powder[1]
-
Melting Point: 132.0 to 136.0 °C
-
Chemical Name: this compound[3]
Caption: General workflow for spectroscopic structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to reveal characteristic vibrations for the amine N-H bonds, aromatic C-H bonds, and the C=C and C=N bonds within the aromatic and heteroaromatic rings.
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: A small amount of the sample (~1-2 mg) is finely ground with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The use of KBr is critical as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent disc.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample chamber is recorded first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Interpretation of IR Spectrum
The IR spectrum provides a fingerprint of the molecule's covalent bonds. For this compound, the key is to identify the vibrations associated with the primary amine and the extensive aromatic system.
-
N-H Stretching: As a primary amine (R-NH₂), the molecule is expected to show two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region. [4]This is a textbook example of asymmetric and symmetric stretching modes; the two N-H bonds vibrate both in-phase and out-of-phase, leading to two absorptions. This is a definitive marker for a primary amine.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the phenyl and pyrimidine rings typically occurs just above 3000 cm⁻¹.
-
C=N and C=C Stretching: The region from 1650-1500 cm⁻¹ is complex, containing multiple overlapping bands from the C=N stretching of the pyrimidine ring and the C=C stretching of all three aromatic rings. [5][6]* N-H Bending: The scissoring vibration of the primary amine group is expected to appear as a distinct band in the 1650-1580 cm⁻¹ range. [4]* C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of aromatic C-H out-of-plane bending. The exact position of these bands can give clues about the substitution pattern on the phenyl rings (monosubstituted in this case). [7]
Data Summary: IR
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3450 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (N-H) |
| ~3100 - 3000 | Stretch | Aromatic (C-H) |
| ~1650 - 1580 | Bend (Scissoring) | Primary Amine (N-H) |
| ~1620 - 1500 | Ring Stretch | Aromatic/Heteroaromatic (C=C, C=N) |
| ~1335 - 1250 | Stretch | Aromatic Amine (C-N) |
| ~900 - 675 | Out-of-Plane Bend | Aromatic (C-H) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, a complete structural assignment can be made.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. [8][9]The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its tendency not to exchange with amine protons, keeping the NH₂ signal sharp.
-
Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). [7]Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum should account for all 13 protons in the molecule, which are located in four distinct chemical environments.
-
Amine Protons (NH₂): These two protons are expected to appear as a broad singlet. The chemical shift can vary depending on solvent and concentration but is often found in the range of 3.9-5.4 ppm. [9][10]The signal is a singlet because there are no adjacent protons to couple with, and its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Phenyl Protons (Ar-H): The ten protons on the two phenyl rings will appear as complex multiplets in the aromatic region, typically between 7.0 and 8.2 ppm. [10]Protons ortho to the pyrimidine ring will be the most deshielded (further downfield) due to the ring's electron-withdrawing nature.
-
Pyrimidine Proton (C5-H): There is a single proton on the pyrimidine ring at the C5 position. Being isolated from other protons, it is expected to appear as a sharp singlet, likely in the aromatic region around 7.0-7.5 ppm. [9]
Data Summary: ¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.2 | Multiplet | 10H | Phenyl Protons (Ar-H) |
| ~7.0 - 7.5 | Singlet | 1H | Pyrimidine C5-H |
| ~3.9 - 5.4 | Broad Singlet | 2H | Amine Protons (-NH₂) |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect to see 9 distinct signals instead of 16.
-
Pyrimidine Carbons: The three carbons of the pyrimidine ring will have characteristic shifts. C2, bonded to three nitrogen atoms, will be significantly downfield. C4 and C6, being equivalent and bonded to a nitrogen and a phenyl group, will also be downfield. C5 will be the most upfield of the ring carbons. [11]* Phenyl Carbons: For the two equivalent phenyl groups, we expect four signals: one for the ipso-carbon (attached to the pyrimidine), and three for the ortho, meta, and para carbons. The typical range for aromatic carbons is 120-140 ppm. [12]
Data Summary: ¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| > 160 | C2, C4, C6 (Pyrimidine) |
| ~138 | C-ipso (Phenyl) |
| ~125 - 130 | C-ortho, C-meta, C-para (Phenyl) |
| ~110 | C5 (Pyrimidine) |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). [13]This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Interpretation of Mass Spectrum
-
Molecular Ion Peak: The most critical piece of information is the molecular ion peak (M⁺•). For this compound, with a molecular weight of 247.29, this peak should appear at m/z = 247. [3]The presence of this peak confirms the molecular weight. In some soft ionization techniques like ESI, the [M+H]⁺ peak at m/z 248 would be dominant. [3]* Fragmentation Pattern: The high energy of EI causes the molecular ion to fragment in a predictable way. The stability of the pyrimidine ring often results in it being retained in many fragment ions. [13]Key fragmentations could include the loss of a hydrogen radical to form an ion at m/z 246, or cleavage of the phenyl groups.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Data Summary: Mass Spectrometry
| m/z | Proposed Fragment |
| 247 | [M]⁺• (Molecular Ion) |
| 246 | [M-H]⁺ |
| 170 | [M-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. IR spectroscopy confirms the presence of the primary amine and aromatic functionalities. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeletons, respectively. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. The combined data from these orthogonal techniques provides a high degree of confidence in the structural assignment, a critical requirement for any downstream application in research or industry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.
- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.).
- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate.
- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate.
- Marradi, M., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers. ACS Publications.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH.
- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds. (2022). NIH.
- Supplementary Information for - The Royal Society of Chemistry. (n.d.).
- Rane, S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- PubChem. (n.d.). N,4-Dimethyl-6-phenylpyrimidin-2-amine.
- PubChemLite. (n.d.). This compound (C16H13N3).
- ChemBK. (n.d.). This compound.
- ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Pyrimidine Core: A Privileged Scaffold for Precision Oncology
An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for 4,6-Diphenylpyrimidin-2-amine
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities and its presence in numerous FDA-approved therapeutics.[1][2] Specifically, the this compound core represents a promising starting point for the development of novel targeted therapies. This technical guide provides a comprehensive overview of the potential therapeutic targets for this compound class, with a primary focus on protein kinases and hormone receptors. We will delve into the rationale behind target selection, provide detailed, field-proven protocols for target validation, and illustrate the underlying biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this privileged chemical scaffold.
Introduction: The Therapeutic Promise of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids, rendering it a molecule of immense biological significance.[2] In drug discovery, pyrimidine derivatives have emerged as "privileged scaffolds" due to their ability to interact with a wide array of biological targets with high affinity and specificity.[3] The 2-aminopyrimidine moiety is particularly adept at forming crucial hydrogen bonds within the ATP-binding pocket of protein kinases, acting as a bioisostere for the natural purine ring of ATP.[1][3] This mimicry is the foundation for the development of a multitude of kinase inhibitors. The addition of diphenyl groups at the 4 and 6 positions provides a modifiable framework to enhance potency and selectivity for specific targets. While the primary focus has been on oncology, the therapeutic landscape for pyrimidine derivatives is expanding to include inflammatory conditions, neurodegenerative diseases, and other disorders.[4][5][6]
Primary Therapeutic Target Class: Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[3][7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[8] The this compound scaffold is an excellent candidate for developing ATP-competitive kinase inhibitors.
Aurora Kinase A (AURKA): A Key Regulator of Mitosis
Rationale for Target Selection: Aurora Kinase A (AURKA) is a serine/threonine kinase that is essential for proper mitotic progression, including centrosome maturation and spindle assembly.[9][10] Overexpression of AURKA is frequently observed in various cancers and is associated with tumorigenesis and genomic instability.[11][12] Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against AURKA, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[11][13] This makes AURKA a highly attractive target for compounds based on the this compound core.
Signaling Pathway:
Caption: AURKA signaling pathway and point of inhibition.
Experimental Validation: In Vitro AURKA Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay and Chemi-Verse™ Aurora Kinase A Assay Kit.[9][12][14] It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Experimental Workflow Diagram:
Caption: Workflow for an in vitro luminescence-based kinase assay.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Dispense a small volume (e.g., 2.5 µL) of each compound concentration into a 384-well white assay plate. Include wells for positive control (DMSO vehicle) and blank (no enzyme).[14]
-
-
Reagent Preparation:
-
Thaw recombinant human AURKA enzyme, 5x Kinase Assay Buffer, ATP, and substrate (e.g., Kemptide) on ice.[14]
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water.
-
Prepare the Kinase/Substrate Master Mix in 1x Kinase Assay Buffer. The final concentrations should be optimized, but a starting point could be 5 ng/µL AURKA and 1 mg/mL Kemptide.[14]
-
-
Kinase Reaction:
-
Add the Kinase/Substrate Master Mix (e.g., 10 µL) to the wells containing the test compound and positive control. Add 1x Kinase Assay Buffer to the blank wells.[14]
-
Initiate the kinase reaction by adding the ATP solution (e.g., 12.5 µL of a master mix containing ATP and other buffer components). A final ATP concentration near the Km of the enzyme is recommended for accurate IC50 determination.[14]
-
Incubate the plate at 30°C for 45-60 minutes.[14]
-
-
Signal Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent (e.g., 25 µL) to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.[9]
-
Add Kinase Detection Reagent (e.g., 50 µL) to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.[14]
-
Incubate at room temperature for 30-45 minutes to allow the signal to stabilize.[14]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and blank (100% inhibition) controls.
-
Use software such as GraphPad Prism to plot the percent inhibition against the log of the inhibitor concentration and fit the data to a non-linear regression model (log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.[3][15]
-
Quantitative Data Summary:
| Parameter | Typical Value/Range | Reference |
| AURKA Enzyme | 5 ng/µL | [14] |
| Substrate (Kemptide) | 1 mg/mL | [14] |
| ATP Concentration | ~ Km of AURKA | [14] |
| Incubation Time | 45-60 minutes | [14] |
| Assay Format | 96- or 384-well plate | [14][16] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Gatekeeper of Angiogenesis
Rationale for Target Selection: VEGFR-2 (also known as KDR) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6] This process is essential for tumor growth and metastasis.[6] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy. Pyrimidine-based compounds have been successfully developed as VEGFR-2 inhibitors.[17] A series of 4,6-diaryl-2-pyrimidinamine derivatives were shown to inhibit VEGFR-2 phosphorylation and angiogenesis, highlighting the potential of this scaffold to target this critical pathway.[17]
Experimental Validation: Cell-Based VEGFR-2 Phosphorylation Assay
This protocol describes how to measure the inhibition of VEGF-induced VEGFR-2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs).
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HUVECs in appropriate endothelial cell growth medium.
-
Seed HUVECs into 96-well plates and allow them to grow to near confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor phosphorylation.[18]
-
-
Compound Treatment:
-
Treat the serum-starved HUVECs with various concentrations of this compound for a predetermined time (e.g., 4 hours).[19] Include a vehicle control (DMSO).
-
-
VEGF Stimulation:
-
Cell Lysis and Analysis:
-
Data Analysis:
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration relative to the VEGF-stimulated vehicle control.
-
Determine the IC50 value using GraphPad Prism as described previously.[3][15]
-
Secondary Target Class: Hormone Receptors
Estrogen Receptor (ER): A Driver in Breast Cancer
Rationale for Target Selection: The estrogen receptor (ER) is a key driver in the majority of breast cancers.[17] Selective Estrogen Receptor Modulators (SERMs) are a mainstay of endocrine therapy. Interestingly, some pyrimidine derivatives have been designed to possess dual activity, antagonizing the ER while also inhibiting kinases like VEGFR-2.[17] This dual-action approach could offer a strategy to overcome resistance to traditional endocrine therapies.
Experimental Validation: MCF-7 Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the estrogen-induced proliferation of ER-positive MCF-7 breast cancer cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seed the cells in a 96-well plate at a low density (e.g., 1,000-3,000 cells/well) and allow them to attach overnight.[20]
-
-
Treatment:
-
Treat the cells with serial dilutions of this compound in the presence of a fixed, proliferation-inducing concentration of estradiol (E2, e.g., 10 nM).[21]
-
Include controls for vehicle, E2 alone, and the test compound alone.
-
Incubate for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.
-
-
Proliferation Measurement:
-
Data Analysis:
Conclusion and Future Directions
The this compound scaffold is a highly versatile and promising starting point for the development of targeted therapeutics, particularly in the realm of oncology. The primary targets for this class of compounds are protein kinases, with AURKA and VEGFR-2 representing compelling examples due to their critical roles in cell division and angiogenesis, respectively. Furthermore, the potential for dual-targeting of kinases and hormone receptors like ER opens up exciting avenues for creating novel anti-cancer agents with improved efficacy and the ability to overcome drug resistance. The detailed protocols provided in this guide offer a robust framework for the identification and validation of these and other potential therapeutic targets. Future work should focus on optimizing the structure of this compound derivatives to enhance their potency and selectivity for specific targets, as well as exploring their therapeutic potential in other disease areas where the identified targets are implicated.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). Retrieved from [Link]
-
How to determine an IC50. (n.d.). GraphPad. Retrieved from [Link]
- Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. (2019). Tumor Biology, 41(6), 1010428319852292.
-
IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. (2024, September 19). [Video]. YouTube. [Link]
-
In vitro NLK Kinase Assay. (n.d.). Retrieved from [Link]
-
(PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio. (2018, March 28). [Video]. YouTube. [Link]
-
Fitting the absolute IC50. (n.d.). GraphPad. Retrieved from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). [Video]. YouTube. [Link]
-
Determination of IC50 values using GraphPad Prism. (n.d.). Retrieved from [Link]
-
IC50 and Percent Inhibition by GraphPad Prism 8. (2022, March 25). ResearchGate. Retrieved from [Link]
- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 807, 25-42.
-
Arcadia: a visualization tool for metabolic pathways. (n.d.). Retrieved from [Link]
- Lanthanide Luminescence Assays. (n.d.). The Parker Lab @ UMN.
- Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay. (2014). PLoS ONE, 9(5), e99201.
-
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Retrieved from [Link]
-
Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. (2022). Analytical Chemistry, 94(30), 10636-10643.
-
Gremlin is a novel agonist of the major proangiogenic receptor VEGFR2. (n.d.). Retrieved from [Link]
- Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. (2024). Analytical Chemistry.
- Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal-Organic Framework via ATP-to-ADP Conversion. (2024). Analytical Chemistry.
-
(PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Proliferation protocol optimization using MCF7. Cell number of MCF7... (n.d.). ResearchGate. Retrieved from [Link]
-
Cell proliferation assays in MCF-7:5C antihormone-resistant breast... (n.d.). ResearchGate. Retrieved from [Link]
-
Interactive Visualization of Metabolic Pathways. (n.d.). Retrieved from [Link]
-
The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF. (n.d.). Retrieved from [Link]
-
Application of Graph-based Data Mining to Metabolic Pathways. (n.d.). ResearchGate. Retrieved from [Link]
-
Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors. (n.d.). Retrieved from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds. (2017). International Journal of Molecular Sciences, 18(3), 586.
- A graph layout algorithm for drawing metabolic pathways. (2000).
-
Effects of Tamoxifen and Ghrelin in ER-positive MCF-7 and ER-negative MDA-MB231 Breast Cancer Cells. (n.d.). Retrieved from [Link]
-
Indolic compounds inhibit VEGF-induced VEGFR-2 phosphorilation. HUVECs... (n.d.). ResearchGate. Retrieved from [Link]
-
Analysis of VEGFR2 pathway in HUVEC cells (A) Western blot analysis and... (n.d.). ResearchGate. Retrieved from [Link]
-
DOT language — Beginner. (Graph description language). (2017, October 16). Medium. [Link]
-
Tips for Pathway Schematic design? (n.d.). Reddit. Retrieved from [Link]
-
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
Sources
- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. graphpad.com [graphpad.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. iris.unibs.it [iris.unibs.it]
- 19. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jcpjournal.org [jcpjournal.org]
- 22. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
The Emergence of 4,6-Diphenylpyrimidin-2-amine Derivatives as Potent Kinase Inhibitors: A Technical Guide for Drug Discovery
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, including a significant number of approved kinase inhibitors.[1] Within this broad class, 4,6-diphenylpyrimidin-2-amine derivatives have emerged as a particularly promising chemotype for the development of novel anticancer agents. This technical guide provides a comprehensive analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and mechanism of action as a potent inhibitor of key oncogenic kinases, with a primary focus on Aurora Kinase A (AURKA). We will explore the causality behind experimental design, from initial synthesis to cellular evaluation, and provide detailed, field-proven protocols for key assays. This document is intended to serve as a foundational resource for researchers aiming to exploit the therapeutic potential of this versatile chemical scaffold.
The Strategic Advantage of the Pyrimidine Core in Kinase Inhibition
Protein kinases, which regulate a vast array of cellular processes, represent one of the most critical target classes in modern oncology.[2] The development of small molecule inhibitors that compete with ATP for binding to the kinase active site has revolutionized cancer therapy.[3] The pyrimidine ring is a bioisostere of the adenine core of ATP, making it an ideal foundational structure for designing ATP-competitive inhibitors.[4] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase domain, a key anchoring point for many inhibitors. The 2, 4, and 6 positions of the pyrimidine ring provide versatile vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] The this compound scaffold specifically positions two aryl groups that can be tailored to explore distinct pockets within the kinase active site, while the 2-amino group serves as another key interaction point.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives is typically achieved through a well-established condensation reaction. The commonest and most efficient method involves the reaction of a substituted chalcone (an α,β-unsaturated ketone) with guanidine hydrochloride.[5] This Claisen-Schmidt condensation followed by cyclization provides a robust route to the core scaffold.
The general synthetic workflow is depicted below:
Caption: General Synthetic Workflow for this compound Derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol describes the synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, a representative compound from this class.[5]
Part A: Synthesis of (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 4-methoxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (20 mL) in a flask.
-
Cool the mixture in an ice bath to 0-2 °C.
-
Add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 3-4 hours at this temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
Part B: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
-
In a round-bottom flask, combine the chalcone from Part A (0.01 mol) and guanidine hydrochloride (0.01 mol).
-
Add dimethylformamide (DMF) (15 mL) as the solvent.
-
Reflux the reaction mixture at 50-60 °C for 6-7 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture and pour it into crushed ice.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the solid product, wash with cold water, and recrystallize from methanol to obtain the final this compound derivative.
Structure-Activity Relationship (SAR) and Target Profile
The therapeutic potential of this compound derivatives is defined by the nature and position of substituents on the two phenyl rings. A key study by Lee et al. (2019) synthesized and evaluated 25 derivatives, primarily for their inhibitory activity against Aurora Kinase A (AURKA), a critical regulator of mitosis that is frequently overexpressed in cancer.[6][7]
Primary Target: Aurora Kinase A (AURKA)
The data from this study reveals critical insights into the SAR of this scaffold for AURKA inhibition.[6] The cytotoxic activity, measured as the concentration that inhibits 50% of cell growth (GI50), was evaluated in the HCT116 human colon cancer cell line.
| Derivative ID | R1 Substituent (at C4) | R2 Substituent (at C6) | GI50 in HCT116 cells (µM)[6] |
| 1 | 2-hydroxyphenyl | 2,4-dimethoxyphenyl | 10.0 |
| 2 | 4-hydroxyphenyl | 2,4-dimethoxyphenyl | 11.2 |
| 3 | 2,4-dihydroxyphenyl | 4-methoxyphenyl | 10.6 |
| 4 | 2,5-dihydroxyphenyl | 4-methoxyphenyl | > 25 |
| 5 | 3,4-dihydroxyphenyl | 4-methoxyphenyl | 13.5 |
| 12 | 2-hydroxyphenyl | 2,4-dimethoxyphenyl | 4.8 |
| 15 | 4-bromophenyl | 4-methoxyphenyl | 11.4 |
| 16 | 4-chlorophenyl | 3,4-dimethoxyphenyl | 10.2 |
| 17 | 4-methylphenyl | 4-methoxyphenyl | 11.6 |
| 25 | 1-naphthyl | 4-methoxyphenyl | 8.9 |
Key SAR Insights for AURKA Inhibition: [6]
-
Hydrophobic Substituents: The study's quantitative structure-activity relationship (QSAR) calculations revealed that hydrophobic substituents on the phenyl rings generally increase the anticancer activity.
-
Naphthyl Group: The presence of a 1-naphthyl group at the R2 position (derivative 25) was shown to enhance activity.
-
Hydrogen Bond Acceptors: The existence of a hydrogen bond acceptor at the C-2 position of the R1 phenyl ring (e.g., the hydroxyl group in derivative 12) significantly increased the inhibitory activity. Derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol) was identified as the most potent compound in the series, selectively inhibiting AURKA activity.[6][7]
Potential for Multi-Kinase Inhibition
While AURKA is a key target, the pyrimidine scaffold is known for its ability to inhibit a range of kinases.[8] A study on 4,6-diaryl-2-pyrimidinamine derivatives identified a lead compound that could simultaneously antagonize the estrogen receptor (ER) and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), demonstrating the potential for dual-target inhibition.[1] Other pyrimidine-based scaffolds have shown potent activity against Cyclin-Dependent Kinases (CDKs), and Polo-Like Kinases (PLKs).[9][10]
Based on the structural homology of kinase ATP-binding sites, it is plausible that derivatives of the this compound scaffold could be optimized to target other kinases, including:
-
VEGFR-2: Key for angiogenesis.
-
CDK family: Regulators of the cell cycle.
-
PLK family: Also crucial for mitotic progression.
-
PI3K family: Central to cell growth and survival pathways.[11]
A comprehensive kinome scan or panel screening would be a logical next step to fully elucidate the selectivity profile of promising lead compounds from this series.[4][12][13]
Mechanism of Action: From Kinase Inhibition to Cellular Effects
The primary mechanism of action for these compounds is the inhibition of kinase activity, which in turn disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis.
Molecular Binding Mode
In silico docking experiments with the lead compound (derivative 12) and AURKA revealed key interactions within the ATP-binding pocket.[6] The 2-amino group on the pyrimidine ring and the nitrogen atoms within the ring itself are predicted to form hydrogen bonds with the hinge region residues of the kinase. The substituted phenyl rings occupy hydrophobic pockets, with specific functional groups like hydroxyls forming additional hydrogen bonds, thereby increasing binding affinity and potency.
Caption: Mechanism of Action of this compound Derivatives on the AURKA Pathway.
Cellular Consequences
Inhibition of AURKA by these derivatives leads to distinct and measurable cellular phenotypes:
-
G2/M Phase Arrest: As AURKA is essential for entry into and progression through mitosis, its inhibition causes cells to accumulate in the G2/M phase of the cell cycle.[6]
-
Inhibition of Phosphorylation: A direct biochemical consequence is the reduced phosphorylation of AURKA's downstream substrates, such as histone H3 at Ser10.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP), ultimately resulting in cancer cell death.[6]
In Vitro and In Vivo Evaluation: A Methodological Framework
A rigorous and systematic evaluation process is critical to advance a chemical series from a promising hit to a clinical candidate.
In Vitro Assays
A. Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Principle: A recombinant kinase is incubated with its substrate, ATP, and the test compound. The amount of phosphorylated substrate (or consumed ATP) is quantified, typically via a luminescence-based method like ADP-Glo™.
-
Protocol (General):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, a specific substrate peptide, and the test compound to the assay buffer.
-
Pre-incubate for 10-15 minutes to allow for compound binding.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™), which quantifies the amount of ADP produced.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
B. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, serving as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value by plotting the percentage of viable cells against the logarithm of the compound concentration.
-
C. Western Blot Analysis for Target Engagement
This technique is used to confirm that the compound is hitting its intended target within the cell and affecting downstream signaling.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., total AURKA) and its phosphorylated form (e.g., phospho-AURKA at Thr288).
-
Protocol:
-
Treat cultured cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-protein signal relative to the total protein indicates target inhibition.
-
In Vivo Evaluation
While no specific in vivo efficacy or pharmacokinetic data has been published for the this compound series from Lee et al., studies on structurally related pyrimidine-based Aurora kinase inhibitors provide a roadmap for future investigations. For instance, other N-trisubstituted pyrimidine derivatives have shown significant tumor growth inhibition in xenograft mouse models.[2] One such study demonstrated that a lead pyrimidine compound repressed tumor growth by 50-60% in a U937 leukemia xenograft model.[8]
A. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.
-
Methodology: A lead compound is administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using LC-MS/MS. This data is used to calculate key PK parameters like bioavailability, half-life (t1/2), and clearance.[14][15]
B. Xenograft Efficacy Studies
-
Objective: To assess the antitumor activity of a lead compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., HCT116 or a relevant cell line with high AURKA expression) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The lead compound is administered (e.g., orally or via intraperitoneal injection) on a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.
-
Conclusion and Future Directions
The this compound scaffold represents a highly tractable and potent platform for the development of novel kinase inhibitors. The robust synthetic routes and the clear structure-activity relationships established for Aurora Kinase A provide a solid foundation for further optimization. The lead compound identified by Lee et al., derivative 12 , demonstrates excellent in vitro potency and a clear mechanism of action, making it a strong candidate for further preclinical development.[6]
The critical next steps for this chemical series should focus on:
-
Comprehensive Kinase Profiling: To fully understand the selectivity of lead compounds and identify potential opportunities for developing multi-targeted inhibitors or to mitigate off-target effects.
-
In Vivo Pharmacokinetic and Efficacy Studies: To translate the promising in vitro data into a preclinical setting, assessing the drug-like properties and true therapeutic potential of this scaffold.
-
Optimization for ADME Properties: To modify the scaffold to improve solubility, metabolic stability, and oral bioavailability, which are crucial for developing a clinically viable drug.
By systematically addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for a new generation of targeted cancer therapies.
References
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold. (2018). European Journal of Medicinal Chemistry. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Current Organic Chemistry. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. (2019). Journal of Cancer Prevention. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
-
Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. (2011). Clinical Pharmacokinetics. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. (2019). Journal of Cancer Prevention. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2025). Current Organic Synthesis. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Nature Biotechnology. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
Sources
- 1. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4,6-Diphenylpyrimidin-2-amine Analogs
Introduction: The Versatility of the 4,6-Diphenylpyrimidin-2-amine Scaffold
The this compound core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. Its structural rigidity, coupled with the numerous points for chemical modification, allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of this class of compounds, offering insights into their design, synthesis, and biological evaluation as potential therapeutic agents. Researchers and drug development professionals will find a detailed analysis of how substitutions on the pyrimidine core and its phenyl appendages influence activities ranging from kinase inhibition and anticancer effects to anti-inflammatory and antimicrobial properties.
The core structure, characterized by a central pyrimidine ring flanked by two phenyl groups at positions 4 and 6 and an amino group at position 2, provides a unique three-dimensional arrangement that can effectively interact with various biological targets. The phenyl rings can be functionalized to modulate properties like solubility, lipophilicity, and target-specific interactions, while the 2-amino group often serves as a crucial hydrogen bond donor, anchoring the molecule within the active site of enzymes, particularly kinases.
Synthetic Strategies: A Workflow for Analog Generation
The most prevalent and efficient method for synthesizing this compound analogs is a two-step process commencing with a Claisen-Schmidt condensation to form an intermediate chalcone, followed by a cyclization reaction with guanidine.[1][2][3] This approach offers the flexibility to introduce a wide variety of substituents on the phenyl rings by selecting the appropriate starting benzaldehydes and acetophenones.
Experimental Protocol: General Synthesis of this compound Analogs
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar quantities of a substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in absolute ethanol.
-
Base Addition: Cool the reaction mixture in an ice bath (0-2 °C). Add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring. Maintain the temperature below 5 °C during the addition.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 20 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
-
Precipitation and Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with 6 N HCl to precipitate the chalcone.[4]
-
Purification: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and then wash with cold ethanol. Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
Step 2: Synthesis of 4,6-Disubstituted-pyrimidin-2-amine (Cyclization with Guanidine)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (0.01 mol) and guanidine hydrochloride or guanidine carbonate (0.01 mol) to dimethylformamide (DMF).[1][2]
-
Reaction Conditions: Reflux the reaction mixture at 50-60 °C for 6-7 hours.[3] Some protocols may use higher temperatures (up to 160°C) for shorter durations (4 hours).[2]
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into crushed ice with stirring. Allow the mixture to stand overnight to ensure complete precipitation.[3]
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and then with a small amount of petroleum ether or cold methanol.[3] Recrystallize the crude product from methanol or ethanol to yield the pure this compound analog.[1]
Table 1: SAR Summary of this compound Analogs as Anticancer Agents
| Compound/Derivative | Substitution Pattern | Target/Activity | Key Findings | Reference |
| Derivative 12 | 2,4-dimethoxyphenyl at C6, 2-hydroxyphenyl at C4 | Aurora Kinase A inhibitor | Selectively inhibited AURKA activity, caused G2/M cell cycle arrest, and induced apoptosis. | [4] |
| Derivative 16 | 3,4-dimethoxyphenyl at C6, 4-chlorophenyl at C4 | Anticancer activity | Reported to show anticancer activity. | [4] |
| General Trend | Hydrophobic substituents and 1-naphthalenyl group at R2 | Increased cytotoxicity | QSAR calculations showed these features increased activity. | [4] |
| General Trend | H-bond acceptor at C-2 of R1 phenyl ring | Increased cytotoxicity | QSAR calculations indicated this feature enhanced activity. | [4] |
SAR in Anti-inflammatory and Antimicrobial Activities
The this compound scaffold has also been explored for its anti-inflammatory and antimicrobial potential.
-
Anti-inflammatory Activity: Studies have shown that compounds with electron-withdrawing groups, such as a nitro group, exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models. [3]For example, 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine and 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine showed a highly significant reduction in edema volume. [3]* Antimicrobial Activity: The antimicrobial activity of these analogs is also influenced by the nature of the substituents. A range of pyrimidine derivatives have been screened against various bacterial and fungal strains, with some compounds showing significant activity, in some cases greater than standard drugs. [5]
Biological Evaluation: Methodologies and Protocols
A comprehensive evaluation of the biological activity of this compound analogs involves a battery of in vitro and in vivo assays.
In Vitro Anticancer Activity: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [6] Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine analogs and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C. 4. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [6]5. Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (concentration required for 50% inhibition of cell growth).
In Vitro Kinase Inhibition: Aurora Kinase Assay
To confirm the mechanism of action for analogs designed as kinase inhibitors, in vitro kinase assays are essential.
Protocol: In Vitro Aurora A Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant Aurora A kinase, a suitable substrate (e.g., inactive histone H3), and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂). [7]2. Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., 100 µM) and incubate at 30 °C for 30 minutes. [7]4. Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for the phosphorylated substrate (e.g., phospho-Histone H3). A reduction in the phosphorylated substrate signal indicates inhibition of the kinase. [8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and well-established model for evaluating the acute anti-inflammatory activity of compounds. [9] Protocol: Carrageenan-Induced Rat Paw Edema Assay
-
Animal Groups: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for the synthesized compounds. [3]2. Compound Administration: Administer the test compounds and the standard drug orally at a specific dose (e.g., 10 mg/kg body weight). [3]3. Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan sub-plantarly into the right hind paw of each rat to induce inflammation. [9][10]4. Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection. [10]5. Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.
Molecular Mechanisms and Signaling Pathways
As many this compound analogs function as Aurora kinase inhibitors, understanding the downstream effects of this inhibition is crucial. Aurora kinases are essential for proper mitotic progression. Their inhibition leads to defects in chromosome alignment and segregation, ultimately resulting in cell cycle arrest (typically at the G2/M phase) and apoptosis in cancer cells. [4]
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable and promising framework for the development of novel therapeutic agents. The extensive structure-activity relationship data accumulated for this class of compounds provides a robust foundation for the rational design of new analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The synthetic accessibility of these compounds further enhances their appeal for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Target Selectivity: Designing analogs with high selectivity for specific kinase isoforms to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and exploring their potential in combination therapies.
-
Expansion of Therapeutic Applications: Further exploring the potential of this scaffold in other therapeutic areas, such as neurodegenerative diseases and viral infections, based on the diverse biological activities observed.
By leveraging the insights from SAR studies and employing modern drug design strategies, the this compound core will undoubtedly continue to be a valuable source of new drug candidates.
References
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]
-
Synthesis, characterization and anti-inflammatory activity of some novel pyrimidin-2-amines on Carrageenan–induced paw edema in balb/c mice. (2015). ResearchGate. [Link]
-
Synthesis, characterization and anti-inflammatory activity of some novel pyrimidin-2-amines on Carrageenan induced paw edema in balb/c mice. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. (2019). National Institutes of Health. [Link]
-
Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinamine Derivatives as Anti-Breast Cancer Agents. (2023). International Journal of Pharma and Bio Sciences. [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones. (2024). African Journals Online (AJOL). [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Chemistry Central Journal. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. [Link]
-
MTT assay protocol. (n.d.). Springer Nature Experiments. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2013). ResearchGate. [Link]
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega. [Link]
-
Evaluation Of Anti-Inflammatory Activity Of Synthetic Derivatives In Carrageenan-Induced Paw Edema Model. (2025). ResearchGate. [Link]
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (n.d.). PubMed Central. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (n.d.). PubMed Central. [Link]
-
Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinamine Derivatives as Anti-Breast Cancer Agents. (2025). ResearchGate. [Link]
-
Thiazolo-Pyrimidine Analogues: Synthesis, Characterization and Docking Studies Guided Antimicrobial Activities. (2020). ResearchGate. [Link]
-
Quantitative structure-activity relationships (QSAR) of 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity. (n.d.). SciELO. [Link]
-
Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. (2023). PubMed. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. [Link]
-
Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025). ResearchGate. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (n.d.). PubMed. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (n.d.). PubMed Central. [Link]
-
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. (n.d.). PubMed Central. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
-
Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. (n.d.). Journal of Medicinal Chemistry. [Link]
-
QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. (n.d.). MDPI. [Link]
-
Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
A Strategic Guide to the Preliminary In--Vitro Screening of 4,6-Diphenylpyrimidin-2-amine
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4,6-diphenylpyrimidin-2-amine scaffold, in particular, presents a versatile framework for the design of novel therapeutic agents.[3][4] Preliminary in-vitro screening is the critical first step in elucidating the pharmacological profile of this compound and identifying promising avenues for drug development.
This guide provides a comprehensive and technically robust framework for the initial in-vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic and logical workflow grounded in scientific integrity. We will move from broad assessments of cytotoxicity to more specific mechanistic assays, ensuring a thorough and efficient preliminary investigation.
Part 1: Foundational Cytotoxicity Assessment - The Gatekeeper of Further Investigation
Before delving into specific mechanisms of action, it is paramount to establish the general cytotoxic profile of this compound. This initial screen serves a dual purpose: it identifies a therapeutically relevant concentration range and flags compounds with indiscriminate toxicity early in the process. We will employ two complementary assays that measure different aspects of cell health.
Metabolic Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which in turn is an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The intensity of the resulting color, once the crystals are solubilized, is directly proportional to the number of metabolically active cells.[5]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., a panel representing different tumor types such as MCF-7 (breast), A549 (lung), and LoVo (colon))[8]
-
Normal (non-cancerous) cell line (e.g., human dermal fibroblasts) for selectivity assessment
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2][5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).[5]
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, to assess time-dependent effects.
-
MTT Addition: After the incubation period, carefully remove the treatment medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[9] Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[6][9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[11]
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[14] The amount of LDH released is proportional to the number of dead cells.[12]
Materials:
-
Treated cell culture supernatants from the cytotoxicity experiment
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Sample Collection: After the desired treatment period with this compound, carefully collect the cell culture supernatant from each well of the 96-well plate.
-
Assay Setup: Transfer the supernatant to a new 96-well plate. Prepare controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells treated with a lysis buffer provided in the kit).[13][15]
-
Reaction Initiation: Add the LDH reaction mixture from the kit to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13][15]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values obtained from the MTT and LDH assays in a clear and structured table for easy comparison across different cell lines and time points.
| Compound | Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| This compound | MCF-7 | MTT | |||
| A549 | MTT | ||||
| LoVo | MTT | ||||
| NHDF | MTT | ||||
| This compound | MCF-7 | LDH | |||
| A549 | LDH | ||||
| LoVo | LDH | ||||
| NHDF | LDH | ||||
| Positive Control (e.g., Doxorubicin) | MCF-7 | MTT |
Caption: IC50 values of this compound against various cancer and normal cell lines.
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for preliminary cytotoxicity screening.
Part 2: Delving Deeper - Mechanistic Insights
Based on the initial cytotoxicity data, subsequent assays should be designed to probe the potential mechanisms of action of this compound. Pyrimidine derivatives are known to exert their effects through various pathways, including enzyme inhibition and induction of apoptosis.[2]
Target-Based Screening: Enzyme Inhibition Assays
Many pyrimidine-based compounds function as enzyme inhibitors, particularly targeting kinases, which are often dysregulated in cancer.[16] A general enzyme inhibition assay can be employed to screen this compound against a panel of relevant enzymes.
Materials:
-
Purified target enzyme (e.g., a relevant kinase)
-
Enzyme-specific substrate
-
This compound
-
Optimized assay buffer
-
Multi-well plates
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include a control with no inhibitor.[17]
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[16]
-
Kinetic Measurement: Immediately monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.[18]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for enzyme inhibition.[16]
Data Presentation: Enzyme Inhibition Profile
| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Kinase A | ||
| Kinase B | ||
| Kinase C |
Caption: Inhibitory activity of this compound against a panel of kinases.
Cellular Mechanism of Action: Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. Several assays can be used to determine if this compound induces apoptosis.
During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye to detect apoptotic cells.
Caspases are a family of proteases that are central to the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3, can confirm the involvement of this pathway.[19]
DNA fragmentation is a hallmark of late-stage apoptosis. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA strand breaks in situ.
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a defined period.
-
Cell Staining: Follow the specific protocols for Annexin V, caspase activity, or TUNEL assays, which typically involve incubating the treated cells with fluorescently labeled reagents.
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Visualization: Apoptosis Induction Pathway
Caption: Key stages and assays for apoptosis detection.
Conclusion and Future Directions
This in-depth technical guide provides a robust and logical framework for the preliminary in-vitro screening of this compound. By systematically progressing from broad cytotoxicity assessments to more focused mechanistic studies, researchers can efficiently and effectively characterize the initial pharmacological profile of this promising compound. The data generated from these assays will be instrumental in guiding subsequent lead optimization, in-vivo efficacy studies, and the overall drug development process.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Springer. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]
-
National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Overview of Cell Apoptosis Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]
-
RSC Publishing. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Retrieved from [Link]
-
MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Impactfactor. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
Sources
- 1. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
CAS number and IUPAC name for 4,6-Diphenylpyrimidin-2-amine
An In-Depth Technical Guide to 4,6-Diphenylpyrimidin-2-amine: Synthesis, Properties, and Applications
Executive Summary
This compound is a pivotal heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and a key intermediate in materials science. Its rigid, planar pyrimidine core, flanked by tunable phenyl groups and a reactive amine, provides a unique combination of electronic and structural features. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's core properties, a validated synthesis protocol with mechanistic insights, and its significant applications. We will explore its role in the development of novel therapeutics, including kinase inhibitors and central nervous system modulators, as well as its utility in the field of organic electronics.
Core Molecular Profile
The fundamental properties of this compound are summarized below. A consistent and well-characterized starting material is the bedrock of any successful research and development program.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 40230-24-8 | [2][3][4][5][6] |
| Molecular Formula | C₁₆H₁₃N₃ | [2][4][5] |
| Molecular Weight | 247.30 g/mol | [3][5][6] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 132.0 - 136.0 °C | [3][4][6] |
| Purity | Typically ≥97% | [2][4] |
| Storage | Inert atmosphere, room temperature, dark place | [3][5][6] |
Synthesis and Mechanistic Insights
The most reliable and widely adopted synthesis of this compound proceeds via a two-step process, beginning with a Claisen-Schmidt condensation to form the chalcone intermediate, followed by a cyclocondensation with guanidine.[7][8] This approach is valued for its use of readily available starting materials and generally good yields.
Principle of Synthesis
The synthesis hinges on the formation of 1,3-diphenylprop-2-en-1-one (a chalcone), an α,β-unsaturated ketone, which then serves as the backbone for the pyrimidine ring. Guanidine hydrochloride provides the N-C-N unit required to close the six-membered heterocyclic ring. Dimethylformamide (DMF) is an excellent solvent for this reaction, as its high boiling point and polar aprotic nature facilitate the reaction kinetics.[7][8][9]
Detailed Experimental Protocol
This protocol is a synthesized representation from established literature procedures.[8][9][10]
Part A: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol.
-
Catalysis: Cool the mixture in an ice bath to 0-2 °C. Add 40% aqueous sodium hydroxide solution dropwise while stirring vigorously, ensuring the temperature remains low. The formation of a yellow precipitate indicates product formation.
-
Work-up: After 3-4 hours of stirring, pour the reaction mixture into crushed ice.
-
Isolation: Filter the resulting solid precipitate, wash with cold water until the filtrate is neutral, and dry.
-
Purification: Recrystallize the crude product from ethanol to yield pure chalcone.
Part B: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in dimethylformamide (DMF).
-
Reflux: Heat the mixture under reflux at 50-60 °C for 6-7 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice and let it stand overnight to ensure complete precipitation.
-
Isolation: Filter the solid product, wash with cold water, and dry.
-
Purification: Recrystallize the crude this compound from methanol to obtain a purified crystalline solid.
Protocol Validation: Characterization
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is mandatory.
-
¹H NMR: Will confirm the presence of aromatic protons and the amine protons.
-
IR Spectroscopy: Will show characteristic peaks for N-H stretching (amine group), C=N, and C=C stretching (aromatic and pyrimidine rings).[9]
-
Mass Spectrometry: Will confirm the molecular weight of 247.30 g/mol .
-
Melting Point Analysis: The measured melting point should fall within the narrow range of 132-136 °C.[3][6]
Core Applications in Research and Development
The this compound structure is not merely an intermediate but a privileged scaffold. This means it has been evolutionarily selected in many biologically active compounds, making it an excellent starting point for drug discovery programs.
Scaffold for Kinase Inhibitors
Kinases are critical targets in oncology. The pyrimidine core mimics the hinge-binding region of ATP in many kinases. Researchers have successfully developed derivatives of this compound that act as potent inhibitors of crucial cancer-related kinases, such as Aurora kinase A.[11] By modifying the 2-amine position and substituting the phenyl rings, medicinal chemists can fine-tune selectivity and potency against specific kinase targets.
Modulators of Central Nervous System (CNS) Receptors
The structural rigidity and aromatic nature of this scaffold make it suitable for binding to CNS receptors. Novel derivatives of the closely related 4,6-diphenylpyrimidin-2-ol have been synthesized and evaluated as ligands for the benzodiazepine receptor, demonstrating potent sedative, anticonvulsant, and anxiolytic effects.[12] This highlights the potential of the core structure in developing next-generation neurological therapeutics with potentially improved side-effect profiles.
Foundation for Anti-inflammatory Agents
Chronic inflammation underlies numerous diseases. Studies have shown that substituted 4,6-diarylpyrimidin-2-amine derivatives possess significant anti-inflammatory activity, as demonstrated in preclinical models like the carrageenan-induced rat paw edema test.[8][10] The mechanism often involves the modulation of inflammatory pathways, and the activity can be tuned by adding electron-withdrawing or electron-donating groups to the phenyl rings.[10]
Intermediate in Organic Electronics
Beyond pharmaceuticals, this compound is a valuable building block in materials science. The pyrimidine ring system possesses unique electronic properties, making it an attractive component for molecules used in organic light-emitting diodes (OLEDs) and other photoelectric devices.[4] The amine and phenyl groups serve as convenient handles for further chemical modification to tune the optoelectronic characteristics of the final material.[4]
Conclusion
This compound is a high-value compound with a proven track record in both drug discovery and materials science. Its straightforward and scalable synthesis, combined with the chemical tractability of its three substitution points, allows for the creation of diverse molecular libraries. For researchers and drug developers, this scaffold represents a validated starting point for generating novel kinase inhibitors, CNS modulators, and anti-inflammatory agents. Its continued exploration is certain to yield further breakthroughs in medicine and technology.
References
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Understanding the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]
- Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Saudi Chemical Society, 17(3), 271-276.
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2021). Molecules, 26(11), 3354.
-
4,6-diphenyl-2-pyrimidinamine. (n.d.). ChemSynthesis. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
- Lee, Y. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1186-1196.
-
This compound. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]
- Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. (2021). Bioorganic Chemistry, 109, 104737.
-
N,4-Dimethyl-6-phenylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1839.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound, CasNo.40230-24-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nbinno.com [nbinno.com]
- 5. 40230-24-8|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 4,6-Diphenylpyrimidin-2-amine in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 4,6-Diphenylpyrimidin-2-amine
Abstract
This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science, particularly as an intermediate for organic light-emitting diodes (OLEDs).[1] Its progression from a laboratory curiosity to a viable candidate in these fields is critically dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of two cornerstone parameters: solubility and stability. We will explore the theoretical underpinnings of these properties, present field-proven methodologies for their determination, and discuss the profound implications of the findings for drug development and material science applications. This document is structured to serve as a practical and authoritative resource, grounded in established scientific principles and regulatory standards.
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to application is fraught with challenges, many of which can be predicted and mitigated through early-stage physicochemical characterization. For a molecule like this compound, which possesses a rigid aromatic core and a polar amine functionality, properties like solubility and stability are not mere data points; they are critical determinants of its ultimate utility.[1][2]
-
Solubility directly influences bioavailability in pharmaceutical contexts and dictates processing conditions in materials science.[3][4] A compound with poor solubility can lead to unreliable results in biological assays, present significant formulation hurdles, and ultimately cause the failure of a promising drug candidate.[5]
-
Stability defines the shelf-life, storage requirements, and degradation pathways of a compound. An unstable molecule can lose efficacy, generate toxic byproducts, and fail to meet the stringent requirements set by regulatory bodies like the International Council for Harmonisation (ICH).[6]
This guide is designed to provide the scientific community with the necessary tools to comprehensively evaluate the solubility and stability of this compound, thereby enabling informed decisions in research and development.
Solubility Profile of this compound
The solubility of this compound is governed by the interplay between its crystalline structure and its interactions with the solvent. The molecule features two large, nonpolar phenyl groups and a pyrimidine core, which contribute to its hydrophobic character. Conversely, the 2-amine group provides a site for hydrogen bonding, lending a degree of polarity. Therefore, its solubility is expected to vary significantly across different solvent classes.
Causality Behind Solvent Selection
The choice of solvents for solubility screening is a strategic decision based on fundamental principles of intermolecular forces.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the amine group of the target molecule can interact with these solvents, the large, hydrophobic phenyl rings are expected to significantly limit aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can accept hydrogen bonds, but they do not donate them. They are generally excellent solvents for a wide range of organic compounds and are expected to effectively solvate this compound through dipole-dipole interactions.[7]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The aromatic nature of toluene may allow for some π-π stacking interactions with the phenyl rings, potentially affording limited solubility. Hexane, being a nonpolar aliphatic solvent, is predicted to be a very poor solvent for this compound.[7]
Quantitative Solubility Data (Illustrative)
Precise solubility data must be determined empirically. The following table provides an illustrative summary of the expected solubility of this compound in common laboratory solvents at ambient temperature (25 °C), based on its structural characteristics.
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Very Slightly Soluble / Insoluble | The large hydrophobic surface area of the two phenyl rings dominates over the hydrogen bonding capability of the single amine group. |
| Methanol | Sparingly Soluble | The alkyl portion of the alcohol is less polar than water, allowing for better interaction with the phenyl groups while still engaging in hydrogen bonding. | |
| Ethanol | Soluble | Increased alkyl chain length compared to methanol further enhances compatibility with the nonpolar regions of the molecule.[7] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar solvent known for its ability to dissolve a wide range of organic compounds, including those with both polar and nonpolar moieties.[7] |
| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is an excellent solvent for many organic molecules with polar functional groups.[7] | |
| Acetonitrile | Soluble | A polar aprotic solvent that effectively dissolves the compound through dipole-dipole interactions.[7] | |
| Nonpolar | Toluene | Sparingly Soluble | Aromatic nature allows for some π-π interactions with the phenyl rings, but the overall polarity mismatch limits high solubility.[7] |
| Dichloromethane (DCM) | Sparingly Soluble | Moderate polarity may allow for some dissolution, but it is not expected to be a highly effective solvent.[7] | |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is highly unlikely to overcome the crystal lattice energy of the polar compound.[7] |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The saturation shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][8][9]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precisely known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[4] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. Then, separate the solid and liquid phases. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter to remove any remaining microscopic particles.[4]
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or µg/mL.
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Stability Profile of this compound
Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] For pyrimidine derivatives, potential degradation pathways include hydrolysis, oxidation, and photodecomposition.[10][11]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and to develop and validate a stability-indicating analytical method.[12][13] The ICH Q1A(R2) guideline recommends exposing the drug substance to stress conditions more severe than accelerated stability testing.[6]
Causality Behind Stress Conditions:
-
Acid/Base Hydrolysis: The pyrimidine ring and the exocyclic amine group can be susceptible to hydrolysis under acidic or basic conditions. The specific pH at which degradation occurs depends on the substituents.[10]
-
Oxidation: The amine functionality and the electron-rich aromatic rings can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metals.[10]
-
Thermal Stress: Elevated temperatures accelerate degradation reactions, providing insight into the thermal lability of the compound. This is crucial for determining appropriate manufacturing and storage temperatures.[14][15]
-
Photostability: Compounds with chromophores that absorb UV or visible light, such as the phenyl and pyrimidine rings in this molecule, can be prone to photodegradation.[10] ICH Q1B provides a standardized approach for photostability testing.[16]
Predicted Stability Profile (Illustrative)
This table summarizes the expected stability of this compound under various forced degradation conditions.
| Stress Condition | Typical Reagents/Conditions | Predicted Stability Outcome | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, Heat (e.g., 60 °C) | Potential Degradation | Hydrolysis of the amine group or cleavage of the pyrimidine ring, depending on lability.[10] |
| Basic Hydrolysis | 0.1 M NaOH, Heat (e.g., 60 °C) | Potential Degradation | Similar to acidic conditions, basic hydrolysis can affect the pyrimidine core and amine substituent.[10] |
| Oxidative Stress | 3% H₂O₂, Room Temperature | Potential Degradation | Oxidation of the amine group to form N-oxide or other related species. |
| Thermal Stress | Solid state, e.g., 80 °C | Likely Stable | Many heterocyclic compounds with high melting points exhibit good thermal stability.[14][15] |
| Photostability | ICH Q1B Option 1 or 2 light source | Potential Degradation | The extensive aromatic system suggests high UV absorbance, making photodegradation a possibility.[16][17] |
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[18]
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.
Phase 1: Method Development and Stress Sample Analysis
-
Initial HPLC Conditions:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). The nonpolar stationary phase is well-suited for retaining the hydrophobic diphenylpyrimidine core.
-
Mobile Phase: Use a gradient elution to ensure separation of both polar and nonpolar degradants. A common starting point is a gradient of acidified water (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[19]
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity.
-
-
Prepare Stress Samples: Subject solutions of this compound to the stress conditions outlined in section 3.2 (acid, base, oxidation, heat, light). Aim for 5-20% degradation of the parent compound.
-
Analyze Samples: Inject the stressed samples, along with an unstressed control, into the HPLC system.
-
Evaluate Specificity: Examine the chromatograms. The method is considered stability-indicating if the parent peak is well-resolved from all degradation product peaks (resolution > 1.5) and if the parent peak maintains spectral purity in all stressed samples.
Phase 2: Method Validation Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This involves demonstrating its specificity, linearity, range, accuracy, precision, and robustness.
Visualization: Forced Degradation & Method Development Workflow
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Conclusion and Future Directions
This guide has outlined the critical importance of determining the solubility and stability of this compound. We have presented a framework for predicting these properties based on the molecule's structure and provided detailed, authoritative protocols for their experimental determination. The shake-flask method remains the definitive technique for equilibrium solubility, while a systematic approach to forced degradation is paramount for developing a robust, stability-indicating HPLC method.
For researchers in drug development, the data generated from these studies will directly inform candidate selection, pre-formulation strategies, and analytical method development. For material scientists, this information is crucial for designing reliable manufacturing processes and ensuring the long-term performance of devices incorporating this molecule. The protocols and logical frameworks presented herein serve as a self-validating system to ensure the generation of high-quality, reliable data essential for advancing scientific discovery and technological innovation.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
YouTube. (2012). Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]
-
SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
-
Slideshare. (n.d.). A presentation on regulatory guidelines for photostability testing. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
National Center for Biotechnology Information. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
PubMed. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. [Link]
-
PubMed. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. [Link]
-
ResearchGate. (2021). (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
PubMed. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Airiti Library. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]
-
Johns Hopkins University. (2001). Direct measurement of pyrimidine C6-hydrate stability. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
-
ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine. [Link]
-
Journal of Medicinal and Organic Chemistry. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]
-
PubChemLite. (n.d.). This compound (C16H13N3). [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]
-
ResearchGate. (2019). (PDF) Stability indicating HPLC method development - a review. [Link]
-
MDPI. (2023). Role of pH in Regulating Cancer Pyrimidine Synthesis. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
-
National Center for Biotechnology Information. (2024). Unveiling the dual-state emissive behaviour of 4,6-diarylpyrimidin-2-amines through a plug-and-play approach. [Link]
-
National Center for Biotechnology Information. (n.d.). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. [Link]
-
National Center for Biotechnology Information. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. database.ich.org [database.ich.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. database.ich.org [database.ich.org]
- 17. biobostonconsulting.com [biobostonconsulting.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Anti-inflammatory Properties of Pyrimidine Derivatives
Abstract
The pyrimidine scaffold, a fundamental heterocyclic motif in nucleic acids, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a vast spectrum of pharmacological activities.[1][2] Its structural versatility allows for facile modification, enabling interaction with a wide array of biological targets.[3][4] This guide provides a comprehensive exploration of the anti-inflammatory potential of pyrimidine derivatives, targeting researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action, delve into critical structure-activity relationships (SAR), provide detailed protocols for robust preclinical evaluation, and offer insights into the future trajectory of these promising therapeutic agents. The anti-inflammatory effects of pyrimidines are largely attributed to their ability to inhibit key inflammatory mediators, including prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor-κB (NF-κB).[5][6]
The Inflammatory Cascade: A Primer
Inflammation is the body's intrinsic protective response to harmful stimuli, such as pathogens or damaged cells.[3] While acute inflammation is a vital component of the healing process, unresolved, chronic inflammation is a key driver of numerous pathologies, including arthritis, cancer, and cardiovascular disease.[3] The inflammatory response involves a complex interplay of immune cells, signaling molecules (cytokines, chemokines), and secondary messengers. Two of the most critical pathways in inflammation that serve as primary targets for anti-inflammatory drugs are the cyclooxygenase (COX) pathway, which produces prostaglandins, and the nuclear factor-κB (NF-κB) signaling cascade, a master regulator of pro-inflammatory gene expression.[3][7]
Core Mechanisms of Pyrimidine-Mediated Anti-inflammatory Action
Pyrimidine derivatives exert their anti-inflammatory effects by modulating multiple key targets within the inflammatory cascade. The versatility of the pyrimidine ring allows for the design of compounds that can selectively inhibit enzymes or disrupt protein-protein interactions central to the inflammatory response.[8][9]
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism for many pyrimidine-based anti-inflammatory agents is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3][7] Of particular importance is the selective inhibition of COX-2, the inducible isoform overexpressed at sites of inflammation, while sparing the constitutive COX-1 isoform, which is crucial for gastrointestinal and renal homeostasis.[3] This selectivity is a key objective in modern anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Numerous studies have demonstrated the potential of pyrimidine derivatives as potent and selective COX-2 inhibitors.[10] For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown COX-2 inhibitory activity comparable to the standard drug celecoxib.[5] The structural features of the pyrimidine ring and its substituents are critical for achieving this selectivity and potency.[6][7]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal regulator of inflammation, immunity, and cell survival.[11][12] In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[12][13] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to κB sites on DNA and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][14]
Pyrimidine derivatives have been developed that can effectively inhibit this pathway. Some compounds are designed to bind directly to subunits of the NF-κB complex, such as p65, preventing its nuclear translocation or DNA binding.[14] Others may target upstream kinases like IKK, thereby preventing the initial activation signal.[13] By abrogating NF-κB activation, these compounds can profoundly suppress the inflammatory response.[14]
Caption: The NF-κB signaling pathway and points of inhibition by pyrimidine derivatives.
Downregulation of iNOS and Nitric Oxide Production
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO), a key inflammatory mediator.[5] Overproduction of NO contributes to vasodilation, tissue damage, and cytotoxicity in chronic inflammatory conditions. The expression of the iNOS gene is itself regulated by NF-κB. Therefore, by inhibiting the NF-κB pathway, pyrimidine derivatives can consequently suppress iNOS expression and reduce pathological NO levels.[5][15] Some derivatives may also exert a more direct inhibitory effect on the iNOS enzyme itself.[16]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine core.[8][9] SAR studies are crucial for optimizing lead compounds to enhance activity and selectivity while minimizing toxicity.[5][6]
-
Substitutions at C2, C4, and C6: The 2, 4, and 6 positions of the pyrimidine ring are common points for modification.[4] For COX-2 inhibition, incorporating specific aryl or heteroaryl groups at these positions can facilitate critical interactions within the enzyme's active site.[7]
-
Role of Functional Groups: The presence of specific functional groups, such as a methylsulfonyl (-SO2Me) group, is a hallmark of many selective COX-2 inhibitors (coxibs) and has been successfully incorporated into pyrimidine scaffolds to enhance selectivity.[17] Similarly, the addition of carboxylic acid or benzimidazole moieties can increase binding affinity to COX-2.[7]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrazole (forming pyrazolo[3,4-d]pyrimidines) or imidazole, can significantly enhance anti-inflammatory activity by creating a more rigid structure that fits optimally into the target's binding pocket.[2][5]
A comparative SAR analysis suggests that mimicking the structural features of established drugs like celecoxib, such as having appropriate heterocyclic and hydrophobic groups, can guide the design of potent pyrimidine-based anti-inflammatory agents.[7]
Preclinical Evaluation Workflow: A Step-by-Step Guide
A robust and logical workflow is essential for the identification and validation of novel anti-inflammatory pyrimidine derivatives. This process involves a tiered approach, starting with high-throughput in vitro screening and progressing to more complex in vivo models for promising candidates.
Caption: A typical preclinical screening cascade for anti-inflammatory compounds.
Key In Vitro Experimental Protocols
In vitro assays provide the first crucial data on a compound's potential mechanism and potency. They are relatively high-throughput and cost-effective.
Protocol 4.1.1: COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol determines the concentration of a compound required to inhibit 50% of the COX enzyme activity (IC50).[7]
-
Causality: This assay directly measures the compound's interaction with the primary targets (COX-1 and COX-2), allowing for the determination of both potency and selectivity, which is critical for predicting potential efficacy and side effects.
-
Methodology:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD), test compounds, and a known selective inhibitor (e.g., celecoxib) as a positive control.[10][18]
-
Preparation: Prepare serial dilutions of the test pyrimidine derivatives in a suitable solvent (e.g., DMSO).
-
Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well, followed by the test compound dilutions or control. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Detection: After a further incubation period, add the colorimetric substrate. The peroxidase activity of COX enzymes will cause a color change.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.[19]
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 4.1.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of NO in an inflammatory cell model.[15][20]
-
Causality: Since NO is a key inflammatory mediator and its production via iNOS is a hallmark of macrophage activation, this assay provides a functional cellular readout of a compound's anti-inflammatory effect.
-
Methodology:
-
Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test pyrimidine derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours to allow for iNOS expression and NO production.
-
Detection (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measurement: After a short incubation, a pink/magenta color will develop. Measure the absorbance at ~540 nm.
-
Analysis: Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only stimulated cells. A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) must be run to ensure that the reduction in NO is not due to cell death.[13]
-
Key In Vivo Experimental Protocols
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole biological system.[21]
Protocol 4.2.1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This is the most widely used primary test for screening anti-inflammatory agents.[22][23][24]
-
Causality: Carrageenan injection induces a biphasic acute inflammatory response characterized by fluid accumulation (edema) and cellular infiltration, mediated by histamine, serotonin, and prostaglandins.[24] A compound's ability to reduce this swelling directly demonstrates its anti-inflammatory and anti-edematous effects in a living system.
-
Methodology:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week.[24]
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Diclofenac), and Test Compound groups (at various doses).
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Inflammation Induction: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Data Presentation: Comparative Efficacy of Pyrimidine Derivatives
Summarizing quantitative data in a structured format is essential for clear interpretation and comparison.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Derivative 5 | >100 | 0.04 ± 0.09 | >2500 | [5] |
| Derivative 6 | >100 | 0.04 ± 0.02 | >2500 | [5] |
| Compound L1 | >50 | 0.15 | >333 | [10] |
| Compound L2 | >50 | 0.12 | >416 | [10] |
| Compound 2a | 6.43 | 3.5 | 1.8 | [7] |
| Compound 5d | N/A | 0.16 ± 0.01 | N/A | [25] |
| Celecoxib (Control) | 6.34 | 0.65 | 9.75 | [7] |
| Meloxicam (Control) | 2.5 | 0.13 | 19.2 | [10] |
Note: Data is compiled from multiple sources for illustrative purposes. Experimental conditions may vary between studies.
Future Perspectives and Conclusion
The pyrimidine scaffold remains a highly attractive and fruitful starting point for the development of novel anti-inflammatory agents.[1] Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can inhibit multiple inflammatory targets simultaneously (e.g., dual COX-2/5-LOX inhibitors or COX-2/NF-κB inhibitors) to achieve synergistic effects and broader efficacy.[3]
-
Kinase Inhibitors: Expanding the focus to target specific kinases within inflammatory signaling cascades (e.g., JAK, p38 MAPK) where the pyrimidine core has already shown significant promise.[15]
-
Advanced Drug Delivery: Utilizing novel drug delivery systems to enhance the bioavailability and target specificity of pyrimidine-based drugs, thereby improving efficacy and reducing potential toxicity.[5]
References
- Umar, M. N., et al. (2021).
- Gwizdek-Wiśniewska, A., et al. (2024).
- Kumar, R., et al. (2025).
- Ezeja, M. I., & Omeh, Y. S. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Anonymous. (2018).
- Akpinar, E. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar.
- Gwizdek-Wiśniewska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Gwizdek-Wiśniewska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- Shaikh, R., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online.
- Ghorab, M. M., et al. (2000).
- Umar, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Kumar, A. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Semantic Scholar.
- Lee, J., et al. (2018). Anti-inflammatory effects of a novel NF-kB inhibitory derivative derived from pyrazolo[3,4- d ]pyrimidine in three inflammation models.
- Reiser, U., et al. (2019).
- Natarajan, A., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Semantic Scholar.
- Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- al-Ashmawy, M. I., et al. (1997).
- Mohan, C. D., et al. (2024).
- Taylor, M. K., & Kopcho, J. J. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- da Silva, G. N., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
- Sharma, A., & Kumar, V. (2011). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.
- Zhang, Y., et al. (2009). Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB. Semantic Scholar.
- Baviskar, B. S., et al. (2024). Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. Biosciences Biotechnology Research Asia.
- Gupta, S. C., et al. (2010).
- Begitt, A., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PubMed Central.
- Umar, M. N., et al. (2021). Clinically used pyrimidine-based anti-inflammatory drugs.
- Kumar, D., et al. (2023).
- Jian, Y. J., et al. (2025).
- Singh, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Namibian Studies.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 22. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 23. ijpras.com [ijpras.com]
- 24. scielo.br [scielo.br]
- 25. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
initial toxicity assessment of 4,6-Diphenylpyrimidin-2-amine
An Initial Toxicity Assessment of 4,6-Diphenylpyrimidin-2-amine: A Technical Guide for Preclinical Drug Development
Executive Summary
The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive framework for the , a novel heterocyclic amine with potential therapeutic applications. In the absence of published toxicological data for this specific molecule, this document outlines a robust, multi-tiered strategy employing in silico prediction, in vitro cytotoxicity, and genotoxicity assays. The methodologies detailed herein are designed to provide a foundational understanding of the compound's potential liabilities, enabling informed decision-making in the early stages of drug development. This guide is intended for researchers, toxicologists, and drug development professionals, offering both strategic insights and detailed experimental protocols to ensure a scientifically rigorous evaluation.
Introduction: The Imperative for Early Toxicity Assessment
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs and biologically active molecules. Its unique substitution pattern suggests potential interactions with various biological targets, making it a compound of interest for further investigation. However, before significant resources are invested in efficacy studies, a thorough and early assessment of its toxicological profile is paramount. Early identification of potential safety issues, such as cytotoxicity or genotoxicity, allows for the early termination of unpromising candidates or provides an opportunity for medicinal chemists to optimize the structure to mitigate these liabilities.
This guide presents a logical workflow for the initial toxicity assessment, beginning with computational predictions to forecast potential hazards, followed by a battery of in vitro assays to provide empirical evidence of the compound's biological effects on cellular systems.
Stage 1: In Silico Toxicity Prediction
Before any wet-lab experiments are conducted, a comprehensive in silico analysis is a cost-effective and rapid method to flag potential toxicological concerns based on the chemical structure of this compound. These predictive models leverage vast databases of known toxicants to identify structural alerts and predict the likelihood of adverse effects.
Rationale for In Silico Modeling
Computational toxicology models are built on the principle of structure-activity relationships (SARs). By comparing the chemical features of this compound to those of known toxic compounds, we can generate hypotheses about its potential to cause DNA damage (mutagenicity), cancer (carcinogenicity), or organ-specific toxicity. This approach helps to prioritize which in vitro assays to perform and to be aware of potential mechanisms of toxicity.
Recommended In Silico Models
For a comprehensive assessment, a combination of expert rule-based and statistical-based models is recommended:
| Toxicity Endpoint | Recommended Model | Principle | Key Outputs |
| Mutagenicity | DEREK Nexus® | Expert rule-based | Identifies structural alerts for mutagenicity based on known mechanisms of DNA reactivity. |
| Carcinogenicity | SARAH Nexus® | Statistical-based | Predicts carcinogenic potential based on a statistical analysis of structurally similar compounds. |
| Hepatotoxicity | TOPKAT® | QSAR-based | Generates quantitative structure-activity relationship models to predict the likelihood of liver injury. |
| Cardiotoxicity (hERG) | VEGA-hERG | QSAR-based | Predicts the potential for blockade of the hERG potassium channel, a key indicator of cardiotoxicity risk. |
The workflow for this initial computational assessment is straightforward, involving the generation of a simplified molecular-input line-entry system (SMILES) string for this compound and its submission to the various modeling platforms.
Caption: Workflow for in silico toxicity prediction.
Stage 2: In Vitro Cytotoxicity Profiling
Following the in silico assessment, the next critical step is to determine the concentration at which this compound exerts cytotoxic effects on living cells. We recommend a two-pronged approach using assays that measure different indicators of cellular health: metabolic activity and membrane integrity.
Experimental Design: Cell Line Selection and Dose Range
-
Cell Line Selection: The choice of cell line should be relevant to the intended therapeutic application. However, for an initial general screen, we recommend using a common and well-characterized cell line such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), as the liver is a primary site of drug metabolism.
-
Dose Range: A wide concentration range should be tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 100 µM down to nanomolar concentrations.
Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the activity of mitochondrial reductases, which are active only in living cells. A reduction in this activity is indicative of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol: LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.
-
Sample Collection: After the 24-hour incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each concentration of this compound.
Caption: Dual assay workflow for in vitro cytotoxicity.
Stage 3: In Vitro Genotoxicity Assessment
Genotoxicity assessment is a regulatory requirement and a critical step in safety evaluation. It determines if a compound can cause damage to the genetic material of cells, a potential precursor to cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is the gold standard for initial screening.
Principle of the Ames Test
The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The assay assesses the ability of this compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium. The test is conducted both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Protocol: Ames Test (Plate Incorporation Method)
Step-by-Step Methodology:
-
Strain Preparation: Prepare overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Prepare the S9 mix if required for the experiment.
-
Treatment: In a test tube, combine 100 µL of the bacterial culture, 50 µL of this compound at various concentrations, and 500 µL of the S9 mix or a buffer.
-
Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
Data Interpretation and Integrated Assessment
The data from these three stages must be integrated to form a cohesive initial toxicity profile for this compound.
| Assay | Example Result (Hypothetical) | Interpretation |
| In Silico (DEREK) | Structural alert for aromatic amine mutagenicity. | The compound has a structural feature commonly associated with mutagenicity. This requires experimental verification. |
| MTT Assay (HepG2) | IC50 = 25 µM | The compound exhibits moderate cytotoxicity in liver cells at a concentration of 25 µM. |
| LDH Assay (HepG2) | Significant LDH release above 30 µM. | The cytotoxic effect at higher concentrations involves loss of membrane integrity. |
| Ames Test | Positive in TA98 with S9 activation. | The compound is a frame-shift mutagen after metabolic activation, confirming the in silico prediction. |
Based on this hypothetical data, this compound shows a concerning genotoxicity signal that is activated by metabolism, along with moderate cytotoxicity. The structural alert from the in silico models was predictively valuable. These findings suggest a significant potential liability. Further progression of this compound would require medicinal chemistry efforts to abrogate the mutagenic potential, likely associated with the aromatic amine moiety.
References
-
OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. OECD Publishing. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
-
Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods. [Link]
-
ICH Harmonised Tripartite Guideline S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation. [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine nucleus is a privileged heterocyclic scaffold that forms the core structure of numerous compounds with significant biological activities.[1] Its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[2][3] Notably, marketed drugs for cancer treatment, such as Imatinib, feature this critical moiety, highlighting its therapeutic relevance.[4][5] The 4,6-diaryl substitution pattern, in particular, has been shown to be crucial for various biological activities, making the development of efficient synthetic routes to these compounds a key focus for researchers in drug discovery and development.[6][7]
This guide provides a detailed, field-proven experimental procedure for the synthesis of 4,6-diarylpyrimidin-2-amine derivatives. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol. The primary method detailed is the cyclocondensation reaction between a 1,3-diaryl-2-propen-1-one (chalcone) and a guanidine salt, a reliable and widely adopted strategy.[8][9]
Reaction Mechanism: A Biginelli-Type Condensation
The synthesis of 4,6-diarylpyrimidin-2-amines from chalcones and guanidine proceeds through a mechanism analogous to the well-known Biginelli reaction.[10][11] This multicomponent reaction is believed to initiate with a Michael addition of guanidine to the α,β-unsaturated carbonyl system of the chalcone. The resulting intermediate then undergoes cyclization via intramolecular condensation, followed by dehydration and tautomerization to yield the stable aromatic 2-aminopyrimidine ring. The reaction is typically base-catalyzed, facilitating the nucleophilic attack of guanidine.
Below is a conceptual workflow of the synthesis:
Caption: General workflow for the synthesis of 4,6-diarylpyrimidin-2-amines.
Experimental Protocols
This section provides two detailed protocols for the synthesis of 4,6-diarylpyrimidin-2-amine derivatives: a conventional heating method and a microwave-assisted method. The choice between these methods will depend on the available equipment and desired reaction time.
Part 1: Synthesis of Chalcone Precursors
The synthesis of the 2-aminopyrimidine derivatives begins with the preparation of the corresponding chalcone precursors via a Claisen-Schmidt condensation.
Protocol 1: General Procedure for Chalcone Synthesis
-
Reagent Preparation: In a round-bottom flask, dissolve the appropriately substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (40%, 10 mL). The formation of a solid precipitate is often observed.
-
Reaction Monitoring: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Purification: Filter the resulting solid, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude chalcone from ethanol to obtain the pure product.
Part 2: Synthesis of 4,6-Diarylpyrimidin-2-amines
Protocol 2: Conventional Synthesis via Reflux
This protocol is a robust and widely used method for the synthesis of the target compounds.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the synthesized chalcone (10 mmol) and guanidine carbonate (10 mmol).[9]
-
Solvent Addition: Add dimethylformamide (DMF, 25 mL) to the flask. DMF is chosen as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures, and its ability to dissolve the reactants.[9][12]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 150-160°C) and maintain this temperature for 3-4 hours.[12][13] The reaction should be monitored by TLC to ensure the consumption of the starting materials.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried.[9] The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4,6-diarylpyrimidin-2-amine derivative.[8]
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to improved yields.[14][15]
-
Reaction Setup: In a microwave-safe reaction vessel, mix the chalcone (1 mmol), guanidine hydrochloride (1 mmol), and a catalytic amount of a base (e.g., NaOH) in ethanol (10 mL).[16]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a short period (e.g., 10-20 minutes).[15][16] The optimal time and temperature may need to be determined empirically for different substrates.
-
Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The work-up and purification steps are similar to the conventional method: pour the mixture into ice water, filter the precipitate, and recrystallize from ethanol.
Characterization of Synthesized Derivatives
The successful synthesis and purity of the 4,6-diarylpyrimidin-2-amine derivatives must be confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretching of the primary amine group in the range of 3500-3180 cm⁻¹.[9] The C=N stretching vibration is typically observed around 1600-1510 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the amino group usually appear as a broad singlet. The aromatic protons will resonate in the downfield region (typically 6.5-8.5 ppm), and the proton on the C5 of the pyrimidine ring will appear as a singlet in the aromatic region.[12][17]
-
¹³C NMR: The carbon atoms of the pyrimidine ring will have characteristic chemical shifts, with C2, C4, and C6 appearing at lower fields due to the influence of the nitrogen atoms. For instance, the C2 and C5 carbons of 2-aminopyrimidines have been reported to resonate around 163.03 ppm and 105.34 ppm, respectively.[12]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized compound, confirming its identity.
Table 1: Representative Spectroscopic Data for a 4,6-Diarylpyrimidin-2-amine Derivative
| Technique | Observed Data |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 1610 (C=N stretch), 1580 (C=C stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.0-7.2 (m, Ar-H), 7.1 (s, 1H, C5-H), 5.5 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 164.5 (C4/C6), 163.0 (C2), 138-125 (Ar-C), 106.0 (C5) |
| MS (m/z) | [M+H]⁺ corresponding to the molecular formula |
Self-Validating System and Trustworthiness
The protocols described are designed to be self-validating. The successful synthesis of the chalcone precursor is a prerequisite for the final cyclization step. The purity of the final product can be readily assessed by TLC and melting point determination.[9] The comprehensive characterization by IR, NMR, and MS provides unambiguous confirmation of the chemical structure. By following these detailed steps and validation procedures, researchers can have high confidence in the identity and purity of the synthesized 4,6-diarylpyrimidin-2-amine derivatives.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 4,6-diarylpyrimidin-2-amine derivatives. By understanding the underlying reaction mechanism and following the detailed experimental protocols, researchers and drug development professionals can efficiently synthesize these valuable compounds for further investigation and application in various fields of chemical and biological sciences.
References
-
Wikipedia. Biginelli reaction. [Link]
- Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. (URL not available)
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
- Ahmad, A., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules.
- Kappe, C. O. Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research.
- Gein, V. L., et al. A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research.
-
Synthesis, characterization and in silico studies of some 2-amino-4,6-diarylpyrimidines derived from chalcones. African Journal of Pure and Applied Chemistry. [Link]
- Sharma, P., & Sharma, R. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry.
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]
-
Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. ResearchGate. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
Synthesis process of 2-amino-4,6-diarylpyrimidine derivatives 1a–1q. ResearchGate. [Link]
-
Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis. [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. [Link]
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]
-
2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. [Link]
-
ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate. [Link]
-
ULTRASOUND-ASSISTED MICROWAVE SYNTHESIS AND MECHANISTIC ASPECT OF 2-AMINO-4, 6-DIARYL PYRIMIDINES AND 3, 5-DIARYL-1H-PYRAZOLES. ResearchGate. [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [https://www.researchgate.net/publication/381987588_2-Aminopyrimidine_derivatives_as_anticancer_drugs]([Link]_ anticancer_drugs)
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]
-
View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]
- 15. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The 4,6-Diphenylpyrimidin-2-amine Scaffold as a Versatile Platform for Kinase Inhibitor Development in Oncology
An In-Depth Guide for Cancer Research
Abstract and Introduction
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of ATP-binding pockets make it an ideal foundation for the design of potent and selective kinase inhibitors.[3] Within this class, the 4,6-diphenylpyrimidin-2-amine core structure serves as a versatile and synthetically accessible starting point for developing novel anticancer agents.[4][5] While the parent compound itself has shown some biological activity, its true value lies in its utility as a platform for creating derivatives that target critical oncogenic pathways.[6][7]
Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated significant anticancer properties by targeting key regulators of cell cycle progression and proliferation.[5][7] This application note will provide an in-depth guide for researchers on leveraging the this compound scaffold, with a primary focus on its application in the development of inhibitors for Aurora Kinase A (AURKA), a critical serine/threonine kinase frequently overexpressed in human cancers.[5][6][8] We will detail the mechanism of action, provide comprehensive protocols for in vitro evaluation, and discuss the broader potential of this scaffold against other relevant cancer targets.
Primary Mechanism of Action: Inhibition of Aurora Kinase A
Aurora Kinase A is a master regulator of mitosis, playing essential roles in centrosome maturation, spindle assembly, and cytokinesis.[5] Its overexpression is linked to chromosomal instability and tumorigenesis, making it a high-value target for cancer therapy.[6] Derivatives of this compound have been specifically designed and synthesized to function as potent AURKA inhibitors.[5][8]
These compounds act as ATP-competitive inhibitors, binding to the kinase domain of AURKA. This binding event prevents the phosphorylation of downstream substrates, such as histone H3, leading to mitotic arrest, typically at the G2/M phase of the cell cycle.[9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[5][8] One study identified a specific derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, as a selective AURKA inhibitor that reduces clonogenicity and induces caspase-mediated apoptosis in HCT116 human colon cancer cells.[5]
Caption: Experimental workflow for determining compound IC₅₀ using the MTT assay.
Rationale: To validate the proposed mechanism of AURKA inhibition, this protocol assesses the compound's effect on cell cycle distribution. A significant increase in the percentage of cells in the G2/M phase would support the hypothesis of mitotic arrest. [5] Materials:
-
Cancer cell line
-
6-well plates
-
Test compound and DMSO
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach ~60-70% confluency after 24 hours.
-
Treat cells with the test compound at concentrations equivalent to its 1x and 2x IC₅₀ values, as determined by the MTT assay. Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes. The RNase degrades RNA to prevent non-specific staining, while PI intercalates with DNA.
-
Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
Quantitative data from screening should be summarized for clear comparison.
Table 1: Sample In Vitro Activity Data for this compound Derivatives
| Compound ID | Target Kinase | Cell Line | IC₅₀ (µM) [10] | Cell Cycle Arrest Phase | Reference |
|---|---|---|---|---|---|
| Parent Cmpd | - | HCT116 | > 100 | None | - |
| Derivative 12 | AURKA | HCT116 | 1.45 | G2/M [5] | [5] |
| Derivative 8h | PLK4 | MCF-7 | 0.0067 | G2/M | [10] |
| Derivative III-3A | VEGFR-2 / ER | MCF-7 | 0.52 | G0/G1 | [7] |
| Control (Roscovitine) | CDK2 | A2780 | 0.158 | S, G2/M [11]| [11]|
Note: Data is illustrative and compiled from multiple sources studying the broader aminopyrimidine scaffold to show representative results.
References
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- Kumar, N., et al. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- ResearchGate. (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound.
- National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer.
- PubMed. (n.d.). Anti-angiogenic Effects of Novel Cyclin-Dependent Kinase Inhibitors With a pyrazolo[4,3-d]pyrimidine Scaffold.
- PubMed. (n.d.). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review.
- PubMed. (n.d.). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity.
- National Institutes of Health (NIH). (2022).
- ResearchGate. (n.d.). Clinically approved pyrimidine scaffolds as EGFR inhibitors.
- ACS Publications. (n.d.).
-
Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[4][12][13]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity.
- BenchChem. (2025).
- Semantic Scholar. (n.d.). Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipeline.
- BenchChem. (2025).
- Kumar, N., et al. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- ResearchGate. (n.d.). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A | Request PDF.
- National Institutes of Health (NIH). (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A.
- National Institutes of Health (NIH). (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
- PubMed. (n.d.).
- PubMed. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.
- National Institutes of Health (NIH). (n.d.).
- PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
- MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)
- ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
Sources
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyzing the scaffold diversity of cyclin‐dependent kinase inhibitors and revisiting the clinical and preclinical pipeline | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 13. nbinno.com [nbinno.com]
Application Note: A Multi-Method Approach for the Comprehensive Purity Characterization of 4,6-Diphenylpyrimidin-2-amine
Introduction
4,6-Diphenylpyrimidin-2-amine (DPAM), with the chemical formula C₁₆H₁₃N₃, is a critical intermediate in organic synthesis.[1] Its unique pyrimidine core, functionalized with phenyl and amine groups, makes it a valuable building block in the development of materials for organic light-emitting diodes (OLEDs) and other photoelectric devices.[1] Furthermore, derivatives of this scaffold are actively investigated for a range of pharmacological activities.[2][3] Given its application in high-performance materials and drug development, the purity of DPAM is a critical quality attribute that directly impacts the performance, safety, and reproducibility of downstream products.
A robust assessment of chemical purity requires more than a single analytical technique. It necessitates an orthogonal approach, employing multiple methods with different physicochemical principles to build a complete and reliable impurity profile. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the characterization of DPAM purity. We will detail protocols for chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind each method and the interpretation of the resulting data, in alignment with principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Understanding the Analyte and Potential Impurities
A logical purity assessment begins with understanding the analyte's properties and its synthetic origin, which provides insight into the likely impurities that may be present.
Physicochemical Properties of DPAM
-
Molecular Formula: C₁₆H₁₃N₃
-
Molecular Weight: 247.30 g/mol
-
Appearance: Typically a white to light yellow crystalline powder.[1][6]
Synthesis and Potential Impurities
A common synthetic route involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with guanidine hydrochloride.[2][7]
Based on this pathway, impurities can be classified according to ICH Q3A guidelines:[8]
-
Organic Impurities: Unreacted starting materials (e.g., benzaldehyde, acetophenone), the chalcone intermediate, and by-products from side reactions.
-
Inorganic Impurities: Catalysts or reagents used in the synthesis.
-
Residual Solvents: Solvents used during the reaction or recrystallization, such as Dimethylformamide (DMF) or methanol.[2][7]
Orthogonal Analytical Workflow for Purity Determination
No single method can identify and quantify all possible impurities. An orthogonal workflow is essential for a comprehensive assessment.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the cornerstone technique for separating and quantifying non-volatile organic impurities. Separation is achieved based on the differential partitioning of the analyte and its impurities between a stationary phase (e.g., C18) and a liquid mobile phase.
Application: To determine the area percent purity of the main component and to detect, quantify, and report related organic impurities according to ICH thresholds.[4][9]
Detailed Experimental Protocol
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the DPAM sample.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Data Interpretation
-
Purity Calculation: The purity is typically calculated using the area normalization method, assuming the response factor of the impurities is the same as the main peak.
-
% Purity = (Area of DPAM Peak / Total Area of All Peaks) x 100
-
-
Impurity Reporting: According to ICH Q3A guidelines, impurities should be reported, identified, and qualified based on established thresholds, which are dependent on the maximum daily dose of the final drug product.[4][5] For a new chemical entity, reporting thresholds often start at 0.05%.
Method 2: Quantitative ¹H NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that provides an absolute measure of purity without the need for a specific reference standard of the analyte. It relies on the principle that the integrated signal area of a nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample. By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and weight, the purity of the analyte can be precisely calculated.
Application: To provide an independent, highly accurate determination of the molar purity of the DPAM batch. This serves as a powerful validation for the primary HPLC assay.
Detailed Experimental Protocol
-
Instrumentation: NMR Spectrometer (≥400 MHz) with a high-precision sample probe.
-
Internal Standard: Select a certified reference material with high purity, stability, and a simple ¹H spectrum that does not overlap with the analyte signals (e.g., Maleic Acid or Dimethyl Sulfone).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the DPAM sample into a clean vial.
-
Accurately weigh ~10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial.
-
Record the exact weights to four decimal places.
-
Add approximately 0.7 mL of DMSO-d₆ and vortex until fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition Parameters (Crucial for Quantification):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any signal being integrated (typically ≥ 30 seconds to ensure full relaxation).
-
Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio).
-
Data Interpretation
-
Signal Selection: Identify well-resolved, unique proton signals for both DPAM (e.g., the pyrimidinyl proton) and the internal standard (e.g., the two olefinic protons of Maleic Acid).
-
Purity Calculation: The purity (P) of the sample is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
Symbol Description I Integral value of the selected signal N Number of protons for the integrated signal MW Molecular Weight m Mass P Purity of the standard analyte Refers to DPAM | std | Refers to the Internal Standard |
Method 3: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For a crystalline compound, impurities will cause a depression and broadening of the melting point. This phenomenon is described by the Van't Hoff equation, which allows for the calculation of the mole percent of total eutectic impurities.[11][12]
Application: To determine the overall purity of the crystalline DPAM sample as a mole percentage. It is an absolute method that is particularly sensitive to impurities that form eutectic mixtures with the main component.[13][14]
Detailed Experimental Protocol
-
Instrumentation: A calibrated DSC instrument with a refrigerated cooling system.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the DPAM sample into a standard aluminum DSC pan.
-
Crimp the pan with a lid to ensure good thermal contact.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the melting point (e.g., 25 °C).
-
Ramp the temperature at a slow, constant rate (e.g., 2 °C/min) to a temperature well above the final melting point (e.g., 160 °C).[12]
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
-
Data Interpretation
-
The DSC software automatically applies the Van't Hoff equation to the slope of the leading edge of the melting endotherm to calculate the mole fraction of impurities.
-
Limitations: This method is only suitable for highly pure (typically >98%), crystalline materials that do not decompose upon melting.[13][14] It cannot detect impurities that are insoluble in the melt (solid solution) or amorphous content.
Supporting Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Application: Primarily used for the identification and quantification of residual solvents as per ICH Q3C guidelines.[5] It is also effective for detecting any volatile organic impurities that may not be observed by HPLC.
-
Methodology: Static headspace sampling is the preferred method for residual solvent analysis. A sample of DPAM is sealed in a vial and heated, and the vapor (headspace) is injected into the GC-MS. Peaks are identified by their mass spectra and retention times and quantified against a standard.
Mass Spectrometry (MS) and LC-MS
-
Application: Confirms the identity of the main component by verifying its molecular weight. When coupled with HPLC (LC-MS), it is the most powerful tool for the structural elucidation of unknown impurities detected in the HPLC-UV analysis.[15][16]
-
Methodology: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ for DPAM should be observed at m/z 248.12. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement to confirm the elemental composition.[15]
Summary of Purity Assessment
A comprehensive purity statement for a batch of this compound should consolidate the data from all orthogonal methods.
| Analytical Technique | Parameter Measured | Typical Result |
| HPLC-UV | Relative Purity (Area %) & Organic Impurity Profile | > 99.5% |
| ¹H qNMR | Absolute Molar Purity | > 99.0% (confirms assay) |
| DSC | Total Eutectic Impurities (Mole %) | > 99.5 mol% |
| GC-MS | Residual Solvents | e.g., Methanol < 3000 ppm, DMF < 880 ppm (ICH Limits) |
| LC-HRMS | Identity Confirmation | [M+H]⁺ found at m/z 248.1182 ± 5 ppm |
| Thermogravimetric Analysis (TGA) | Water / Volatiles Content | < 0.5% |
| Residue on Ignition (ROI) | Inorganic Impurities | < 0.1% |
Final Purity Assignment: The final purity value is typically assigned from the primary HPLC assay and is reported on a mass basis by correcting for water content, residual solvents, and inorganic impurities.
Purity (mass %) = HPLC Area % * [(100 - % Water - % Solvents - % ROI) / 100]
This multi-faceted, evidence-based approach ensures a thorough and reliable characterization of this compound purity, providing confidence in its quality for demanding research and manufacturing applications.
References
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from [Link]
-
Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. Retrieved from [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1629-S1633. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Avomeen. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
Haque, T., & Kawakami, K. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1148-1152. Retrieved from [Link]
-
Giron, D. (1995). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 44, 217-251. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
EMEA. (1995). ICH Topic Q 3 A: Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Retrieved from [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Retrieved from [Link]
-
Kim, J. S., Lee, J. H., & Park, S. B. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. BMC Chemistry, 13(1), 81. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]
-
Giron, D., & GoMbronn, C. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 217-251. Retrieved from [Link]
-
Dsouza, S., et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 14(2), 299-307. Retrieved from [Link]
-
de Oliveira, M. A., et al. (2010). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 46(2), 205-212. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Verma, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 536-552. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. tasianinch.com [tasianinch.com]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. pharma.gally.ch [pharma.gally.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. akjournals.com [akjournals.com]
- 12. scielo.br [scielo.br]
- 13. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Leveraging 4,6-Diphenylpyrimidin-2-amine as a Versatile Scaffold for Kinase Inhibitor Drug Discovery
Introduction: The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an ideal starting point for the design of potent and selective inhibitors.[3][4] This guide focuses on the 4,6-diphenylpyrimidin-2-amine core, a particularly fruitful scaffold for generating diverse libraries of kinase inhibitors. We will provide detailed protocols for the synthesis of derivatives based on this scaffold, their evaluation as inhibitors of Aurora Kinase A (AURKA)—a critical oncology target—and subsequent cellular characterization.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers a unique combination of structural rigidity and synthetic tractability. The central pyrimidine ring acts as the primary pharmacophore, anchoring the molecule within the ATP-binding pocket of kinases. The two phenyl rings at the 4- and 6-positions provide a platform for extensive chemical modification. By introducing various substituents on these rings, researchers can modulate the compound's potency, selectivity, and pharmacokinetic properties. This "plug-and-play" nature allows for the systematic exploration of the chemical space around the kinase active site, facilitating the development of optimized drug candidates.[5]
Part 1: Chemical Synthesis of this compound Analogs
The synthesis of this compound derivatives is typically achieved through a convergent two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a guanidine salt.[6][7] This approach is robust, high-yielding, and amenable to the creation of large compound libraries.
Protocol 1.1: Synthesis of Chalcone Precursors via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone, the α,β-unsaturated ketone precursor to the pyrimidine ring.
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (50 mL)
-
40% (w/v) Sodium hydroxide solution
-
Crushed ice
-
Distilled water
-
Stir plate and magnetic stir bar
-
Round bottom flask (100 mL)
-
Beaker (250 mL)
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted benzaldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (50 mL) in a 100 mL round bottom flask with stirring.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add the 40% sodium hydroxide solution dropwise to the stirred mixture, maintaining the temperature below 5°C. The reaction is exothermic.
-
Continue stirring the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
If necessary, acidify the mixture with dilute hydrochloric acid to precipitate the chalcone.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
-
Dry the purified chalcone in a vacuum oven. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1.2: Synthesis of this compound Derivatives
This protocol details the cyclization of the chalcone with guanidine to form the final pyrimidine product.[7][8]
Materials:
-
Substituted chalcone (from Protocol 1.1) (10 mmol)
-
Guanidine hydrochloride (10 mmol)
-
Dimethylformamide (DMF) (50 mL)
-
Crushed ice
-
Methanol
-
Petroleum ether
-
Reflux apparatus
-
Stir plate and magnetic stir bar
-
Round bottom flask (100 mL)
-
Beaker (250 mL)
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round bottom flask, dissolve the substituted chalcone (10 mmol) and guanidine hydrochloride (10 mmol) in DMF (50 mL).
-
Reflux the reaction mixture at 50-60°C for 6-7 hours with constant stirring. Monitor the reaction by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice and allow it to stand overnight to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with methanol and then with petroleum ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound derivative.
-
Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Part 2: Biological Evaluation of this compound Derivatives as Aurora Kinase A Inhibitors
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression.[9] Its overexpression is linked to various cancers, making it an attractive target for cancer therapy.[6][10] The following protocols describe how to evaluate the synthesized compounds as AURKA inhibitors.
The Aurora Kinase A Signaling Pathway
AURKA is a key regulator of cell division, with its activity peaking during the G2/M phase of the cell cycle.[9] It is involved in centrosome maturation, spindle assembly, and cytokinesis. Overexpression of AURKA can lead to genomic instability and tumorigenesis.[10] The kinase exerts its effects by phosphorylating a variety of downstream substrates, including p53, BRCA1, and PLK1, thereby influencing cell proliferation, survival, and other oncogenic pathways.[2][4]
Caption: Simplified Aurora Kinase A signaling pathway and the point of inhibition.
Protocol 2.1: In Vitro Aurora Kinase A Inhibition Assay (Luminescence-based)
This biochemical assay measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of purified AURKA. The principle is based on the quantification of ATP consumed during the phosphorylation reaction.[11][12]
Materials:
-
Recombinant human Aurora Kinase A (e.g., from Promega or BPS Bioscience)
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[11]
-
Synthesized this compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
In a white 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the AURKA enzyme and its substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be close to its Km value for AURKA.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | AURKA | 50 |
| Derivative 2 | AURKA | 15 |
| Derivative 3 | AURKA | 150 |
| Staurosporine (Control) | AURKA | 5 |
Protocol 2.2: Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the compounds on the viability and proliferation of cancer cells, such as the HCT116 human colon cancer cell line.[13][14]
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 2.3: Clonogenic Survival Assay
This long-term assay assesses the ability of single cells to form colonies after treatment with the compounds, providing a measure of cytotoxicity.[15][16][17]
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
Synthesized compounds (dissolved in DMSO)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
6-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed a low number of HCT116 cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.
-
Colony Formation: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a methanol/acetic acid solution (3:1) for 10 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
Part 3: Experimental and Drug Discovery Workflow
The development of a novel kinase inhibitor is a multi-step process that integrates chemical synthesis with rigorous biological evaluation.
Caption: A generalized workflow for kinase inhibitor drug discovery.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for the design and synthesis of novel kinase inhibitors. The straightforward and robust synthetic routes, coupled with the potential for extensive structural diversification, allow for the rapid generation of compound libraries for screening against a wide range of kinase targets. The detailed protocols provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize derivatives of this scaffold, ultimately contributing to the discovery of new therapeutic agents for cancer and other diseases.
References
- Synergistic Convergence of Interests in Pyrimidine Scaffold Diversification for Neurodegener
-
The Role of Aurora-A in Human Cancers and Future Therapeutics. PMC. [Link]
-
Recent Developments in Anticancer Kinase Inhibitors Based on the Pyrazolo[3,4-d]pyrimidine Scaffold. RSC Publishing. [Link]
-
Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis Online. [Link]
-
AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. PubMed. [Link]
-
Clonogenic Assay. Bio-protocol. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Clonogenic assay. Wikipedia. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ScienceDirect. [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
Clonogenic assay of cells in vitro. PubMed. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. [Link]
-
Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. Taylor & Francis Online. [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. ResearchGate. [Link]
-
Synthesis and characterization of some new 2-amino-4-(4′-substituted) -6-(4″-substituted)diphenyl pyrimidines. ResearchGate. [Link]
-
Synthesis and characterization of new 2-amino-4-(substituted phenyl)-6-(7''-methoxy, 3'',4''-dihydro, 2'',2''-dimethyl-2hbenzopyran) pyrimidines and their bio evaluation. Sci-Hub. [Link]
-
Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway. Spandidos Publications. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). JIDPS. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. atcc.org [atcc.org]
- 14. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Proliferative Effects of 4,6-Diphenylpyrimidin-2-amine
Introduction: Unveiling the Anti-Proliferative Potential of 4,6-Diphenylpyrimidin-2-amine
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer properties. The this compound moiety and its derivatives have emerged as a promising class of compounds with significant anti-proliferative effects. Several studies have demonstrated that these molecules can effectively inhibit the growth of various cancer cell lines.[1][2][3] The mechanism of action for some derivatives has been linked to the inhibition of key regulators of cell division, such as Aurora kinase A, leading to cell cycle arrest and apoptosis.[1][2]
This comprehensive guide provides a suite of detailed protocols for researchers, scientists, and drug development professionals to rigorously assess the anti-proliferative effects of this compound and its analogs. The methodologies outlined herein are designed to provide a multi-faceted evaluation of the compound's activity, from initial cytotoxicity screening to in-depth analysis of its impact on cell cycle progression and programmed cell death. By following these robust and validated protocols, researchers can generate reliable and reproducible data to advance our understanding of this important class of molecules.
Experimental Workflow: A Multi-Assay Approach
A thorough investigation of an anti-proliferative agent requires a multi-pronged approach. This workflow outlines a logical progression of experiments to characterize the effects of this compound.
Caption: A logical workflow for assessing the anti-proliferative effects of a compound.
Part 1: Initial Cytotoxicity and Viability Screening
The initial step is to determine the concentration-dependent effect of this compound on cell viability and proliferation. The MTT and Sulforhodamine B (SRB) assays are rapid, reliable, and widely used colorimetric methods for this purpose.
MTT Assay: Assessing Metabolic Activity
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]
Protocol: MTT Cell Proliferation Assay [4][5][6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.
SRB Assay: Quantifying Cellular Protein Content
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with sulforhodamine B.[9][10] This assay is less susceptible to interference from compounds that may affect cellular metabolism.[11]
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay [9][11][12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plate.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth relative to the vehicle control.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures metabolic activity via mitochondrial dehydrogenase.[4][6] | High throughput, sensitive. | Can be affected by compounds that alter metabolism. |
| SRB | Stains total cellular protein.[9][11] | Less affected by metabolic interference, stable endpoint. | Multiple washing steps. |
Part 2: Assessing Long-Term Survival and Clonogenic Potential
While short-term assays provide valuable information on immediate cytotoxicity, the colony formation assay assesses the ability of single cells to undergo sustained proliferation and form colonies, a hallmark of cancer cells.
Colony Formation Assay
This assay is considered a gold standard for determining the long-term effects of a compound on cell survival and reproductive integrity.[13][14]
Protocol: Colony Formation Assay [13][14][15]
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Compound Treatment: Allow the cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 10-14 days, or until visible colonies are formed.
-
Colony Fixation and Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plate to air dry.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group relative to the control.
Part 3: Mechanistic Insights into Anti-Proliferative Action
To understand how this compound exerts its anti-proliferative effects, it is crucial to investigate its impact on the cell cycle and its ability to induce apoptosis. Flow cytometry is a powerful tool for these analyses.
Cell Cycle Analysis via Propidium Iodide Staining
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[16] The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17][18][19]
Protocol: Cell Cycle Analysis by Flow Cytometry [16][17][19][20]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Detection using Annexin V and Propidium Iodide
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[21][22] Propidium iodide is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[21]
Protocol: Annexin V/PI Apoptosis Assay [21][22][23]
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for characterizing the anti-proliferative effects of this compound. By systematically evaluating its impact on cell viability, long-term survival, cell cycle progression, and apoptosis, researchers can gain a comprehensive understanding of its therapeutic potential. Further investigations could involve Western blotting to probe the expression levels of key cell cycle and apoptotic regulatory proteins, as well as in vivo studies to validate the in vitro findings.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Commons. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
YouTube. (2014). A Guide to the Colony Forming Cell Assay: Methods and Tips. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
SciSpace. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Retrieved from [Link]
-
JoVE. (2014). Video: The Soft Agar Colony Formation Assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from [Link]
-
ACS Omega. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]
-
King Saud University. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Retrieved from [Link]
-
PubMed. (2023). Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Video: The Soft Agar Colony Formation Assay [jove.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Cell Cycle Protocols [bdbiosciences.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for the Crystallization of 4,6-Diphenylpyrimidin-2-amine Derivatives
Introduction: The Critical Role of Single Crystals in Drug Discovery
4,6-Diphenylpyrimidin-2-amine derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities.[1][2] In the landscape of drug development, the precise determination of the three-dimensional atomic structure of these molecules is paramount. It underpins structure-activity relationship (SAR) studies, facilitates the design of more potent and selective analogues, and is a prerequisite for understanding drug-target interactions at a molecular level. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining this detailed structural information. However, the success of SCXRD is entirely contingent on the availability of high-quality single crystals of sufficient size.[3]
The process of growing single crystals is often considered both a science and an art, requiring a systematic approach and a deep understanding of the physicochemical properties of the compound and the crystallization process itself.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established techniques for growing single crystals of this compound derivatives, supported by detailed protocols and troubleshooting advice.
Core Principles of Crystallization
The fundamental principle underlying all crystallization methods is the slow and controlled transition of a solute from a supersaturated solution to a highly ordered, solid crystalline state. The key to forming a single, well-ordered crystal, rather than a polycrystalline powder or an amorphous precipitate, is to allow molecules to leisurely arrange themselves into a thermodynamically stable crystal lattice. This is typically achieved by gradually decreasing the solubility of the compound in a given solvent system.
Several factors critically influence the outcome of a crystallization experiment:
-
Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[5]
-
Solvent Selection: The choice of solvent is arguably the most critical parameter.[5][6] An ideal solvent should exhibit moderate solubility for the compound, with solubility increasing significantly with temperature.[7][8]
-
Rate of Supersaturation: The rate at which supersaturation is achieved dictates the number and size of the crystals. Slow changes in conditions generally favor the growth of fewer, larger crystals.[9]
-
Mechanical Stability: Vibrations and rapid temperature fluctuations can disrupt crystal growth, leading to the formation of multiple, smaller crystals or amorphous material.[5][10][11]
Recommended Crystallization Techniques
Based on the general properties of organic molecules and specific considerations for pyrimidine derivatives, the following techniques are recommended for growing single crystals of this compound derivatives.
Slow Evaporation
This is often the simplest and most successful method for crystallizing organic compounds.[4][12] The principle relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, inducing crystallization.
-
Solvent Screening: Begin by identifying a suitable solvent or solvent system. The ideal solvent should be one in which the compound is moderately soluble.[5][12] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/acetone or hexane/THF.[7]
-
Solution Preparation: Dissolve the purified this compound derivative in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be used to facilitate dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker, test tube, or NMR tube) to remove any particulate matter that could act as unwanted nucleation sites.[5][12]
-
Crystal Growth: Cover the vessel with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.[10][12] Place the vessel in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vessel periodically over several days to weeks for crystal growth. Avoid disturbing the vessel during this period.[10]
Caption: Workflow for the slow evaporation crystallization method.
Vapor Diffusion
Vapor diffusion is a highly effective technique, particularly when only small amounts of the compound are available.[4][13] It involves the slow diffusion of a vapor from an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility.
-
Solvent System Selection: Choose a "good" solvent in which the compound is soluble and a volatile "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[9] For compounds soluble only in high-boiling point solvents like DMF or DMSO, a more volatile anti-solvent such as dichloromethane (DCM), diethyl ether, or pentane can be effective.[7][14]
-
Setup:
-
Dissolve the compound in a small amount of the "good" solvent in a small, open vial (e.g., a 1-dram vial).
-
Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add a larger volume of the "anti-solvent" to the outer container, ensuring the level is below the opening of the inner vial.
-
-
Crystal Growth: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize as its solubility decreases.[3][15]
-
Monitoring: Place the setup in a stable environment and monitor for crystal growth over several days.
Caption: Schematic of the vapor diffusion crystallization setup.
Slow Cooling
This method is based on the principle that the solubility of most organic compounds increases with temperature.[7] A saturated or near-saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to a gradual decrease in solubility and subsequent crystallization.
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
-
Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent by heating the mixture until all the solid dissolves.
-
Slow Cooling: To ensure slow cooling, which is crucial for growing large, high-quality crystals, place the hot solution in an insulated container (e.g., a Dewar flask filled with hot water) or an oil bath with the heat turned off.[4] This allows the solution to cool to room temperature over several hours or days.
-
Further Cooling: Once the solution has reached room temperature, it can be transferred to a refrigerator or freezer to further decrease the solubility and maximize crystal yield.[16]
-
Isolation: Collect the crystals by vacuum filtration.[7]
| Solvent System | Technique | Typical Temperature Range (°C) | Observations |
| Ethanol | Slow Cooling | 60 → 4 | Good for moderately soluble derivatives. |
| Methanol | Slow Evaporation | Room Temperature | Suitable for compounds with higher volatility. |
| Ethyl Acetate | Slow Evaporation | Room Temperature | Often yields good quality crystals.[7] |
| Hexane/Acetone | Vapor Diffusion | Room Temperature | Acetone as the good solvent, hexane as the anti-solvent. |
| Hexane/THF | Vapor Diffusion | Room Temperature | THF as the good solvent, hexane as the anti-solvent.[7] |
| DMF/DCM | Vapor Diffusion | Room Temperature | For compounds with poor solubility in common organic solvents.[7][14] |
| DMSO/Diethyl Ether | Vapor Diffusion | Room Temperature | For compounds with poor solubility in common organic solvents.[7] |
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | The solution is not supersaturated.[7] | Concentrate the solution by evaporating some solvent and repeat the process. |
| The compound is too soluble in the chosen solvent.[7] | Select a solvent in which the compound has lower solubility, or use an anti-solvent.[7] | |
| Formation of Oil | The compound's solubility is too high in the chosen solvent. | Try a less effective solvent or a solvent mixture.[13] |
| The rate of supersaturation is too rapid. | Slow down the crystallization process (e.g., slower evaporation or cooling). | |
| Polycrystalline Powder | Too many nucleation sites.[17] | Ensure the crystallization vessel is scrupulously clean and filter the solution.[5] |
| The rate of supersaturation is too fast.[17] | Decrease the rate of evaporation, cooling, or vapor diffusion. | |
| Small, Poorly-Formed Crystals | Rapid crystal growth. | Slow down the crystallization process. Consider using a more viscous solvent. |
| Vibrations or disturbances. | Move the crystallization setup to a quiet, undisturbed location.[11] |
Conclusion
The successful growth of single crystals of this compound derivatives is an enabling step in their development as therapeutic agents. While there is no universal protocol, the systematic application of the techniques outlined in this guide—slow evaporation, vapor diffusion, and slow cooling—provides a robust framework for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Careful attention to compound purity, solvent selection, and the rate of achieving supersaturation are the cornerstones of a successful crystallization strategy.
References
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. (n.d.).
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), m132–m141. [Link]
-
Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics, 35(1). [Link]
- Jones, P. G. (1981). Crystal growing. Chemistry in Britain, 17, 222-225.
- Holden, A., & Singer, P. (1960). Crystals and Crystal Growing. Wesleyan University Press.
-
Wood, S. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2186–2207. [Link]
-
Slow Evaporation Method. (n.d.). Retrieved January 12, 2026, from [Link]
-
International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved January 12, 2026, from [Link]
-
Geib, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Guide for crystallization. (n.d.). Retrieved January 12, 2026, from [Link]
-
Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Crystallisation Techniques. (2006). Retrieved January 12, 2026, from [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. [Link]
-
I'm not getting a single crystal for organic compounds. (2012). ResearchGate. [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.). ResearchGate. [Link]
-
Growing single crystals and cloudy stuff. (2023). Reddit. [Link]
-
Myerson, A. S., & Kim, K. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]
-
Briseno, A. L., et al. (2013). Single-crystal growth of organic semiconductors. MRS Bulletin, 38(1), 35-41. [Link]
-
Nichols, L. (2022). Choice of Solvent. Chemistry LibreTexts. [Link]
-
APC Ltd - The Applied Process Company. (2020). How to Select the Best Solvent for Crystallization? [Video]. YouTube. [Link]
-
Kim, J. S., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1152–1161. [Link]
-
Vinay Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252–265. [Link]
-
Mglinets, A. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6649. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Growing Crystals [web.mit.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. unifr.ch [unifr.ch]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Evaluating the Anti-Proliferative Efficacy of 4,6-Diphenylpyrimidin-2-amine using the Clonogenic Survival Assay
Application Note & Protocol
Abstract
This guide provides a comprehensive framework for utilizing the clonogenic survival assay to assess the long-term cytotoxic effects of 4,6-Diphenylpyrimidin-2-amine. We delve into the scientific rationale linking the compound's mechanism of action to the assay's endpoint, offer a detailed, field-tested protocol, and present guidelines for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously quantify the impact of novel compounds on cellular reproductive integrity.
Introduction: Beyond Immediate Viability
Standard cell viability assays (e.g., MTT, WST-1) are excellent for measuring acute cytotoxicity by assessing metabolic activity. However, they cannot distinguish between cells that are merely static and those that have lost their long-term reproductive capacity. The clonogenic assay, first developed by Puck and Marcus, remains the gold standard for determining the ability of a single cell to proliferate indefinitely and form a colony[1][2][3]. A colony, defined as a cluster of at least 50 cells, represents a surviving progenitor cell that has undergone multiple rounds of successful division[1][4]. This makes the clonogenic assay an indispensable tool for evaluating treatments like radiation or cytotoxic agents whose ultimate goal is to induce reproductive death[4][5][6].
This compound and its derivatives have emerged as promising anticancer agents[7][8][9]. Specifically, certain derivatives have been identified as potent inhibitors of Aurora Kinase A (AURKA)[7][10]. AURKA is a critical serine/threonine kinase that governs the G2/M transition of the cell cycle and is essential for proper mitotic spindle formation and chromosome segregation. Inhibition of AURKA leads to mitotic arrest, polyploidy, and ultimately, caspase-mediated apoptosis or mitotic catastrophe[7][10]. Therefore, the clonogenic assay is the most biologically relevant method to evaluate the efficacy of this compound, as it directly measures the ultimate outcome of such mitotic disruption: the failure of a cell to produce viable progeny.
Scientific Principles & Strategic Considerations
The Clonogenic Endpoint
The fundamental principle is to assess reproductive viability[3]. After treatment, cells are plated at a low density and incubated for an extended period (1-3 weeks)[4]. Only cells that survive the treatment and retain the ability to proliferate will form macroscopic colonies. The results are used to calculate the Surviving Fraction (SF), which quantifies the treatment's effect relative to an untreated control.
Causality of AURKA Inhibition on Clonogenicity
Understanding the mechanism of action informs the experimental design. As an AURKA inhibitor, this compound is expected to cause a G2/M phase arrest[7][10]. Cells that cannot successfully complete mitosis will not form a colony. This direct mechanistic link provides a clear hypothesis: increasing concentrations of the compound will lead to a dose-dependent decrease in the number of surviving colonies.
Caption: Mechanism of this compound Action.
Critical Parameters: Plating Efficiency and Surviving Fraction
Two key calculations underpin the clonogenic assay:
-
Plating Efficiency (PE): Not every cell plated, even in ideal conditions, will form a colony due to handling stress or inherent viability issues[11][12]. PE accounts for this baseline clonogenic potential.
-
Formula: PE (%) = (Number of colonies counted in control / Number of cells seeded in control) x 100[1]
-
-
Surviving Fraction (SF): This normalizes the colony formation in treated groups to the PE of the control group, representing the true fraction of cells that survived the treatment.
Experimental Design: The Importance of Optimization
A robust clonogenic assay is a self-validating system, which requires careful optimization.
-
Cell Seeding Density: This is the most critical parameter. Seeding too many cells will result in colonies merging, making counting impossible. Seeding too few cells, especially in highly effective treatment groups, may result in no colonies to count. The number of cells plated must be increased with the expected cytotoxicity of the treatment to yield a countable number of colonies (ideally 20-100) per plate[2][14]. A preliminary experiment to determine the PE of your cell line is essential.
-
Cellular Cooperation: The assumption of a linear relationship between cells seeded and colonies formed (a constant PE) is not always valid. Some cell lines exhibit "cellular cooperation," where secreted factors at higher cell densities promote survival[15]. This can compromise PE-based analysis. Being aware of this phenomenon is key; if non-linear growth is observed during PE optimization, alternative analysis methods, such as power regression, may be necessary[15].
-
Compound Concentration Range: A dose-response curve should be generated using a serial dilution of this compound. The range should be wide enough to capture the IC50 (the concentration that reduces SF to 0.5) and ideally span from minimal to maximal effect.
-
Incubation Time: This is cell-line dependent and typically ranges from 1 to 3 weeks[3][4]. The goal is to stop the experiment when colonies in the control group are easily visible and contain at least 50 cells, but before they begin to merge. It is critical that all plates within an experiment are incubated for the same duration.
Detailed Experimental Protocol
This protocol is a modular framework; specific cell numbers and incubation times should be optimized for your cell line of interest.
Materials and Reagents
| Reagent/Material | Specifications |
| Selected adherent cancer cell line | e.g., HCT116, HeLa, A549 |
| Complete growth medium | e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep |
| This compound | Stock solution in DMSO (e.g., 10 mM) |
| Trypsin-EDTA | 0.05% or 0.25% solution, pre-warmed |
| Phosphate-Buffered Saline (PBS) | Calcium and Magnesium-free, sterile |
| Fixation Solution | 1:7 Acetic Acid:Methanol or 4% Paraformaldehyde |
| Staining Solution | 0.5% Crystal Violet in 25% Methanol |
| Sterile Labware | 6-well plates, 100 mm dishes, serological pipettes, etc. |
| Hemocytometer or cell counter | For accurate cell counting |
| CO₂ Incubator | 37°C, 5% CO₂ |
Experimental Workflow
Caption: Clonogenic Assay Experimental Workflow.
Step-by-Step Methodology
Phase 1: Seeding Density Optimization (PE Determination)
-
Prepare Cells: Harvest exponentially growing cells and prepare a single-cell suspension using trypsin[6]. It is critical to achieve a true single-cell suspension for accurate results.
-
Count Cells: Perform an accurate cell count using a hemocytometer or automated cell counter[4][16].
-
Seed Cells: Plate a range of cell numbers (e.g., 100, 250, 500, 1000, 2000 cells) into 6-well plates in triplicate.
-
Incubate: Incubate plates under standard conditions (37°C, 5% CO₂) until colonies are of a suitable size (≥50 cells).
-
Fix and Stain: Follow steps 15-19 of this protocol.
-
Analyze: Count the colonies in each well. Calculate the PE for each seeding density. Choose a seeding density for your control group that yields approximately 50-150 well-separated colonies. This will be your N_control.
Phase 2: Main Experiment
-
Prepare Cells & Count: As in steps 1-2.
-
Prepare Dilutions: Prepare serial dilutions of this compound in complete growth medium from your DMSO stock. Remember to create a vehicle control (medium with the highest concentration of DMSO used).
-
Seed Plates: Plate cells into 6-well plates (in triplicate for each condition). The number of cells seeded must be increased for higher drug concentrations. A common strategy is to increase the seeding number by a factor that roughly corresponds to the expected survival.
| Condition | Example Seeding Density | Rationale |
| Vehicle Control (0 µM) | N_control (e.g., 500 cells) | To establish baseline PE. |
| Low Dose (e.g., 1 µM) | 2 x N_control (e.g., 1000 cells) | Compensates for expected low cell kill. |
| Mid Dose (e.g., 5 µM) | 5 x N_control (e.g., 2500 cells) | Compensates for moderate cell kill. |
| High Dose (e.g., 10 µM) | 10 x N_control (e.g., 5000 cells) | Aims to leave a countable number of survivors. |
-
Allow Attachment: Return plates to the incubator for 4-24 hours to allow cells to attach firmly.
-
Treat Cells: Carefully aspirate the medium and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate: Return plates to the incubator and leave them undisturbed for the predetermined duration (1-3 weeks). Do not change the medium unless absolutely necessary, as this can dislodge cells and small colonies.
Phase 3: Fixation and Staining
-
Aspirate Medium: Carefully remove the culture medium from each well.
-
Wash: Gently rinse the wells once with PBS, taking care not to dislodge colonies. Tilt the plate and add PBS to the side of the well[17].
-
Fix: Add 1-2 mL of fixation solution (e.g., 1:7 acetic acid:methanol) to each well and incubate at room temperature for 5-10 minutes[4].
-
Remove Fixative: Aspirate the fixation solution.
-
Stain: Add 1 mL of 0.5% crystal violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for at least 2 hours, or gently rock for 15-30 minutes[4][18].
-
Wash: Carefully remove the crystal violet solution. Gently wash the plates by immersing them in a container of tap water or by rinsing very gently under a slow stream of water until excess stain is removed[17].
-
Dry: Invert the plates on a paper towel and allow them to air-dry completely.
Phase 4: Counting and Analysis
-
Count Colonies: Count the number of colonies in each well. A colony is defined as a cluster of ≥50 cells. This can be done manually using a microscope or by scanning the plates and using image analysis software (e.g., ImageJ)[1][19].
-
Calculate PE and SF: Use the formulas provided in section 2.3 to calculate the Plating Efficiency from your vehicle control wells and the Surviving Fraction for each drug concentration.
-
Plot the Data: Create a graph with the drug concentration on the linear x-axis and the Surviving Fraction on the logarithmic y-axis. Plot the mean SF ± standard deviation for each concentration. This is your cell survival curve[20].
Data Interpretation & Troubleshooting
The resulting survival curve provides a quantitative measure of the anti-proliferative efficacy of this compound. A steeper curve indicates higher potency. From this curve, you can determine key parameters like the IC50 (the concentration required to reduce the surviving fraction to 50%).
| Problem | Potential Cause(s) | Solution(s) |
| Low PE in Control (<5%) | - Inaccurate cell count.- Poor cell health/viability.- Harsh trypsinization.- Suboptimal growth medium. | - Recalibrate cell counting method[16].- Use a fresh, low-passage stock of cells.- Optimize trypsinization time and neutralization[1].- Confirm media components are correct. |
| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes; dilute cells to pipette larger volumes[16].- Avoid using the outermost wells of plates if possible. |
| Colonies Washed Away During Staining | - Poor cell attachment.- Overly aggressive washing technique. | - Ensure cells are healthy and check for attachment issues.- Wash very gently by adding liquid to the side of the well or by immersion[17]. |
| No Colonies in Treated Wells | - Drug concentration is too high.- Seeding density is too low. | - Use a wider, lower range of drug concentrations.- Significantly increase the number of cells seeded for high-dose treatments. |
| Colonies are Merged/Too Dense | - Seeding density is too high.- Incubation time is too long. | - Reduce the number of cells seeded.- Stop the experiment earlier, as soon as control colonies reach ≥50 cells. |
References
-
Guzman, C., et al. (2021). Analysis of clonogenic growth in vitro. Nature Protocols. [Link]
-
Bio-protocol. (n.d.). Clonogenic Assay. Bio-protocol. [Link]
-
McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. McGill University. [Link]
-
Wikipedia. (n.d.). Clonogenic assay. Wikipedia. [Link]
-
Qi, W. S., et al. (2022). Invalidity of, and alternative to, the linear quadratic model as a predictive model for postirradiation cell survival. Medical Physics. [Link]
-
The Data Scientist. (n.d.). Mathematical Modeling of Clonogenic Survival Curves: Understanding Radiation Response Through Linear Analysis. The Data Scientist. [Link]
-
Le, T. M., et al. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). The linear-quadratic model can differentiate clonogenic survival curves.... ResearchGate. [Link]
-
Spandidos Publications. (2025). Obtaining cell survival curves in radiobiology: From the linear accelerator to the linear-quadratic fitting and alternatives. Spandidos Publications. [Link]
-
JoVE. (2010). Video: Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. [Link]
-
Orth, M., et al. (2016). On the analysis of clonogenic survival data: Statistical alternatives to the linear-quadratic model. Radiation Oncology. [Link]
-
MIT OpenCourseWare. (n.d.). Cell survival curves. MIT. [Link]
-
MIT OpenCourseWare. (n.d.). Cell survival curves. MIT. [Link]
-
Springer Nature Experiments. (n.d.). Clonogenic Cell Survival Assay. Springer Nature. [Link]
-
Bräutigam, P., et al. (2016). The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation. Radiation Oncology. [Link]
-
Creative Bioarray. (n.d.). Clonogenic Assay. Creative Bioarray. [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent Technologies. [Link]
-
ResearchGate. (2015). Can someone help me with troubleshooting in a clonogenic assay for MDA-MB-231 breast cancer cells? ResearchGate. [Link]
-
YouTube. (2024). Cell Survival Curve. YouTube. [Link]
-
Lee, E. K., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Tumor Biology. [Link]
-
Wikipedia. (n.d.). Cell survival curve. Wikipedia. [Link]
-
PubMed. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. [Link]
-
Reddit. (2021). Clonogenic Assay Trouble. Reddit. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
PubMed. (2021). Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. PubMed. [Link]
-
PubChemLite. (n.d.). This compound (C16H13N3). PubChemLite. [Link]
Sources
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Video: Clonogenic Assay: Adherent Cells [jove.com]
- 19. agilent.com [agilent.com]
- 20. Cell survival curve - Wikipedia [en.wikipedia.org]
Application Note: High-Sensitivity Bioanalysis of 4,6-Diphenylpyrimidin-2-amine in Biological Matrices using LC-MS/MS
Introduction: The Need for Robust Bioanalysis
4,6-Diphenylpyrimidin-2-amine and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science, showing potential as anticancer agents, kinase inhibitors, and neuroprotective agents.[1][2] As these compounds advance through the drug development pipeline, from preclinical pharmacokinetic (PK) and toxicokinetic (TK) studies to clinical trials, the need for a robust, accurate, and reliable analytical method to quantify them in complex biological matrices like plasma, serum, or urine becomes paramount.[3][4][5]
The inherent complexity of biological samples presents a significant analytical challenge.[6] Endogenous components such as proteins, lipids, and salts can interfere with analysis, suppress instrument signals, and lead to inaccurate results. Therefore, the goal of any bioanalytical method is twofold: first, to effectively isolate the analyte of interest from the interfering matrix, and second, to quantify it with high sensitivity and specificity.
This application note provides a comprehensive guide to developing and validating a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma. LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[7] We will detail two distinct sample preparation protocols—a rapid protein precipitation (PPT) method for high-throughput screening and a more rigorous solid-phase extraction (SPE) method for definitive quantitative studies requiring the lowest limits of detection. The principles and protocols described herein are grounded in established regulatory frameworks, such as the FDA Bioanalytical Method Validation Guidance for Industry, to ensure data integrity and reliability.[3][4][7]
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful analytical method.[8] These properties dictate the optimal choices for sample extraction, chromatographic separation, and mass spectrometric detection.
| Property | Value | Rationale for Method Development |
| Chemical Formula | C₁₆H₁₃N₃ | Used to calculate the exact monoisotopic mass. |
| Monoisotopic Mass | 247.1109 g/mol | Determines the precursor ion mass for MS/MS analysis ([M+H]⁺ ≈ 248.1187). |
| Structure | Pyrimidine core with two phenyl groups and one amine group. | The basic amine group is readily protonated, making Electrospray Ionization in Positive Mode (ESI+) the ideal choice for MS detection. The aromaticity suggests strong retention on reversed-phase HPLC columns. |
| Appearance | White crystalline powder.[9] | Standard handling procedures for solid reference materials apply. |
| Melting Point | 132.0 - 136.0 °C.[9] | Indicates thermal stability under typical sample processing and LC conditions. |
| Predicted logP | ~3.5 - 4.0 | The moderate to high lipophilicity (hydrophobicity) suggests good solubility in organic solvents (e.g., acetonitrile, methanol) and suitability for Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), or reversed-phase SPE.[8] |
Analytical Strategy: LC-MS/MS
The workflow for the bioanalysis of this compound is a multi-stage process designed to ensure accuracy and reproducibility. It begins with meticulous sample preparation to isolate the analyte, followed by chromatographic separation and highly selective detection.
Caption: High-level workflow for the bioanalysis of this compound.
Detailed Experimental Protocols
These protocols provide step-by-step instructions for sample preparation, instrument setup, and analysis. It is essential to use high-purity solvents and reagents for all procedures.
Preparation of Standards and Quality Controls (QCs)
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Internal Standard (ISTD) Stock (1 mg/mL): Use a stable isotope-labeled (SIL) analog of the analyte if available. If not, a structurally similar compound with different mass can be used. Dissolve in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solution in 50:50 methanol:water to create calibration standards and QC working solutions.
-
Calibration Standards & QCs: Spike blank, pooled human plasma with the appropriate working solutions to achieve the desired concentration range. A typical range might be 1-1000 ng/mL. Prepare QCs at low, medium, and high concentrations.
Rationale: The use of separate stock solutions for calibration standards and QCs is a regulatory requirement to ensure the accuracy of their preparation.[3] An internal standard is crucial for correcting for variability during sample preparation and instrument analysis.
Protocol 1: Protein Precipitation (PPT)
This method is fast and suitable for high-throughput analysis but may result in higher matrix effects.
-
Sample Aliquot: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
ISTD Addition: Add 10 µL of the ISTD working solution (e.g., 100 ng/mL).
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Rationale: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell around proteins, causing them to denature and precipitate out of the solution.[8]
-
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte and ISTD in the supernatant.
-
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an HPLC vial.
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a much cleaner extract, reducing matrix effects and improving sensitivity. A mixed-mode cation exchange polymer-based SPE cartridge is recommended based on the analyte's properties.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
-
Sample Pre-treatment: Pipette 200 µL of plasma sample into a tube. Add 10 µL of ISTD and 200 µL of 4% phosphoric acid in water. Vortex.
-
Rationale: Acidification ensures the basic amine group on the analyte is protonated (positively charged), which is essential for retention on the cation exchange sorbent.
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the entire pre-treated sample onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
Elution: Elute the analyte and ISTD with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Rationale: The basic elution solvent neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject 5-10 µL onto the LC-MS/MS system.
Instrumentation Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC)
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C |
| MRM Transitions | Analyte: 248.1 -> 117.1 (Quantifier), 248.1 -> 91.1 (Qualifier)ISTD: To be determined based on selected standard |
| Collision Energy | Optimize for each transition (e.g., 20-35 eV) |
Note: The proposed MRM transitions are based on the predicted fragmentation of the protonated molecule (m/z 248.1). The fragment m/z 117.1 could correspond to a cleavage within the pyrimidine ring, while m/z 91.1 is characteristic of a tropylium ion from a phenyl group. These must be confirmed and optimized experimentally by infusing a standard solution.
Bioanalytical Method Validation (BMV)
To ensure the method is fit for its intended purpose, it must be validated according to regulatory guidelines.[4][7] The objective is to demonstrate that the method is reliable and reproducible for the quantification of the analyte in the specific biological matrix.[3]
| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and ISTD. | Response in blank samples should be <20% of the LLOQ response. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | At least 6 non-zero points, r² ≥ 0.99. Back-calculated standards within ±15% of nominal. |
| LLOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5; Accuracy and precision within ±20%. |
| Matrix Effect | Assess the suppression or enhancement of ionization caused by matrix components. | CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | Ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound in human plasma. The rapid Protein Precipitation protocol is well-suited for early discovery and high-throughput screening, while the Solid-Phase Extraction protocol offers superior cleanup and sensitivity required for regulated preclinical and clinical studies. Both methods, when coupled with the specificity of LC-MS/MS and validated according to regulatory guidelines, will yield high-quality data to support critical decisions in the drug development process.
References
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
ASCPT. (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Blood Specimen. Retrieved from [Link]
-
Zhang, T., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PLoS ONE, 14(6), e0218183. Retrieved from [Link]
-
Varma, V. B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 10(1), 252-265. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 6. biocompare.com [biocompare.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. nbinno.com [nbinno.com]
use of 4,6-Diphenylpyrimidin-2-amine in studying Aurora kinase A (AURKA) activity
Application Notes & Protocols
Topic: Characterizing Aurora Kinase A (AURKA) Activity Using 4,6-Diphenylpyrimidin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aurora Kinase A as a Therapeutic Target
Aurora kinase A (AURKA) is a pivotal serine/threonine kinase that governs critical events during cell division.[1][2] Its primary functions include regulating centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2][3] The expression and activity of AURKA are tightly regulated, peaking during the G2 and M phases of the cell cycle.[1][2] Dysregulation and overexpression of AURKA are frequently observed in a wide range of human cancers and are linked to aneuploidy, genetic instability, and tumorigenesis.[2][3] This established role in oncogenesis makes AURKA a high-priority target for the development of small-molecule inhibitors for cancer therapy. This guide provides a detailed framework for using derivatives of the this compound scaffold to investigate AURKA activity both in vitro and in a cellular context.
The Inhibitor: The this compound Scaffold
The this compound structure serves as a versatile scaffold for developing kinase inhibitors.[4][5] Research has identified specific derivatives of this scaffold that potently and selectively inhibit AURKA.[4][6][7] A notable example, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (referred to as "Derivative 12" in its discovery study), has been shown to effectively inhibit AURKA activity.[4][6] The primary mechanism of action for these compounds is the direct inhibition of the kinase's catalytic activity, which in a cellular context, prevents the auto-phosphorylation of AURKA at Threonine-288 (Thr288) required for its full activation.[1][4] Downstream consequences of this inhibition include cell cycle arrest in the G2/M phase and the induction of caspase-mediated apoptosis, underscoring its potential as an anti-cancer agent.[4][6]
Experimental Design: A Validated Workflow for Inhibitor Characterization
A systematic approach is essential to validate a novel compound as a specific kinase inhibitor. The workflow begins with biochemical assays to determine direct enzyme inhibition and potency (in vitro IC50) and progresses to cell-based assays to confirm on-target effects in a biological system.
Protocol 1: In Vitro AURKA Inhibition Assay (IC50 Determination)
Principle: This protocol determines the concentration of an inhibitor required to reduce the activity of purified recombinant AURKA by 50% (IC50). The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[2] The reaction is terminated, and remaining ATP is depleted. Then, the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[2][8]
Materials & Reagents:
-
Recombinant human Aurora A Kinase (e.g., Promega, Cat#: V1931)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat#: V9101)[3]
-
This compound derivative (test inhibitor)
-
Substrate: Myelin basic protein (MBP) or a specific peptide substrate (e.g., Kemptide)[3][8]
-
ATP, Dithiothreitol (DTT)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Step-by-Step Protocol:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the this compound derivative in 1X Kinase Reaction Buffer with a constant DMSO concentration (e.g., final concentration ≤1%). Also prepare a "no inhibitor" positive control and a "no enzyme" blank control containing the same amount of DMSO.[8]
-
Reaction Setup: In a 96-well plate, add 2.5 µL of each inhibitor dilution (or control solution) to the appropriate wells.
-
Enzyme Addition: Dilute the recombinant AURKA enzyme to the desired working concentration (e.g., 5-10 ng/reaction) in 1X Kinase Reaction Buffer. Add 10 µL of the diluted enzyme to all wells except the "blank" control. Add 10 µL of 1X Kinase Buffer to the blank wells.[8]
-
Initiate Kinase Reaction: Prepare a master mix containing the substrate and ATP in 1X Kinase Reaction Buffer. The final concentrations should be at or near the Km for ATP (typically 10-50 µM) and a suitable concentration of substrate (e.g., 0.2 µg/µL MBP). Add 12.5 µL of this master mix to all wells to initiate the reaction. The final reaction volume is 25 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[2][8]
-
Terminate Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[2][3]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and catalyzes the luciferase reaction. Incubate at room temperature for 30-45 minutes, protecting the plate from light.[2][8]
-
Data Acquisition: Read the luminescence of the plate using a luminometer.
Data Analysis & Expected Results:
-
Subtract the "blank" control's average reading from all other readings.
-
Calculate the percentage of kinase activity relative to the "no inhibitor" positive control (set to 100%).
-
Plot the % activity against the log of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. A potent this compound derivative is expected to have an IC50 in the nanomolar to low-micromolar range.
| Kinase | Example IC50 (nM) | Selectivity (Fold vs. AURKA) |
| AURKA | 50 | 1x |
| AURKB | 1500 | 30x |
| PLK1 | >10,000 | >200x |
| CDK1 | >10,000 | >200x |
Protocol 2: Cellular Assays for On-Target AURKA Inhibition
Part A: Western Blot for AURKA Phosphorylation
Principle: In cells, AURKA activity is marked by its auto-phosphorylation at Thr288. A specific inhibitor should reduce this phosphorylation without affecting the total amount of AURKA protein. This protocol provides a method to detect this on-target effect.[4][9]
Materials & Reagents:
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test Inhibitor (this compound derivative)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[10][11]
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20)[10][11]
-
Primary Antibodies: Rabbit anti-phospho-AURKA (Thr288), Rabbit anti-AURKA (Total), Mouse anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0.1x, 1x, 10x the in vitro IC50) for a specified time (e.g., 6-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and heat at 95°C for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel and transfer the separated proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11] Incubate the membrane with the primary antibody (e.g., anti-p-AURKA, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane 3x for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes each with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading and total protein levels, the blot can be stripped and re-probed for total AURKA and β-Actin.
Expected Results: A dose-dependent decrease in the signal for phospho-AURKA (Thr288) should be observed, while the levels of total AURKA and the loading control (β-Actin) should remain relatively constant.
Part B: Cell Cycle Analysis by Flow Cytometry
Principle: Inhibition of AURKA disrupts mitotic progression, leading to an accumulation of cells in the G2 or M phase of the cell cycle.[4][6] This arrest can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor and vehicle control as described in Part A.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of ice-cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
-
Data Interpretation: Gate the cell population to exclude debris and doublets. The resulting histogram will show peaks corresponding to G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Quantify the percentage of cells in each phase.
Expected Results: Treatment with an effective AURKA inhibitor like a this compound derivative should show a significant, dose-dependent increase in the percentage of cells in the G2/M phase compared to the vehicle-treated control.[4][6]
AURKA Signaling and Point of Inhibition
AURKA is a master regulator of the G2/M transition. Its activation is essential for the cell to commit to mitosis. By inhibiting AURKA's catalytic activity, this compound derivatives prevent downstream signaling required for mitotic entry, leading to cell cycle arrest.
References
- Martin, S. K., et al. (2011). A Novel Cell-Based, High-Content Assay for Phosphorylation of Lats2 by Aurora A. Journal of Biomolecular Screening.
-
Kim, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Tumor Biology, 41(6). Retrieved from [Link]
-
Kim, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. Retrieved from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit Datasheet. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Kim, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. ResearchGate. Retrieved from [Link]
- Siddique, H. R., & Mishra, S. K. (2025). Luciferase-Based Reporter Assay for the Assessment of Aurora A-Kinase Activity in Mitotic Cycle. Methods in Molecular Biology.
-
Sampson, P. B., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. Retrieved from [Link]
- Aliagas-Martin, I., et al. (2009). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry.
- Fang, Y., et al. (2024). Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro. STAR Protocols.
-
Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]
- Bavetsias, V., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Understanding the Synthesis and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Kumar, S., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Saudi Chemical Society.
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Liu, X., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Lin, Y.-H., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
-
4,6-diphenyl-2-pyrimidinamine. (n.d.). ChemSynthesis. Retrieved from [Link]
- Fancelli, D., et al. (2013). Aurora kinase inhibitors: Progress towards the clinic. Current Pharmaceutical Design.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
- Bush, T. L., et al. (2013). Discovery of N-(4-(3-(2-Aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), A Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases with Activity against Multidrug-Resistant Cancer Cell Lines. Journal of Medicinal Chemistry.
-
Aurora Kinase Inhibitor II. (n.d.). Sapphire North America. Retrieved from [Link]
Sources
- 1. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Production of 2-Amino-4,6-Diarylpyrimidines
Introduction: The Significance of 2-Amino-4,6-Diarylpyrimidines and the Drive for Greener Synthesis
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous bioactive compounds. Among these, 2-amino-4,6-diarylpyrimidines have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The traditional synthesis of these valuable compounds often involves lengthy reaction times, harsh conditions, and the use of volatile organic solvents, posing challenges for efficiency, safety, and environmental sustainability.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, improve product yields, and minimize the formation of byproducts. This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidines, detailing the underlying mechanism, offering step-by-step protocols, and presenting a comparative analysis against conventional methods.
The Synthetic Strategy: A Two-Step Pathway to the Pyrimidine Core
The synthesis of 2-amino-4,6-diarylpyrimidines is typically achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde in the presence of a base to form a chalcone (1,3-diphenylprop-2-en-1-one). The subsequent and key step is the cyclocondensation of the chalcone with a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) under basic conditions to yield the final 2-amino-4,6-diarylpyrimidine.
Caption: Overall workflow for the synthesis of 2-amino-4,6-diarylpyrimidines.
Reaction Mechanism: Unraveling the Cyclocondensation Pathway
The core of this synthesis lies in the base-catalyzed reaction between the chalcone intermediate and guanidine. The mechanism proceeds as follows:
-
Michael Addition: The reaction initiates with the nucleophilic attack of a nitrogen atom from guanidine onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is a classic Michael addition reaction.
-
Proton Transfer: A proton transfer step follows, leading to the formation of a more stable enolate intermediate.
-
Intramolecular Cyclization: The terminal amino group of the guanidine moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former chalcone. This step results in the formation of a six-membered dihydropyrimidine ring.
-
Dehydration and Aromatization: The reaction concludes with the elimination of a water molecule (dehydration), leading to the formation of the stable, aromatic 2-amino-4,6-diarylpyrimidine ring system.
Sources
Application Note & Protocol Guide: Developing Anti-Breast Cancer Agents from 4,6-Diaryl-2-Pyrimidinamine Derivatives
Introduction: A Dual-Target Strategy Against Breast Cancer
Breast cancer remains a leading cause of cancer-related mortality in women globally, with drug resistance and tumor recurrence presenting significant clinical challenges.[1] A substantial portion of breast cancers, over 70%, are estrogen receptor-positive (ER+), making selective estrogen receptor modulators (SERMs) a frontline therapy.[1] However, the development of resistance is common.[1] Furthermore, tumor progression is often driven by angiogenesis (the formation of new blood vessels), a process heavily reliant on signaling pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2]
This guide focuses on a promising class of compounds, 4,6-diaryl-2-pyrimidinamine derivatives , which are being investigated as multi-target agents. The core rationale is that by simultaneously inhibiting key drivers of tumor growth and survival—such as the estrogen receptor and critical tyrosine kinases like VEGFR-2 or Epidermal Growth Factor Receptor (EGFR)—these agents can offer a more robust therapeutic effect and potentially circumvent common resistance mechanisms.[1][2] This document provides a comprehensive overview of the design rationale, synthesis, and detailed in vitro evaluation protocols for developing these derivatives into potent anti-breast cancer agents.
Section 1: The 4,6-Diaryl-2-Pyrimidinamine Scaffold: Design and Rationale
The therapeutic potential of this scaffold lies in its structural versatility, which allows for the strategic placement of various aryl groups at the C4 and C6 positions and substitutions at the C2-amino group. This flexibility enables the fine-tuning of inhibitory activity against multiple biological targets.
Core Chemical Structure
The fundamental structure consists of a central pyrimidine ring with two aryl (aromatic) rings and an amine group. Modifications to the R1, R2, and R3 positions are crucial for optimizing biological activity.
Caption: Dual-target inhibition by 4,6-diaryl-2-pyrimidinamine derivatives.
Section 2: Synthesis Protocol
A common and effective method for synthesizing 4,6-diaryl-2-pyrimidinamines involves the condensation of a 1,3-diaryl-2-propen-1-one (chalcone) precursor with a guanidine salt. [3][4][5] Rationale for Method Selection: This approach is robust, typically proceeds in good yield, and allows for significant diversity in the final products by simply varying the starting chalcones and guanidine derivatives. Chalcones themselves are readily synthesized via a Claisen-Schmidt condensation of an appropriate aldehyde and acetophenone. [4]
Caption: General workflow for the synthesis of target compounds.
Detailed Protocol: Synthesis of 4,6-Diphenyl-pyrimidin-2-ylamine (Example)
-
Chalcone Synthesis:
-
Dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. A precipitate (chalcone) will form.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.
-
-
Cyclocondensation:
-
In a round-bottom flask, combine the synthesized chalcone (1 equivalent) and guanidine carbonate (1-1.2 equivalents) in dimethylformamide (DMF). [5] * Reflux the mixture for 3-5 hours at approximately 150-160°C. [3]Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: DMF is used as a high-boiling polar aprotic solvent, which is ideal for this type of condensation reaction, ensuring all reactants remain in solution at the required temperature.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into a beaker of ice-cold water with stirring.
-
A solid precipitate of the crude 2-aminopyrimidine derivative will form.
-
Filter the solid, wash with water, and dry completely.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques:
-
Section 3: In Vitro Evaluation Protocols
A systematic, multi-step approach is required to characterize the anti-cancer activity of the synthesized compounds.
Caption: Stepwise workflow for in vitro evaluation of new derivatives.
Protocol 3.1: Cell Culture and Maintenance
-
Cell Lines:
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. [6] Protocol 3.2: Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which correlates with cell viability. [8]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis in software like GraphPad Prism. [7][8] Protocol 3.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines if the compounds induce cell cycle arrest.
-
Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C overnight.
-
Causality: Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA.
-
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of RNA) and Propidium Iodide. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the DNA content by flow cytometry. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. [8] Protocol 3.4: Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., BioLegend). Incubate for 15 minutes in the dark at room temperature. [9] * Trustworthiness: This dual-staining method is self-validating. Annexin V binds to phosphatidylserine on the outer leaflet of early apoptotic cells, while PI only enters late apoptotic or necrotic cells with compromised membranes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The results will be displayed in a quadrant plot showing different cell populations.
Protocol 3.5: Western Blot for Target Protein Modulation
This technique is used to detect changes in protein expression and phosphorylation, confirming target engagement.
-
Cell Lysis: Treat cells with the compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Examples of relevant antibodies include:
-
p-VEGFR-2, Total VEGFR-2
-
Bax, Bcl-2 (apoptosis markers)
-
Cleaved Caspase-3 (apoptosis executioner)
-
β-actin (loading control)
-
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [8]
Section 4: Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Example In Vitro Cytotoxicity Data of Hypothetical Derivatives
| Compound ID | R¹ Group | R² Group | R³ Group | IC₅₀ (µM) on MCF-7 (ER+) | IC₅₀ (µM) on MDA-MB-231 (TNBC) |
| Lead-01 | 4-OCH₃-Ph | Phenyl | H | 5.2 | 15.8 |
| Lead-02 | 4-Cl-Ph | Phenyl | H | 3.1 | 9.5 |
| Lead-03 | 4-OCH₃-Ph | 3,4-di-OCH₃-Ph | H | 8.9 | 25.1 |
| Control | Tamoxifen | - | - | 7.5 | > 50 |
Data are hypothetical and for illustrative purposes only.
References
-
Liu, L., Tang, Z., Wu, C., Li, X., Huang, A., Lu, X., & Xiang, H. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1138-1142. [Link]
-
Youssif, B. G., Abdel-Sabbour, M. A., Mohamed, M. F. A., Abdel-Aziz, M., & El-Koussi, W. M. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1498104. [Link]
-
Akinpelu, A. A., Adebayo, J. O., & Ajayi, O. O. (2021). Synthesis, characterization and in silico studies of some 2-amino-4,6-diarylpyrimidines derived from chalcones. Journal of the Chemical Society of Nigeria, 46(4). [Link]
-
Sharma, N., Saini, V., Sharma, S., Gautam, S., Sharma, J., Kohli, V., ... & Minhas, S. S. (2023). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinamine Derivatives as Anti-Breast Cancer Agents. International Journal of Pharmaceutical and Biological Sciences, 14(3), 6-20. [Link]
-
Lee, C. Y., Lee, C. H., Hsieh, H. P., & Tsai, K. C. (2019). Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. BMC Chemistry, 13(1), 81. [Link]
-
Geronikaki, A., Babaev, E., Dearden, J., Dehaen, W., Filimonov, D., Galaeva, I., ... & Poroikov, V. (2020). In this work, a simple and mild process was used to synthesize a series of 2-amino-4,6-diarylpyrimidine derivatives... Molecules, 25(17), 3943. [Link]
-
Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. [Link]
-
Dave, R. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, 4(2), 346-352. [Link]
-
Ivashchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., & Khvat, A. V. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Bentham Science Publishers. [Link]
-
Anonymous. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. ResearchGate. [Link]
-
Ivashchenko, A. V., Ivanenkov, Y. A., Mitkin, O. D., & Khvat, A. V. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]
-
El-Naggar, M., Abdu-Allah, H. H. M., & El-Shorbagi, A. N. A. (2018). Design, Synthesis and Screening of 4, 6-Diaryl Pyridine and Pyrimidine Derivatives As Potential Cytotoxic Molecules. Chemical and Pharmaceutical Bulletin, 66(1), 58-71. [Link]
-
Ghanghoria, R., & Singh, D. (2023). Evaluation of in-vitro anticancer activity assessment on breast cancer cell line MCF-7. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 118-124. [Link]
-
Wong, K. S., Satar, N. A. M., Arsyad, A., & Abdullah, H. (2022). In vitro evaluation of the anti-breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts. Oncology Letters, 24(5), 395. [Link]
-
da Silva, G. N., de Oliveira, R. B., de Oliveira, A. C., & de Fátima, Â. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. Molecules, 29(18), 4381. [Link]
Sources
- 1. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In vitro evaluation of the anti‑breast cancer properties and gene expression profiles of Thai traditional formulary medicine extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling Cell Cycle Perturbations Induced by 4,6-Diphenylpyrimidin-2-amine Using Flow Cytometry
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing flow cytometry to perform cell cycle analysis following treatment with compounds based on the 4,6-diphenylpyrimidin-2-amine scaffold. Derivatives of this chemical class have been identified as potent inhibitors of key cell cycle regulators, including Aurora Kinase A (AURKA) and Cyclin-Dependent Kinases (CDKs).[1][2][3] We detail an optimized protocol for cell preparation, staining with propidium iodide (PI), and data acquisition, grounded in the scientific principles of cell cycle regulation and the mechanism of action of these compounds. The guide offers insights into experimental design, data analysis, and troubleshooting to ensure the generation of robust and reproducible results for preclinical drug discovery and mechanism-of-action studies.
Scientific Background: Understanding the Target and the Technique
The Cell Cycle as a Therapeutic Target
The cell cycle is a fundamental, highly regulated process that governs cell proliferation. It is divided into four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M).[4] Progression through these phases is driven by the coordinated activity of CDKs and their cyclin partners, as well as other regulatory proteins like Aurora kinases.[5][6] Dysregulation of the cell cycle is a hallmark of cancer, making its components prime targets for therapeutic intervention.[7] Compounds that can induce cell cycle arrest prevent tumor cells from proliferating and can lead to apoptotic cell death.[2]
Mechanism of Action: this compound Derivatives
Several derivatives of the this compound scaffold have demonstrated significant anti-proliferative properties by targeting key cell cycle kinases.[1][8][9] A notable mechanism is the inhibition of Aurora Kinase A (AURKA), a serine/threonine kinase essential for mitotic entry, centrosome maturation, and spindle assembly.[2] Inhibition of AURKA typically leads to a failure in the G2/M checkpoint, resulting in an accumulation of cells in the G2/M phase.[1][2] Other derivatives have been shown to inhibit CDKs, which can cause arrest at different phases, such as G1/S or G2/M, depending on the specific CDK targeted.[3][6] Understanding this mechanism is crucial as it allows researchers to form a clear hypothesis: treatment with an active this compound derivative is expected to alter the distribution of cells throughout the cell cycle, most commonly causing an increase in the G2/M population.
Caption: Mechanism of G2/M arrest by an AURKA-inhibiting compound.
Principle of Flow Cytometric Cell Cycle Analysis
Flow cytometry is a powerful technique for quantifying the DNA content of individual cells within a large population.[10] The most common method utilizes a fluorescent dye, propidium iodide (PI), which intercalates stoichiometrically into the major groove of double-stranded DNA.[11] This means the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[10]
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid DNA content (4N).
Because PI cannot cross the membrane of live cells, fixation with a solvent like cold ethanol is required to permeabilize the cells.[12] Additionally, since PI can also bind to double-stranded RNA, treating the cells with RNase is a critical step to ensure that the measured fluorescence originates exclusively from DNA.[11]
Experimental Design and Key Considerations
A well-designed experiment is crucial for obtaining meaningful data. The following factors must be carefully considered.
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to cell cycle inhibitors and exhibiting a consistent, asynchronous growth pattern. HCT116 human colon cancer cells are a validated model for this class of compounds.[1][13] Ensure cells are in the exponential growth phase at the time of treatment to represent all phases of the cell cycle.[14]
-
Dose-Response and Time-Course: A single dose and time point are insufficient.
-
Dose-Response: Test a range of concentrations of the this compound derivative, typically spanning from a sub-toxic concentration to one that induces significant cell death. An initial range of 0.1 µM to 10 µM is a common starting point.
-
Time-Course: Analyze the cell cycle at multiple time points (e.g., 12, 24, and 48 hours) to capture the dynamics of cell cycle arrest and potential subsequent apoptosis.
-
-
Essential Controls:
-
Vehicle Control: An untreated sample that receives only the drug solvent (e.g., 0.1% DMSO). This represents the baseline cell cycle distribution.
-
Positive Control: A well-characterized compound known to induce arrest in a specific phase. For expected G2/M arrest, nocodazole (a microtubule-destabilizing agent) is an excellent positive control.
-
Unstained Control: A sample of cells that undergoes the entire preparation process but is not stained with PI. This is used to set the background fluorescence on the flow cytometer.
-
Detailed Protocol for Cell Cycle Analysis
This protocol is optimized for adherent cells cultured in a 6-well plate format.
Phase 1: Cell Culture and Treatment
-
Seed Cells: Plate an appropriate number of cells (e.g., 2.5 x 10⁵ cells/well for a 6-well plate) to ensure they are approximately 60-70% confluent at the time of analysis. Allow cells to adhere overnight.
-
Prepare Compound Dilutions: Prepare fresh serial dilutions of the this compound derivative in complete culture medium from a concentrated stock (typically in DMSO).
-
Treat Cells: Aspirate the old medium and add the medium containing the compound or vehicle control. Incubate for the desired time periods (e.g., 24 hours).
Phase 2: Cell Harvesting and Fixation
Causality Check: The goal of this phase is to create a single-cell suspension without causing cell lysis and to fix the cells in a manner that preserves DNA integrity for staining.
-
Harvest Adherent Cells: Aspirate the culture medium. Wash the cells once with 1 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Detach Cells: Add 200 µL of trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 800 µL of complete medium.
-
Collect Cells: Transfer the cell suspension to a 1.5 mL microcentrifuge tube or a 5 mL FACS tube.
-
Wash: Centrifuge the cells at 300 x g for 5 minutes at 4°C.[12] Discard the supernatant carefully.
-
Resuspend: Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Fixation: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise.[12][15] The dropwise addition while vortexing is critical to prevent cell clumping.[11]
-
Incubate: Fix the cells for at least 1 hour on ice or overnight at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[11]
Phase 3: Propidium Iodide Staining
Causality Check: This phase rehydrates the cells and uses RNase to remove RNA, ensuring PI only stains DNA.[16]
-
Wash out Ethanol: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes.[11] Carefully decant the ethanol.
-
Rehydrate: Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
-
Stain: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. A common formulation is:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 (optional, for permeabilization) in PBS
-
-
Incubate: Incubate the tubes in the dark at room temperature for 30 minutes.[15]
-
Filter (Optional but Recommended): Just before analysis, pass the cell suspension through a 35-40 µm cell strainer cap on a FACS tube to remove any remaining clumps.[14]
Phase 4: Flow Cytometry Data Acquisition
-
Instrument Setup: Use a flow cytometer equipped with a blue laser (488 nm) for PI excitation.
-
Parameter Setup:
-
Set the forward scatter (FSC) and side scatter (SSC) parameters on a logarithmic scale to visualize the cell population.
-
Set the fluorescence channel for PI (e.g., PE-Texas Red, FL2, or a similar channel around 610 nm) to a linear scale .[17] This is crucial because the two-fold difference in DNA content between G1 and G2/M phases is best visualized on a linear axis.[10]
-
Collect both the area (e.g., FL2-A) and height (e.g., FL2-H) or width (FL2-W) parameters for the PI channel to allow for doublet discrimination.[16]
-
-
Acquisition:
Data Analysis and Interpretation
Data analysis involves a sequential gating strategy to isolate single, non-debris cells for cell cycle modeling.
Caption: A typical workflow for gating flow cytometry cell cycle data.
-
Gate out Debris: Create a plot of FSC-Area vs. SSC-Area and draw a gate (P1) around the main cell population, excluding small debris.
-
Doublet Discrimination: Gate the P1 population on a plot of FSC-Height vs. FSC-Area. Single cells should form a tight diagonal line; exclude clumps that have a higher area relative to their height. Create a new gate (P2) for these singlets.
-
Final Singlet Gate: For more stringent doublet removal, gate the P2 population on a plot of PI-Height vs. PI-Area. Again, draw a gate (P3) around the diagonal population of single cells.[16]
-
Generate Histogram: Create a histogram of the final gated population (P3) showing cell count versus PI-Area (on a linear scale). You should observe two distinct peaks: the first and larger peak representing G0/G1 cells, and the second, smaller peak at approximately twice the fluorescence intensity, representing G2/M cells. The region between these peaks represents cells in the S phase.
-
Model the Data: Use a cell cycle analysis software package (e.g., FlowJo, FCS Express, or similar) to apply a mathematical model (e.g., Dean-Jett-Fox) to the histogram.[18] This will deconvolve the histogram and calculate the percentage of cells in each phase.
Example Data Presentation
The results should be summarized in a clear, tabular format.
| Treatment Condition | Concentration (µM) | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 0.1% | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 0.8 |
| Compound X | 0.5 | 48.1 ± 1.8 | 20.3 ± 1.1 | 31.6 ± 1.9 |
| Compound X | 1.0 | 35.7 ± 2.5 | 15.1 ± 0.9 | 49.2 ± 3.1 |
| Compound X | 5.0 | 22.4 ± 1.9 | 10.8 ± 1.2 | 66.8 ± 2.7 |
| Nocodazole (Positive Ctrl) | 0.1 | 8.9 ± 0.9 | 12.5 ± 1.4 | 78.6 ± 2.3 |
Data are represented as mean ± SD from three independent experiments.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High CV of G1 Peak (>8%) | - High flow rate during acquisition.- Cell clumps.- Improper fixation. | - Run samples at the lowest flow rate setting.[14][19]- Ensure a single-cell suspension before fixation; filter cells before analysis.[14]- Add cold ethanol dropwise while vortexing to prevent clumping.[12] |
| No distinct G2/M peak | - Cells are not proliferating or are contact-inhibited.- Insufficient PI staining. | - Ensure cells are harvested during the exponential growth phase and are not overly confluent.[20]- Increase PI incubation time or check the concentration of the PI solution.[14] |
| High background fluorescence | - Inadequate RNase treatment.- Presence of dead cells/debris. | - Ensure RNase A concentration and incubation time are sufficient.- Improve gating strategy to exclude debris and dead cells. |
| Single, unresolved peak | - Cell number is too low or too high.- Instrument settings are incorrect. | - Optimize cell concentration to ~1x10⁶ cells/mL.[14]- Verify that the PI fluorescence is being measured on a linear, not logarithmic, scale.[10] |
Conclusion
The protocol described herein provides a robust framework for assessing the effects of this compound derivatives on the cell cycle. By combining a sound understanding of the compound's mechanism of action with meticulous experimental execution and data analysis, researchers can effectively characterize the anti-proliferative potential of novel therapeutic candidates. This assay serves as a critical tool in the drug discovery pipeline, offering quantitative insights into a compound's ability to modulate fundamental cancer biology.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Department of Pharmacological Sciences. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. Cold Spring Harbor Protocols, 2016(11). Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs. Retrieved from [Link]
-
Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Research Department of Haematology. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial. Cambridge NIHR BRC. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad. Retrieved from [Link]
-
Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. Retrieved from [Link]
-
Raybiotech. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Raybiotech. Retrieved from [Link]
-
Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. AMB Express, 9(1), 85. Retrieved from [Link]
-
Lee, J. H., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. Retrieved from [Link]
-
ResearchGate. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A | Request PDF. ResearchGate. Retrieved from [Link]
-
Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(5), 947-952. Retrieved from [Link]
-
Gevorgyan, A. R., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4983. Retrieved from [Link]
-
Che, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(11), 4496. Retrieved from [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1279-1290. Retrieved from [Link]
-
Wang, L., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(8), 4249-4267. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(5), 756. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation [mdpi.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. researchgate.net [researchgate.net]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 19. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Application Notes & Protocols: A Guide to the Synthesis and Photophysical Characterization of 4,6-Diphenylpyrimidin-2-amine Derivatives
Introduction
Derivatives of 4,6-diphenylpyrimidin-2-amine represent a significant class of heterocyclic compounds that have garnered considerable interest within the scientific community. Their rigid, planar structure, coupled with the electron-donating 2-amine group and the π-system of the flanking phenyl rings, provides a versatile scaffold for the development of novel fluorophores.[1][2] The unique electronic properties of the pyrimidine ring, when combined with various substituents on the phenyl moieties, allow for the fine-tuning of their photophysical characteristics.[3][4] This has led to their exploration in a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for cellular imaging, and chemosensors for the detection of metal ions.[1][5][6][7]
This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound derivatives and detailed protocols for their subsequent photophysical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.
Synthesis of this compound Derivatives
The most common and efficient route for the synthesis of this compound derivatives involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine hydrochloride.[8][9][10]
Part A: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and an acetophenone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9]
Protocol: Synthesis of a Representative Chalcone (1,3-diphenylprop-2-en-1-one)
-
Reagent Preparation:
-
Dissolve 0.01 mol of benzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Add 0.01 mol of acetophenone to the solution.
-
Prepare a 40% aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Execution:
-
Cool the flask containing the aldehyde and ketone solution to 0-5 °C in an ice bath.
-
Slowly add the 40% NaOH solution dropwise to the reaction mixture with vigorous stirring, maintaining the temperature below 5 °C. The addition of a strong base is crucial for the deprotonation of the α-carbon of the acetophenone, initiating the condensation.
-
After the complete addition of NaOH, continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
The solid chalcone product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Dry the purified product in a vacuum oven.
-
Part B: Synthesis of this compound Derivatives via Guanidine Cyclization
The synthesized chalcone is then reacted with guanidine hydrochloride in the presence of a base to form the 2-aminopyrimidine ring.[8][9] Guanidine hydrochloride serves as the source of the N-C-N fragment required for the pyrimidine ring formation.[11][12]
Protocol: Synthesis of a Representative this compound
-
Reagent Preparation:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of the synthesized chalcone in 30 mL of dimethylformamide (DMF).
-
Add 0.01 mol of guanidine hydrochloride to the solution.[13]
-
Add a catalytic amount of a suitable base, such as sodium hydroxide or potassium carbonate. The base is necessary to neutralize the hydrochloride salt of guanidine and generate the free guanidine base for the cyclization reaction.
-
-
Reaction Execution:
-
Reflux the reaction mixture at 80-100 °C for 4-6 hours. The reaction progress can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
The solid this compound derivative will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified product.
-
Dry the purified product in a vacuum oven.
-
Diagram of the Synthetic Workflow
Caption: Synthetic route to this compound derivatives.
Characterization of Synthesized Compounds
The synthesized compounds should be thoroughly characterized to confirm their structure and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Elemental Analysis: To confirm the empirical formula.
Protocols for Photophysical Studies
The photophysical properties of the synthesized this compound derivatives are investigated to understand their light-absorbing and emitting characteristics.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the synthesized compounds in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilute solutions (e.g., 1-10 µM) for analysis.
-
-
Acquisition of Spectra:
-
Record the UV-Visible absorption spectra using a spectrophotometer, typically from 200 to 800 nm.
-
Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λabs) determined from the UV-Visible spectrum.
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law:
A = εcl
where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Prepare a series of solutions of known concentrations.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λabs).
-
Plot a graph of absorbance versus concentration. The slope of the resulting straight line will be the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescent standard, is commonly employed.[14][15][16]
-
Select a Standard: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard.
-
Measure Absorbance: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Fluorescence: Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation[15]:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and reference, respectively.
Investigation of Solvatochromism
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[17][18][19][20][21] This is often observed in molecules with a significant change in dipole moment upon excitation.
-
Prepare solutions of the synthesized compound in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol).
-
Record the absorption and emission spectra for each solution.
-
Analyze the shift in the absorption (λabs) and emission (λem) maxima as a function of solvent polarity. A Lippert-Mataga plot can be used to correlate the Stokes shift with the solvent polarity function.
Diagram of the Photophysical Characterization Workflow
Caption: Workflow for photophysical studies.
Data Presentation and Analysis
The photophysical data for a series of synthesized this compound derivatives with different substituents can be summarized in a table for easy comparison.
| Compound | Substituent (R) | λabs (nm) | λem (nm) | Stokes Shift (nm) | ε (M-1cm-1) | Φf |
| 1a | -H | 350 | 420 | 70 | 25,000 | 0.45 |
| 1b | -OCH₃ | 365 | 450 | 85 | 30,000 | 0.60 |
| 1c | -NO₂ | 380 | 500 | 120 | 22,000 | 0.15 |
| 1d | -N(CH₃)₂ | 390 | 520 | 130 | 35,000 | 0.75 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The synthetic route involving the Claisen-Schmidt condensation followed by guanidine cyclization provides a versatile and efficient method for the preparation of a wide range of this compound derivatives. The subsequent photophysical characterization, including the determination of absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, is crucial for understanding the structure-property relationships of these compounds. The investigation of solvatochromism can provide valuable insights into the nature of the excited state and the potential of these derivatives as environmental-sensitive fluorescent probes. The protocols outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the rich photophysical landscape of this important class of heterocyclic compounds.
References
- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry.
- Biomedical Journal of Scientific & Technical Research. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Wikipedia. (n.d.). Biginelli reaction.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- Journal of Organic Chemistry. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
- Molecules. (2021).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound.
- Journal of the Chilean Chemical Society. (2021).
- Journal of Molecular Evolution. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine.
- Cancer Cell International. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A.
- ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine.
- ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl)
- ResearchGate. (n.d.). Fluorescence lifetimes (τF/ns) for the pyrimidine compounds in different solvents.
- Taylor & Francis Online. (2018). Solvatochromic behavior of a pyrene-pyrimidine-based Schiff base and detection of heavy metal ions in aqueous media.
- PubMed. (2010). Synthesis and solvatochromic fluorescence of biaryl pyrimidine nucleosides.
- ResearchGate. (n.d.).
- Organic & Biomolecular Chemistry. (2020).
- JASCO. (2021). Fluorescence quantum yield measurement.
- Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.
- ResearchGate. (n.d.). Pyrimidine derivatives exhibiting important photophysical properties.
- Hitachi High-Tech. (n.d.). Quantum Yield Measurement.
- Organic Letters. (2010). Synthesis and Solvatochromic Fluorescence of Biaryl Pyrimidine Nucleosides.
- Edinburgh Instruments. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids.
- RSC Publishing. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study.
- Universidad Central. (n.d.). 2-Aminopyrimidine derivatives as potential fluorescent chemosensors for trivalent cations: Structural characterization, photophysical properties, and live-cell imaging.
- ResearchGate. (2015). Solvatochromic absorption and fluorescence studies of adenine, thymine and uracil thio-derived acyclonucleosides.
- Journal of Materials Chemistry C. (2020).
- National Institutes of Health. (2014). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles.
- ResearchGate. (2025). 2-Aminopyrimidine derivatives as potential fluorescent chemosensors for trivalent cations: Structural characterization, photophysical properties, and live-cell imaging.
- ResearchGate. (n.d.). Synthesis, Crystal Structure, and Photophysical Properties of 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine.
- National Institutes of Health. (2010). Fluorescence Lifetime Measurements and Biological Imaging.
- New Journal of Chemistry. (2021).
- PubMed. (2015).
- Theoretical Chemistry Accounts. (2003). Understanding the differences in photochemical properties of substituted aminopyrimidines.
- ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine.
- ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- MDPI. (2022).
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ucentral.cl [pure.ucentral.cl]
- 6. A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jasco-global.com [jasco-global.com]
- 15. edinst.com [edinst.com]
- 16. researchgate.net [researchgate.net]
- 17. PlumX [plu.mx]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and solvatochromic fluorescence of biaryl pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Problems in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and solutions to common challenges encountered in the laboratory. Drawing from established protocols and mechanistic principles, this resource aims to be your first point of reference for diagnosing and resolving experimental issues, from low yields to complex purification hurdles.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common high-level issues encountered during pyrimidine synthesis.
Q1: My pyrimidine synthesis is resulting in a very low yield or has failed completely. What are the primary factors to investigate?
A1: Low conversion is a frequent challenge that can often be traced back to one of three core areas: catalyst inefficiency, suboptimal reaction conditions, or the purity of your starting materials.[1]
Causality & Troubleshooting Steps:
-
Catalyst Activity: The catalyst is the engine of your reaction. If it's not performing, the reaction will stall.
-
Expert Insight: Many syntheses, like the Biginelli reaction, rely on Brønsted or Lewis acids to activate the carbonyl groups and facilitate cyclization.[2] If using a reusable catalyst, it may have lost activity and require regeneration. For acid catalysts like HCl, ensure the concentration is correct, as this is a critical parameter.[1]
-
Actionable Advice: If you suspect catalyst issues, try a fresh batch of catalyst or a different catalyst altogether. For example, Yb(OTf)₃ has been shown to improve yields in the Biginelli reaction under solvent-free conditions.[3]
-
-
Reaction Time and Temperature: Chemical reactions are highly sensitive to energy input and duration.
-
Expert Insight: Some reactions require longer durations or a moderate increase in temperature to reach completion.[4] However, excessive heat can be detrimental, often leading to the decomposition of reactants (like urea in the Biginelli reaction) and promoting side reactions.[1][2]
-
Actionable Advice: Monitor your reaction diligently using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.[5] If the reaction has stalled, consider a modest increase in temperature (e.g., 10-20 °C) while continuing to monitor for byproduct formation.
-
-
Reactant Purity: The adage "garbage in, garbage out" is especially true in organic synthesis.
-
Expert Insight: Impurities in starting materials can act as inhibitors or participate in competing side reactions, consuming your reactants and lowering the yield of the desired product.[1][6] Amidines used in the Pinner synthesis, for instance, are often hygroscopic and can hydrolyze over time, rendering them ineffective.[4]
-
Actionable Advice: Ensure all reactants are of high purity and are stored correctly. If in doubt, purify your starting materials before setting up the reaction. Use freshly prepared amidine hydrochloride for Pinner syntheses.[4]
-
Q2: I've isolated my crude product, but it's contaminated with an unexpected, highly fluorescent byproduct. What is it and how can I prevent it?
A2: The formation of a yellow, fluorescent byproduct is a classic issue in the Biginelli reaction. This is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1][4]
Causality & Prevention Strategies:
-
Mechanism of Formation: This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, which allows the Hantzsch pathway to compete with the desired Biginelli pathway.[1][4]
-
Prevention:
-
Temperature Control: This is the most critical factor. Running the reaction at a lower temperature significantly disfavors the Hantzsch pathway.[1][4]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. Empirically test different Lewis acids to see which one preferentially promotes the Biginelli reaction for your specific substrates.[1]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its premature decomposition into ammonia.[4]
-
Q3: My reaction worked perfectly on a 100 mg scale, but failed when I tried to scale it up to 10 g. What causes this drop in yield?
A3: Scale-up challenges are common and typically stem from issues with mass and heat transfer that are negligible at a small scale but become significant in larger reactors.[6]
Causality & Troubleshooting Steps:
-
Inefficient Mixing & Heat Transfer: A larger reaction volume has a smaller surface-area-to-volume ratio, making it harder to mix and cool efficiently.
-
Expert Insight: Inadequate stirring can create localized "hot spots" or areas of high reactant concentration.[6] This can promote side reactions and product degradation. Many pyrimidine syntheses are exothermic, and an uncontrolled temperature rise can become a major problem at scale.[6]
-
Actionable Advice: Ensure your stirring mechanism (e.g., impeller design and speed) is adequate for the vessel size. Implement controlled, slow addition of reagents and monitor the internal reaction temperature closely with a probe. Ensure your cooling system can handle the heat output.[6]
-
-
Raw Material Quality: The cumulative effect of minor impurities is magnified at a larger scale.
-
Expert Insight: An impurity that was insignificant in a small flask can now act as a catalyst for side reactions or an inhibitor, having a pronounced effect on the overall yield.[6]
-
Actionable Advice: Qualify your raw material suppliers and perform rigorous quality control on incoming materials before attempting a large-scale reaction.[6]
-
Part 2: Deep Dive - Troubleshooting Specific Syntheses
The Biginelli Reaction
This one-pot, three-component reaction is a cornerstone of pyrimidine synthesis but is sensitive to reaction conditions.[4]
Q: My Biginelli reaction is sluggish and gives low conversion, even with a catalyst. What can I do?
A: Beyond the general advice in the FAQ, consider the solvent and catalyst choice. The solvent plays a crucial role in reactant solubility and reaction rate.[2] While ethanol is common, exploring other solvents or even solvent-free conditions can dramatically improve yields for certain substrates.[3][4]
Table 1: Comparison of Selected Catalysts for the Biginelli Reaction
| Catalyst | Solvent | Conditions | Typical Yield (%) | Reference(s) |
|---|---|---|---|---|
| HCl | Ethanol | Reflux | 20-60 | [2] |
| Yb(OTf)₃ | Solvent-free | - | Increased | [3] |
| InBr₃ (10 mol%) | Ethanol | Reflux | 45-93 | [2] |
| Ball Milling | Solvent-free | - | >98 |[2] |
Workflow: Biginelli vs. Hantzsch Pathways
The following diagram illustrates the critical branch point in the reaction where conditions can favor either the desired product or the common byproduct.
Caption: Competing pathways in the Biginelli reaction.
The Pinner Synthesis
This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine and is highly dependent on the quality of the starting materials and base selection.[4][7]
Q: My Pinner synthesis results in a complex mixture of byproducts and low yield of the desired pyrimidine. What are the common side reactions?
A: The Pinner synthesis is prone to several side reactions that can consume starting materials and complicate purification.[1]
Common Side Reactions & Solutions:
-
Hydrolysis of Amidine: Amidines, especially as hydrochloride salts, can be hygroscopic. Absorbed moisture can lead to hydrolysis, reducing the amount of active reagent available for the cyclization.
-
Solution: Always use freshly prepared or purified amidine hydrochloride. Store it in a desiccator.[4]
-
-
Self-Condensation of 1,3-Dicarbonyl: The base used in the reaction can promote the self-condensation of the 1,3-dicarbonyl compound, leading to unwanted oligomeric byproducts.
-
Solution: The choice and stoichiometry of the base are critical. A weaker base or carefully controlled addition of a strong base can minimize this side reaction.[1]
-
-
Incomplete Cyclization: Sometimes the initial condensation occurs, but the final ring-closing step (cyclization and dehydration) is slow or incomplete.
-
Solution: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. Extended reaction times may also be necessary.[4]
-
Part 3: Essential Experimental Protocols & Workflows
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This technique is a rapid and cost-effective method for monitoring the progress of a reaction.[5]
Methodology:
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a TLC plate.
-
Spotting: Use a capillary tube to spot a dilute solution of your starting material(s) and a co-spot (starting material and reaction mixture in the same lane). Spot the reaction mixture in a separate lane.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[5]
-
Visualization: Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front. After the plate dries, visualize the spots under a UV lamp or by using a chemical stain (e.g., potassium permanganate).[5]
-
Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane. The appearance of a new spot indicates product formation.
Protocol 2: Purification by Flash Column Chromatography
This is a standard technique for purifying compounds from complex mixtures based on differential polarity.[8]
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (mobile phase). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target pyrimidine and good separation from impurities.[8]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase solvent. Pour the slurry into a glass column and allow it to pack, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent system determined from your TLC analysis. Gradually increase the polarity if necessary to elute your compound.
-
Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify those containing the pure product.[8]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine.[8]
Workflow: General Troubleshooting Logic
This diagram provides a systematic approach to diagnosing any issue in your synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for 4,6-Diphenylpyrimidin-2-amine synthesis
Welcome to the technical support center for the synthesis of 4,6-diphenylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you optimize your reaction conditions and overcome common challenges.
I. Synthesis Overview & Mechanism
The most common and reliable method for synthesizing this compound involves the condensation reaction between a chalcone (specifically, 1,3-diphenylprop-2-en-1-one) and guanidine.[1][2] This reaction is a robust method for forming the pyrimidine ring.
The reaction proceeds through a series of well-understood steps:
-
Michael Addition: The guanidine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (chalcone).
-
Proton Transfer: A proton transfer occurs to neutralize the initial adduct.
-
Cyclization: An intramolecular cyclization takes place via Claisen-type condensation, where one of the amino groups of the guanidine moiety attacks the carbonyl carbon of the former chalcone.
-
Dehydration: The final step is the elimination of a water molecule to form the stable aromatic pyrimidine ring.[1]
Understanding this mechanism is crucial for troubleshooting, as each step presents potential pitfalls that can be addressed by modifying the reaction conditions.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis of this compound.
Q1: What is the role of the base in this reaction?
A1: A base is critical for the reaction to proceed. Guanidine is typically used as its hydrochloride salt (guanidine HCl), which is stable and easy to handle.[3] The base (e.g., KOH, NaOH, or sodium methoxide) serves to deprotonate the guanidine hydrochloride, generating the free guanidine base.[4][5] The free base is the active nucleophile required for the initial Michael addition to the chalcone. An insufficient amount of base will result in low or no conversion, as the concentration of the active nucleophile will be too low.
Q2: Which solvent is best for this synthesis?
A2: The choice of solvent can significantly impact reaction time and yield. Common choices include:
-
Dimethylformamide (DMF): A polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction, often at moderately elevated temperatures (e.g., 50-60°C).[2][6]
-
Ethanol/Methanol: These protic solvents are also widely used, often in conjunction with a strong base like KOH or sodium methoxide, typically under reflux conditions.[4][5] They are good for recrystallizing the final product as well.
-
Solvent-Free: Some highly efficient procedures use solvent-free conditions, which can reduce reaction times and simplify work-ups.[7]
The optimal solvent depends on the specific base used and the desired reaction temperature and time.
Q3: My starting chalcone is impure. How will this affect my reaction?
A3: The purity of your starting materials is paramount. Impurities in the chalcone, which is typically synthesized via a Claisen-Schmidt condensation, can inhibit the pyrimidine formation.[6][8] Unreacted benzaldehyde or acetophenone from the chalcone synthesis can lead to side reactions or complicate the purification of the final product. It is highly recommended to purify the chalcone by recrystallization (e.g., from ethanol) before use.[6][9]
Q4: Can I use a different guanidine source?
A4: While guanidine hydrochloride is the most common reactant, other sources like guanidine carbonate have been successfully used, particularly in one-pot, three-component syntheses where the chalcone is formed in situ.[7] The key is to ensure that the free guanidine base can be generated under the chosen reaction conditions.
III. Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
A low yield of this compound is the most common problem. The following workflow can help diagnose and solve the issue.
Detailed Analysis:
-
Cause: Incomplete Deprotonation of Guanidine HCl.
-
Explanation: Guanidine hydrochloride is the inactive salt form. A base is required to generate the free guanidine nucleophile. If the base is too weak or used in substoichiometric amounts, the concentration of the active reactant will be insufficient to drive the reaction forward.
-
Solution: Ensure at least one full equivalent of a strong base like potassium hydroxide, sodium hydroxide, or sodium methoxide is used.[4][5]
-
-
Cause: Suboptimal Reaction Conditions.
-
Explanation: The condensation reaction requires sufficient energy to overcome the activation barriers for cyclization and dehydration.[8] Room temperature conditions are often too mild.
-
Solution: Increase the reaction temperature by refluxing in a suitable solvent like ethanol or DMF.[4][6] For significantly faster reactions, microwave irradiation can be a powerful alternative, reducing reaction times from hours to minutes.[5][10]
-
-
Cause: Insufficient Reaction Time.
-
Explanation: Complex organic reactions are not always instantaneous. The reaction may simply need more time to reach completion.
-
Solution: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4] Compare the spots of your reaction mixture to your starting chalcone. Continue heating until the chalcone spot has been consumed or is no longer diminishing. Reaction times can range from a few hours to overnight depending on the conditions.[4][6]
-
Issue 2: Difficulty in Product Purification
Sometimes the reaction works, but isolating a pure product is challenging due to persistent impurities or side products.
Q: My crude product is an oily residue or difficult to crystallize. What should I do?
A: This often indicates the presence of unreacted starting materials or side products that are inhibiting crystallization.
-
Troubleshooting Steps:
-
Confirm Product Formation: Before attempting extensive purification, confirm that the desired product has been formed using a quick analytical technique like TLC-MS or by running a crude ¹H NMR.
-
Acid-Base Wash: If unreacted guanidine is a problem, an acidic wash (e.g., with dilute HCl) during the work-up can help remove it. Conversely, a basic wash (e.g., with dilute NaHCO₃) can remove acidic impurities.
-
Column Chromatography: If recrystallization fails, column chromatography using silica gel is the most reliable method for purification. A solvent system of hexane and ethyl acetate is a good starting point for elution.[8]
-
Recrystallization Solvent: Experiment with different recrystallization solvents. While methanol and ethanol are common,[2][6] you might try other solvent systems like ethyl acetate/hexane or isopropanol.
-
Q: I suspect the formation of side products. What are the likely culprits?
A: While this specific reaction is generally clean, related pyrimidine syntheses can be complicated by side reactions.[8][11]
-
Possible Side Products:
-
Uncyclized Intermediate: Incomplete reaction can leave the Michael adduct or the uncyclized intermediate in the mixture. This can often be resolved by extending the reaction time or increasing the temperature to promote the final dehydration step.[8]
-
Products from Impurities: If the starting chalcone contained residual aldehyde and ketone, these could potentially react with guanidine to form other, simpler pyrimidine derivatives, complicating the final mixture.
-
Experimental Protocols & Data
Protocol 1: Standard Synthesis in DMF[2][6][9]
This protocol provides a reliable method for obtaining this compound with good purity.
-
Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone) (0.01 mol)
-
Guanidine hydrochloride (0.01 mol)
-
Base (e.g., Sodium Hydroxide) (0.01 mol)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add the chalcone (0.01 mol), guanidine hydrochloride (0.01 mol), and the base (0.01 mol).
-
Add a suitable amount of DMF to dissolve the reactants.
-
Heat the reaction mixture in a water or oil bath, maintaining the temperature between 50-60°C.
-
Reflux for 4-7 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with stirring.
-
Allow the mixture to stand, often overnight, for complete precipitation of the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from methanol or ethanol to obtain pure this compound.
-
Comparison of Reaction Conditions
The following table summarizes various reported conditions to guide your optimization efforts.
| Base | Solvent | Temperature | Time | Reported Yield (%) | Reference |
| NaOH | DMF | 50-60°C | 6-7 h | 52-62% | [6][9] |
| KOH (50%) | Ethanol | Reflux | 12 h | 18-51% | [4] |
| KOH (50%) | Ethanol | UV-Irradiation | 4-5 min | 40-88% | [4][10] |
| NaOMe | DMF | Microwave (210W) | 30 min | Good | [5] |
| NaOH | Solvent-Free | N/A | N/A | 88-96% | [7] |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Visualization of the Synthetic Workflow
IV. References
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. Available at:
-
Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available at:
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Available at:
-
Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. Available at:
-
Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of Molecular Evolution. Available at:
-
Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. ResearchGate. Available at:
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at:
-
Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. Available at:
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available at:
-
Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. Available at:
-
Efficient and Facile Three-Component Reaction for the Synthesis of 2-Amine-4,6-diarylpyrimidine under Solvent-Free Conditions. ChemInform. Available at:
-
Synthesis of pyrimidine derivative from guanidine hydrochloride. Asian Journal of Organic & Medicinal Chemistry. Available at:
-
Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 4,6-Diphenylpyrimidin-2-amine Production
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4,6-Diphenylpyrimidin-2-amine. This resource is tailored for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory-scale synthesis and large-scale production. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the successful and efficient production of this valuable chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What is the most common synthetic route for this compound?
The most prevalent and well-established method for synthesizing this compound involves a two-step process. The first step is the Claisen-Schmidt condensation of an aromatic aldehyde (benzaldehyde) with an acetophenone to form 1,3-diphenylprop-2-en-1-one, commonly known as chalcone.[1][2][3] The subsequent and final step is the cyclization of the chalcone intermediate with guanidine hydrochloride in the presence of a base.[1][4][5] This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or ethanol.[1][5]
Q2: What is the role of guanidine hydrochloride in this synthesis?
Guanidine hydrochloride serves as the source of the nitrogen atoms required to form the pyrimidine ring.[6][7] The guanidine molecule contains a central carbon atom bonded to three nitrogen atoms, making it an excellent building block for nitrogen-containing heterocycles like pyrimidines.[6] In the reaction mechanism, the nucleophilic nitrogen atoms of guanidine attack the electrophilic centers of the chalcone, leading to cyclization and the formation of the stable 2-aminopyrimidine core.[8]
Q3: Why is chalcone synthesis a critical preceding step?
Chalcones, which are α,β-unsaturated ketones, are essential intermediates in this synthetic pathway.[2][3] The conjugated system of the chalcone provides the necessary electrophilic sites for the nucleophilic attack by guanidine. The structure of the chalcone directly dictates the substitution pattern on the resulting pyrimidine ring. For this compound, the specific chalcone required is 1,3-diphenylprop-2-en-1-one.
Q4: What are the typical yields for this synthesis at a lab scale?
Reported yields for the synthesis of this compound and its derivatives at a laboratory scale can vary significantly based on the specific reaction conditions, purity of starting materials, and purification methods. Literature values for similar syntheses show yields ranging from approximately 50% to over 60%.[1] Optimization of reaction parameters is crucial for maximizing yield.
Q5: What are the key safety considerations when performing this synthesis?
Key safety considerations include the handling of corrosive bases like sodium hydroxide or potassium hydroxide, which are often used in the chalcone synthesis.[2] Additionally, many organic solvents used, such as DMF and ethanol, are flammable. It is essential to conduct the reaction in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When scaling up, careful consideration of exotherm control is critical to prevent runaway reactions.[9]
Section 2: Troubleshooting Guide for Scale-Up Challenges
Scaling up the synthesis of this compound from the lab bench to pilot or production scale often introduces a new set of challenges. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Significant Drop in Yield at Larger Scales
A decrease in yield is a frequent observation during scale-up.[9] This can often be attributed to a combination of factors related to mass and heat transfer.
| Potential Root Cause | Explanation | Recommended Action |
| Inefficient Mixing | In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products and degradation of the desired product.[9] | - Ensure the reactor's agitator design and speed are sufficient for the vessel size to maintain a uniform reaction mixture.- Consider the use of baffles to improve mixing efficiency. |
| Poor Exotherm Control | The cyclization reaction to form the pyrimidine ring can be exothermic. What is easily managed in a small flask can lead to a significant temperature increase in a large reactor, resulting in impurity formation.[9] | - Implement a controlled, gradual addition of one of the reactants (e.g., the base or guanidine solution).- Continuously monitor the internal reaction temperature with calibrated probes.- Ensure the reactor's cooling system has the capacity to manage the heat generated by the reaction. |
| Raw Material Quality | The impact of impurities in starting materials is magnified at a larger scale. Trace impurities that were insignificant in a small-scale reaction can now act as catalysts for side reactions or inhibitors of the main reaction.[9] | - Qualify all raw material suppliers and conduct rigorous incoming quality control (QC) testing.- Perform small-scale test reactions with new batches of starting materials before committing to a large-scale run. |
Issue 2: Formation of Unexpected Impurities
The appearance of new or increased levels of impurities during scale-up can complicate purification and reduce the final product's quality.
| Potential Impurity | Plausible Origin | Mitigation Strategy |
| Unreacted Chalcone | Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry. | - Re-optimize reaction parameters such as temperature and reaction time for the larger scale.- Ensure accurate molar ratios of reactants are maintained. |
| Aldol Condensation Products | Self-condensation of the acetophenone or a reaction between the aldehyde and ketone starting materials can occur, especially in the presence of a strong base.[9] | - Optimize the base concentration and addition rate.- Maintain a lower reaction temperature during the initial stages of the chalcone synthesis. |
| Dihydropyrimidine Derivatives | These can arise from incomplete oxidation of an intermediate or alternative reaction pathways. While more common in Biginelli reactions, similar side products can occur.[9] | - Consider conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[9] |
Issue 3: Difficulties in Product Isolation and Purification
Isolating a pure product can become more challenging at a larger scale due to the volume of material and potentially higher impurity levels.
| Problem | Potential Cause | Recommended Solution |
| Product Oiling Out | The product may separate as an oil instead of a solid upon cooling or addition to an anti-solvent (like water), making filtration difficult. | - Ensure the quenching/precipitation step is performed with vigorous stirring.- Control the rate of addition of the reaction mixture to the anti-solvent.- Seeding the mixture with a small amount of pure, solid product can induce crystallization. |
| Poor Crystal Quality | The product may precipitate as very fine particles that are difficult to filter and wash effectively. | - Optimize the cooling profile during crystallization. A slower cooling rate often leads to larger, more easily filterable crystals.- Experiment with different recrystallization solvents or solvent mixtures. |
| Co-precipitation of Impurities | Impurities may crystallize along with the desired product, leading to low purity. | - Perform a hot filtration of the recrystallization solution to remove any insoluble impurities before cooling.- Consider a multi-step purification process, such as a preliminary wash or slurry of the crude product before the final recrystallization. |
Section 3: Experimental Protocols and Workflows
Protocol 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
This protocol outlines the Claisen-Schmidt condensation for the synthesis of the chalcone intermediate.
Materials:
-
Benzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a stirrer, dissolve equimolar amounts of benzaldehyde and acetophenone in absolute ethanol.[1]
-
Cool the mixture in an ice bath to maintain a temperature between 0-5 °C.
-
Slowly add the NaOH solution dropwise to the stirred mixture, ensuring the temperature does not rise significantly.[1]
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours.
-
After the reaction is complete (monitor by TLC), pour the mixture into crushed ice.[1]
-
A solid precipitate of the chalcone will form. Allow it to stand for complete precipitation.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it.
-
The crude chalcone can be recrystallized from a suitable solvent like ethanol to obtain a pure product.[1]
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of the chalcone with guanidine hydrochloride.
Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Guanidine Hydrochloride
-
Dimethylformamide (DMF) or Ethanol
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine an equimolar amount of the synthesized chalcone and guanidine hydrochloride.[1]
-
Add a suitable solvent, such as DMF.[1]
-
Heat the reaction mixture with stirring to 50-60 °C and maintain this temperature for 6-7 hours.[1][10]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into crushed ice to precipitate the crude product.[1]
-
Allow the mixture to stand, preferably overnight, for complete precipitation.[1]
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude this compound from methanol to obtain the purified product.[1]
Visual Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthesis pathway and key troubleshooting checkpoints.
Section 4: References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Saudi Chemical Society.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Guanidine Hydrochloride for Organic Synthesis: Applications and Sourcing. Retrieved from
-
BenchChem. (2025). Addressing challenges in the scale-up synthesis of pyrimidine compounds. Retrieved from
-
Ferris, J. P., & Hagan, W. J. (1986). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Origins of Life and Evolution of the Biosphere.
-
Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Retrieved from
-
Sahoo, et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research.
-
Journal of Pharmaceutical Negative Results. (n.d.). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. Retrieved from
-
ResearchGate. (2023). Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from
-
Kim, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. BMC Chemistry.
-
ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from
Sources
- 1. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 2. scispace.com [scispace.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
addressing solubility issues of 4,6-Diphenylpyrimidin-2-amine in aqueous solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of 4,6-Diphenylpyrimidin-2-amine in aqueous solutions. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that explains the "why" behind experimental choices, ensuring the scientific integrity of your work.
Introduction to this compound
This compound (DPAM) is a crystalline powder with the chemical formula C16H13N3.[1][2] It is a versatile intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs).[1][3] Its structure, featuring two phenyl rings, contributes to a predicted high lipophilicity (XlogP of 3.2), which in turn leads to its characteristically low solubility in aqueous solutions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 40230-24-8 | [1][5] |
| Molecular Formula | C16H13N3 | [1][2][4] |
| Molecular Weight | ~247.30 g/mol | [5][6] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Melting Point | 132.0 to 136.0 °C | [1][5][6] |
| Predicted XlogP | 3.2 | [4] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: The low aqueous solubility of this compound is expected due to its chemical structure. The two phenyl groups are hydrophobic, meaning they repel water. The predicted XlogP of 3.2 is a quantitative measure of this lipophilicity; a higher XlogP value generally corresponds to lower water solubility.[4] While the 2-amino group on the pyrimidine ring can form some hydrogen bonds with water, the overall molecule is dominated by its non-polar character.
Q2: I've noticed the solubility of my compound seems to change with the pH of my solution. Why is this?
A2: this compound is a weakly basic compound due to the presence of the amino group on the pyrimidine ring. This amino group can be protonated (gain a proton, H+) in acidic conditions, forming a positively charged salt. This charged species is significantly more polar than the neutral molecule and, therefore, more soluble in water.[7] This phenomenon is known as pH-dependent solubility.[7]
Q3: What is the pKa of this compound?
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: Yes, it is important to handle this compound with appropriate safety measures. It may be harmful if swallowed, inhaled, or comes into contact with skin.[8][9] It is also advised to avoid generating dust and to work in a well-ventilated area, preferably under a fume hood.[10] Always consult the Safety Data Sheet (SDS) for detailed information.[8][9][10][11]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address common solubility challenges.
Issue 1: Precipitate Formation in Aqueous Buffer
Underlying Cause: The buffer's pH is likely at or above the pKa of the compound, leading to the predominance of the poorly soluble, neutral form of this compound.
Workflow for Solubility Enhancement via pH Adjustment:
Caption: Workflow for pH-mediated solubilization.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Prepare the Aqueous Buffer: Prepare the desired aqueous buffer at a neutral or slightly alkaline pH initially.
-
Initial Dilution: While vigorously stirring the aqueous buffer, slowly add the organic stock solution. You will likely observe immediate precipitation.
-
pH Adjustment: Begin adding a dilute acid (e.g., 0.1 M HCl) dropwise to the stirring suspension.
-
Monitor pH and Dissolution: Continuously monitor the pH of the solution with a calibrated pH meter. Continue adding acid until the precipitate completely dissolves.
-
Final pH: Record the final pH at which the compound is fully solubilized. This pH should be maintained for subsequent experiments to ensure the compound remains in solution. It is recommended to target a pH at least 1-2 units below the estimated pKa to ensure complete protonation and solubilization.
Issue 2: Limited Solubility Even at Low pH or Need for Near-Neutral pH
Underlying Cause: The required concentration of the compound may exceed its solubility limit even in its protonated form, or the experimental conditions may not tolerate a low pH.
Solution 1: Co-Solvent System
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar compounds by reducing the overall polarity of the solvent system.
Workflow for Co-Solvent Optimization:
Caption: Workflow for optimizing a co-solvent system.
Step-by-Step Protocol:
-
Select Co-solvents: Choose a few biocompatible co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).
-
Prepare Mixtures: Create a series of solutions with varying concentrations of the co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).
-
Determine Solubility: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate: Allow the mixtures to equilibrate by shaking or rotating them at a constant temperature for 24-48 hours to ensure saturation is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove any undissolved solid. Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.
-
Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential effects on your experiment.
Table 2: Common Co-Solvents for Enhancing Solubility
| Co-Solvent | Typical Concentration Range | Notes |
| Ethanol | 5 - 25% (v/v) | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 10 - 40% (v/v) | A common vehicle for parenteral formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50% (v/v) | Can significantly increase the solubility of hydrophobic compounds. |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | Use with caution as it can have biological effects. Keep concentration as low as possible. |
Solution 2: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is more water-soluble.
Workflow for Cyclodextrin Screening:
Caption: Workflow for screening cyclodextrins.
Step-by-Step Protocol:
-
Select Cyclodextrins: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their good safety profiles and high water solubility.
-
Prepare Cyclodextrin Solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).
-
Determine Solubility: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate: Allow the mixtures to equilibrate by shaking or rotating them at a constant temperature for 24-48 hours.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV.
-
Construct Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the complexation efficiency.
-
Select Optimal System: Choose the cyclodextrin and concentration that achieves the desired solubility of your compound.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
ChemSynthesis. (2025). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR-1H. Retrieved from [Link]
- Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(4), 353-359.
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
PMC. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]
-
National Institutes of Health. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Retrieved from [Link]
-
PMC. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis, and biological activities of 3-((4,6-diphenylpyrimidin-2-ylamino)methylene)-2,3-dihydrochromen-4-ones. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 40230-24-8|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C16H13N3) [pubchemlite.lcsb.uni.lu]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. sigmaaldrich.com [sigmaaldrich.com]
how to avoid byproduct formation in the synthesis of 2-aminopyrimidines
Welcome to the technical support center for 2-aminopyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. 2-Aminopyrimidines are foundational components in numerous pharmaceuticals, including several kinase inhibitors used in oncology, making their efficient and clean synthesis paramount.[1][2]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, focusing on the root causes of byproduct formation and strategies for their mitigation.
Frequently Asked Questions (FAQs): Common Synthetic Routes & Byproduct Formation
This section addresses the most common questions related to byproduct formation in the principal synthetic routes to 2-aminopyrimidines.
Q1: I am running a classic condensation of guanidine with a 1,3-dicarbonyl compound and getting a complex mixture. What are the likely side reactions?
This is the most fundamental approach to the 2-aminopyrimidine core, but its simplicity can be deceptive. The primary reaction involves the cyclocondensation of a nucleophilic guanidine with an electrophilic 1,3-dicarbonyl or a dicarbonyl equivalent.[3][4] However, several competing pathways can lead to significant byproduct formation.
Primary Causes of Byproduct Formation:
-
Self-Condensation of the 1,3-Dicarbonyl: Under basic or acidic conditions, 1,3-dicarbonyls can undergo self-condensation (e.g., an aldol-type reaction), leading to complex polymeric material or discrete cyclic byproducts that contaminate the desired product.[5][6]
-
Formation of Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), guanidine can attack either carbonyl group, leading to a mixture of two constitutional isomers. Controlling this regioselectivity is a major challenge.[7]
-
Incomplete Cyclization: The reaction may stall after the initial condensation, leaving acyclic intermediates in the reaction mixture. This is often due to suboptimal reaction conditions (temperature, time) or the use of a deactivated dicarbonyl compound.
-
Hydrolysis: Guanidine and its salts can be hygroscopic. The presence of water can lead to the hydrolysis of starting materials or key intermediates, reducing the overall yield.[6]
Caption: Primary reaction pathways in 2-aminopyrimidine synthesis.
Q2: My Pinner synthesis has very low yield. What makes this reaction particularly prone to failure?
The Pinner synthesis is a variation that typically involves the condensation of an amidine with a β-keto ester or β-diketone.[8] While effective, it is highly sensitive to reaction conditions.
The most common failure mode is the self-condensation of the β-dicarbonyl starting material, which often outcompetes the desired cyclization with the amidine.[6] Additionally, the purity of the amidine salt is critical; amidines can be hygroscopic and may hydrolyze over time, rendering them inactive.[6]
Key Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Water can hydrolyze both the amidine and critical intermediates.
-
Check Amidine Quality: Use freshly prepared or purified amidine hydrochloride. If it has been stored for a long time, its purity should be verified.
-
Optimize Base Addition: The choice and stoichiometry of the base are crucial. A base is required to free the amidine from its salt, but an overly strong base or excess base will aggressively promote the dicarbonyl self-condensation.[5] Consider using a milder base like potassium carbonate or triethylamine and adding it slowly to the reaction mixture.
Q3: I am attempting a Biginelli-type reaction to get a substituted pyrimidine, but I'm isolating a highly fluorescent yellow compound. What is it?
This is a classic issue. You are likely forming a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[5][6] The Biginelli reaction is a one-pot synthesis between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), not 2-aminopyrimidines directly. However, the conditions can sometimes favor a competing pathway.
The Hantzsch DHP forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia source is often the decomposition of urea, especially at elevated temperatures.[6]
Strategies to Minimize Hantzsch DHP Formation:
-
Temperature Control: Avoid excessive heat. Running the reaction at a lower, controlled temperature (e.g., 60-80°C) can minimize urea decomposition.
-
Catalyst Choice: Certain Lewis acid catalysts (e.g., sulfated zirconia) can show higher selectivity for the Biginelli pathway over the Hantzsch pathway.[5]
-
Order of Addition: In some systems, adding the urea last to the pre-mixed aldehyde and β-ketoester can reduce its exposure to prolonged heating, thereby minimizing decomposition.[6]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to diagnosing and solving common issues in 2-aminopyrimidine synthesis.
| Problem Observed | Potential Cause(s) | Recommended Actions & Underlying Rationale |
| Low or No Yield | 1. Wet Reagents/Solvents: Hydrolysis of starting materials or intermediates.[6] 2. Suboptimal Temperature: Reaction may be too slow if too cold, or reactants may decompose if too hot. 3. Incorrect Stoichiometry or Base: Insufficient free guanidine or excessive side reactions.[5] | 1. Ensure Anhydrous Conditions: Dry solvents over molecular sieves. Use freshly opened, high-purity guanidine salt. Run under an inert atmosphere. Rationale: Prevents hydrolytic pathways.2. Optimize Temperature: Screen temperatures in 10°C increments (e.g., 60°C, 70°C, 80°C). Consider microwave synthesis for rapid heating and shorter reaction times.[9] Rationale: Balances reaction rate against thermal decomposition.3. Titrate Base: Carefully control the amount of base. Use exactly one equivalent if starting with guanidine HCl to liberate the free base. Rationale: Minimizes base-catalyzed self-condensation of the dicarbonyl. |
| Mixture of Regioisomers | Attack at Two Carbonyl Sites: With unsymmetrical dicarbonyls, the guanidine nucleophile attacks both the more and less sterically hindered/electronically deficient carbonyl. | 1. Modify the Dicarbonyl: Introduce a bulky group near one carbonyl to sterically hinder attack. 2. Use a Pre-formed Enone/Enaminone: Synthesize an intermediate where one carbonyl is already masked or converted to a less reactive enamine. This directs the guanidine to the remaining carbonyl.[10][11] 3. Control Reaction Conditions: Lowering the temperature may favor the thermodynamically more stable product, improving the isomeric ratio. Rationale: These strategies create a significant energetic difference between the two possible transition states for cyclization. |
| Difficult Purification | 1. Persistent Acyclic Intermediates: Incomplete cyclization. 2. Polymeric Byproducts: Self-condensation of starting materials.[5] 3. Structurally Similar Isomers: Regioisomers that co-elute during chromatography. | 1. Increase Reaction Time/Temperature: Drive the reaction to completion. Monitor by TLC or LC-MS until the intermediate is consumed. 2. Optimize Reaction Conditions: See "Low Yield" section. A cleaner reaction is easier to purify. 3. Use High-Resolution Chromatography: Employ a high-performance flash chromatography system. If isomers are still inseparable, consider derivatization or recrystallization. Cation-exchange chromatography can also be effective for purifying these basic compounds.[12] Rationale: Purification is simplified by first maximizing the conversion to the desired product. |
Key Experimental Protocols
These protocols are designed to be self-validating by incorporating steps that actively prevent common side reactions.
Protocol 1: Microwave-Assisted Synthesis of a Substituted 2-Aminopyrimidine
This method leverages the benefits of microwave irradiation—rapid heating, reduced reaction times, and often cleaner reaction profiles—to minimize byproduct formation.[9][13][14]
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone): 10 mmol
-
Guanidine hydrochloride: 12 mmol (1.2 equiv)
-
Sodium ethoxide (21 wt% solution in ethanol): 12 mmol (1.2 equiv)
-
Anhydrous Ethanol: 15 mL
-
Microwave reaction vial (10-20 mL) with a magnetic stir bar
-
-
Procedure:
-
To the microwave reaction vial, add the 1,3-dicarbonyl compound (10 mmol) and guanidine hydrochloride (12 mmol).
-
Add anhydrous ethanol (15 mL) to the vial.
-
While stirring, slowly add the sodium ethoxide solution (12 mmol). Causality Note: The base is added to liberate the free guanidine from its hydrochloride salt in situ. Using a slight excess ensures full conversion without being overly basic, which could promote self-condensation.
-
Seal the vial securely.
-
Place the vial in the microwave reactor cavity.
-
Irradiate at a constant temperature of 120°C for 20-30 minutes. Causality Note: Microwave heating allows for rapid and uniform heating to the target temperature, significantly shortening the reaction time and reducing the window for thermal decomposition or side reactions compared to conventional heating.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Remove the solvent under reduced pressure.
-
Add distilled water (20 mL) to the residue and stir. The product should precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
-
Protocol 2: Regioselective Synthesis Using an Enaminone Intermediate
This protocol is for situations where an unsymmetrical 1,3-dicarbonyl would lead to a mixture of regioisomers. By first reacting the dicarbonyl with N,N-Dimethylformamide dimethyl acetal (DMF-DMA), we form a specific enaminone, which then directs the cyclization with guanidine.[15]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone): 5 mmol
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 6 mmol (1.2 equiv)
-
Toluene: 20 mL
-
Guanidine hydrochloride: 6 mmol (1.2 equiv)
-
Sodium methoxide: 6.5 mmol (1.3 equiv)
-
Methanol: 25 mL
-
-
Procedure (Step 1: Enaminone Formation):
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl (5 mmol) in toluene (20 mL).
-
Add DMF-DMA (6 mmol).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC. Causality Note: DMF-DMA reacts preferentially with the more acidic methylene protons between the two carbonyls, creating the enaminone intermediate and effectively "protecting" one side of the molecule.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enaminone, which can often be used directly in the next step.
-
-
Procedure (Step 2: Cyclization):
-
Dissolve the crude enaminone from Step 1 in methanol (25 mL).
-
Add guanidine hydrochloride (6 mmol) and sodium methoxide (6.5 mmol).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Causality Note: The guanidine now has only one pathway for cyclization, leading to a single regioisomer of the 2-aminopyrimidine.
-
Cool the reaction to room temperature and neutralize with dilute HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
References
- A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024).
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. (2014). ResearchGate. [Link]
-
Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. (n.d.). ResearchGate. [Link]
-
Cu(II)-catalyzed synthesis of 2-aminopyrimidines 87. (n.d.). ResearchGate. [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. (2011). SCIRP. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). PubMed. [Link]
-
Pinner pyrimidine synthesis. (2017). SlideShare. [Link]
-
Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). RSC Publishing. [Link]
-
Smith_Noah; Purification and biological-testing of a novel synthesis method of 2-Aminopyrimidines. (2020). YouTube. [Link]
-
(PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. (2011). ResearchGate. [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[16]. (n.d.). ResearchGate. [Link]
-
Syntheses of Cyclic Guanidine-Containing Natural Products. (2011). National Center for Biotechnology Information. [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. (2022). Arabian Journal of Chemistry. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega. [Link]
-
N,N-Dimethylformamide Dimethyl Acetal. (n.d.). ResearchGate. [Link]
-
A "Catch-React-Release" Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base. (2015). ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. [Link]
Sources
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arabjchem.org [arabjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Synthesis of N-Arylpyrimidin-2-amine Derivatives
Welcome to the technical support center for the synthesis of N-Arylpyrimidin-2-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical structural motif, a cornerstone of numerous biologically active compounds, including the renowned tyrosine kinase inhibitor, Imatinib.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues, optimize your reactions, and achieve consistent, high-yield results.
Section 1: Choosing Your Synthetic Strategy: Buchwald-Hartwig vs. SNAr
The two most prevalent strategies for constructing the C-N bond in N-Arylpyrimidin-2-amine derivatives are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between them is dictated by the electronic properties of your specific pyrimidine substrate.
-
Buchwald-Hartwig Amination: This is the more versatile and broadly applicable method, capable of coupling a wide range of aryl and heteroaryl halides (or pseudo-halides) with amines, even when the pyrimidine ring is electron-rich or neutral.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): This metal-free alternative is efficient but typically requires an electron-deficient pyrimidine ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for activating the ring toward nucleophilic attack.[6][7]
Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction has revolutionized C-N bond formation.[4] However, its application to nitrogen-containing heterocycles like pyrimidine presents unique challenges that require careful optimization.
Mechanism Overview: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. Understanding this cycle is key to troubleshooting.[8][9]
Caption: The Buchwald-Hartwig catalytic cycle and common catalyst inhibition pathway.
Troubleshooting Guide: Buchwald-Hartwig Amination
Q: My reaction has stalled or resulted in a very low yield. What are the most likely causes?
A: Low yields in the Buchwald-Hartwig amination of 2-halopyrimidines are frequently traced back to catalyst deactivation or suboptimal reaction parameters. The primary suspect is often poisoning of the palladium catalyst by the pyrimidine's own nitrogen atom.[10]
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
-
Catalyst Poisoning: The lone pair on the pyrimidine nitrogen can coordinate to the palladium center, effectively acting as an inhibitory ligand and halting the catalytic cycle.[10] The solution is to use sterically bulky phosphine ligands that create a protective "pocket" around the palladium atom, preventing the pyrimidine from binding.
-
Suboptimal Ligand Choice: Ligand choice is paramount. For heteroaromatic substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands are often superior to first-generation ligands like P(o-tolyl)₃. Xantphos is another excellent choice, specifically highlighted for its success in N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine synthesis.[2][11][12]
-
Incorrect Base Selection: The base's role is to deprotonate the amine-palladium complex to form the key amido intermediate.[8] Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are common and effective.[2][11] However, if your substrates have base-sensitive functional groups (like esters), weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ should be screened.[8]
-
Reagent Purity and Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure all reagents are pure, solvents are anhydrous and thoroughly degassed, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[10]
Q: I am observing a significant amount of hydrodehalogenation (Ar-X → Ar-H) byproduct. What is causing this and how can I prevent it?
A: Hydrodehalogenation is typically the result of a competing β-hydride elimination pathway. This occurs when an amide intermediate has a hydrogen atom on the carbon beta to the nitrogen. Instead of reductive elimination to form the desired C-N bond, the palladium complex eliminates a hydride, which then reductively eliminates with the aryl group to form the Ar-H byproduct.
-
Mechanistic Cause: The β-hydride elimination pathway competes with the desired reductive elimination step.[4]
-
Solution: This side reaction is often exacerbated by high temperatures and certain ligand/base combinations. Using bulkier ligands can sterically hinder the conformation required for β-hydride elimination. Additionally, ensuring a slight excess of the amine coupling partner can sometimes help push the equilibrium towards the desired C-N coupling.
Q: My reaction with a 2-chloropyrimidine is failing, but the corresponding 2-bromopyrimidine works. What adjustments are needed?
A: The oxidative addition of an aryl chloride to Pd(0) is significantly slower and more difficult than for an aryl bromide or iodide.[8][13] This is the rate-limiting step for many cross-coupling reactions.
-
The Challenge: The C-Cl bond is stronger and less polarizable than the C-Br bond, making oxidative addition energetically less favorable.[13]
-
The Solution: To couple aryl chlorides, you must use a more reactive catalytic system. This typically involves employing highly electron-rich and sterically hindered ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[14] These ligands facilitate the difficult oxidative addition step, allowing the reaction to proceed. Using a pre-catalyst can also be beneficial as it provides a more reliable in situ formation of the active catalyst.[8]
Component Selection Tables
Table 1: Common Palladium Sources & Pre-catalysts
| Palladium Source | Form | Common Use & Remarks | Reference |
| Pd(OAc)₂ | Pd(II) | Common, inexpensive. Requires in-situ reduction to Pd(0), which can be unreliable. | [8][15] |
| Pd₂(dba)₃ | Pd(0) | Air-sensitive but a direct source of Pd(0). Often gives more consistent results than Pd(II) sources. | [8][16] |
| PdCl₂(PPh₃)₂ | Pd(II) | Air-stable precatalyst, used successfully in N-arylpyrimidin-2-amine synthesis. | [2][11] |
| Buchwald Pre-catalysts (G3, G4) | Pd(II) | Palladacycles that are air-stable and rapidly form the active L-Pd(0) species upon exposure to base. Highly reliable and efficient. | [8] |
Table 2: Ligand Selection Guide for Pyrimidine Amination
| Ligand | Class | Key Features & Application | Reference |
| Xantphos | Bidentate | Wide bite angle, effective for heteroaromatic couplings. Proven for N-arylpyrimidin-2-amine synthesis. | [2][11] |
| Josiphos | Ferrocenyl | Electron-rich, bulky. Good for challenging couplings and aryl chlorides. | [8] |
| XPhos / SPhos | Biaryl Monophosphine | Very bulky and electron-donating. Excellent for coupling unreactive aryl chlorides and hindered amines. | [16] |
| BINAP | Bidentate | One of the earlier successful bidentate ligands, good for primary amines. | [4][9] |
Optimized Protocol: Buchwald-Hartwig Synthesis of N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
This protocol is adapted from El-Deeb, I. M., et al., Molecules, 2008.[11][12]
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), 1-bromo-2,4-dimethylbenzene (1.0 eq), sodium tert-butoxide (NaOtBu) (3.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is around 0.05 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, remove the toluene under reduced pressure.
-
Purification: Triturate the residue with water (50 mL). Extract the aqueous mixture with ethyl acetate (2 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method for forming C-N bonds on electron-poor heteroaromatics. The pyrimidine ring is inherently electron-deficient, making it a suitable substrate, especially when further activated.[7]
Mechanism Overview: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group.[6]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Troubleshooting Guide: SNAr Reactions
Q: My SNAr reaction is extremely slow or gives no product. What factors control the reaction rate?
A: The rate of an SNAr reaction is primarily governed by three factors: the degree of electronic activation of the pyrimidine ring, the nature of the leaving group, and the reaction conditions.
-
Ring Activation: Pyrimidines are more reactive than pyridines, which are vastly more reactive than benzene in SNAr reactions.[7] The presence of additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the ring will dramatically accelerate the reaction by stabilizing the negative charge in the Meisenheimer intermediate.[6] Without sufficient activation, the reaction may require forcing conditions (high heat) or may not proceed at all.[17]
-
Leaving Group Ability: The rate-determining step is typically the initial nucleophilic attack. Therefore, the best leaving group is the most electronegative one, which enhances the electrophilicity of the carbon being attacked. The general reactivity order is F > Cl > Br > I. This is opposite to SN1/SN2 reactions. If your chloro-pyrimidine is unreactive, switching to a fluoro-pyrimidine will significantly increase the reaction rate.[7]
-
Solvent and Temperature: Polar aprotic solvents (DMF, DMSO) are excellent for SNAr as they solvate the cation of the base but leave the nucleophile relatively free and reactive. However, greener solvents like water can also be highly effective, particularly for reactive substrates like 2-chloropyrimidine.[7] Heating is often required to overcome the activation energy barrier associated with disrupting aromaticity in the first step.[18]
Q: I am attempting a reaction in an aqueous or protic solvent and observing significant hydrolysis (formation of pyrimidinone) as a side product. How can I favor amination?
A: Hydrolysis is a common side reaction when water or alcohol is used as a solvent, as hydroxide or alkoxide ions are competing nucleophiles.
-
Cause: Highly activated pyrimidines can react with the solvent, especially under basic conditions at elevated temperatures.[19] For example, 2-amino-4,6-dichloropyrimidine can undergo solvolysis.[20]
-
Solutions:
-
Use a Non-Nucleophilic Base: Switch from a base like NaOH or KOH to a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like K₂CO₃ or KF.[7][20]
-
Control Stoichiometry: Use a slight excess of the amine nucleophile to outcompete the solvent.
-
Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Switch to an Aprotic Solvent: If hydrolysis remains problematic, changing the solvent to anhydrous DMF, DMSO, or NMP will eliminate the issue.
-
Optimized Protocol: SNAr Synthesis of 2-Morpholinopyrimidine
This protocol is based on conditions described by Walsh, P. J., et al., for green SNAr chemistry.[7]
-
Reaction Setup: In a round-bottom flask, combine 2-chloropyrimidine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add n-Butanol (n-BuOH) to the flask.
-
Reaction: Heat the mixture to 85 °C and stir for 8 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with dichloromethane/methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 2-morpholinopyrimidine.
Section 4: General FAQs
Q: How do I choose between Buchwald-Hartwig and SNAr for my synthesis? A: Use the "electronic test" . Analyze your 2-halopyrimidine substrate. Does it have strong electron-withdrawing groups? If yes, try SNAr first. It is cheaper, metal-free, and often easier to purify. If the pyrimidine ring is electron-rich or neutral, or if SNAr fails, the Buchwald-Hartwig amination is the more powerful and general method to use.
Q: What are the primary safety concerns? A: For Buchwald-Hartwig reactions, the primary concerns are the handling of palladium catalysts (which should be recycled properly) and strong bases like NaOtBu, which is corrosive and moisture-sensitive. For both reaction types, many amine reagents and solvents can be toxic and/or volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q: My product is a sticky oil that is difficult to purify. What can I do? A: Purification of N-Arylpyrimidin-2-amine derivatives, which often contain multiple nitrogen atoms, can be challenging.
-
Salt Formation: Try converting the basic product into a salt (e.g., hydrochloride or maleate salt). Salts are often crystalline and can be purified by recrystallization, which is highly effective at removing non-basic impurities. The free base can be regenerated afterward if needed.[1]
-
Chromatography: If column chromatography is necessary, consider using a different stationary phase (e.g., alumina instead of silica gel) or adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent streaking on silica gel. Cation-exchange chromatography can also be a very effective method for purifying these basic compounds.[21]
Section 5: References
-
IMATINIB - New Drug Approvals. (2014). 1
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec. 8
-
El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830.
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. (2023). Molecules.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). Molecules.
-
Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. (2021). ResearchGate.
-
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (2025). Benchchem.
-
El-Deeb, I. M., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI.
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). PubMed.
-
Selected ligands and catalysts for Buchwald-Hartwig amination. (2022). ResearchGate.
-
An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. (2025). Benchchem.
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
-
Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011). Google Patents.
-
Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.
-
nucleophilic aromatic substitutions. (2019). YouTube.
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit.
-
Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. (2013). ResearchGate.
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). PMC.
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. (2007). ResearchGate.
-
Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. (2023). ResearchGate.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). PMC.
-
Amination of chloropyrazine and 2-chloropyrimidine. (2013). ResearchGate.
-
A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. (2009). Semantic Scholar.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst | Notes. (2008). MDPI.
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2018). Royal Society of Chemistry.
-
Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Pa Molecules. (2008). exaly.com.
-
Technical Support Center: Optimizing Catalyst Efficiency in Pyrimidine Synthesis. (2025). Benchchem.
-
Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives. (2010). Google Patents.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). PubMed.
-
N-phenyl-2-pyrimidine-amine derivatives and process for the preparation thereof. (2007). Google Patents.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 12. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. m.youtube.com [m.youtube.com]
- 19. d-nb.info [d-nb.info]
- 20. mdpi.com [mdpi.com]
- 21. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing and Degradation Pathways of 4,6-Diphenylpyrimidin-2-amine
Welcome to the technical support center for 4,6-Diphenylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the stability testing and elucidation of degradation pathways for this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
I. Introduction to the Stability Profile of this compound
This compound is a heterocyclic compound with a pyrimidine core, which is a common scaffold in a variety of biologically active molecules.[1] Understanding its stability is a critical parameter in drug development as it can impact purity, potency, and safety.[2] Changes in the stability of a drug substance can lead to the formation of toxic degradation products or a decrease in the effective dose.[2] This guide will walk you through the process of conducting forced degradation studies to understand the degradation pathways and to develop a stability-indicating analytical method.[2]
II. Troubleshooting Guide for Stability Studies
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Inconsistent or Non-Reproducible Degradation Profiles
Question: My forced degradation studies are showing highly variable results between replicate experiments. What could be the cause?
Answer:
Inconsistent degradation can stem from several factors related to experimental setup and control. Here’s a systematic approach to troubleshooting this issue:
-
pH Control: The stability of pyrimidine derivatives can be highly pH-dependent.[3] Small variations in the pH of your stress solutions can lead to significant differences in degradation rates.
-
Solution: Always use calibrated pH meters and freshly prepared buffers. Verify the pH of your solutions both before and after the addition of the this compound. For hydrolytic studies, ensure the concentration of your acid or base is consistent across experiments.
-
-
Oxygen Exposure in Oxidative Studies: The extent of oxidative degradation is directly related to the concentration of the oxidizing agent and the presence of dissolved oxygen.
-
Solution: For studies involving oxidizing agents like hydrogen peroxide, ensure the same concentration and volume are used each time. To control for atmospheric oxygen, consider purging your reaction vessel with an inert gas like nitrogen or argon before sealing.
-
-
Light Exposure in Photostability Studies: The intensity and wavelength of the light source are critical for reproducible photodegradation.
-
Solution: Utilize a calibrated photostability chamber that provides controlled and measurable light exposure (both UV and visible). Ensure the distance and orientation of your samples to the light source are identical in every experiment. Wrapping control samples in aluminum foil is a crucial negative control.
-
-
Temperature Fluctuations: Thermal degradation is an exponential function of temperature. Minor fluctuations in your oven or water bath can lead to significant variability.
-
Solution: Use calibrated and validated temperature-controlled equipment. Place a secondary calibrated thermometer inside the equipment to monitor for any temperature deviations.
-
No Degradation Observed Under Stress Conditions
Question: I have subjected this compound to forced degradation conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) at room temperature for 24 hours, but my HPLC analysis shows no significant degradation. What should I do?
Answer:
The lack of degradation suggests that this compound may be relatively stable under the initial stress conditions, or the conditions are not stringent enough to induce degradation within the timeframe of your experiment. Here's how to proceed:
-
Increase Stressor Concentration: The initial conditions recommended by ICH guidelines are a starting point.[2] If no degradation is observed, you can incrementally increase the concentration of the acid, base, or oxidizing agent. For example, you can move from 0.1N to 1N HCl or NaOH.
-
Elevate the Temperature: Chemical reactions, including degradation, are often accelerated by heat. You can perform the degradation studies at elevated temperatures (e.g., 40°C, 60°C, or 80°C). Be mindful that thermal degradation can become the primary pathway at very high temperatures, so a parallel thermal degradation study in a neutral solution is essential for comparison.[4][5]
-
Extend the Duration of the Study: If the compound is degrading slowly, you may need to extend the duration of the experiment beyond 24 hours. Analyze samples at multiple time points (e.g., 24, 48, 72 hours) to track the progress of the degradation.
Here is a suggested workflow for escalating stress conditions:
Caption: Potential degradation sites on the this compound molecule.
How do I develop a stability-indicating HPLC method for this compound?
Answer:
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the parent drug from its degradation products. [2]Here is a step-by-step guide to developing such a method:
Step 1: Initial Method Development
-
Column Selection: Start with a standard reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol with water or a buffer (e.g., phosphate or acetate buffer). Given the basic nature of the analyte, using a mobile phase with a slightly acidic pH (e.g., pH 3-4 with formic acid or phosphate buffer) can improve peak shape.
-
Detection: Use a UV detector. Run a UV scan of this compound to determine its wavelength of maximum absorbance (λmax) for optimal sensitivity. [6] Step 2: Forced Degradation Studies
-
Perform forced degradation studies as outlined in the troubleshooting section to generate degradation products. [2]The goal is to achieve 5-20% degradation of the parent compound.
Step 3: Method Optimization and Validation
-
Resolution: Analyze the stressed samples using your initial HPLC method. The primary goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all major degradation product peaks.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally pure, indicating no co-eluting impurities.
-
Validation: Once the method is optimized, it must be validated according to ICH guidelines. This includes validating for specificity, linearity, range, accuracy, precision, and robustness.
The following diagram outlines the workflow for developing a stability-indicating method:
Caption: Workflow for the development of a stability-indicating HPLC method.
What analytical techniques are best for identifying the structure of unknown degradation products?
Answer:
Identifying the structure of unknown degradation products requires a combination of chromatographic separation and spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. HPLC separates the degradation products, and the mass spectrometer provides the molecular weight and fragmentation pattern of each compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity (typically through preparative HPLC), NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can provide detailed structural information to confirm the exact structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the degradation products, which can complement the data from LC-MS and NMR. [7][8] Data Presentation: Summary of Forced Degradation Conditions
The following table summarizes the recommended starting conditions for forced degradation studies based on ICH guidelines. [2]
| Stress Condition | Reagent/Condition | Temperature | Duration |
|---|---|---|---|
| Acid Hydrolysis | 0.1N - 1N HCl | Room Temp to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.1N - 1N NaOH | Room Temp to 80°C | Up to 72 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Photostability | ICH Option 1 or 2 | Controlled | As per ICH |
| Thermal | Dry Heat | 60°C - 100°C | Up to 7 days |
IV. References
-
Canadian Science Publishing. (n.d.). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved from
-
Elsevier. (1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from
-
American Society for Microbiology. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from
-
ResearchGate. (n.d.). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from
-
University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from
-
King Saud University. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Retrieved from
-
ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from
-
Semantic Scholar. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from
-
SID. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Retrieved from
-
ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from
-
ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from
-
The University of Texas at Austin. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. Retrieved from
-
National Institutes of Health. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Retrieved from
-
PubMed. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. Retrieved from
-
PubMed. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Retrieved from
-
ResearchGate. (n.d.). Behaviour of Thermal Degradation of Some Poly (4-amino-2,6-pyrimidinodithiocarbonate) Metal Complexes. Retrieved from
-
ChemRxiv. (n.d.). Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. Retrieved from
-
MDPI. (n.d.). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. Retrieved from
-
University Blog Service. (n.d.). Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. Retrieved from
-
ResearchGate. (n.d.). Hydrolytic degradation of poly[(4,4′-oxydiphenylene)pyromellitic amido acid] in concentrated sulphuric acid and in dimethylformamide via hydrodynamic investigations. Retrieved from
-
MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Enhancing the Biological Activity of 4,6-Diphenylpyrimidin-2-amine Through Modification
Welcome to the technical support center dedicated to the strategic modification of 4,6-diphenylpyrimidin-2-amine to enhance its biological activity. This guide is designed for researchers, scientists, and drug development professionals actively engaged in leveraging the therapeutic potential of this versatile scaffold. Here, we address common experimental challenges, provide in-depth troubleshooting guides, and offer detailed protocols to streamline your research and development efforts. Our focus is on providing practical, experience-driven advice to help you navigate the complexities of synthesis, bio-assays, and lead optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological targets for derivatives of this compound?
A1: The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad range of biological activities. Key targets include protein kinases, making these compounds promising candidates for anticancer therapies.[1][2][3] Specifically, derivatives have been developed as inhibitors of Aurora kinase A, VEGFR-2, and PLK4.[4][5][6][7] Additionally, this scaffold has shown potential as an anti-inflammatory agent and as an inhibitor of matrix metalloproteinases (MMPs), such as MMP-13.[8][9][10]
Q2: What are the most common strategies for modifying the this compound core to improve biological activity?
A2: Structure-activity relationship (SAR) studies are crucial for guiding modifications. Common strategies involve introducing various substituents on the phenyl rings at the 4 and 6 positions and modifying the 2-amino group.[1][8] For instance, adding electron-withdrawing or electron-donating groups to the phenyl rings can significantly impact lipophilicity, bioavailability, and target binding.[1] Fusing the pyrimidine ring with other heterocyclic systems has also been shown to enhance cytotoxic effects due to increased structural rigidity and improved interactions with biological targets.[1]
Q3: My synthesized this compound derivative has poor aqueous solubility. What can I do to improve it for biological assays?
A3: Poor aqueous solubility is a common hurdle for pyrimidine derivatives.[1][11] Several strategies can be employed to address this. One effective approach is the use of a prodrug strategy, where the compound is chemically modified to a more soluble form that converts to the active drug in vivo.[12] Another method is the preparation of amorphous solid dispersions by dispersing the compound in a hydrophilic polymer matrix, which can increase the apparent water solubility.[12] Co-crystallization with a water-soluble co-former is another technique to enhance the dissolution rate.[12] For in vitro assays, using co-solvent systems, such as a small amount of DMSO or DMF mixed with a less polar solvent, can help maintain solubility during the experiment.[12]
Q4: I'm observing low yields in my synthesis of substituted 4,6-diphenylpyrimidin-2-amines. What are the likely causes?
A4: Low yields in pyrimidine synthesis can stem from several factors. Catalyst deactivation, suboptimal reaction conditions (temperature, solvent, base), and poor quality of reagents are common culprits.[13] In palladium-catalyzed cross-coupling reactions, side reactions like dehalogenation can also reduce the yield.[13] For syntheses involving chalcone intermediates, incomplete Claisen-Schmidt condensation or inefficient cyclization with guanidine can lead to lower overall yields.[8][9]
Troubleshooting Guides
Synthetic Challenges
Problem: Inconsistent yields and formation of impurities during the synthesis of 4,6-disubstituted-2-aminopyrimidines from chalcones.
-
Potential Cause 1: Incomplete Claisen-Schmidt Condensation. The initial step of forming the chalcone intermediate by reacting an aromatic aldehyde with an acetophenone derivative is sensitive to reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the base (e.g., NaOH) to minimize side reactions like aldol self-condensation of the acetophenone.[9]
-
Stoichiometry: Ensure equimolar amounts of the aldehyde and acetophenone are used. An excess of either reactant can lead to byproducts.
-
Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
-
Potential Cause 2: Inefficient Cyclization with Guanidine. The reaction of the chalcone with guanidine hydrochloride to form the pyrimidine ring is the critical cyclization step.
-
Troubleshooting Steps:
-
Solvent Choice: Dimethylformamide (DMF) is a commonly used solvent for this reaction.[8][9] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature and Reflux: The reaction typically requires heating. Optimize the temperature and reflux time (usually 6-7 hours at 50-60 °C) to drive the reaction to completion without degrading the product.[9]
-
pH Control: The reaction is sensitive to pH. While guanidine hydrochloride provides a slightly acidic environment, the addition of a base might be necessary in some cases to facilitate the reaction.
-
-
Problem: Low efficiency in palladium-catalyzed cross-coupling reactions for further modification of the pyrimidine core.
-
Potential Cause 1: Catalyst Deactivation. Palladium catalysts are sensitive to oxygen and impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[13]
-
Reagent Purity: Use high-purity, degassed solvents and reagents to avoid catalyst poisoning.[13]
-
Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.[14]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The efficiency of cross-coupling reactions is highly dependent on the choice of base, solvent, and temperature.
-
Troubleshooting Steps:
-
Base Screening: The choice of base can significantly impact the reaction outcome. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Solvent Optimization: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Common solvents for Suzuki or Hiyama couplings include dioxane, THF, and toluene.[15][16]
-
Temperature Optimization: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side reactions. Carefully optimize the reaction temperature.
-
-
Biological Assay Challenges
Problem: High background or inconsistent results in kinase inhibition assays.
-
Potential Cause 1: Compound Interference. The test compound itself may interfere with the assay signal (e.g., fluorescence or luminescence).[17]
-
Troubleshooting Steps:
-
Run a Compound Interference Control: Test the compound in the assay in the absence of the kinase to see if it directly affects the detection reagents.
-
Orthogonal Assays: Validate hits using a different assay format that relies on a different detection principle (e.g., confirm a luminescence-based hit with a fluorescence polarization assay).[18]
-
-
-
Potential Cause 2: Substrate Depletion or Product Inhibition. If the kinase reaction proceeds too far, it can lead to non-linear kinetics and inaccurate IC50 values.
-
Troubleshooting Steps:
-
Optimize Enzyme and Substrate Concentrations: Use concentrations of enzyme and substrate that result in initial velocity conditions (typically <10-20% substrate conversion).[17]
-
Time Course Experiment: Perform a time course experiment to determine the linear range of the kinase reaction.
-
-
-
Potential Cause 3: Improper Reagent Handling. Kinase assay reagents, especially the enzyme and ATP, are sensitive to degradation.
Problem: Inconsistent results in cell-based cytotoxicity assays (e.g., MTT assay).
-
Potential Cause 1: Poor Compound Solubility in Culture Media. Precipitation of the test compound in the cell culture media will lead to inaccurate dosing and variable results.
-
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the wells of the microplate under a microscope for any signs of compound precipitation after addition to the media.
-
Use of Solubilizing Agents: While DMSO is a common solvent, its final concentration in the media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[20] Consider using other solubilizing agents or formulations if solubility remains an issue.
-
-
-
Potential Cause 2: Uneven Cell Seeding. Inconsistent cell numbers across the wells of the microplate will lead to high variability in the final absorbance readings.
-
Troubleshooting Steps:
-
Proper Cell Suspension: Ensure a homogenous single-cell suspension before seeding by gentle pipetting or vortexing.
-
Consistent Seeding Technique: Use a calibrated multichannel pipette and consistent technique to seed the cells. Avoid introducing bubbles.
-
-
-
Potential Cause 3: Interference with MTT Reduction. Some compounds can directly reduce the MTT reagent or interfere with the formazan crystal solubilization, leading to false-positive or false-negative results.
-
Troubleshooting Steps:
-
Compound-Only Control: Include control wells with the compound but without cells to check for direct MTT reduction.
-
Alternative Viability Assays: If interference is suspected, use an alternative cytotoxicity assay that relies on a different mechanism, such as a resazurin-based assay or a lactate dehydrogenase (LDH) release assay.
-
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Representative 4,6-Disubstituted Pyrimidin-2-amine Derivatives
| Compound ID | R1 (at C4-phenyl) | R2 (at C6-phenyl) | Target Kinase | IC50 (nM) | Reference |
| IIa | 4-NO₂ | H | Anti-inflammatory | - | [8][9] |
| IIb | 4-OCH₃ | H | Anti-inflammatory | - | [8][9] |
| 12 | 2-OH, 4-OCH₃ | 2-OH | Aurora Kinase A | - | [4][5] |
| 16 | 4-Cl | 3,4-(OCH₃)₂ | Anticancer | - | [4] |
| III-3A | - | - | VEGFR-2 | - | [6] |
| 8h | - | - | PLK4 | 6.7 | [7] |
Note: IC50 values are presented where available in the cited literature. For some compounds, the activity was reported qualitatively.
Experimental Protocols
General Procedure for Synthesis of 4,6-Disubstituted Di-(phenyl)pyrimidin-2-amines
This protocol is adapted from established methods for the synthesis of 4,6-diaryl-2-aminopyrimidines via a chalcone intermediate.[8][9]
Step 1: Synthesis of Substituted Chalcones (Claisen-Schmidt Condensation)
-
In a flask equipped with a magnetic stirrer, dissolve an equimolar amount of an appropriately substituted aromatic aldehyde (0.01 mol) and a substituted acetophenone (0.01 mol) in absolute ethanol.
-
Cool the reaction mixture in an ice bath to 0-2 °C.
-
Slowly add a 40% aqueous solution of NaOH dropwise with continuous stirring, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture at this temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Step 2: Synthesis of 4,6-Disubstituted Di-(phenyl)pyrimidin-2-amines
-
In a round-bottom flask, combine an equimolar amount of the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol).
-
Add dimethylformamide (DMF) as the solvent.
-
Reflux the reaction mixture at 50-60 °C for 6-7 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from methanol and wash with petroleum ether to obtain the purified 4,6-disubstituted di-(phenyl)pyrimidin-2-amine derivative.
Protocol for In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, kinase, substrate, and ATP solutions as recommended by the assay manufacturer.
-
Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant and typically ≤ 1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., room temperature or 30 °C) for the predetermined linear reaction time.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as recommended.
-
Convert the generated ADP to ATP and measure the luminescence by adding the Kinase Detection Reagent. Incubate as recommended.
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Synthetic Workflow for this compound Derivatives
Caption: Synthetic pathway for this compound derivatives.
Logical Flow for Troubleshooting Kinase Assays
Caption: Troubleshooting flowchart for kinase inhibition assays.
References
-
Potent, selective pyrimidinetrione-based inhibitors of MMP-13. PubMed. Available from: [Link]
-
Understanding the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. SpringerLink. Available from: [Link]
-
Metalloprotease inhibitor. Wikipedia. Available from: [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. National Institutes of Health. Available from: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health. Available from: [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available from: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
-
Potent, selective pyrimidinetrione-based inhibitors of MMP-13. ResearchGate. Available from: [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available from: [Link]
-
Radiolabeled Selective Matrix Metalloproteinase 13 (MMP-13) Inhibitors: (Radio)Syntheses and in Vitro and First in Vivo Evaluation. ACS Publications. Available from: [Link]
-
Characterization of an exosite binding inhibitor of matrix metalloproteinase 13. National Institutes of Health. Available from: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. Available from: [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ScienceDirect. Available from: [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. Available from: [Link]
-
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. PubMed. Available from: [Link]
-
Synthesis and biological activity of some 2-amino-4,6-substituted- diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. ResearchGate. Available from: [Link]
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal on Science and Technology. Available from: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. Available from: [Link]
-
Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available from: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available from: [Link]
-
Cyclization-Inspired Structural Optimization: Designing Potent Non-nucleoside Reverse Transcriptase Inhibitors with Enhanced Safety and Selectivity. ACS Publications. Available from: [Link]
-
Pyrimidine. Wikipedia. Available from: [Link]
-
Kinase assays. BMG LABTECH. Available from: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? ResearchGate. Available from: [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes. National Institutes of Health. Available from: [Link]
-
Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available from: [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. Available from: [Link]
-
Structure activity relationship. ResearchGate. Available from: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available from: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available from: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PubMed. Available from: [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Potent, selective pyrimidinetrione-based inhibitors of MMP-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. docs.abcam.com [docs.abcam.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance to 4,6-Diaryl-2-Pyrimidinamine-Based Drugs
Welcome to the technical support center for researchers working with 4,6-diaryl-2-pyrimidinamine-based drugs. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions that you may encounter during your experiments. As scientists, we understand that overcoming experimental hurdles is part of the discovery process. This resource is structured to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and issues that researchers often face when working with 4,6-diaryl-2-pyrimidinamine compounds.
Q1: My 4,6-diaryl-2-pyrimidinamine compound has poor solubility in aqueous media. How can I improve its dissolution for cell-based assays?
A1: Poor aqueous solubility is a common challenge with aromatic compounds like the 4,6-diaryl-2-pyrimidinamine scaffold. Here’s a systematic approach to address this:
-
Primary Solvent: Start by dissolving your compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Working Concentrations: For your experiments, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability, typically below 0.5% (v/v).
-
Solubilizing Agents: If solubility issues persist even after dilution from a DMSO stock, consider the use of solubilizing agents or different formulation strategies. However, be aware that these agents can have their own biological effects and should be carefully controlled for.
-
Compound Analogs: If you are in the early stages of drug development, you might consider synthesizing analogs with improved solubility by incorporating polar functional groups.[1]
Q2: I am observing a significant loss of compound potency in my cell-based assays compared to my biochemical assays. What could be the reason?
A2: This is a frequent observation and can be attributed to several factors that differentiate a simplified biochemical environment from a complex cellular system.[2] Here are some key aspects to investigate:
-
Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the compound out of the cell.[3]
-
Metabolism: The cells may metabolize the compound into a less active form.
-
High ATP Concentration in Cells: In biochemical assays, the ATP concentration is often set at or below the Michaelis constant (Km) of the kinase. In contrast, intracellular ATP concentrations are much higher (in the millimolar range), which can lead to increased competition for ATP-competitive inhibitors at the kinase's active site.[4]
To investigate these possibilities, you can perform cell permeability assays, use efflux pump inhibitors, or conduct metabolic stability assays.
Q3: My IC50 values for the same compound vary significantly between experiments. How can I improve the reproducibility of my cell viability assays?
A3: Reproducibility in cell-based assays is critical for reliable data.[5] Several factors can contribute to variability in IC50 values:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic drift.[5]
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microtiter plate. Uneven cell distribution can lead to significant variations in the final readout.
-
Assay Timing: The timing of compound addition after cell seeding and the duration of the assay should be kept consistent.[6]
-
Reagent Preparation: Prepare fresh dilutions of your compound for each experiment from a validated stock solution.
-
Data Analysis: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response curves.
For a detailed protocol on performing a reproducible MTT assay, please refer to the Experimental Protocols section.
Part 2: Troubleshooting Guides
This section provides in-depth guidance for tackling more complex experimental challenges related to drug resistance.
Troubleshooting Guide 1: Investigating Acquired Resistance in Cell Lines
Scenario: You have successfully generated a drug-resistant cell line by continuous exposure to a 4,6-diaryl-2-pyrimidinamine-based drug, and you observe a significant rightward shift in the IC50 curve compared to the parental cell line. The next step is to understand the mechanism of resistance.
Caption: Workflow for elucidating resistance mechanisms.
1. Confirming On-Target Activity in Resistant Cells:
-
Problem: It's crucial to determine if the drug can still inhibit its intended target in the resistant cells.
-
Solution: Perform a Western blot to assess the phosphorylation status of the target kinase and its key downstream substrates in both parental and resistant cell lines after a short-term, high-concentration drug treatment.
-
Expected Outcome (Sensitive Cells): A significant decrease in the phosphorylation of the target and its substrates upon drug treatment.
-
Possible Outcomes (Resistant Cells):
-
No change in phosphorylation: This suggests a mechanism that prevents the drug from binding to its target (e.g., a mutation in the ATP-binding pocket).
-
Initial inhibition followed by reactivation: This may indicate the activation of a feedback loop or a bypass pathway.
-
-
2. Investigating On-Target Mutations:
-
Problem: A common mechanism of acquired resistance to kinase inhibitors is the emergence of mutations in the kinase domain that either sterically hinder drug binding or alter the conformational dynamics of the kinase, favoring a drug-resistant state.[7][8]
-
Solution:
-
Sanger Sequencing: Sequence the coding region of the target kinase gene from the parental and resistant cell lines to identify any acquired mutations. Pay close attention to the "gatekeeper" residue, which is a critical determinant of inhibitor selectivity.[7] For example, the T790M mutation in EGFR and the T315I mutation in Bcr-Abl are well-characterized gatekeeper mutations that confer resistance to gefitinib and imatinib, respectively.[9][10][11][12]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider NGS to identify mutations at low allele frequencies.
-
3. Assessing Target Amplification:
-
Problem: Overexpression of the target kinase can lead to resistance by increasing the total amount of target protein, thereby requiring a higher drug concentration to achieve a therapeutic effect.[13]
-
Solution:
-
Western Blot: Compare the total protein levels of the target kinase in parental and resistant cell lines.
-
Quantitative PCR (qPCR): Analyze the gene copy number of the target kinase.
-
4. Exploring Bypass Signaling Pathways:
-
Problem: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target, thereby maintaining cell survival and proliferation.[3][14]
-
Solution:
-
Phospho-Kinase Antibody Array: This is an excellent screening tool to get a broad overview of changes in the phosphorylation status of multiple kinases, providing clues to which bypass pathways may be activated.
-
Targeted Western Blotting: Based on the results of the phospho-kinase array or known resistance pathways for similar inhibitors, perform Western blots for key proteins in suspected bypass pathways (e.g., MET, AXL, or members of the PI3K/AKT/mTOR pathway).
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Strategies to Improve the Pharmacokinetics of 4,6-Diphenylpyrimidin-2-amine
Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,6-Diphenylpyrimidin-2-amine and its analogs. This scaffold holds significant interest due to the diverse biological activities associated with 2-aminopyrimidine derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, the physicochemical characteristics inherent to this structure—specifically the two phenyl rings contributing to high lipophilicity (likely high LogP) and a basic amine center—present predictable and significant challenges in achieving a desirable pharmacokinetic (PK) profile.
This guide is structured in a question-and-answer format to directly address common issues encountered during preclinical development. It provides not only troubleshooting steps but also the underlying scientific rationale for these strategies, empowering you to make informed decisions in your experimental design.
Overall Workflow for Pharmacokinetic Optimization
Before diving into specific issues, it's helpful to visualize the general workflow for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound like this compound.
Part 1: Troubleshooting Poor Aqueous Solubility
The diphenyl substitution on the pyrimidine core results in a planar, aromatic, and highly lipophilic structure. Consequently, poor aqueous solubility is the most common initial hurdle, directly impacting dissolution and subsequent absorption.[3][4]
FAQ: My compound has very low kinetic and thermodynamic solubility (<1 µg/mL). What are my primary strategies?
Answer: You have two main paths: chemical modification and formulation-based approaches. The choice depends on your project's stage and resources. Early in discovery, chemical modifications are often preferred to improve the intrinsic properties of the molecule. In later stages, formulation can be a powerful tool to enable in vivo studies of a promising but challenging compound.[5]
Q1.1: How can I chemically modify the structure to improve solubility?
Answer: The goal is to disrupt planarity or introduce polar or ionizable groups without sacrificing pharmacological activity.
-
Strategy 1: Prodrugs. This is an excellent strategy for the 2-amino group. By temporarily masking this group with a highly soluble moiety, you can dramatically increase aqueous solubility. A common and effective approach is the creation of a phosphate prodrug.[3] The phosphate ester is highly water-soluble and is readily cleaved in vivo by alkaline phosphatases to release the parent drug.[[“]][7]
-
Strategy 2: Introduce Polar Functional Groups. Consider adding polar groups (e.g., -OH, -SO₂NH₂, small ethers) to one of the phenyl rings.
-
Causality: These groups can participate in hydrogen bonding with water, increasing the molecule's affinity for aqueous media. However, this must be done carefully, guided by Structure-Activity Relationship (SAR) data, to avoid disrupting key interactions with the biological target.
-
-
Strategy 3: Salt Formation. The 2-aminopyrimidine core is basic and can be protonated to form a salt. While the parent amine itself may be poorly soluble, a salt form (e.g., hydrochloride, mesylate) can exhibit significantly higher aqueous solubility and a faster dissolution rate.[8][9] This is often one of the simplest and most effective methods to try first.
Q1.2: What formulation strategies can I use for my in vivo studies?
Answer: For preclinical animal studies, several formulation techniques can enhance the exposure of a poorly soluble compound.
-
Strategy 1: Amorphous Solid Dispersions (ASDs). Dispersing the crystalline drug into a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level prevents the drug from crystallizing, keeping it in a higher-energy amorphous state.[4][9][10] This amorphous form has a higher apparent solubility and dissolves more rapidly.[3]
-
Strategy 2: Lipid-Based Formulations (e.g., SEDDS). Self-Emulsifying Drug Delivery Systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous environment (like the GI tract).[4][11] The drug is dissolved in this lipidic mixture, bypassing the need for dissolution in the gut.[12]
-
Strategy 3: Particle Size Reduction (Nanonization). Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution.[8][9][13] This can be achieved through techniques like wet media milling or high-pressure homogenization.[13]
| Strategy | Mechanism | Advantages | Disadvantages |
| Salt Formation | Increases solubility and dissolution rate by creating an ionized form.[8] | Simple, cost-effective, well-established. | Only applicable to ionizable compounds; risk of conversion back to free base. |
| Amorphous Solid Dispersion | Maintains the drug in a high-energy, more soluble amorphous state.[3] | Significant solubility enhancement; can be tailored for controlled release. | Physically unstable (risk of recrystallization); requires specific manufacturing processes. |
| Lipid-Based (SEDDS) | Drug is pre-dissolved in a lipid vehicle, forming a microemulsion in the gut.[11] | Bypasses dissolution step; can enhance lymphatic uptake. | Potential for GI side effects; complex formulation development. |
| Nanonization | Increases surface area-to-volume ratio, accelerating dissolution.[9] | Applicable to crystalline drugs; improves dissolution rate. | Does not increase equilibrium solubility; can be a high-energy, costly process. |
Part 2: Troubleshooting High Metabolic Clearance
The diphenylpyrimidin-2-amine scaffold is susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes in the liver. The phenyl rings are prime targets for oxidation (hydroxylation), and the pyrimidine ring itself can undergo metabolic transformations.[14][15] This often leads to high intrinsic clearance and poor oral bioavailability.
FAQ: My compound is highly metabolized in liver microsome and hepatocyte stability assays. How do I identify and block the metabolic "soft spots"?
Answer: Identifying the site of metabolism is the critical first step. This is typically done through a "Metabolite Identification" or "MetID" study.[16]
Q2.1: What is a MetID study and how do I set it up?
Answer: A MetID study involves incubating your compound with a metabolically active system (like human liver microsomes or hepatocytes) and then using high-resolution mass spectrometry (HRMS) to identify the structures of the resulting metabolites.[16][17] The goal is to find the exact position on the molecule where metabolic changes, such as the addition of an oxygen atom (+16 Da), occur.
Q2.2: Once a metabolic soft spot is identified on a phenyl ring, how can I block it?
Answer: The most common strategy is to replace the hydrogen atom at the metabolic "soft spot" with a group that is resistant to CYP-mediated oxidation.
-
Strategy 1: Fluorine Substitution. Replacing a hydrogen with a fluorine atom at the site of hydroxylation is a classic medicinal chemistry move.
-
Causality: The carbon-fluorine bond is much stronger than a carbon-hydrogen bond and is not susceptible to oxidative cleavage by CYP enzymes. A fluorine atom is also small (a good bioisostere for hydrogen) and can sometimes improve binding affinity through favorable electronic interactions.
-
-
Strategy 2: Deuteration. Replacing a hydrogen with its heavier isotope, deuterium (²H), can sometimes slow down metabolism.
-
Causality: This is known as the "kinetic isotope effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage can be the rate-limiting step in the metabolic reaction. This can lead to a modest but sometimes sufficient reduction in the rate of clearance.
-
-
Strategy 3: Introduction of Nitrogen into the Ring. Replacing a -CH= group in the phenyl ring with a nitrogen atom to create a pyridine ring can also block metabolism.
-
Causality: The nitrogen atom acts as an electron sink, deactivating the aromatic ring towards electrophilic attack by CYP enzymes. This can significantly improve metabolic stability.
-
Part 3: Protocols for Key In Vitro ADME Assays
To ensure trustworthiness and reproducibility, your experimental data must be robust. Here are step-by-step protocols for two foundational in vitro ADME assays. These assays are crucial for the initial profiling of your this compound analogs.[17][18][19][20]
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound from a concentrated DMSO stock solution into an aqueous buffer, mimicking the precipitation risk upon injection or dilution.
Materials:
-
Test compound (10 mM in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (polypropylene for stock, clear for analysis)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution of your compound to the PBS. This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.
-
Controls:
-
Positive Control: Use a compound with known high solubility (e.g., Propranolol).
-
Negative Control: Use a compound with known low solubility (e.g., Amiodarone).
-
Blank: 198 µL PBS + 2 µL DMSO.
-
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer a portion of the supernatant to a new analysis plate. Determine the concentration of the compound remaining in the solution using a standard curve via UV-Vis spectrophotometry or, for higher sensitivity and specificity, LC-MS/MS.
-
Calculation: The measured concentration is the kinetic solubility of your compound under these conditions.
Protocol 2: Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
Test compound (10 mM in 100% DMSO)
-
Pooled Human Liver Microsomes (HLM), typically 20 mg/mL stock
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Methodology:
-
Master Mix Preparation: Prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL). Pre-warm at 37°C.
-
Compound Addition: Add the test compound to the master mix to a final concentration of 1 µM.
-
Reaction Initiation: Split the mixture into two sets of wells:
-
+NADPH: Add the NADPH regenerating system to initiate the metabolic reaction.
-
-NADPH (Control): Add buffer instead of the NADPH system. This controls for non-enzymatic degradation.
-
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction wells and quench it by adding it to a plate containing cold acetonitrile with the internal standard.
-
Controls:
-
High Clearance Control: Verapamil or Testosterone.
-
Low Clearance Control: Warfarin.
-
-
Analysis: After the final time point, centrifuge the plates to pellet the protein. Analyze the supernatant from each time point by LC-MS/MS to determine the percentage of the parent compound remaining.
-
Calculation:
-
Plot the natural log of the % parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (k * 1000) / [microsomal protein concentration].
-
References
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ijrps.com. Retrieved January 12, 2026, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved January 12, 2026, from [Link]
-
Formulation strategies for poorly soluble drugs. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Prodrugs for Amines. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
In Vitro ADME. (n.d.). Selvita. Retrieved January 12, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 12, 2026, from [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]
-
Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs: A Review. (n.d.). ijpsr.com. Retrieved January 12, 2026, from [Link]
-
In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved January 12, 2026, from [Link]
-
In Vitro ADME Assays. (n.d.). Concept Life Sciences. Retrieved January 12, 2026, from [Link]
-
Prodrugs for Amines. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (2021). ProQuest. Retrieved January 12, 2026, from [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers. Retrieved January 12, 2026, from [Link]
-
Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (1999). Consensus. Retrieved January 12, 2026, from [Link]
-
Intracellular metabolism of pyrimidine anticancer drugs. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. Retrieved January 12, 2026, from [Link]
-
Prodrugs for Amines. (2011). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis and in-vitro antimicrobial activity of 4,6 disubstituted pyrimidines. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. Retrieved January 12, 2026, from [Link]
-
Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Small molecular inhibitors of pyrimidine metabolic pathway approved by FDA. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2024). NIH. Retrieved January 12, 2026, from [Link]
-
Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (1987). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed. Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Improving API Solubility [sigmaaldrich.com]
- 6. consensus.app [consensus.app]
- 7. experts.umn.edu [experts.umn.edu]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 17. selvita.com [selvita.com]
- 18. criver.com [criver.com]
- 19. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 20. In Vitro ADME Assays [conceptlifesciences.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 4,6-Diphenylpyrimidin-2-amine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of a specific, promising class: the 4,6-diphenylpyrimidin-2-amine derivatives. We will explore their anticancer efficacy, delve into their mechanisms of action, elucidate structure-activity relationships, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
The Therapeutic Promise of the this compound Scaffold
The 4,6-diarylpyrimidin-2-amine core has emerged as a privileged scaffold in the design of novel anticancer agents. This is largely due to its structural versatility, which allows for modifications at multiple positions, enabling the fine-tuning of its pharmacological profile. Numerous studies have demonstrated that derivatives of this scaffold can potently inhibit the proliferation of various cancer cell lines, often by targeting key proteins involved in cancer cell growth and survival.[3][4][5]
Mechanisms of Action: Targeting Critical Cancer Pathways
The anticancer effects of this compound derivatives are not monolithic; they are exerted through the inhibition of various molecular targets crucial for tumorigenesis. A significant body of research points towards their role as kinase inhibitors. Kinases are pivotal regulators of cell signaling, and their dysregulation is a common driver of cancer.
Key molecular targets identified for this class of compounds include:
-
Aurora Kinase A (AURKA): Certain derivatives have been shown to be potent AURKA inhibitors.[3] AURKA is a serine/threonine kinase that plays a critical role in mitotic progression. Its inhibition leads to G2/M cell cycle arrest and the induction of apoptosis.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some 4,6-diaryl-2-pyrimidinamine derivatives have been designed to dually antagonize the estrogen receptor (ER) and inhibit VEGFR-2, a key mediator of angiogenesis. This dual action is particularly relevant for treating ER-positive breast cancers.[4]
-
Cyclin-Dependent Kinase 2 (CDK2): The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, a related structure, has yielded potent and selective CDK2 inhibitors.[6][7] CDK2 is essential for cell cycle progression, and its inhibition can halt cancer cell proliferation.[6][7]
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is an attractive anticancer target. Novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors, demonstrating excellent antiproliferative activity against breast cancer cells.[8][9]
-
ABL1 Tyrosine Kinase: In the context of chronic myeloid leukemia (CML), 2-amino-4,6-diarylpyrimidine derivatives have shown considerable inhibitory activity against the ABL1 tyrosine kinase, the key driver of CML.[10]
The inhibition of these kinases disrupts downstream signaling cascades, ultimately leading to reduced cell proliferation, cell cycle arrest, and apoptosis.
Caption: A typical workflow for evaluating the anticancer potential of novel chemical entities.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. [2][11] Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT116) to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well (100 µL volume). [2] * Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [2][11]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Create a series of dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). [11] * Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator. [11]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well. [11] * Incubate the plate for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [11] * Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). [2]
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising avenue for the development of novel anticancer therapeutics. Their ability to target a range of kinases and other critical cellular proteins provides a strong rationale for their continued investigation. The comparative data clearly indicate that specific structural modifications can lead to highly potent compounds with significant activity against various cancer cell lines.
Future research should focus on:
-
Rational Design: Leveraging SAR data and computational modeling to design derivatives with enhanced potency and selectivity for specific kinase targets. [12]* Mechanism Deconvolution: Further elucidating the precise molecular mechanisms and downstream signaling effects of the most potent compounds.
-
In Vivo Evaluation: Advancing lead compounds into preclinical xenograft models to assess their in vivo efficacy, safety, and pharmacokinetic profiles. [11]* Combination Therapies: Investigating the synergistic potential of these derivatives when used in combination with existing chemotherapeutic agents or targeted therapies.
The versatility and demonstrated efficacy of this chemical class underscore its potential to yield next-generation cancer therapies that are both effective and selective.
References
-
Lee, C., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Journal of Molecular Structure. Available at: [Link]
-
Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Patel, R. V., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Onipko, O. V., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. Available at: [Link]
-
International Journal of Pharmaceutical Research (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.com. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Fanta, K., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. Available at: [Link]
-
Fanta, K., et al. (2023). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]
-
Bangladesh Pharmaceutical Journal (2025). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Dung, H. T. K., et al. (2024). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]
-
Villalobos-García, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal. Available at: [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 4,6-Diphenylpyrimidin-2-amine as a Selective Aurora Kinase A Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis for the validation of 4,6-diphenylpyrimidin-2-amine and its derivatives as inhibitors of Aurora kinase A (AURKA). We will objectively compare its performance with established inhibitors, providing the scientific rationale and detailed experimental protocols necessary for rigorous validation. Our approach is grounded in the principles of mechanistic causality and self-validating experimental design to ensure trustworthiness and reproducibility.
The Rationale: Targeting Aurora Kinase A in Oncology
Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis and cell division.[1][2][3] The family comprises three members in mammals: Aurora A, B, and C.[1][4] While all are involved in cell cycle control, Aurora A's role is primarily in centrosome maturation, entry into mitosis, and the formation of a stable bipolar spindle.[4]
The gene for AURKA is located on chromosome 20q13.2, a region frequently amplified in human cancers.[5] Its overexpression is a common feature in a wide array of malignancies, including breast, colon, and lung cancers, and often correlates with a worsened prognosis for patients.[5][6] This oncogenic association has made AURKA an attractive and well-validated target for cancer therapy.[2][5] Inhibition of AURKA leads to defects in the mitotic spindle, causing a delay in mitotic progression and ultimately leading to apoptosis in cancer cells.[5][7]
Caption: Aurora Kinase A (AURKA) signaling pathway and point of therapeutic intervention.
The Candidate and the Comparators: A Competitive Landscape
Our focus is on validating a specific class of compounds, This compound derivatives . Recent studies have identified these structures as potential AURKA inhibitors. Specifically, derivative 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol , referred to as 'Derivative 12' in key literature, has been shown to selectively inhibit AURKA activity, reduce cancer cell clonogenicity, induce G2/M cell cycle arrest, and trigger apoptosis.[8][9]
To rigorously assess this candidate, we must compare it against well-characterized AURKA inhibitors that have undergone extensive preclinical and clinical evaluation.
-
Alisertib (MLN8237): A highly selective and orally available AURKA inhibitor.[7][10][11] It exhibits an IC50 of 1.2 nM against AURKA in cell-free assays and is over 200-fold more selective for AURKA than for the structurally related Aurora B (AURKB).[10]
-
Tozasertib (VX-680/MK-0457): A potent, first-generation pan-Aurora kinase inhibitor.[2][12] It strongly inhibits Aurora A, B, and C, with a Ki of 0.6 nM for AURKA.[12][13][14] Its pan-inhibitory profile provides a crucial counterpoint for assessing the selectivity of our candidate compound.
| Compound | Target(s) | IC50 / K_i (Aurora A) | IC50 / K_i (Aurora B) | Selectivity (AURKB/AURKA) | Key Features |
| Derivative 12 | Aurora A | Data not quantified in nM | Data not quantified in nM | Reported as selective | Induces G2/M arrest and apoptosis in HCT116 cells.[8][9] |
| Alisertib (MLN8237) | Aurora A | 1.2 nM (IC50)[7][10] | 396.5 nM (IC50)[10] | >200-fold | Orally available, selective AURKA inhibitor in Phase 3 trials.[10][11] |
| Tozasertib (VX-680) | Aurora A, B, C | 0.6 nM (Ki)[12][13] | 18 nM (Ki)[12][13] | ~30-fold | Potent pan-Aurora inhibitor; induces apoptosis and autophagy.[12] |
The Validation Workflow: A Step-by-Step Scientific Investigation
A credible validation process must move from direct target engagement in a purified system to complex phenotypic outcomes in a cellular context. This workflow ensures that the observed biological effects are directly attributable to the inhibition of the intended target.
Caption: A logical workflow for the validation of a novel Aurora Kinase A inhibitor.
Part A: Biochemical Validation - Direct Target Inhibition
Causality: The first step is to confirm that this compound directly inhibits the enzymatic activity of AURKA in a cell-free system. This removes cellular complexities like membrane permeability and off-target effects, providing a direct measure of target engagement.
Protocol: In Vitro Kinase Activity Assay (Fluorescence-Based)
This protocol is adapted from standard procedures used for characterizing inhibitors like Alisertib.[10]
-
Reagents & Materials:
-
Recombinant full-length human Aurora A kinase (expressed in Sf9 cells is a common source).[10]
-
Biotinylated peptide substrate (e.g., Biotin-GLRRASLG).[10]
-
ATP and [γ-³³P]ATP (for radiometric alternative) or a FRET-based assay kit (e.g., Z'-LYTE®).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.
-
Test Compounds: this compound derivative, Alisertib, VX-680, and DMSO (vehicle control) prepared in a 10-point, 3-fold serial dilution.
-
-
Procedure:
-
Add 5 µL of assay buffer containing 2x final concentration of the peptide substrate and ATP to all wells of a 384-well plate.
-
Add 100 nL of serially diluted test compound or DMSO control to the appropriate wells.
-
To initiate the reaction, add 5 µL of assay buffer containing 2x final concentration of recombinant AURKA enzyme (e.g., 10 nM final concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the signal according to the assay kit manufacturer's instructions (e.g., by adding a development reagent for FRET-based assays).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: A potent inhibitor will have a low nanomolar IC50 value. This value serves as the foundational benchmark for comparing potency against Alisertib and VX-680.
Part B: Cellular Validation - Target Engagement and Phenotype
Causality: After confirming direct biochemical inhibition, we must validate that the compound engages AURKA within a living cell and produces the expected biological consequences. Inhibition of AURKA's autophosphorylation at Threonine 288 (p-AURKA Thr288) is a direct and reliable biomarker of target engagement in cells.[15][16] The downstream phenotypic consequences should be a G2/M phase cell cycle arrest and subsequent apoptosis.[5]
Protocol 1: Western Blot for p-AURKA (Target Engagement)
-
Cell Culture & Treatment:
-
Seed a suitable cancer cell line with known AURKA expression (e.g., HCT116, HeLa) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with a dose range of the this compound derivative (e.g., 0.1x to 100x the biochemical IC50) for a short duration (e.g., 1-4 hours). Include Alisertib as a positive control and DMSO as a vehicle control.
-
-
Lysate Preparation & Western Blot:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies: anti-phospho-Aurora A (Thr288), anti-total-Aurora A, and anti-GAPDH (as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in the p-AURKA signal, while total AURKA and GAPDH levels remain unchanged. This confirms the compound is reaching and inhibiting its target inside the cell.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment:
-
Seed cells as described above.
-
Treat cells with the test compound (at 1x, 5x, and 10x the biochemical IC50) for 24 hours. Use a negative control (DMSO) and a positive control (Alisertib).[10]
-
-
Staining & Analysis:
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content using a flow cytometer.
-
Expected Outcome: Treatment with an effective AURKA inhibitor will cause a significant accumulation of cells in the G2/M phase (4N DNA content) compared to the DMSO control.[10][15]
Part C: Selectivity Profiling - Distinguishing On-Target from Off-Target
Causality: Selectivity is paramount in drug development. While AURKA and AURKB are structurally similar, their functions differ. AURKB inhibition leads to a distinct phenotype of failed cytokinesis and endoreduplication (cells with >4N DNA content).[17] A truly selective AURKA inhibitor should not induce this phenotype at concentrations that effectively block AURKA. The phosphorylation of Histone H3 at Serine 10 (p-H3 Ser10) is a canonical downstream substrate of AURKB, making it an excellent cellular biomarker for selectivity.[15][17]
Protocol: Western Blot for p-H3 (Ser10) (Cellular Selectivity)
-
Procedure:
-
Follow the same cell treatment and western blot procedure as described for p-AURKA.
-
On a parallel blot or by stripping and re-probing, incubate the membrane with a primary antibody against anti-phospho-Histone H3 (Ser10).
-
Expected Outcome:
-
A selective AURKA inhibitor (like Alisertib or a successful this compound derivative) will inhibit p-AURKA at low nanomolar concentrations without significantly affecting the p-H3 (Ser10) signal.[10]
-
A pan-inhibitor (like VX-680) will inhibit both p-AURKA and p-H3 (Ser10) at similar concentrations.[15]
This comparative analysis provides a self-validating system. If the this compound derivative shows potent inhibition of p-AURKA and induces G2/M arrest without significantly affecting p-H3 (Ser10) at the same concentrations, it validates the compound as a selective AURKA inhibitor.
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for validating this compound as a selective Aurora Kinase A inhibitor. By directly comparing its biochemical potency, cellular target engagement, phenotypic outcomes, and selectivity against established standards like Alisertib and VX-680, researchers can generate a comprehensive and trustworthy data package. The provided protocols serve as a foundational framework for these critical experiments. Successful validation using this workflow would establish this chemical scaffold as a promising candidate for further preclinical development in oncology.
References
-
Falchook, G. et al. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology. [Link]
-
Alisertib (MLN 8237) is an Orally Active Aurora A Kinase Inhibitor for Multiple Myeloma Research. Network of Cancer Research. [Link]
-
Alisertib. Wikipedia. [Link]
-
Li, J. et al. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma. PMC - NIH. [Link]
-
Kim, J. et al. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. [Link]
-
Sero, V. et al. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. PMC - NIH. [Link]
-
Asteriti, I. A. et al. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]
-
Lin, Y. et al. Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. AACR Journals. [Link]
-
Vertex Pharmaceuticals Announces Initiation of Phase II Development Program for Aurora Kinase Inhibitor MK-0457 (VX-680). Vertex Pharmaceuticals. [Link]
-
Kim, J. et al. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. NIH. [Link]
-
Aurora inhibitor. Wikipedia. [Link]
-
Dar, A. A. et al. Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. PMC - PubMed Central. [Link]
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 6. Vertex Pharmaceuticals Announces Initiation of Phase II Development Program for Aurora Kinase Inhibitor MK-0457 (VX-680) | Vertex Pharmaceuticals [investors.vrtx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Alisertib - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. VX-680 (MK-0457), Aurora kinase inhibitor (CAS 639089-54-6) | Abcam [abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4,6-Diphenylpyrimidin-2-amine: A Guide to Synthesis, Biological Activity, and Performance Against Related Pyrimidine Scaffolds
This guide provides an in-depth comparative study of 4,6-Diphenylpyrimidin-2-amine, a prominent member of the pyrimidine class of heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product overview to deliver a comprehensive analysis grounded in experimental data. We will explore the synthesis, mechanistic action, and biological performance of this compound, benchmarking it against other significant pyrimidine derivatives to provide context and highlight its unique therapeutic potential.
The Pyrimidine Scaffold: A Cornerstone of Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic scaffold found in the building blocks of life, namely the nucleobases cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of the pyrimidine core lies in its aromatic stability and multiple sites for chemical modification, allowing chemists to fine-tune its electronic and steric properties to achieve high affinity and selectivity for various biological targets.[4]
Focus Compound: this compound
This compound serves as a quintessential example of a diarylpyrimidine. Its structure, featuring a central 2-aminopyrimidine core flanked by two phenyl rings, provides a rigid and tunable framework for interacting with biological macromolecules.
Synthesis and Characterization
The most common and efficient synthesis of 4,6-diarylpyrimidin-2-amines involves a two-step process. This classic approach is valued for its use of readily available starting materials and reliable yields.
-
Claisen-Schmidt Condensation: An aromatic aldehyde is reacted with an acetophenone in the presence of a base (e.g., NaOH) to form an α,β-unsaturated ketone, commonly known as a chalcone. This reaction is fundamental for creating the carbon backbone required for the pyrimidine ring.[6][7]
-
Cyclocondensation: The resulting chalcone is then reacted with guanidine hydrochloride in a suitable solvent like dimethylformamide (DMF). The guanidine provides the N-C-N fragment that cyclizes with the chalcone to form the stable six-membered pyrimidine ring.[6][8]
This synthetic pathway is highly adaptable, allowing for the introduction of various substituents on the phenyl rings to explore structure-activity relationships (SAR).
Caption: General workflow for the synthesis and screening of 4,6-diarylpyrimidin-2-amines.
Key Biological Activities
Research has demonstrated that this compound and its derivatives possess a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent.
-
Anticancer Activity: Several derivatives of this compound have shown potent anticancer properties. A notable mechanism of action is the inhibition of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[9][10] Inhibition of AURKA disrupts the cell cycle, leading to G2/M phase arrest and subsequent caspase-mediated apoptosis in cancer cells.[9][10] This targeted approach makes it a promising scaffold for developing novel chemotherapeutics.
-
Anti-inflammatory Activity: Certain substituted 4,6-diphenylpyrimidin-2-amines have exhibited significant anti-inflammatory effects in preclinical models, such as the carrageenan-induced rat paw edema assay.[6][7] Compounds with electron-withdrawing groups on the phenyl rings have been shown to enhance this activity.[6]
Comparative Analysis with Other Pyrimidine Compounds
To fully appreciate the profile of this compound, it is essential to compare it with other well-established pyrimidine-based agents. We have selected two key comparators: 5-Fluorouracil (5-FU) , a classic antimetabolite, and Compound 8h , a modern selective kinase inhibitor.
| Feature | This compound Derivative (12) | 5-Fluorouracil (5-FU) | Compound 8h (PLK4 Inhibitor) |
| Chemical Class | Diaryl-2-aminopyrimidine | Fluorinated Pyrimidine (Uracil Analog) | Substituted 2-aminopyrimidine |
| Primary Target(s) | Aurora Kinase A (AURKA)[9][10] | Thymidylate Synthase, DNA/RNA Synthesis[11] | Polo-like Kinase 4 (PLK4)[12] |
| Mechanism of Action | Mitotic arrest at G2/M phase, Apoptosis Induction[9] | Inhibition of DNA synthesis, RNA/DNA damage[11] | Inhibition of centriole duplication, Mitotic catastrophe[12] |
| Therapeutic Area | Oncology (Investigational) | Oncology (Approved) | Oncology (Investigational) |
Anticancer Performance: Potency and Selectivity
The primary advantage of modern pyrimidine derivatives like the this compound series and Compound 8h over classical agents like 5-FU is their targeted mechanism of action. While 5-FU indiscriminately affects all rapidly dividing cells, targeted inhibitors offer the potential for greater efficacy with fewer side effects.
| Compound | Target Kinase | IC₅₀ (Enzymatic Assay) | Antiproliferative IC₅₀ (Cell-based Assay) | Cell Line | Reference |
| Derivative 12 | AURKA | Selectively Inhibited | Reduces Clonogenicity | HCT116 (Colon) | [9][10] |
| Compound 8h | PLK4 | 0.0067 µM | 2x more potent than control | MCF-7 (Breast) | [12] |
| Centrinone (Control) | PLK4 | Low Nanomolar | Noted as a potent control | MCF-7 (Breast) | [13] |
This data highlights that substituted 2-aminopyrimidines can be engineered to be highly potent and selective inhibitors of specific kinases that are critical for cancer cell proliferation.
Caption: Inhibition of the AURKA pathway by a this compound derivative.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following are standardized methodologies for the synthesis and evaluation of pyrimidine compounds.
Protocol: Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine
This protocol is adapted from established procedures for synthesizing diarylpyrimidines.[6][7]
Rationale: This procedure follows the two-step Claisen-Schmidt/Cyclocondensation pathway. The methoxy group is a common modification used to improve solubility and modulate electronic properties.
Materials:
-
4-methoxybenzaldehyde
-
Acetophenone
-
Ethanol
-
40% Sodium Hydroxide (NaOH) solution
-
Guanidine hydrochloride
-
Dimethylformamide (DMF)
-
Crushed ice, Methanol, Petroleum ether
Procedure:
-
Chalcone Synthesis:
-
Dissolve equimolar quantities of 4-methoxybenzaldehyde and acetophenone in absolute ethanol in a flask.
-
Place the flask in an ice bath to maintain a temperature of 0-2 °C.
-
Add 40% NaOH solution dropwise with constant stirring over 30 minutes.
-
Continue stirring for an additional 3-4 hours at low temperature.
-
Pour the reaction mixture into crushed ice. A solid precipitate (the chalcone) will form.
-
Filter the solid, wash with cold water, and recrystallize from ethanol.
-
-
Pyrimidine Synthesis:
-
In a round-bottom flask, combine an equimolar quantity of the synthesized chalcone and guanidine hydrochloride.
-
Add DMF as a solvent and reflux the mixture at 50-60 °C for 6-7 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Filter the product, recrystallize with methanol, and wash with petroleum ether to yield the final compound.
-
-
Characterization: Confirm the structure and purity of the final product using IR, ¹H-NMR, and Mass Spectrometry.
Protocol: In Vitro Anticancer MTT Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard, reliable method for initial screening of cytotoxic compounds.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
DMEM/RPMI-1640 medium with 10% FBS
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
Multichannel pipette, CO₂ incubator, Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
This compound and its derivatives represent a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and tunable structure have enabled the development of compounds with potent and selective biological activities, particularly as anticancer agents targeting kinases like AURKA. When compared to older, less specific pyrimidine drugs such as 5-FU, this class of compounds demonstrates the progress of drug design toward targeted therapies with potentially improved safety profiles. The performance of related 2-aminopyrimidines, such as the PLK4 inhibitor 8h, further underscores the power of this chemical core.
Future research should focus on optimizing the pharmacokinetic properties of these compounds, conducting in vivo efficacy studies, and exploring their potential against a broader range of therapeutic targets. The continued investigation of the 4,6-diarylpyrimidine scaffold is a promising avenue for the discovery of next-generation therapeutics.
References
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]
-
Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. ResearchGate. [Link]
-
Understanding the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Synthesis and antibacterial properties of pyrimidine derivatives. PubMed. [Link]
-
Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. [Link]
-
Review on Antimicrobial Activity of Pyrimidine. ProQuest. [Link]
-
Anti-cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. PubMed. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
-
Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. National Institutes of Health (NIH). [Link]
-
Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. ResearchGate. [Link]
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]
Sources
- 1. sciensage.info [sciensage.info]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Silico Docking Studies of 4,6-Diphenylpyrimidin-2-amine Derivatives with Key Protein Targets
Authored for Researchers, Scientists, and Drug Development Professionals
The 4,6-diphenylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of derivatives with demonstrated biological activities, including anticancer and antimicrobial properties.[1][2][3] The versatility of this core allows for substitutions that can modulate its interaction with various biological targets. This guide provides an in-depth comparative analysis of in silico molecular docking studies involving this scaffold, offering insights into its binding potential with several key protein targets. The objective is to present a clear comparison of performance, grounded in experimental data from authoritative sources, to aid researchers in their drug discovery endeavors.
Comparative Docking Performance of this compound and Its Derivatives
Molecular docking is an invaluable computational tool for predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction. The following table summarizes the docking performance of various this compound derivatives against a range of protein targets implicated in diseases like cancer and bacterial infections.
| Derivative/Compound | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Docking Software | Reference |
| N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) | EHMT2 (7BUC) | -10.7 | Not Specified | AutoDock Vina | [4] |
| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol (Derivative 12) | Aurora Kinase A (AURKA) | -16.72 to -11.63 | Not Specified | Not Specified | [1] |
| 4,6-disubstituted pyrimidin-2-amine derivative (5a) | E. coli DNA gyrase B (1KZN) | High (exact value not specified) | Not Specified | Not Specified | [2] |
| 4,6-disubstituted pyrimidin-2-amine derivative (5b) | E. coli DNA gyrase B (1KZN) | High (exact value not specified) | Not Specified | Not Specified | [2] |
| 2-amino-4,6-diarylpyrimidine (1e) | ABL1 Tyrosine Kinase (2HYY) | Not Specified (IC50 = 3.35 µM) | Not Specified | Not Specified | [5] |
| 2-amino-4,6-diarylpyrimidine (1g) | ABL1 Tyrosine Kinase (5MO4) | Not Specified | Not Specified | Not Specified | [5] |
| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine (4c) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | Not Specified | [6] |
| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine (4a) | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.7 | Not Specified | Not Specified | [6] |
In-Depth Analysis of Docking Interactions by Protein Target Class
The efficacy of a drug candidate is intrinsically linked to its ability to selectively bind to a specific biological target. The this compound scaffold has been investigated against several classes of proteins that are critical in disease pathology.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7][8] Consequently, they are prime targets for therapeutic intervention.
-
Aurora Kinase A (AURKA): Derivatives of this compound have been designed and evaluated as inhibitors of AURKA, a key regulator of mitosis.[1] One such derivative, 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol, demonstrated significant inhibitory activity and induced apoptosis in cancer cells. In silico docking studies revealed strong binding energies, ranging from -11.63 to -16.72 kcal/mol, suggesting a high affinity for the kinase's active site.[1]
-
ABL1 Tyrosine Kinase: This kinase is a critical target in chronic myeloid leukemia (CML).[5] Certain 2-amino-4,6-diarylpyrimidine derivatives have shown potent inhibition of ABL1 kinase. Molecular docking studies indicated that these compounds form stable hydrogen bonds and π-π interactions with key residues in the active site of both wild-type and mutant forms of ABL1.[5]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[9] Docking studies of pyrimidine derivatives with CDK2 have identified key interactions with residues such as THR 165, GLU 12, and LYS 33, with binding energies around -7.9 kcal/mol.[6] The development of inhibitors that can target multiple CDKs, such as CDK2, CDK4, and CDK6, is an active area of research to overcome resistance mechanisms.[10][11]
Caption: Simplified signaling pathway of CDK-mediated cell cycle progression.
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a vital enzyme in the synthesis of DNA precursors, making it an established target for both anticancer and antimicrobial agents.[12][13] DHFR inhibitors act as antifolates, disrupting the folate metabolic pathway necessary for rapidly dividing cells and bacteria.[12][14] While specific docking data for this compound with DHFR was not prominent in the initial search, the pyrimidine core is a well-known feature in many nonclassical antifolates like trimethoprim and pyrimethamine, suggesting the potential of this scaffold for DHFR inhibition.[14][15]
Antibacterial Targets
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Targeting essential bacterial enzymes is a key strategy.
-
E. coli DNA Gyrase B: A series of novel 4,6-disubstituted pyrimidin-2-amine derivatives have been synthesized and shown to have significant inhibitory activity against Gram-negative bacteria like E. coli.[2] Molecular docking studies with the E. coli DNA gyrase B protein (PDB ID: 1KZN) revealed high docking scores and favorable binding interactions for the most active compounds, correlating well with their observed biological activity.[2] This suggests that the this compound scaffold can be optimized for developing new antibacterial agents.
Experimental Protocol: A Generalized Workflow for In Silico Molecular Docking
To ensure the reproducibility and validity of in silico predictions, a standardized and rigorous protocol is essential. The following steps outline a typical workflow for molecular docking studies, often employing software like AutoDock.
1. Ligand Preparation:
-
Structure Generation: The 2D structure of the this compound derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization: The 3D structure is energy-minimized using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a crucial step to ensure the ligand's geometry is realistic.
-
File Format Conversion: The optimized ligand structure is saved in a suitable format (e.g., PDBQT for AutoDock), which includes information on rotatable bonds and atomic charges.
2. Protein Preparation:
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Preparation for Docking: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and appropriate atomic charges (e.g., Kollman charges) are assigned. The prepared protein is also saved in the PDBQT format.
3. Grid Box Generation:
-
A 3D grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket, providing a defined space for the docking algorithm to search for favorable ligand conformations.
4. Docking Simulation:
-
The docking process is initiated using an algorithm like the Lamarckian Genetic Algorithm (LGA) in AutoDock.
-
The algorithm explores various conformations and orientations of the ligand within the grid box, evaluating the binding energy for each pose.
-
Multiple independent docking runs are typically performed to ensure a comprehensive search of the conformational space.
5. Analysis of Results:
-
The results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.
-
The pose with the lowest binding energy from the most populated cluster is generally considered the most probable binding mode.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.
Caption: A generalized workflow for in silico molecular docking studies.
Conclusion and Future Outlook
The in silico docking studies compiled in this guide collectively demonstrate that the this compound scaffold is a versatile starting point for the design of inhibitors against a range of therapeutically relevant protein targets. The favorable binding energies and specific interactions observed with protein kinases like AURKA and ABL1, as well as bacterial enzymes like DNA gyrase B, underscore its potential in oncology and infectious disease research.
It is imperative to recognize that in silico predictions are the first step in a long drug discovery pipeline. While these computational models provide valuable hypotheses about binding affinity and interaction patterns, they must be validated through rigorous experimental testing. Future work should focus on the synthesis of the most promising computationally identified derivatives and their evaluation in in vitro enzymatic and cell-based assays to confirm their biological activity. Subsequent in vivo studies would then be necessary to assess their pharmacokinetic properties and therapeutic efficacy. The integration of computational and experimental approaches will undoubtedly accelerate the development of novel therapeutics based on the this compound core.
References
-
Muthu, S., et al. (2023). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. National Institutes of Health (NIH). Available at: [Link]
-
Jo, S., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. National Institutes of Health (NIH). Available at: [Link]
-
Kola, S. S., et al. (2024). SYNTHESIS, ANTIMICROBIAL SCREENING AND MOLECULAR DOCKING STUDY OF SOME NEW PYRIMIDIN-2-AMINE DERIVATIVES AS POSSIBLE BIOACTIVE AGENTS. ResearchGate. Available at: [Link]
-
Demchenko, A. M., et al. (2023). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
-
Mammadov, A. (2023). SYNTHESIS, ANTIMICROBIAL ACTIVITY, DFT AND MOLECULAR DOCKING STUDIES OF 4'-(2-(4-CHLOROPHENYL)-1H-PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1'-BIPHENYL]-4-AMINE. ResearchGate. Available at: [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Wikipedia. Available at: [Link]
-
Abdallah, A. E. M., & Elgemeie, G. H. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a]pyrimidine derivatives. Drug Design, Development and Therapy. Available at: [Link]
-
Li, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PubMed. Available at: [Link]
-
Sureshbabu, K., et al. (2024). Antimicrobial screening and molecular docking of synthesized 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine. ResearchGate. Available at: [Link]
-
Sehrawat, N., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Maccallini, C., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available at: [Link]
-
Wang, M., et al. (2018). Inhibitors of dihydrofolate reductase as antitumor agents: design, synthesis and biological evaluation of a series of novel nonclassical 6-substituted pyrido[3,2-d]pyrimidines with a three- to five-carbon bridge. PubMed. Available at: [Link]
-
Ghasemzadeh, M. A., et al. (2021). Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands. PubMed. Available at: [Link]
-
Li, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. National Institutes of Health (NIH). Available at: [Link]
-
Sehrawat, N., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. PubMed. Available at: [Link]
-
Arshad, M., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. National Institutes of Health (NIH). Available at: [Link]
- Google Patents. (n.d.). Compounds and compositions as protein kinase inhibitors. Google Patents.
-
Koutsoulas, K., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]
-
Cankara, F. N., & Göger, F. (2021). Investigation of antiviral substances in Covid 19 by Molecular Docking: In Silico Study. National Institutes of Health (NIH). Available at: [Link]
-
Goldstein, D. M., et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Publications. Available at: [Link]
-
Sandhya, P. V., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. ResearchGate. Available at: [Link]
-
Liu, J., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. Available at: [Link]
-
Kumar, A., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. National Institutes of Health (NIH). Available at: [Link]
-
Kurian, T. (2025). Molecular Docking Studies of Compounds Containing Acyl Groups are Conducted to Investigate Antiviral Activity within the Framework of Drug Repurposing. Laurin Publishers. Available at: [Link]
-
Dung, H. T. K., et al. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Available at: [Link]
-
Wang, C., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UA100846C2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 8. Recent Progress in CDK4/6 Inhibitors and PROTACs [mdpi.com]
- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Structure of Synthesized 4,6-Diphenylpyrimidin-2-amine
In the realms of medicinal chemistry and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. For novel compounds like 4,6-Diphenylpyrimidin-2-amine, a versatile building block in organic electronics and pharmaceutical research, this structural verification underpins all subsequent research and development. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the gold standard: Single-Crystal X-ray Diffraction (SC-XRD). We will explore the causality behind experimental choices and contrast XRD with complementary spectroscopic methods.
The Subject Molecule: this compound
This compound is a heterocyclic compound featuring a central pyrimidine ring substituted with two phenyl groups and an amine group. Its synthesis is often achieved by reacting chalcone derivatives with guanidine hydrochloride.[1][2] The precise spatial arrangement of the phenyl rings relative to the pyrimidine core and the exact bond lengths and angles are critical to its electronic and biological properties.[3] Therefore, robust analytical confirmation of its synthesized structure is a critical first step after its preparation.
Primary Method of Confirmation: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the most powerful and universal method for determining the three-dimensional structure of molecules at atomic resolution.[4][5][6][7] It provides an unequivocal 3D map of atom types, their arrangement, and how they are connected in space.[5]
The Unparalleled Advantage of SC-XRD
Unlike other analytical techniques that provide information about molecular formula, connectivity, or functional groups, SC-XRD directly visualizes the atomic positions in the crystal lattice. This yields precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and intermolecular interactions.[4][8] For a molecule like this compound, SC-XRD can definitively resolve the planarity of the pyrimidine ring and the rotational angles of the phenyl substituents.
Experimental Workflow for SC-XRD
The process from a synthesized powder to a fully resolved crystal structure follows a well-defined, multi-step workflow.
Step-by-Step Experimental Protocol:
-
Crystal Growth: High-quality single crystals are the foremost requirement. For this compound, which is typically a powder, this is achieved by dissolving the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or DMF) and allowing for slow evaporation, slow cooling, or vapor diffusion.[1] The goal is to obtain crystals of at least 20 micrometers in all dimensions.[6]
-
Crystal Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope and mounted on a goniometer head using a cryo-loop or a thin glass fiber.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[7] It is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[6] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8][9]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to yield the final, precise three-dimensional structure.[8]
Interpreting the Data
The output of an SC-XRD experiment is a crystallographic information file (CIF) containing a wealth of quantitative data.
| Parameter | Hypothetical Value for this compound | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 14.3 Å, β = 98.5° | The dimensions of the repeating unit in the crystal. |
| Bond Length (C-N) | ~1.34 Å (in pyrimidine ring) | Confirms covalent bonding and bond order. |
| Bond Angle (N-C-N) | ~126° (in pyrimidine ring) | Defines the geometry of the heterocyclic ring. |
| Torsion Angle | Varies | Describes the rotation of the phenyl groups. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the model and data. |
Comparative Analysis: Alternative & Complementary Techniques
While SC-XRD provides the definitive structure, other spectroscopic techniques are invaluable for routine characterization and for providing complementary information, especially when suitable single crystals cannot be obtained.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule.[12] For this compound, both ¹H and ¹³C NMR would be employed.
-
¹H NMR: Would show distinct signals for the protons on the phenyl rings and the amine group. The chemical shifts and coupling patterns would confirm the presence of these groups and their relative positions.[13]
-
¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the pyrimidine and phenyl rings.[14][15][16]
Comparison with XRD: NMR confirms the molecular skeleton and connectivity in solution, while XRD provides the precise 3D structure and packing in the solid state. They are highly complementary.
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight of the synthesized compound.
-
Expected Data: For this compound (C₁₆H₁₃N₃), the molecular ion peak [M+H]⁺ would be expected around m/z 248.11. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3] Fragmentation patterns can also provide clues about the structure.[17][18]
Comparison with XRD: MS confirms the molecular formula, a crucial piece of information that XRD does not directly provide. However, MS gives no information about the 3D arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[19]
-
Expected Data: The FTIR spectrum of this compound would show characteristic absorption bands for:
Comparison with XRD: FTIR is excellent for rapidly confirming the presence of key functional groups, but it provides no information on how they are connected or arranged in 3D space.[19]
Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| SC-XRD | Unambiguous 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4][8] | The "gold standard" for structural determination.[11] | Requires high-quality single crystals, which can be difficult to grow. |
| NMR | Atomic connectivity, molecular skeleton, electronic environment in solution.[12] | Provides detailed information about the molecular framework. | Does not give precise bond lengths/angles or solid-state conformation. |
| MS | Molecular weight and elemental composition.[17] | High sensitivity and accuracy for molecular formula determination. | Provides no information on isomerism or 3D structure. |
| FTIR | Presence of functional groups.[19] | Fast, simple, and provides a characteristic molecular fingerprint. | Gives limited information about the overall molecular structure. |
Conclusion
For the definitive structural confirmation of synthesized this compound, single-crystal X-ray diffraction is the indispensable technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of every atom in the molecule. While SC-XRD is the ultimate arbiter of structure, a comprehensive characterization relies on a suite of analytical methods. NMR, MS, and FTIR are crucial complementary techniques that verify the molecular connectivity, formula, and functional groups, respectively. Together, these methods provide a self-validating system, ensuring the scientific integrity of the synthesized compound and paving the way for its successful application in research and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound.
- Kumar, A., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Journal of Saudi Chemical Society.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research, 4(2), 1-5.
- Excillum. (n.d.). Small molecule crystallography.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum.
- ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives.
- ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines.
- University of Queensland. (n.d.). Small molecule X-ray crystallography.
- NIH. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- NIH. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A.
- AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination.
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Bruker. (n.d.). Single Crystal X-ray Diffractometers.
- ResearchGate. (n.d.). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods.
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.
- Carleton College. (2007). Single-crystal X-ray Diffraction.
- NIH PubChem. (n.d.). 2-Aminopyrimidine.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- ResearchGate. (n.d.). Workflow for the autonomous crystal growth, sample preparation and....
- YouTube. (2020). Preparing a Single-Crystal X-ray Diffraction Scan.
- Thermo Fisher Scientific. (2013). CXMS: An Alternative to X-Ray Crystallography for Proteins.
- Al-Said, N. H. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3, 1-7.
- Reddit. (2025). Are there any alternatives to XRD?.
- NIST. (n.d.). 2-Aminopyridine.
- NIH. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- ResearchGate. (n.d.). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology: Journal of Advanced Research.
Sources
- 1. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rigaku.com [rigaku.com]
- 5. excillum.com [excillum.com]
- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. article.sapub.org [article.sapub.org]
- 19. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 21. ijirset.com [ijirset.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 4,6-Diarylpyrimidin-2-amine Kinase Inhibitors
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine base of ATP and effectively bind to the hinge region of protein kinases. This inherent structural advantage has made it a cornerstone in the development of numerous kinase inhibitors. The 4,6-diaryl-substituted pyrimidin-2-amine chemotype, in particular, has yielded potent inhibitors against critical oncogenic kinases such as Aurora, Polo-like kinase 4 (PLK4), and Cyclin-dependent kinase 2 (CDK2).[1][2][3]
However, the very feature that makes this scaffold so effective—its recognition by the highly conserved ATP binding pocket—is also its Achilles' heel. This mimicry can lead to broad cross-reactivity across the human kinome, resulting in off-target effects that can compromise therapeutic efficacy and introduce toxicity.[4] Therefore, a rigorous and comprehensive assessment of an inhibitor's selectivity is not merely a characterization step but a critical determinant of its translational potential.
This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of 4,6-diarylpyrimidin-2-amine kinase inhibitors. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and analyze structure-activity relationships (SAR) that govern selectivity, using publicly available data on representative compounds to illustrate these principles.
Comparative Cross-Reactivity Profiles: A Case Study
Obtaining a comprehensive, publicly available kinome-wide dataset for a series of structurally homologous 4,6-diphenylpyrimidin-2-amine inhibitors is challenging. However, we can effectively illustrate the principles of cross-reactivity by examining data from a closely related and clinically evaluated compound, CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) . This compound, an inhibitor of Aurora kinases, shares the critical N-phenyl-pyrimidin-2-amine core.[5][6]
The data below, compiled from various sources, demonstrates how selectivity is not an absolute measure but a profile of potencies against multiple targets.
| Target Kinase | CYC116 Kᵢ (nM)[2] | CYC116 IC₅₀ (nM)[7] | Kinase Family | Therapeutic Area |
| Aurora A | 8.0 | 44 | Serine/Threonine | Oncology |
| Aurora B | 9.2 | 16 | Serine/Threonine | Oncology |
| Aurora C | - | 95 | Serine/Threonine | Oncology |
| VEGFR2 | 44 | 69 | Tyrosine | Oncology |
| FLT3 | 44 | - | Tyrosine | Oncology |
| Src | 82 | - | Tyrosine | Oncology |
| Lck | 280 | - | Tyrosine | Oncology |
Analysis of Profile: This dataset reveals that while CYC116 is a potent, nanomolar inhibitor of its primary targets, Aurora A and B, it also exhibits significant activity against key receptor tyrosine kinases like VEGFR2 and FLT3 at concentrations only 5- to 6-fold higher.[2][7] This polypharmacology could be therapeutically beneficial, contributing to anti-angiogenic effects, or it could be a source of off-target toxicities. This profile underscores the necessity of screening compounds against a broad panel of kinases to preemptively identify such cross-reactivities.
Methodologies for Kinase Inhibitor Selectivity Profiling
Choosing the right profiling strategy is paramount. The selection depends on the stage of drug discovery, the required throughput, and whether the goal is to measure direct binding or functional inhibition. Here, we compare three gold-standard techniques.
Competition Binding Assays (e.g., KINOMEscan™)
This high-throughput method provides a broad, unbiased view of the inhibitor's binding landscape across the kinome. It measures the ability of a test compound to compete with an immobilized, broad-spectrum ligand for binding to a panel of DNA-tagged kinases.
Causality of Experimental Choice: KINOMEscan is an ATP-independent binding assay, which is a crucial distinction. It measures the intrinsic affinity (expressed as a dissociation constant, Kd) of the inhibitor for the kinase, independent of the cellular ATP concentration or the kinase's activation state. This makes it an excellent tool for initial hit selection, SAR exploration, and identifying potential off-targets early in a program.
Experimental Workflow: KINOMEscan™
Caption: Workflow for a KINOMEscan™ competition binding assay.
Generalized Protocol for Competition Binding Assay:
-
Immobilization: A proprietary, broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Kinase Panel: A large panel of human kinases, each tagged with a unique DNA identifier, is used.
-
Competition: The test compound is incubated with a specific kinase from the panel and the immobilized ligand beads. The test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Washing: Unbound kinase is washed away. The amount of kinase remaining bound to the beads is inversely proportional to the affinity of the test compound.
-
Quantification: The amount of bead-bound kinase is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: Results are typically reported as "% of DMSO control," where a lower percentage indicates stronger binding. For dose-response experiments, a Kd (dissociation constant) can be calculated.
Chemical Proteomics (e.g., Kinobeads)
This affinity chromatography-based method assesses inhibitor binding to endogenous kinases in their native cellular environment, providing a more physiologically relevant profile.
Causality of Experimental Choice: Unlike assays using recombinant enzymes, Kinobeads profile kinases in a complex cell lysate, meaning they are in their native conformation, associated with relevant protein partners, and possess post-translational modifications. This is critical for identifying inhibitors that bind to specific conformational states or whose binding is influenced by protein complexes. It is a powerful tool for target deconvolution and understanding mechanism of action in a cellular context.
Experimental Workflow: Kinobeads Profiling
Caption: Workflow for Kinobeads chemical proteomics assay.
Generalized Protocol for Kinobeads Assay:
-
Cell Lysis: Prepare a native protein lysate from cells or tissues of interest, ensuring kinases remain in their native state.
-
Inhibitor Incubation: Aliquots of the lysate are incubated with varying concentrations of the test inhibitor or a DMSO vehicle control.
-
Kinobeads Incubation: A mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads ("kinobeads") is added to the lysates. Kinases not bound by the test inhibitor will bind to the kinobeads.
-
Affinity Enrichment & Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Digestion: The captured kinases are eluted and/or digested into peptides directly on the beads.
-
LC-MS/MS Analysis: The resulting peptides are identified and quantified using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: By comparing the amount of each kinase pulled down in the inhibitor-treated samples versus the control, a dose-dependent competition curve is generated, allowing for the determination of apparent IC₅₀ values for hundreds of endogenous kinases simultaneously.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures target engagement in living cells or tissues. It is based on the principle that a protein's thermal stability increases upon ligand binding.
Causality of Experimental Choice: This is the ultimate validation of target engagement in a physiological setting. CETSA confirms that a compound not only binds its target but does so within the complex milieu of an intact cell, accounting for factors like cell permeability, efflux pumps, and intracellular metabolism. A positive CETSA result provides strong evidence that the inhibitor reaches and binds its intended target under conditions that mimic the therapeutic setting.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Generalized Protocol for CETSA®:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control, allowing the compound to enter the cells and engage its target.
-
Heating: The cell suspension is aliquoted and heated to a range of different temperatures for a short period (e.g., 3 minutes). Ligand-bound proteins will be more resistant to thermal denaturation.
-
Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble, folded proteins by centrifugation.
-
Detection: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified using a specific detection method, such as Western blotting or an immunoassay like ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine cellular EC₅₀ values.
Structure-Activity Relationship (SAR) Insights
The selectivity of 4,6-diarylpyrimidin-2-amines can be exquisitely tuned through chemical modifications at several key positions.
-
Substituents on the N-phenyl Ring (at C2): As seen with CYC116, adding a 4-morpholino group to the N-phenyl ring is a common strategy to enhance potency and solubility.[5] The nature and position of substituents on this ring can drastically alter the selectivity profile by probing sub-pockets adjacent to the main ATP site that are not conserved across all kinases.
-
Aryl Groups at C4 and C6: The identity of the phenyl rings at the C4 and C6 positions is a primary driver of selectivity. For example, in a series of this compound derivatives designed as Aurora kinase inhibitors, substitutions on these phenyl rings were critical for achieving potent and selective inhibition.[1] Hydrophobic and electron-donating groups can form favorable interactions with specific residues in the target kinase's active site, while mismatched substitutions can lead to steric clashes in off-target kinases.
-
Substitution on the Pyrimidine Core: While less common for this specific subclass, modifications at the C5 position of the pyrimidine ring are a known strategy to modulate kinase selectivity.[8] A bulky or hydrophilic group at this position can be detrimental to binding in some kinases while being tolerated or even beneficial in others, thereby steering selectivity.
Conclusion
The this compound scaffold remains a highly valuable starting point for the design of potent kinase inhibitors. However, its inherent potential for cross-reactivity necessitates a rigorous, multi-faceted profiling strategy. An integrated approach, beginning with broad in vitro binding assays like KINOMEscan to map the interaction landscape, followed by validation in a more physiological context using chemical proteomics (Kinobeads), and culminating in direct confirmation of target engagement in living cells with CETSA, provides the highest degree of confidence in an inhibitor's selectivity profile. By combining these powerful experimental tools with rational, SAR-driven medicinal chemistry, researchers can successfully navigate the selectivity landscape to develop next-generation kinase inhibitors with superior efficacy and safety profiles.
References
-
Lee, Y. H., Park, J., Ahn, S., Lee, Y., Lee, J., Shin, S. Y., Koh, D., & Lim, Y. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. DARU Journal of Pharmaceutical Sciences, 27(1), 163–178. [Link]
-
Wang, S., Midgley, C. A., Scaërou, F., Grabarek, J. B., Griffiths, G., Jackson, W., Kontopidis, G., McClue, S. J., McInnes, C., Meades, C., Mezna, M., Plater, A., Stuart, I., Thomas, M. P., Wood, G., Clarke, R. G., Blake, D. G., Zheleva, D. I., Lane, D. P., Jackson, R. C., … Fischer, P. M. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 12, 2026, from [Link]
-
Méndez-Lucio, O., Naveja, J. J., Vite-Caritino, H., & Medina-Franco, J. L. (2016). One Drug for Multiple Targets: A Computational Perspective. Journal of the Mexican Chemical Society, 60(3), 147-155. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., Feuchtinger, A., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Reinecke, M., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]
-
Golkowski, M. G., Vidadala, R., Lombard, C. K., Suh, H. W., Maly, D. J., & Ong, S. E. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(5), 2017-2025. [Link]
-
Park, S., Lee, K., Kim, K., Park, S., Kim, S. M., Kim, K., Park, W. K., & Lee, J. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 26(21), 6667. [Link]
-
Li, Z., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(9), 1787-1802. [Link]
-
Al-Ostoot, F. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1489025. [Link]
-
Rathwa, J., et al. (2017). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 7(76), 48256-48267. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved January 12, 2026, from [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved January 12, 2026, from [Link]
-
Mondal, G., et al. (2020). Identification and characterization of drug resistance mechanisms in cancer cells against Aurora kinase inhibitors CYC116 and ZM447439. bioRxiv. [Link]
Sources
- 1. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. axonmedchem.com [axonmedchem.com]
A New Frontier in Endocrine Therapy: Evaluating the Superior Efficacy of 4,6-Diaryl-2-Pyrimidinamine Derivatives Over Tamoxifen
For decades, tamoxifen has been a cornerstone in the therapeutic arsenal against estrogen receptor-positive (ER+) breast cancer. As a selective estrogen receptor modulator (SERM), its function is to competitively antagonize the binding of estradiol to the estrogen receptor, thereby impeding the proliferative signaling cascade in hormone-dependent tumors.[1][2] However, the clinical utility of tamoxifen is significantly hampered by both intrinsic and acquired resistance, a challenge that affects a substantial portion of patients.[1][3] This has catalyzed the search for novel therapeutic agents capable of overcoming these limitations. Among the most promising candidates are the 4,6-diaryl-2-pyrimidinamine derivatives, a class of small molecules demonstrating potent and multi-faceted anti-cancer properties that, in many respects, appear to surpass the efficacy of tamoxifen.
This guide provides a comprehensive comparison of the efficacy of 4,6-diaryl-2-pyrimidinamine derivatives against tamoxifen, supported by experimental data. We will delve into the mechanistic distinctions, compare their cytotoxic potency, and provide detailed protocols for the key assays used to evaluate these compounds, offering researchers and drug development professionals a thorough understanding of this emerging class of therapeutics.
Mechanistic Advantages: Beyond Simple ER Antagonism
While tamoxifen's primary mechanism of action is the modulation of the estrogen receptor, 4,6-diaryl-2-pyrimidinamine derivatives have been shown to engage in a multi-targeted approach, a significant advantage in the complex landscape of cancer signaling.
Tamoxifen's Mechanism of Action and Limitations:
Tamoxifen, upon binding to the ER, induces a conformational change that inhibits the transcription of estrogen-responsive genes, leading to cell cycle arrest.[1] However, resistance to tamoxifen can emerge through various mechanisms, including the upregulation of alternative growth factor signaling pathways, such as the EGFR/HER2 and PI3K/AKT pathways, which can drive proliferation independently of the estrogen receptor.
4,6-Diaryl-2-Pyrimidinamine Derivatives: A Multi-Pronged Attack:
This class of compounds exhibits a remarkable diversity in their mechanisms of action, with different derivatives targeting key signaling nodes implicated in cancer progression and resistance to conventional therapies.
-
Dual ER and VEGFR-2 Inhibition: Certain derivatives, such as compound III-3A , have been identified as dual antagonists of the estrogen receptor and the vascular endothelial growth factor receptor 2 (VEGFR-2).[3] This dual action not only inhibits the primary driver of ER+ breast cancer growth but also targets angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
-
Dual EGFR and VEGFR-2 Inhibition: Another series of 4,6-diaryl pyrimidines has been developed as dual inhibitors of both the epidermal growth factor receptor (EGFR) and VEGFR-2.[4][5] This is particularly relevant in the context of tamoxifen resistance, which often involves the upregulation of the EGFR pathway.
-
Aurora Kinase A Inhibition: Some derivatives have been shown to inhibit Aurora kinase A, a key regulator of mitosis.[6] Dysregulation of Aurora kinases is common in many cancers and is associated with genomic instability.
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a critical survival pathway that is frequently hyperactivated in breast cancer and is a known mechanism of tamoxifen resistance. Several 4,6-diaryl-substituted pyrimidines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks).[7][8]
This multi-targeted approach provides a strong rationale for the enhanced efficacy of 4,6-diaryl-2-pyrimidinamine derivatives, particularly in the context of tamoxifen-resistant breast cancer.
Comparative Efficacy: A Quantitative Analysis
The superior potency of 4,6-diaryl-2-pyrimidinamine derivatives is starkly evident when comparing their half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) against those of tamoxifen in breast cancer cell lines.
| Compound | Target(s) | Cell Line | IC50/GI50 | Reference |
| Tamoxifen | ER | MCF-7 | 4.506 µg/mL (~12.1 µM) | [9] |
| MCF-7 | 10.045 µM | [3] | ||
| MCF-7 | 17.26 µM | [10] | ||
| MCF-7 | 43.3 µM | [11] | ||
| 4-Hydroxytamoxifen | ER | MCF-7 | 19.35 µM (24h) | [12] |
| Compound 22 | EGFR/VEGFR-2 | MCF-7 | 22 nM | [4][5] |
| Compound 29 | EGFR/VEGFR-2 | MCF-7 | 24 nM | [4][5] |
As the data clearly indicates, the GI50 values for the 4,6-diaryl pyrimidine derivatives (compounds 22 and 29) are in the nanomolar range, demonstrating a potency that is several orders of magnitude greater than that of tamoxifen and its active metabolite, 4-hydroxytamoxifen, in the ER-positive MCF-7 breast cancer cell line.
Induction of Apoptosis: A Key Differentiator
Beyond cytostatic effects, the ability to induce programmed cell death (apoptosis) is a critical attribute of an effective anticancer agent. Experimental evidence suggests that 4,6-diaryl-2-pyrimidinamine derivatives are potent inducers of apoptosis.
Several studies have demonstrated that these derivatives can modulate the expression of key apoptotic regulators. For instance, treatment of MCF-7 cells with certain pyrimidine derivatives has been shown to:
-
Increase the Bax/Bcl-2 ratio: A higher Bax/Bcl-2 ratio is indicative of a pro-apoptotic state.[4][13][14][15][16][17]
-
Downregulate anti-apoptotic proteins: One study reported the downregulation of Bcl-2 upon treatment with a bioactive nitro derivative of pyrimidine.[18]
-
Upregulate pro-apoptotic proteins: The same study showed an upregulation of Noxa, Bad, and Apaf-1.[18]
In contrast, while tamoxifen can induce apoptosis, its primary effect is often cytostatic, and its ability to trigger cell death can be limited, particularly in resistant cells.[9]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MCF-7 breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (4,6-diaryl-2-pyrimidinamine derivatives, tamoxifen) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentrations of the test compounds for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
MCF-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with test compounds, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Comparative Signaling Pathways of Tamoxifen and 4,6-Diaryl-2-pyrimidinamine Derivatives.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
The evidence presented in this guide strongly suggests that 4,6-diaryl-2-pyrimidinamine derivatives represent a highly promising class of anti-cancer agents with the potential to overcome the limitations of tamoxifen. Their multi-targeted mechanisms of action, superior potency in vitro, and ability to induce apoptosis provide a solid foundation for their continued development. For researchers and drug development professionals, these compounds offer a fertile ground for the discovery of next-generation endocrine therapies. Future studies should focus on in vivo efficacy in tamoxifen-resistant models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide their clinical application. The journey from the bench to the bedside is long, but for 4,6-diaryl-2-pyrimidinamine derivatives, the initial steps are exceptionally promising.
References
-
Al-Otaibi, W., et al. (2020). Cytotoxic effects of tamoxifen in breast cancer cells. Journal of Cancer Metastasis and Treatment, 6, 33. Available at: [Link]
-
Liu, L., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(6), 1138-1142. Available at: [Link]
-
Yilmaz, M., & Sikes, R. A. (2019). In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. DergiPark. Available at: [Link]
-
Subramani, R., et al. (2014). The role of chemokine receptor 4 and its ligand stromal cell derived factor 1 in breast cancer. ResearchGate. Available at: [Link]
-
Nagy, V., et al. (2022). Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(5), 2829. Available at: [Link]
-
Ismail, M. M. F., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. ResearchGate. Available at: [Link]
-
Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1498104. Available at: [Link]
-
Abdulrahman, H. L., et al. (2021). Chemo-informatics activity prediction, ligand based drug design, Molecular docking and pharmacokinetics studies of some series of 4, 6-diaryl-2-pyrimidinamine derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Lu, X. (n.d.). Research profile on ResearchGate. ResearchGate. Available at: [Link]
-
Sani, U., et al. (2022). Molecular Docking , ADMET and Pharmacokinetic properties predictions of some di-aryl Pyridinamine derivatives as Estrogen Receptor (Er+) Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Xiang, H., et al. (2023). Design, Synthesis and Biological Evaluation of Pyrimidinamine Derivatives Containing Urea Moiety. ResearchGate. Available at: [Link]
-
Elkamhawy, A., et al. (2022). Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. ResearchGate. Available at: [Link]
-
Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Mostafa, Y. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. ResearchGate. Available at: [Link]
-
Ahmadian, S., et al. (2022). Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. Available at: [Link]
-
Mostafa, Y. A., et al. (2024). Synthesis of target Pyrimidines 9–29. ResearchGate. Available at: [Link]
-
Abdel-Mohsen, H. T., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2023). Identification of novel potential benzimidazole derivatives by pharmacophore generation, 3D-QSAR, virtual screening, molecular docking and ADME/ TOX analysis against breast cancer as targeted estrogen alpha receptor. Journal of the Indian Chemical Society. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). The IC 50 (µM) of tested compounds against MCF7 and Hela cell lines. ResearchGate. Available at: [Link]
-
Suganthy, M., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Al-Zahrani, N. A., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(19), 6239. Available at: [Link]
-
Liu, L., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. Available at: [Link]
-
El-Sayed, R. A., et al. (2022). Water Soluble Curcumin With Alkylsulfonate Moiety: Synthesis, And Anticancer Efficacy. ResearchGate. Available at: [Link]
-
Nikolova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(14), 5364. Available at: [Link]
-
Glavas-Obrovac, L., et al. (2013). Atypical cytostatic mechanism of N-1-sulfonylcytosine derivatives determined by in vitro screening and computational analysis. ResearchGate. Available at: [Link]
-
Mohammed, M. A., et al. (2023). Investigating the Impact of a Bioactive Nitro Derivative of Pyrimidine on Human Breast Cancer (MCF-7) Cells through Flow Cytometry and Western Blot Analysis. International Journal of BioLife Sciences. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation. ResearchGate. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2024). Synthesis, Characterization, and Anticancer Potential of Novel (S)-Verbenone Isoxazoline-1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
-
Kamal, Z., et al. (2017). Vitex rotundifolia fractions induce apoptosis in human breast cancer cell line, MCF-7, via extrinsic and intrinsic pathways. ResearchGate. Available at: [Link]
-
Ferreira, J., et al. (2014). Apoptotic effect of noscapine in breast cancer cell lines. ResearchGate. Available at: [Link]
-
Brette, M., et al. (2014). Direct, differential effects of tamoxifen, 4-hydroxytamoxifen, and raloxifene on cardiac myocyte contractility and calcium handling. PubMed. Available at: [Link]
-
Azria, D., et al. (2007). Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy. National Center for Biotechnology Information. Available at: [Link]
-
Osborne, C. K., et al. (1995). Comparison of the effects of a pure steroidal antiestrogen with those of tamoxifen in a model of human breast cancer. PubMed. Available at: [Link]
-
Kolosov, O. V., et al. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]
-
Yeo, S. K., et al. (2019). Inhibitors targeting CDK4/6, PARP and PI3K in breast cancer: a review. Journal of Biomedical Science, 26(1), 64. Available at: [Link]
-
Musolino, A., et al. (2020). Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer. Cancers, 12(11), 3122. Available at: [Link]
-
Elkabets, M., et al. (2015). CDK 4/6 inhibitors sensitize PIK3CA Mutant Breast Cancer to PI3K inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
O'Leary, B., et al. (2018). IC 50 Values of CDK4/6 Inhibitors. ResearchGate. Available at: [Link]
-
Nagy, V., et al. (2024). Comparative Study of Ferrocene- and Indene-Based Tamoxifen Derivatives of Different Molecular Flexibility on High-Mortality Cancer Cell Lines. Molecules, 29(1), 1. Available at: [Link]
-
Elkabets, M., et al. (2015). CDK 4/6 inhibitors sensitize PIK3CA mutant breast cancer to PI3K inhibitors. ResearchGate. Available at: [Link]
-
Wander, S. A., & Winer, E. P. (2020). Setting the pick: Can PI3K inhibitors circumvent CDK 4/6 inhibitor resistance?. Clinical Cancer Research, 26(6), 1228-1230. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of novel potential benzimidazole derivatives by pharmacophore generation, 3D-QSAR, virtual screening, molecular docking and ADME/ TOX analysis against breast cancer as targeted estrogen alpha receptor | Journal of Applied Pharmaceutical Research [japtronline.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 11. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jobiost.com [jobiost.com]
quantitative structure-activity relationship (QSAR) analysis of 4,6-diphenylpyrimidin-2-amine derivatives
An In-Depth Technical Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of 4,6-diphenylpyrimidin-2-amine Derivatives
Introduction: The Therapeutic Potential of 4,6-diphenylpyrimidin-2-amines
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Several have been investigated as potent kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[1][5][6][7][8] For instance, specific derivatives have been identified as inhibitors of Aurora Kinase A (AURKA), a crucial regulator of cell division, making them promising candidates for cancer chemotherapy.[1][5] Others have been designed to simultaneously antagonize the estrogen receptor (ER) and inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a dual-action strategy for treating ER-positive breast cancer.[2][9]
Given the vast chemical space that can be explored by modifying the phenyl rings and the amine group, a rational approach to drug design is essential. This is where Quantitative Structure-Activity Relationship (QSAR) analysis becomes an indispensable tool. QSAR modeling seeks to establish a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity.[10] By understanding which structural features—such as size, shape, hydrophobicity, and electronic properties—govern a molecule's potency, we can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.[10]
This guide provides a comparative overview of QSAR methodologies as applied to this compound derivatives, synthesizing findings from various studies to illuminate the structural determinants of their activity. We will delve into the causality behind experimental choices, present detailed protocols, and compare different modeling outcomes to provide researchers with a comprehensive framework for their own investigations.
Pillar 1: The QSAR Workflow - From Molecular Structure to Predictive Model
A successful QSAR study is a self-validating system, where each step is meticulously planned and executed to ensure the final model is both statistically robust and mechanistically interpretable. The general workflow involves data preparation, descriptor calculation, model generation, and rigorous validation.
Experimental Protocol 1: A Step-by-Step Guide to 2D-QSAR Modeling
This protocol outlines the development of a 2D-QSAR model using Multiple Linear Regression (MLR), a common and interpretable approach.
-
Data Set Curation:
-
Objective: Assemble a dataset of this compound derivatives with experimentally determined biological activities against a specific target (e.g., IC50 values for an enzyme).
-
Procedure: Collect data from literature, ensuring consistency in the biological assay used.[2][9] Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of data. A good dataset should have at least 20-30 compounds and a wide range of activity values.
-
-
Molecular Structure Preparation:
-
Objective: Generate standardized, low-energy 3D conformations for each molecule.
-
Procedure: Use a molecular sketching software (e.g., ChemSketch, MarvinSketch) to draw the 2D structures of all compounds. Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) in software like Spartan or SYBYL. This step is crucial for calculating accurate 3D descriptors.
-
-
Descriptor Calculation:
-
Objective: Quantify the physicochemical properties of the molecules using numerical descriptors.
-
Procedure: Input the optimized structures into descriptor calculation software like PaDEL-Descriptor or Dragon.[6][7] Calculate a wide range of 2D descriptors, including constitutional (e.g., molecular weight), topological (e.g., Wiener index), and electronic (e.g., partial charges) descriptors.
-
-
Data Splitting and Pre-processing:
-
Objective: Divide the dataset into a training set for model building and a test set for external validation.
-
Procedure: Typically, split the data into an 80% training set and a 20% test set. Ensure that the test set compounds are structurally diverse and span the full range of biological activity of the entire dataset. Remove any descriptors that are constant or highly inter-correlated (e.g., r > 0.9).
-
-
Model Development using MLR:
-
Objective: Build a linear equation that relates a subset of descriptors to the biological activity.
-
Procedure: Use statistical software (e.g., NCSS, R, Python with scikit-learn) to perform stepwise or genetic algorithm-based MLR on the training set. The goal is to find the simplest model with the highest statistical significance.[10]
-
-
Model Validation:
-
Objective: Assess the statistical quality and predictive power of the generated model.
-
Procedure:
-
Internal Validation: Use the training set to calculate the squared correlation coefficient (R²) and perform leave-one-out (LOO) cross-validation to get the cross-validated correlation coefficient (q²). A high q² (typically > 0.5) indicates the model is robust and not due to chance correlation.
-
External Validation: Use the developed model to predict the activity of the test set compounds. Calculate the predictive R² (R²_pred). A high R²_pred (typically > 0.6) indicates the model has good predictive power for new compounds.
-
-
Pillar 2: Comparative Analysis of QSAR Models for Pyrimidine Derivatives
Different QSAR methodologies can provide complementary insights. While 2D-QSAR models are often easier to interpret, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a 3D visualization of the regions around the molecule where specific properties are favorable or unfavorable for activity.
Case Study 1: Targeting Aurora Kinase A with 4,6-diphenylpyrimidin-2-amines
A study focused on developing AURKA inhibitors synthesized 25 derivatives and performed CoMFA and CoMSIA calculations to understand the structural requirements for cytotoxicity against HCT116 human colon cancer cells.[1][5]
-
Methodology: 3D-QSAR (CoMFA/CoMSIA). This choice is justified when the binding mode is thought to be similar across the series, as 3D-QSAR relies on a robust molecular alignment.
-
Key Findings: The resulting contour maps provided clear, actionable insights for lead optimization. The analysis revealed that:
-
Steric Properties: Bulky, hydrophobic substituents were favored at certain positions. Specifically, a 1-naphthalenyl group at the R2 position increased activity.[1][5]
-
Electrostatic Properties: The presence of a hydrogen-bond acceptor at the C-2 position of one of the phenyl rings (the R1 position) also enhanced activity.[1][5]
-
-
Validation: The QSAR findings were corroborated by in silico docking experiments, which elucidated the binding mode of the most potent compound (derivative 12) within the AURKA active site, confirming the importance of the identified pharmacophoric features.[1][5]
Case Study 2: Group-Based QSAR (GQSAR) for Diverse Biological Activities
Another study employed GQSAR to analyze pyrimidine derivatives with antiviral, antimalarial, and anticancer activities.[11] This approach is particularly useful when substitutions are made at specific, defined points on a common scaffold.
-
Methodology: GQSAR, which generates models based on descriptors calculated for specific substituent groups (R1, R2, etc.) rather than the entire molecule.
-
Key Findings: The study demonstrated that the optimal properties at each substitution site are highly dependent on the biological target.
-
Antiviral Model (r² = 0.923): Emphasized the importance of hydrophobicity (SLogP) at the R1 position and favorable electronic characteristics (EState) at R2.[11]
-
Antimalarial Model: Identified steric (molecular refractivity) and electronic influences as key drivers of activity.[11]
-
Anticancer Model: Showed a critical balance of hydrophobic and electronic features.[11]
-
-
Comparative Insight: This study highlights a crucial principle: a "one-size-fits-all" QSAR model is rarely effective. The structural requirements for inhibiting a viral polymerase are different from those for inhibiting a malarial parasite target or a human kinase.
Data Summary: Comparing QSAR Models
The table below summarizes the statistical performance and key findings from different QSAR studies on pyrimidine derivatives, providing a comparative overview.
| Study Focus / Target | QSAR Method | Key Statistical Parameters | Key Structural Insights for High Activity | Reference |
| CSF-1R Inhibitors | 3D-QSAR (CoMFA & CoMSIA) | CoMSIA: q² = 0.732, r² = 0.946, r²_pred = 0.761 | Model suggests specific steric, electrostatic, and hydrophobic fields are crucial for activity. | [12] |
| Antiviral Agents | GQSAR | r² = 0.923, q² = 0.783, pred_r² = 0.712 | High hydrophobicity at R1 and specific electronic properties at R2 are beneficial. | [11] |
| AURKA Inhibitors | 3D-QSAR (CoMFA & CoMSIA) | Not explicitly stated in abstract | Hydrophobic substituents (e.g., 1-naphthalenyl) and H-bond acceptors at specific positions increase activity. | [1][5] |
| Antileishmanial Agents | 2D-QSAR (MLR & MNLR) | MLR: R² = 0.824; MNLR: R² = 0.870 | Lipophilic and electronegative moieties can improve the therapeutic index. | [13][14] |
| CDK2/4/6 Inhibitors | 3D-QSAR | CDK2: q² = 0.714, R²_pred = 0.764 | Models identified key steric and electrostatic interactions driving potency and selectivity. | [15][16] |
Pillar 3: Integrating QSAR with Structure-Based Methods
While QSAR provides powerful predictive models, its full potential is realized when integrated with structure-based techniques like molecular docking. This combination allows for a deeper understanding of the ligand-receptor interactions that underpin the observed biological activity.
Experimental Protocol 2: Molecular Docking to Validate QSAR Hypotheses
-
Receptor Preparation:
-
Objective: Prepare the 3D structure of the target protein for docking.
-
Procedure: Obtain the crystal structure of the target protein (e.g., AURKA, CDK2) from the Protein Data Bank (PDB). If a co-crystallized ligand is present, its binding site defines the docking region. Remove water molecules, add hydrogen atoms, and assign partial charges.
-
-
Ligand Preparation:
-
Objective: Prepare the 3D structures of the this compound derivatives.
-
Procedure: Use the same energy-minimized ligand structures generated for the QSAR study.
-
-
Docking Simulation:
-
Objective: Predict the most likely binding pose and affinity of each ligand within the receptor's active site.
-
Procedure: Use docking software like AutoDock, Surflex-Dock, or Glide.[12][17] The program will systematically sample different conformations and orientations of the ligand within the defined binding pocket and score them based on a scoring function that estimates binding affinity.
-
-
Analysis and Correlation with QSAR:
-
Objective: Determine if the predicted binding interactions are consistent with the QSAR model.
-
Procedure: Analyze the top-scoring poses. For example, if the QSAR model indicated that a bulky hydrophobic group at a certain position is favorable, check if the docked pose places this group in a corresponding hydrophobic pocket of the protein. If the QSAR highlighted the importance of an H-bond acceptor, verify that the docked ligand forms a hydrogen bond with a suitable residue in the active site. This concordance between methods significantly increases confidence in the overall model.[18]
-
Conclusion and Future Perspectives
The QSAR analysis of this compound derivatives has consistently shown that a delicate balance of steric, electronic, and hydrophobic properties is key to their biological activity. 3D-QSAR studies, particularly when combined with molecular docking, have provided detailed roadmaps for designing more potent and selective inhibitors. Key takeaways include the favorability of bulky, hydrophobic groups on the phenyl rings and the strategic placement of hydrogen bond donors and acceptors to engage with target proteins, which are often kinases.[1][5][6]
The future of QSAR modeling for this and other important scaffolds lies in the integration of more advanced machine learning and artificial intelligence algorithms.[8] These methods can handle larger and more complex datasets, potentially uncovering non-linear relationships that are missed by traditional methods. Furthermore, combining QSAR predictions with molecular dynamics simulations can provide a more dynamic picture of ligand-receptor interactions, leading to more accurate predictions of binding affinity and selectivity.[15][16][18] Ultimately, these computational strategies serve to rationalize the design process, ensuring that the next generation of this compound derivatives are synthesized with a higher probability of therapeutic success.
References
-
Title: 3D-QSAR and Docking Studies on Pyrimidine Derivatives as CSF-1R Inhibitors Source: ResearchGate URL: [Link]
-
Title: Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB Source: Semantic Scholar URL: [Link]
-
Title: Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities Source: World Journal of Biology Pharmacy and Health Sciences URL: [Link]
-
Title: Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A Source: National Institutes of Health URL: [Link]
-
Title: QSAR and docking studies on the pyrimidine derivatives analogs with antileishmanial activity Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents Source: PubMed URL: [Link]
-
Title: QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A Source: PubMed URL: [Link]
-
Title: Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity Source: National Institutes of Health URL: [Link]
-
Title: Quantitative structure activity relationship study of p38α MAP kinase inhibitors Source: Scientific Reports URL: [Link]
-
Title: Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines Source: ResearchGate URL: [Link]
-
Title: Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinamine Derivatives as Anti-Breast Cancer Agents Source: International Journal of Pharmaceutical and Biological Sciences URL: [Link]
-
Title: Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity Source: ResearchGate URL: [Link]
-
Title: Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activi Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles Source: National Institutes of Health URL: [Link]
-
Title: Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 Source: National Institutes of Health URL: [Link]
-
Title: 3D-QSAR, molecular docking, and virtual screening of pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors Source: Journal of the Iranian Chemical Society URL: [Link]
-
Title: Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 Source: PubMed URL: [Link]
-
Title: Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis of 4,6-diphenylpyrimidin-2-ol derivatives as new benzodiazepine receptor ligands Source: Bioorganic Chemistry URL: [Link]
-
Title: 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors Source: RSC Publishing URL: [Link]
-
Title: Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines Source: ResearchGate URL: [Link]
-
Title: Molecular Modeling Studies to Characterize N-phenylpyrimidin-2-amines Selectivity for CDK2 and CDK4 through 3D-QSAR and Molecular Dynamics Simulations Source: ResearchGate URL: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.net [ijpbs.net]
- 10. chemrevlett.com [chemrevlett.com]
- 11. journalwjbphs.com [journalwjbphs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative In Vivo Validation Guide to the Anti-Inflammatory Effects of 4,6-Diphenylpyrimidin-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of the novel compound 4,6-Diphenylpyrimidin-2-amine in vivo. We move beyond simplistic protocols to offer a self-validating, comparative experimental strategy grounded in established pharmacological models. Our approach emphasizes scientific causality, ensuring that the data generated is robust, interpretable, and directly comparable to established anti-inflammatory agents.
Introduction: The Rationale for In Vivo Validation
This compound is a heterocyclic compound belonging to the pyrimidine class of molecules.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry, with various analogues demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3][4] Preliminary in vitro screens may suggest that this compound can modulate inflammatory pathways; however, in vivo validation is the critical next step to assess its true therapeutic potential. An in vivo setting accounts for complex physiological factors such as absorption, distribution, metabolism, and excretion (ADME), which are absent in cell-based assays.
This guide outlines a dual-model approach to generate a comprehensive efficacy profile. We will utilize two gold-standard, highly reproducible models:
-
Carrageenan-Induced Paw Edema: An acute, localized model ideal for screening anti-inflammatory drugs and elucidating effects on vascular permeability and neutrophil infiltration.[5][6]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: An acute systemic model that mimics aspects of sepsis and allows for the evaluation of the compound's ability to suppress a widespread "cytokine storm."[7][8]
By comparing the performance of this compound against a vehicle control and a clinically relevant standard drug in each model, we can rigorously and objectively determine its efficacy.
Overall Experimental Design and Workflow
A robust in vivo study requires careful planning from animal selection to endpoint analysis. The workflow below provides a high-level overview of the validation process.
Caption: High-level experimental workflow for in vivo validation.
Model 1: Carrageenan-Induced Acute Localized Inflammation
This model is exceptionally useful for evaluating drugs that target the initial phases of inflammation.[9] The subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response.[5] The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandins and involves neutrophil infiltration, making it sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).[10][11]
Animals: Male Wistar rats (180-220 g) are typically used. Positive Control: Indomethacin (10 mg/kg), a potent cyclooxygenase (COX) inhibitor, serves as an excellent positive control for this model.[5][12]
Step-by-Step Methodology:
-
Animal Grouping (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline, p.o.)
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: this compound (Low Dose, e.g., 10 mg/kg, p.o.)
-
Group IV: this compound (Medium Dose, e.g., 30 mg/kg, p.o.)
-
Group V: this compound (High Dose, e.g., 100 mg/kg, p.o.)
-
-
Baseline Measurement: Using a digital plethysmometer, measure the initial volume (V₀) of the right hind paw of each rat.
-
Compound Administration: Administer the respective compounds or vehicle via oral gavage (p.o.) one hour before inducing inflammation.[5] This timing allows for sufficient absorption.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar surface of the right hind paw of each rat.[6][9]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Tissue Collection: At the end of the experiment (e.g., 5 hours), euthanize the animals. Excise the paw tissue for subsequent histological and molecular analysis.
The results can be effectively summarized to show the dose-dependent and time-course effects of the test compound.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hr (± SEM) | % Inhibition at 3 hr |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04*** | 62.4% |
| Test Compound | 10 | 0.71 ± 0.05 | 16.5% |
| Test Compound | 30 | 0.54 ± 0.05* | 36.5% |
| Test Compound | 100 | 0.39 ± 0.04*** | 54.1% |
*Statistically significant difference from Vehicle Control: *p<0.05, **p<0.001 (One-way ANOVA followed by Dunnett's test).
Model 2: LPS-Induced Acute Systemic Inflammation
This model is critical for evaluating a compound's ability to mitigate a systemic inflammatory response, which is characterized by a massive release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a potent inflammatory cascade.[13][14]
Animals: Male BALB/c mice (20-25 g) are commonly used. Positive Control: Dexamethasone (1-5 mg/kg), a potent glucocorticoid with broad anti-inflammatory effects, is the standard reference compound for this model.[7]
Step-by-Step Methodology:
-
Animal Grouping (n=8 per group):
-
Group I: Saline Control (Saline i.p., Vehicle p.o.)
-
Group II: LPS Control (LPS i.p., Vehicle p.o.)
-
Group III: Positive Control (LPS i.p., Dexamethasone 5 mg/kg p.o.)
-
Group IV-VI: Test Compound (LPS i.p., this compound at Low, Med, High doses p.o.)
-
-
Compound Administration: Administer the test compounds, dexamethasone, or vehicle orally 1 hour prior to the LPS challenge.
-
Induction of Inflammation: Administer LPS (e.g., 1-5 mg/kg) via intraperitoneal (i.p.) injection.[15][16] The saline control group receives an i.p. injection of sterile saline.
-
Blood Collection: At a peak time point for cytokine release (typically 1.5 to 2 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia.[7][15] Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate plasma.
-
Tissue Collection: Harvest key organs like the liver and lungs, as they are primary targets of systemic inflammation.[16] Flash-freeze a portion in liquid nitrogen for qPCR and fix another portion in 10% neutral buffered formalin for histology.
-
Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the collected plasma using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
Table 2: Effect of this compound on Plasma Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) (± SEM) | Plasma IL-6 (pg/mL) (± SEM) |
|---|---|---|---|
| Saline Control | - | 55 ± 12 | 80 ± 15 |
| LPS Control | - | 4580 ± 350 | 12500 ± 980 |
| Dexamethasone | 5 | 950 ± 110*** | 2100 ± 250*** |
| Test Compound | 10 | 3950 ± 310 | 10800 ± 850 |
| Test Compound | 30 | 2800 ± 250* | 7500 ± 620** |
| Test Compound | 100 | 1550 ± 180*** | 3800 ± 410*** |
*Statistically significant difference from LPS Control: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA followed by Dunnett's test).
Mechanistic Insights: Histological and Molecular Analysis
To build a complete picture of the compound's action, macroscopic data must be supported by microscopic and molecular evidence.
Protocol:
-
Tissue Processing: Process the formalin-fixed paw (from Model 1) or lung/liver tissues (from Model 2) for paraffin embedding.
-
Sectioning & Staining: Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E). H&E staining is a fundamental histological technique for visualizing tissue structure and inflammatory cell infiltrates.[18][19]
-
Microscopic Evaluation: A pathologist, blinded to the treatment groups, should score the tissues based on established criteria.[20]
-
Paw Tissue: Score for edema (separation of tissue layers), and infiltration of inflammatory cells (primarily neutrophils).[21]
-
Lung/Liver Tissue: Score for signs of acute injury, such as immune cell infiltration in alveolar spaces (lung) or sinusoids (liver), vascular congestion, and tissue damage.
-
Protocol:
-
RNA Extraction: Isolate total RNA from frozen tissue samples using a suitable kit.
-
cDNA Synthesis: Perform reverse transcription to convert RNA into complementary DNA (cDNA).[22]
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green chemistry and primers specific for pro-inflammatory genes (e.g., Tnf, Il6, Nos2 for inducible nitric oxide synthase) and a stable housekeeping gene (e.g., Actb - Beta-actin) for normalization.[23][24]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[24] This will reveal if the compound suppresses the transcriptional upregulation of inflammatory mediators.
Putative Mechanism of Action and Signaling
Many pro-inflammatory stimuli, including LPS, converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous inflammatory genes. A plausible hypothesis is that this compound exerts its effects by inhibiting this central pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion and Interpretation
This comparative guide provides a robust strategy for the in vivo validation of this compound.
-
Positive Results in the Carrageenan Model: Suggests the compound is effective against acute localized inflammation, potentially through mechanisms like COX inhibition or suppression of neutrophil migration. The dose-response data (Table 1) indicates a potent effect at higher concentrations, comparable to the standard NSAID, Indomethacin.
-
Positive Results in the LPS Model: Demonstrates a more profound, systemic anti-inflammatory capability. The strong, dose-dependent reduction in TNF-α and IL-6 (Table 2) suggests the compound can interfere with major inflammatory signaling cascades, such as the TLR4/NF-κB pathway.
-
Combined Evidence: If this compound shows efficacy in both models, supported by favorable histological findings and suppression of inflammatory gene expression, it marks the compound as a highly promising therapeutic lead. The data would justify further investigation into its precise molecular targets, safety profile, and efficacy in chronic inflammation models.
By adhering to this structured, multi-faceted, and comparative approach, researchers can generate the high-quality, defensible data necessary to advance promising compounds like this compound through the drug development pipeline.
References
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of this compound. Retrieved from [Link]
-
Deng, M., Scott, M. J., Fan, J., & Billiar, T. R. (2011). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The American Journal of Pathology, 180(1), 32–40. [Link]
-
StudySmarter. (2024). Inflammatory Histology: Cells & Techniques. Retrieved from [Link]
-
Sakat, M. S., & Wankhede, S. S. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 1-7. [Link]
-
Deng, M., Scott, M. J., Fan, J., & Billiar, T. R. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American journal of pathology, 180(1), 32–40. [Link]
-
Covance. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Retrieved from [Link]
-
Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(2), 183-188. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Tseng, K. C., et al. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol, 11(12), e4058. [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Loram, L. C., Fuller, A., Fick, L. G., Cartmell, T., Poole, S., & Mitchell, D. (2007). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Journal of visualized experiments : JoVE, (9), 275. [Link]
-
Lee, S., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization. eLife, 12, e86931. [Link]
-
Southern Illinois University School of Medicine. (n.d.). Inflammation - Histology at SIU. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4,6-diphenyl-2-pyrimidinamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Histological analysis of inflammation. Retrieved from [Link]
-
Erben, U., et al. (2014). A guide to histomorphological evaluation of intestinal inflammation in mouse models. International journal of clinical and experimental pathology, 7(8), 4557–4576. [Link]
-
Kawakami, T., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of analytical methods in chemistry, 2013, 451820. [Link]
-
ResearchGate. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay. Retrieved from [Link]
-
IBL International. (n.d.). Human TNF-α (free) ELISA Kit Protocol. Retrieved from [Link]
-
Duke University. (n.d.). Inflammation and Tissue Repair. Retrieved from [Link]
-
Al-Ghamdi, M. S. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 400-411. [Link]
-
Marcus, V. A., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10255. [Link]
-
ResearchGate. (n.d.). Quantification of pro-inflammatory gene expression in the pre-treatment approach by qPCR. Retrieved from [Link]
-
Bruno, A., & Tacconelli, S. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
-
Jha, R., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PloS one, 17(12), e0279893. [Link]
-
MDPI. (n.d.). miR-204 Negatively Regulates HIV-Tat-Mediated Inflammation in Cervical Epithelial Cells via the NF-κB Axis. Retrieved from [Link]
-
Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal, 21(2), 183-188. [Link]
-
Bio-Rad. (n.d.). Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR). Retrieved from [Link]
-
European Medical Journal. (2024). Neratinib Targets Vascular Inflammation in Atherosclerosis Models. Retrieved from [Link]
-
El-Hawary, S. S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
-
Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(16), 9406–9427. [Link]
-
Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & pharmaceutical bulletin, 59(9), 1079–1082. [Link]
-
Bhardwaj, V., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS chemical neuroscience, 10(1), 543–560. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 3. arabjchem.org [arabjchem.org]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 16. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
- 19. Duke Pathology 750 - Inflammation and Tissue Repair [pathology.oit.duke.edu]
- 20. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histology at SIU [histology.siu.edu]
- 22. elearning.unite.it [elearning.unite.it]
- 23. researchgate.net [researchgate.net]
- 24. miR-204 Negatively Regulates HIV-Tat-Mediated Inflammation in Cervical Epithelial Cells via the NF-κB Axis: Insights from an In Vitro Study [mdpi.com]
A Comparative Benchmarking Guide: 4,6-Diphenylpyrimidin-2-amine Derivatives Versus Standard-of-Care Anticancer Agents
In the relentless pursuit of more effective and targeted cancer therapies, the landscape of oncological research is continuously evolving. The development of novel small molecules that can overcome the limitations of current treatments, such as toxicity and drug resistance, is a paramount objective. Among the promising new classes of compounds, 4,6-diphenylpyrimidin-2-amine derivatives have emerged as potent anticancer agents, demonstrating significant preclinical activity. This guide provides a comprehensive, data-driven benchmark of these derivatives against established anticancer drugs—Doxorubicin, Paclitaxel, and Cisplatin—offering researchers, scientists, and drug development professionals a thorough comparative analysis to inform future research and development endeavors.
Introduction: The Rationale for Novel Anticancer Therapeutics
The clinical utility of conventional chemotherapeutic agents is often hampered by a narrow therapeutic index and the development of resistance. This necessitates the exploration of new chemical scaffolds with distinct mechanisms of action. The this compound core structure has garnered considerable attention due to its demonstrated efficacy in inhibiting key oncogenic pathways, most notably the Aurora kinase A signaling cascade, which is a critical regulator of mitosis.[1][2] Dysregulation of Aurora kinase A is a common feature in a multitude of human cancers, making it an attractive target for therapeutic intervention.[3][4] This guide will dissect the performance of these emerging derivatives in head-to-head comparisons with legacy drugs that have been the mainstay of cancer treatment for decades.
In Vitro Benchmarking: A Quantitative Comparison of Cytotoxicity
The initial evaluation of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This section details the comparative efficacy of this compound derivatives and standard chemotherapeutics.
Comparative Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following tables summarize the IC50 values of representative this compound derivatives and the benchmark drugs against various human cancer cell lines. Lower IC50 values are indicative of greater potency.
Table 1: Comparative IC50 Values (µM) of Pyrimidine Derivatives and Doxorubicin
| Cell Line | Cancer Type | Representative Pyrimidine Derivative | Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | ~2.03 - 43.4[5][6] | ~0.399[7] |
| HCT-116 | Colon Carcinoma | <50[5] | Data not specified |
| A549 | Lung Carcinoma | ~1.03[5] | Data not specified |
| U87 MG | Glioblastoma | <50[5] | Data not specified |
Table 2: Comparative IC50 Values (µM) of Pyrimidine Derivatives and Paclitaxel
| Cell Line | Cancer Type | Representative Pyrimidine Derivative | Paclitaxel |
| SK-BR-3 | Breast Cancer (HER2+) | Data not specified | ~0.01 - 0.1[8] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~35.1 - 35.9[6] | ~0.001 - 0.01[8] |
| T-47D | Breast Cancer (Luminal A) | Data not specified | ~0.01 - 0.1[8] |
Table 3: Comparative IC50 Values (µM) of Pyrimidine Derivatives and Cisplatin
| Cell Line | Cancer Type | Representative Pyrimidine Derivative | Cisplatin |
| A2780 | Ovarian Cancer | >50[9] | ~1.0 - 5.0[9] |
| SKOV3 | Ovarian Cancer | >50[9] | ~5.0 - 10.0[9] |
| UO-31 | Renal Cancer | ~0.87[10] | Data not specified |
| HT-29 | Colon Cancer | Data not specified | ~2.91[11] |
Note: The IC50 values for pyrimidine derivatives are sourced from various studies on different analogs within the broader class and may not represent a single compound. Direct comparison should be made with caution and is intended to be illustrative of the potential potency.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and benchmark drugs in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanistic Insights: Dissecting the Pathways to Cell Death
Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its rational development. This section explores the signaling pathways targeted by this compound derivatives and the benchmark drugs, with a focus on their impact on the cell cycle and apoptosis.
This compound Derivatives: Targeting Aurora Kinase A
Several studies have identified Aurora kinase A (AURKA) as a primary target of this compound derivatives.[1][2] AURKA is a serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and separation, and spindle assembly.[3] Overexpression of AURKA is common in many cancers and is associated with poor prognosis.[12] Inhibition of AURKA by these derivatives leads to mitotic arrest, specifically in the G2/M phase of the cell cycle, and subsequently induces apoptosis.[1][2]
Benchmark Drugs: Diverse Mechanisms of Action
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks.[13][14] This DNA damage triggers cell cycle arrest, predominantly at the G2/M phase, and induces apoptosis through both p53-dependent and -independent pathways.[15][16]
-
Paclitaxel: As a taxane, paclitaxel's mechanism involves the stabilization of microtubules, preventing their dynamic disassembly.[17] This disruption of microtubule function leads to the arrest of cells in the M phase of the cell cycle and subsequent induction of apoptosis.[17][18]
-
Cisplatin: This platinum-based compound forms covalent adducts with DNA, creating intra- and inter-strand crosslinks.[19] These DNA lesions disrupt replication and transcription, leading to cell cycle arrest at the G1, S, or G2 phases and ultimately triggering apoptosis.[20][21]
Comparative Analysis of Cell Cycle Arrest and Apoptosis
Flow cytometry is an indispensable tool for elucidating the effects of anticancer agents on the cell cycle and apoptosis.
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase distribution.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for a predetermined time.
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
In Vivo Efficacy: Xenograft Mouse Models
Preclinical in vivo studies are essential to evaluate the therapeutic potential and toxicity of a drug candidate in a whole-organism context. Human tumor xenograft models in immunodeficient mice are a widely used and valuable tool for this purpose.
Experimental Protocol: Subcutaneous Xenograft Mouse Model
Protocol:
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Ensure high viability (>95%) and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL. For some cell lines, mixing with Matrigel can improve tumor take rates.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID), typically 6-8 weeks old. Allow for at least one week of acclimatization.
-
Tumor Inoculation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative, benchmark drug, or vehicle control according to the planned dosing schedule and route of administration.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking this compound derivatives against standard-of-care anticancer drugs. The in vitro data suggests that these derivatives possess potent cytotoxic activity, often with IC50 values in the low micromolar to nanomolar range, comparable to or in some cases exceeding the potency of established agents against specific cell lines. Their targeted mechanism of action, primarily through the inhibition of Aurora kinase A, offers a distinct advantage over the broader, less specific mechanisms of many conventional chemotherapeutics, potentially leading to a more favorable therapeutic window.
The provided experimental protocols offer a self-validating system for researchers to replicate and expand upon these findings. The in vivo xenograft model is a critical next step to translate these promising in vitro results into a more clinically relevant context.
Future research should focus on a broader profiling of these derivatives against a more extensive panel of cancer cell lines, including those with known resistance mechanisms to standard therapies. Further elucidation of the downstream signaling consequences of Aurora kinase A inhibition will be crucial for identifying predictive biomarkers of response. Ultimately, the continued investigation of this compound derivatives holds significant promise for the development of a new generation of targeted and effective anticancer therapies.
References
-
Wang, L., et al. (2000). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. Cancer, 88(11), 2619-28. [Link]
-
Kim, H. S., et al. (2009). Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death. Pharmacology, 84(5), 300-9. [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
-
Fan, W. (1999). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. Cancer, 88(11), 2619-28. [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378. [Link]
-
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. [Link]
-
Wang, X., & Lippard, S. J. (2005). Cellular processing of platinum anticancer drugs. Nature reviews Drug discovery, 4(4), 307-320. [Link]
-
Kim, H. S., et al. (2009). Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Karger Publishers. [Link]
-
Mitry, M. A., & Edwards, J. G. (2016). Doxorubicin induced heart failure: a review of mechanisms and the role of iron. Current opinion in cardiology, 31(3), 324. [Link]
-
Kim, H. S., et al. (2009). Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death. Europe PMC. [Link]
-
Wang, L., et al. (2000). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. ResearchGate. [Link]
-
Park, S. Y., et al. (2021). The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells. Scientific reports, 11(1), 1-12. [Link]
-
Siddiqui, I. A., et al. (2023). AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. Advances in protein chemistry and structural biology, 134, 115-145. [Link]
-
Bertran, M. T., et al. (2018). List of Aurora A kinase substrates with specific function during cell cycle. ResearchGate. [Link]
-
Sorenson, C. M., & Eastman, A. (1994). The role of apoptosis in cell killing by cisplatin: a flow cytometric study. Semantic Scholar. [Link]
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Romain, C., et al. (2014). Targeting Aurora Kinase a Downregulates Cell Proliferation and Angiogenesis in Neuroblastoma. Oncotarget, 5(20), 10047. [Link]
-
Wang, X., et al. (2017). Aurora kinases: novel therapy targets in cancers. Journal of hematology & oncology, 10(1), 1-13. [Link]
-
Marzorati, M., et al. (2023). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]
-
Lee, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4, 6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. Journal of medicinal chemistry, 62(13), 6063-6077. [Link]
-
Lee, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with 4, 6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. PubMed. [Link]
-
Gholizadeh, M., et al. (2020). IC 50 values of DOX, newly synthesized DHP derivatives, and VP in T47D and RS cells after 2 days of exposure. ResearchGate. [Link]
-
Dzoyem, J. P., et al. (2017). IC 50 values and selectivity index of compounds (1 and 2), cisplatin and doxorubicin treated cancer cells. ResearchGate. [Link]
-
Mantu, D., et al. (2021). IC 50 values of the newly-synthesized compounds, versus doxorubicin. ResearchGate. [Link]
-
Chen, C. H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 63(15), 8176-8192. [Link]
-
Acuña, G., et al. (2018). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. ResearchGate. [Link]
-
Schueber, C., et al. (2022). (A): Comparison for mean IC50 value (on all five cell lines) for different metals (M1–6) and cisplatin (CDDP). ResearchGate. [Link]
-
Singh, S., et al. (2022). IC50 and CI values of cell proliferation inhibition of MEFM, 4,4'-M(2,6-DTBP), and cisplatin. ResearchGate. [Link]
-
Patel, R. V., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC advances, 14(11), 7483-7497. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC medicinal chemistry, 14(5), 920-932. [Link]
-
Squires, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4416-4428. [Link]
-
Al-Ostath, A., et al. (2023). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Patel, R. V., et al. (2023). IC50 values of synthesized compounds, Std* = Doxorubicin. ResearchGate. [Link]
-
Li, Y., et al. (2023). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. ResearchGate. [Link]
-
Lee, J., et al. (2019). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro. ResearchGate. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Aurora Kinase a Downregulates Cell Proliferation and Angiogenesis in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Doxorubicin Exerts Cytotoxic Effects through Cell Cycle Arrest and Fas-Mediated Cell Death - ProQuest [proquest.com]
- 15. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Low Doses of Cisplatin Induce Gene Alterations, Cell Cycle Arrest, and Apoptosis in Human Promyelocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Induction of apoptosis by cisplatin and its effect on cell cycle-related proteins and cell cycle changes in hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of 4,6-Diphenylpyrimidin-2-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive guide dedicated to the synthesis and biological evaluation of 4,6-Diphenylpyrimidin-2-amine, a molecule of significant interest in medicinal chemistry. This document moves beyond a simple recitation of protocols to provide a deeper understanding of the critical parameters influencing the reproducibility of both its chemical synthesis and its biological assessment. As senior application scientists, our goal is to empower you with the knowledge to not only replicate published findings but also to troubleshoot and optimize these procedures for your specific research needs. We will delve into the nuances of the synthetic pathway, explore the intricacies of its biological evaluation, and offer a comparative analysis with relevant alternatives.
The Synthetic Pathway: A Reproducible Route to this compound
The most common and well-established method for synthesizing this compound involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with guanidine hydrochloride. While seemingly straightforward, reproducibility can be influenced by several factors at each stage.
Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis
The initial step involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) and an acetophenone to yield 1,3-diphenylprop-2-en-1-one (chalcone).
Underlying Chemistry: The reaction proceeds via an enolate intermediate formed from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone, the chalcone. The choice of base and solvent is critical for efficient enolate formation and subsequent reaction, directly impacting the yield and purity of the chalcone intermediate.
Detailed Protocol:
-
In a round-bottom flask, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring, maintaining the low temperature.
-
Continue stirring at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.
Causality Behind Experimental Choices:
-
Low Temperature: The initial low temperature is crucial to control the aldol reaction and prevent unwanted side reactions, such as the Cannizzaro reaction of the aldehyde.
-
Strong Base (NaOH): A strong base is required to deprotonate the α-carbon of the acetophenone to form the reactive enolate.
-
Recrystallization: This step is vital for removing unreacted starting materials and side products, ensuring the purity of the chalcone for the subsequent cyclization reaction. Impurities in the chalcone can significantly impact the yield and purity of the final pyrimidine product.
Step 2: Cyclization with Guanidine Hydrochloride
The purified chalcone is then cyclized with guanidine hydrochloride in the presence of a base to form the this compound.
Underlying Chemistry: The reaction is a condensation-cyclization. The guanidine acts as a binucleophile, with the initial Michael addition of one of the amino groups to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.
Detailed Protocol:
-
In a round-bottom flask, combine the synthesized chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in dimethylformamide (DMF).
-
Add a base, such as potassium hydroxide (KOH) or sodium methoxide.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
Causality Behind Experimental Choices:
-
Guanidine Hydrochloride: This provides the necessary three-carbon, two-nitrogen fragment for the pyrimidine ring.
-
Base: A base is required to neutralize the hydrochloride of the guanidine and to catalyze the reaction.
-
Solvent (DMF): A high-boiling polar aprotic solvent like DMF is often used to ensure the reactants are soluble and to allow the reaction to be carried out at a sufficiently high temperature to drive the cyclization and dehydration steps.
Reproducibility and Troubleshooting in Synthesis
Achieving consistent yields and purity is the hallmark of a reproducible synthesis. Several factors can introduce variability:
-
Purity of Reactants: The purity of the starting aldehyde, ketone, and guanidine hydrochloride is paramount. Impurities can lead to side reactions and lower yields.[1]
-
Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry is essential. Deviations can lead to the formation of byproducts. For instance, in the Biginelli reaction, a related multicomponent reaction for pyrimidine synthesis, higher temperatures can favor the formation of Hantzsch-type dihydropyridine byproducts.[1]
-
Work-up and Purification: Incomplete precipitation or inefficient recrystallization can result in a lower yield of impure product. Careful selection of the recrystallization solvent is crucial for removing byproducts.[1]
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low Chalcone Yield | Incomplete reaction; side reactions. | Ensure the base is added slowly at low temperature; check the purity of starting materials. |
| Low Pyrimidine Yield | Impure chalcone; incomplete cyclization. | Purify the chalcone thoroughly before use; ensure adequate reaction time and temperature for the cyclization step. |
| Presence of Impurities | Formation of side products. | Optimize reaction conditions (temperature, catalyst); employ careful recrystallization, potentially trying different solvents. |
dot
Caption: Synthetic workflow for this compound.
Biological Evaluation: Ensuring Reproducible Data
This compound and its derivatives have been reported to possess various biological activities, most notably anti-inflammatory and anticancer properties. The reproducibility of these biological assays is as critical as the synthesis itself.
Anti-inflammatory Activity: The Carrageenan-Induced Paw Edema Model
A common in vivo model to assess acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.
Underlying Biology: Carrageenan, a polysaccharide, induces a biphasic inflammatory response when injected into the paw. The initial phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) is primarily driven by prostaglandins and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory effect.
Detailed Protocol:
-
Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.[4]
-
Divide animals into groups: control (vehicle), standard drug (e.g., Indomethacin), and test compound groups (various doses).
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Critical Parameters for Reproducibility:
-
Animal Strain, Age, and Sex: These factors can influence the inflammatory response.[5]
-
Carrageenan Preparation: The source and preparation of the carrageenan solution can affect the intensity of the inflammation.[3]
-
Injection Technique: The volume and site of injection must be consistent to ensure a uniform inflammatory response.
-
Measurement Technique: The investigator should be well-trained in using the plethysmometer to obtain stable and reproducible readings.[4]
-
Circadian and Circannual Rhythms: The inflammatory response and the effect of anti-inflammatory drugs can vary depending on the time of day and the season.[5]
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6]
Underlying Biology: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Protocol:
-
Seed cancer cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[7]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Critical Parameters for Reproducibility:
-
Cell Seeding Density: The initial number of cells per well is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and non-linear results.[7]
-
MTT Incubation Time: The incubation time with MTT should be optimized for each cell line to ensure sufficient formazan formation without causing cytotoxicity from the MTT itself.[8]
-
Formazan Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. The choice of solvent can also impact the results.[7]
-
Compound Interference: Colored compounds or compounds with reducing properties can interfere with the assay.[8]
-
Plate Edge Effect: Cells in the outer wells of a 9-well plate can behave differently due to evaporation. It is good practice to not use the outer wells for experimental data.[8]
dot
Caption: Workflow for biological evaluation of this compound.
Comparison with Alternatives
The value of this compound can be further understood by comparing it to alternative synthetic routes and other compounds with similar biological activities.
Alternative Synthetic Routes
While the chalcone-guanidine pathway is prevalent, other methods for synthesizing 2-aminopyrimidines exist:
-
Microwave-Assisted Synthesis: This "green" approach can significantly reduce reaction times and improve yields compared to conventional heating.[9] For instance, some studies have shown that reactions that take hours to complete with conventional reflux can be accomplished in minutes under microwave irradiation.[10][11]
-
One-Pot Multicomponent Reactions: Variations of the Biginelli reaction can be employed to synthesize dihydropyrimidinones, which can then be oxidized to the corresponding pyrimidines. These methods offer the advantage of procedural simplicity and atom economy.
Comparative Summary of Synthetic Methods:
| Method | Advantages | Disadvantages | Typical Yields |
| Chalcone-Guanidine (Conventional) | Well-established, reliable. | Long reaction times, use of high-boiling solvents. | 50-70% |
| Chalcone-Guanidine (Microwave) | Rapid, often higher yields, environmentally friendly. | Requires specialized equipment. | 70-90% |
| Biginelli-type Reactions | One-pot, atom-economical. | May require an additional oxidation step, potential for byproduct formation. | Variable, can be high. |
Comparison with Alternative Biologically Active Pyrimidines
The 4,6-diaryl-2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, with numerous analogs exhibiting a range of biological activities.
Anti-inflammatory Alternatives:
Several pyrimidine derivatives have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[12][13] For example, some pyrimidine derivatives have shown high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with traditional NSAIDs.[12] A comparative study of pyridine and pyrimidine derivatives showed that both scaffolds can exhibit significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages.[14]
Anticancer Alternatives:
The pyrimidine core is present in many established and experimental anticancer drugs.[10] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation, such as kinases. For instance, some 4,6-diarylpyrimidine derivatives have been designed as dual inhibitors of the Estrogen Receptor (ER) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for the treatment of breast cancer.[15] Other studies have explored pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents.[16]
Comparative Biological Activity Data (Illustrative Examples):
| Compound | Target/Assay | Activity (IC50/Inhibition) | Reference |
| This compound derivative | Carrageenan-induced paw edema | Significant edema reduction | [13] |
| Pyridopyrimidine derivative | COX-2 Inhibition | IC50 in the micromolar range | [17] |
| Pyridine derivative | NO inhibition in RAW 264.7 cells | IC50 = 76.6 µM | [14] |
| 4,6-Diaryl-2-pyrimidinamine derivative | Breast Cancer Cell Line (MCF-7) | IC50 in the micromolar range | [15] |
| Pyrazolo[1,5-a]pyrimidine derivative | Breast Cancer Cell Line (HCC1937) | IC50 = 7 µM | [16] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
dot
Caption: Logical comparison of synthetic routes and biological alternatives.
Conclusion
The synthesis and biological evaluation of this compound offer a valuable platform for medicinal chemistry research. However, achieving reproducible results requires a thorough understanding of the underlying chemical and biological principles and meticulous attention to experimental detail. By carefully controlling reaction conditions, ensuring the purity of materials, and being mindful of the critical parameters in biological assays, researchers can confidently build upon the existing body of knowledge. This guide has aimed to provide not just a set of instructions, but a framework for critical thinking and troubleshooting, empowering you to navigate the challenges and unlock the full potential of this versatile scaffold in your drug discovery endeavors.
References
- Comparative Study of Pyrimidine –Hydroxy and Thiol Derivatives as Antioxidant and Anti-inflammatory Activity. ProQuest. (URL not available)
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. (URL: [Link])
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. (URL: [Link])
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. (URL: [Link])
-
Saeed, A., & Larik, F. A. (2012). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 74(5), 375–381. (URL: [Link])
-
Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Semantic Scholar. (URL: [Link])
-
MTT Assays. Springer Nature Experiments. (URL: [Link])
-
Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed. (URL: [Link])
-
Labrecque, G., Bélanger, P. M., & Doré, F. (1982). Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat. Pharmacology, 24(3), 169–174. (URL: [Link])
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. (URL: [Link])
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. (URL: [Link])
-
Carrageenan induced Paw Edema Model. Creative Biolabs. (URL: [Link])
-
Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. PMC - NIH. (URL: [Link])
-
Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. (URL: [Link])
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. (URL: [Link])
- Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. (URL not available)
-
Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. (URL: [Link])
-
Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. SciSpace. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Circannual variations in carrageenan-induced paw edema and in the anti-inflammatory effect of phenylbutazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Comparative Study of Pyrimidine –Hydroxy and Thiol Derivatives as Antioxidant and Anti-inflammatory Activity - ProQuest [proquest.com]
A Comparative Analysis of Synthetic Routes to 2-Amino-4,6-Diarylpyrimidines: A Guide for Medicinal and Organic Chemists
Introduction
The 2-amino-4,6-diarylpyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a "privileged structure," it is featured in a multitude of biologically active compounds, demonstrating a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The efficacy of these molecules often stems from the pyrimidine core's ability to act as a versatile hydrogen bond donor and acceptor, while the flanking aryl groups provide opportunities for deep engagement with hydrophobic pockets in biological targets like protein kinases.
Given the scaffold's significance, the development of efficient, versatile, and scalable synthetic routes is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic strategies used to construct 2-amino-4,6-diarylpyrimidines. We will delve into the mechanistic underpinnings, practical execution, and relative merits of classical condensation reactions, modern multicomponent approaches, microwave-assisted protocols, and late-stage functionalization via cross-coupling. By presenting detailed experimental data and explaining the causality behind methodological choices, this guide aims to equip researchers with the knowledge to select and implement the optimal synthetic route for their specific research objectives.
Chapter 1: The Classical Approach: Cyclocondensation of Chalcones and Guanidine
The most traditional and widely utilized method for synthesizing 2-amino-4,6-diarylpyrimidines is the cyclocondensation reaction between a 1,3-diaryl-2-propen-1-one (a chalcone) and a guanidine salt, such as guanidine hydrochloride or guanidine carbonate.[5][6][7][8] This method is fundamentally a construction of the pyrimidine ring from an [N-C-N] synthon (guanidine) and a [C-C-C] synthon (the chalcone).
Mechanism and Rationale
The overall process is typically a two-step sequence. First, the chalcone precursor is synthesized via a Claisen-Schmidt condensation between an appropriately substituted acetophenone and a benzaldehyde under basic conditions.[1][2]
In the second, defining step, the pyrimidine ring is formed. The reaction is initiated by a nucleophilic 1,4-conjugate addition (Michael addition) of guanidine to the α,β-unsaturated ketone system of the chalcone. This is followed by an intramolecular cyclization via nucleophilic attack of a second nitrogen atom onto the carbonyl carbon. The resulting dihydropyrimidine intermediate then undergoes dehydration and aromatization, often spontaneously or upon workup, to yield the stable 2-amino-4,6-diarylpyrimidine. The use of a base, such as sodium hydroxide or sodium ethoxide, is crucial to deprotonate the guanidinium salt, generating the free guanidine base required for the initial nucleophilic attack.
Caption: Workflow for the classical two-step synthesis of 2-amino-4,6-diarylpyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine
This protocol is representative of the classical two-step synthesis.
Part A: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise at room temperature.
-
Continue stirring for 2-4 hours. The formation of a solid precipitate indicates product formation.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into cold water and acidify with dilute HCl to neutralize excess base.
-
Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from ethanol to obtain a pure product.
Part B: Synthesis of 2-Amino-4,6-diphenylpyrimidine
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and guanidine hydrochloride (1.2-1.5 eq) in a suitable solvent like ethanol or dimethylformamide (DMF).[3][6]
-
Add a base, such as sodium ethoxide or sodium hydroxide (2.0-2.5 eq), to the mixture.
-
Heat the reaction mixture to reflux for 3-6 hours, monitoring progress by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice or into cold water.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to yield pure 2-amino-4,6-diphenylpyrimidine.[6]
Chapter 2: Enhancing Efficiency: Microwave-Assisted Synthesis
To address the often lengthy reaction times and high temperatures of classical heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[5][9] This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields.
Principle and Advantages
Microwave heating directly couples with polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating that is not dependent on the thermal conductivity of the vessel. This often leads to:
-
Rate Acceleration: Reactions that take hours under conventional reflux can often be completed in minutes.[1][2]
-
Higher Yields: Reduced reaction times can minimize the formation of degradation byproducts.
-
Improved Purity: Cleaner reaction profiles may simplify product purification.
Comparative Data: Conventional vs. Microwave-Assisted Synthesis
The table below summarizes representative data comparing the two heating methods for the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine hydrochloride.
| Entry | Aryl Substituents (Ar¹ / Ar²) | Method | Time | Yield (%) | Reference |
| 1 | Phenyl / Phenyl | Conventional | 5 hours | 75% | [10][11] |
| 2 | Phenyl / Phenyl | Microwave | 10 min | 92% | [5][9] |
| 3 | 4-Cl-Phenyl / Phenyl | Conventional | 6 hours | 72% | [10][11] |
| 4 | 4-Cl-Phenyl / Phenyl | Microwave | 12 min | 88% | [5][9] |
| 5 | 4-MeO-Phenyl / Phenyl | Conventional | 4 hours | 80% | [10][11] |
| 6 | 4-MeO-Phenyl / Phenyl | Microwave | 8 min | 95% | [5][9] |
Data are representative and compiled from typical results in the cited literature.
Experimental Protocol: Microwave-Assisted Synthesis
-
Place the chalcone (1.0 eq), guanidine hydrochloride (1.5 eq), and a base (e.g., solid NaOH or KOH) into a dedicated microwave reaction vessel.
-
Add a minimal amount of a high-boiling point solvent like DMF or ethylene glycol, or perform the reaction under solvent-free conditions.[12]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160°C) for 5-15 minutes. Power and temperature should be monitored and controlled by the instrument's sensors.
-
After the reaction is complete, cool the vessel to room temperature (automated in most modern reactors).
-
Add cold water to the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent.
Chapter 3: The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants are combined in a single operation to form a product that contains portions of all starting materials, represent a highly efficient and atom-economical approach.[13][14] Several MCRs have been developed for the synthesis of 2-amino-4,6-diarylpyrimidines, bypassing the need to pre-synthesize and isolate the chalcone intermediate.
Route 3a: One-Pot Aldehyde-Ketone-Guanidine Condensation
This is the most direct MCR approach, combining an aromatic aldehyde, an aromatic ketone, and a guanidine salt in one pot.[13][14] The reaction proceeds through an in situ formation of the chalcone via aldol condensation, which is then immediately trapped by guanidine to form the pyrimidine ring as described in the classical route. This circumvents the isolation of the intermediate, saving time and resources.
Caption: Stepwise synthesis of unsymmetrical diarylpyrimidines via sequential Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Diarylation
-
To a flask charged with 2-amino-4,6-dichloropyrimidine (1.0 eq), add the arylboronic acid(s) (2.2 eq for symmetrical products).
-
Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-5 mol%) and a base like potassium carbonate or sodium carbonate (3.0 eq). [15]3. Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and an aqueous solution of the base.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100°C for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material. Microwave heating can also be applied here to shorten reaction times. [15]6. Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure 2-amino-4,6-diarylpyrimidine.
Chapter 5: Comparative Analysis and Summary
The choice of synthetic route depends heavily on the specific goals of the project, including the desired substitution patterns, scale, available equipment, and cost considerations.
Performance Matrix of Synthetic Routes
| Feature | Classical Cyclocondensation | Microwave-Assisted | Multicomponent Reaction (MCR) | Suzuki Cross-Coupling |
| Route Type | Stepwise, Convergent | Stepwise, Convergent | One-Pot, Convergent | Late-Stage Functionalization |
| Starting Materials | Aldehydes, Ketones, Guanidine | Aldehydes, Ketones, Guanidine | Aldehydes, Ketones, Guanidine | Halogenated Pyrimidines, Boronic Acids |
| Key Reagents | Strong Base (NaOH, NaOEt) | Strong Base | Base/Catalyst | Pd Catalyst, Base |
| Typical Yields | 60-85% | 85-95% | 80-96% | 50-90% |
| Reaction Time | 4-12 hours | 5-20 minutes | 0.5-4 hours | 4-16 hours |
| Substrate Scope | Good; limited by chalcone stability | Good; broad thermal tolerance | Good; can be sensitive to steric hindrance | Excellent; vast array of boronic acids available |
| Key Advantages | Well-established, inexpensive reagents | Extremely fast, high yields | High step/atom economy, operational simplicity | Access to complex/unsymmetrical products |
| Key Limitations | Two steps, long reaction times | Requires specialized equipment | Optimization can be complex | Catalyst cost, metal contamination risk |
Decision-Making Flowchart
To assist in selecting the most appropriate route, the following flowchart provides a logic-based guide.
Sources
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method [vjs.ac.vn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of Some 2-amino-4-(4’-methoxyphenyl)- 6-arylpyrimidines using Microwave-Assisted one-Pot Reaction under Solvent Free Conditions | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 13. researchgate.net [researchgate.net]
- 14. Efficient and Facile Three-Component Reaction for the Synthesis of 2-Amine-4,6-diarylpyrimidine Under Solvent-Free Conditions (2009) | Qiya Zhuang | 22 Citations [scispace.com]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
A Comparative Guide to Assessing the Off-Target Effects of 4,6-Diphenylpyrimidin-2-amine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target effects of novel compounds based on the 4,6-diphenylpyrimidin-2-amine scaffold. We will navigate the causality behind experimental choices, present self-validating protocols, and compare methodologies to ensure a robust and reliable selectivity profile for your candidate inhibitor.
The this compound core is a versatile chemical scaffold, giving rise to derivatives with a wide range of biological activities, from inhibitors of Aurora Kinase A (AURKA) in oncology to dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE) for neurodegenerative diseases.[1][2] This chemical promiscuity underscores the critical need for a thorough investigation of off-target effects. An unintended interaction can lead to toxicity, undermine efficacy, or, in some cases, reveal opportunities for drug repurposing through beneficial polypharmacology.[3]
This guide will use a hypothetical AURKA inhibitor, "DPyR-12," derived from the this compound scaffold, as a running example to illustrate a rigorous, multi-tiered assessment strategy.
Pillar 1: The Imperative of Off-Target Profiling in Kinase Inhibitor Development
Protein kinases represent one of the most significant classes of drug targets, but their high structural conservation, particularly within the ATP-binding pocket, presents a formidable challenge for inhibitor specificity.[3] A compound designed to inhibit AURKA may inadvertently bind to dozens of other kinases, leading to unforeseen biological consequences. Therefore, comprehensive kinome screening and off-target validation are not merely regulatory hurdles but cornerstones of modern drug discovery.[4] A precise understanding of a compound's selectivity is paramount for interpreting biological effects, predicting potential side effects, and building a strong safety profile for clinical advancement.[5]
Pillar 2: A Multi-Tiered Strategy for Off-Target Assessment
A robust assessment follows a logical progression from broad, predictive, and high-throughput methods to focused, physiologically relevant validation. This tiered approach maximizes resource efficiency by using early-stage, cost-effective methods to guide more complex and expensive downstream experiments.
Caption: A tiered workflow for comprehensive off-target effect assessment.
Tier 1: In Silico Prediction – The Rationale for a Computational First Pass
Before committing to expensive wet-lab experiments, computational methods provide a powerful and cost-effective way to predict potential off-target interactions.[6] By analyzing the structural similarity of kinase ATP-binding sites or using machine learning models trained on vast datasets of known inhibitor activities, these tools can generate a preliminary list of likely off-targets.[7][8] This predictive power allows for the design of more intelligent and focused screening panels, saving both time and resources.
-
Structural Approaches: Tools like PocketFEATURE compare the physicochemical microenvironment of the intended target's binding pocket (AURKA) with a database of other kinase pockets to identify those with high similarity.[7]
-
Ligand-Based Approaches: If a body of SAR data exists for the chemical class, QSAR models can be built to predict activity against other kinases.[3]
Tier 2: Broad Biochemical Profiling – Casting a Wide Net
The cornerstone of experimental off-target analysis is a broad, unbiased screen against a large panel of purified enzymes. This step provides quantitative data on the compound's binding affinity or inhibitory activity across a significant portion of the target family.
Comparison of Key Methodologies
| Methodology | Principle | Throughput | Information Yield | Physiological Relevance | Key Advantage |
| KINOMEscan® (Binding Assay) | Active site-directed competition binding between the test compound and an immobilized ligand for the kinase target.[9] | High | Dissociation constant (Kd), quantitative affinity | Low (Purified protein) | Broadest commercially available panel (>480 kinases), direct measure of binding.[10] |
| Activity-Based Assays (e.g., ADP-Glo™) | Measures the enzymatic activity of the kinase (ATP to ADP conversion) in the presence of the inhibitor.[11] | High | IC50, inhibitory potency | Low (Purified protein) | Measures functional inhibition, not just binding. |
| Kinobeads® (Chemical Proteomics) | Affinity chromatography using immobilized, broad-spectrum kinase inhibitors to pull down kinases from a cell lysate.[12] | Medium | Target spectrum and relative affinity in a complex mixture | Medium (Cell lysate) | Identifies targets in their native state and can uncover unexpected targets beyond kinases.[13] |
Hypothetical KINOMEscan® Data for DPyR-12
To illustrate, we compare our hypothetical AURKA inhibitor, DPyR-12, against Sunitinib (a known multi-kinase inhibitor) and a highly specific, fictional AURKA inhibitor (Compound X). Data are presented as dissociation constants (Kd), where a lower value indicates stronger binding.
| Kinase Target | DPyR-12 (Kd, nM) | Sunitinib (Kd, nM) | Compound X (Kd, nM) | Comment |
| AURKA (On-Target) | 5.2 | 250 | 4.8 | DPyR-12 shows high on-target potency. |
| ABL1 | >10,000 | 150 | >10,000 | |
| GSK3β | 85 | 800 | >10,000 | Primary Off-Target Hit for DPyR-12. |
| FLT3 | 2,500 | 25 | >10,000 | |
| VEGFR2 | >10,000 | 1.5 | >10,000 | Primary target for Sunitinib. |
| SRC | 150 | 35 | >10,000 | Secondary Off-Target Hit for DPyR-12. |
| LCK | 1,200 | 40 | >10,000 |
This data is illustrative. Real-world results would be generated from an 11-point dose-response curve.[9]
From this screen, we identify GSK3β and SRC as the most significant potential off-targets for DPyR-12 that warrant further investigation.
Caption: On-target vs. potential off-target signaling pathways for DPyR-12.
Protocols for Key Experiments
Protocol 1: KINOMEscan® Profiling (scanMAX Panel)
This protocol is based on the methodology provided by Eurofins Discovery. [9]
-
Compound Preparation: Solubilize DPyR-12 in 100% DMSO to a stock concentration of 100 mM. Prepare a final screening concentration (e.g., 10 µM) as per the service provider's instructions.
-
Assay Principle: The assay measures the ability of DPyR-12 to compete with an immobilized, active-site directed ligand for binding to over 468 kinases in the scanMAX panel.
-
Binding Reaction: Kinases are individually mixed with DNA-tagged ligands and affinity beads. DPyR-12 is added to the reaction.
-
Equilibration: The mixtures are incubated to allow the binding to reach equilibrium.
-
Affinity Capture: The beads are washed to remove unbound protein. Kinases that are not bound to the immobilized ligand (due to being inhibited by DPyR-12) are washed away.
-
Quantification: The amount of kinase bound to the beads is measured via quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are reported as '% Control', where a lower percentage indicates stronger binding. For hits meeting a certain threshold (e.g., <35% of control), a full 11-point dose-response curve is generated to calculate the precise dissociation constant (Kd).
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture: Grow a relevant cell line (e.g., HCT116, where AURKA is active) to ~80% confluency.
-
Compound Treatment: Treat one set of cells with DPyR-12 (e.g., at 10x the cellular IC50) and a parallel set with vehicle (DMSO) for 1-2 hours in culture.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target proteins (AURKA, GSK3β, SRC) and a control protein (e.g., GAPDH) remaining in the soluble fraction at each temperature point via Western Blot or quantitative mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for a specific protein in the DPyR-12-treated sample compared to the vehicle control indicates target engagement and stabilization.
Conclusion
The this compound scaffold is a valuable starting point for designing potent inhibitors against various targets. However, its versatility demands a rigorous and systematic evaluation of off-target effects. By employing a tiered strategy that begins with in silico prediction and progresses through comprehensive biochemical profiling to cellular and functional validation, researchers can build a high-confidence selectivity profile. This approach not only de-risks clinical development by identifying potential liabilities early but also provides a deeper understanding of the compound's true mechanism of action, ultimately leading to safer and more effective therapeutics.
References
-
Ye, L., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Vidal, D., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Vidal, D., et al. (2011). Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH. Available at: [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Computational off-target profiling of known kinase inhibitors. ResearchGate. Available at: [Link]
-
Milanesi, L., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC - NIH. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. Available at: [Link]
-
Zhang, L., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Available at: [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]
-
PharmaLegacy. (n.d.). Kinase/Enzyme Assays. PharmaLegacy. Available at: [Link]
-
seqWell. (2024). Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]
-
Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
-
Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]
-
Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR?. ResearchGate. Available at: [Link]
-
Lee, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Journal of Molecular Modeling. Available at: [Link]
-
Kuster, B., et al. (2017). Target Landscape of Clinical Kinase Inhibitors. EMBL-EBI. Available at: [Link]
-
Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]
-
Paul, D., et al. (2024). Computational Strategies Reshaping Modern Drug Discovery. MDPI. Available at: [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Saudi Pharmaceutical Journal. Available at: [Link]
-
Kumar, B., et al. (2019). 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
-
Lee, J., et al. (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. Available at: [Link]
-
van der Walt, M.M., et al. (2016). Carbamate substituted 2-amino-4,6-diphenylpyrimidines as adenosine receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Computational Strategies Reshaping Modern Drug Discovery [mdpi.com]
- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Confirming the Mechanism of Action of a Novel Aurora Kinase A Inhibitor Using Knockout Studies: A Comparative Guide
In the landscape of oncology drug discovery, the rigorous validation of a compound's mechanism of action is paramount. While initial biochemical and cellular assays provide crucial insights, genetic approaches offer an unparalleled level of certainty in target identification. This guide provides a comprehensive framework for utilizing CRISPR-Cas9-mediated knockout studies to definitively confirm the target of a promising class of anti-cancer compounds, 4,6-diphenylpyrimidin-2-amine derivatives, which have been identified as potential inhibitors of Aurora Kinase A (AURKA).[1][2]
We will objectively compare the cellular and molecular effects of a representative compound from this class, herein referred to as "Compound 12" (based on the derivative identified by Koh et al., 2019), against a well-established, potent, and selective AURKA inhibitor, Alisertib (MLN8237).[3][4] The core of this guide is the comparison of these compounds' activities in wild-type cancer cells versus cells in which the AURKA gene has been knocked out. This head-to-head comparison provides a self-validating system to assert that the observed phenotypic effects are indeed AURKA-dependent.
The Central Role of Aurora Kinase A in Mitosis
Aurora Kinase A is a key serine/threonine kinase that governs multiple critical events during mitosis, including centrosome maturation, mitotic entry, and the assembly of the bipolar spindle.[5][6] Its over-expression is a common feature in many human cancers and is often associated with poor prognosis, making it a compelling target for therapeutic intervention.[7][8] The inhibition of AURKA leads to a cascade of mitotic errors, such as the formation of monopolar spindles, chromosome misalignment, and ultimately, cell cycle arrest or apoptosis.[1][2]
Below is a simplified representation of the AURKA signaling pathway and its central role in cell cycle progression.
Caption: Simplified AURKA signaling pathway during the G2/M transition of the cell cycle.
The Inherent Ambiguity of Small Molecule Inhibitors
While potent small molecule inhibitors are invaluable tools, they are not without their limitations. Off-target effects are a common concern, where a compound may interact with other kinases or proteins, leading to a misinterpretation of its true mechanism of action. This is particularly relevant for kinase inhibitors, as many share structural similarities in their ATP-binding pockets.[9]
A knockout study circumvents this ambiguity. By completely removing the target protein, we can definitively assess whether the compound's effects are still present. If the cellular phenotype induced by the compound is absent in the knockout cells, it provides strong evidence for on-target activity.
Experimental Workflow: A Comparative Knockout Study
The following diagram outlines the comprehensive workflow for validating the mechanism of action of Compound 12.
Caption: Experimental workflow for AURKA knockout and comparative compound analysis.
Part 1: Generation and Validation of AURKA Knockout Cell Line
This section provides a detailed protocol for creating a stable AURKA knockout cell line using CRISPR-Cas9 technology.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of AURKA
-
sgRNA Design and Plasmid Construction:
-
Design at least two unique single guide RNAs (sgRNAs) targeting an early exon of the AURKA gene to maximize the probability of generating a loss-of-function frameshift mutation. Use online design tools (e.g., CHOPCHOP, Synthego Design Tool).
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector that also contains a selectable marker or a fluorescent reporter (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).[10]
-
-
Transfection of Cancer Cells:
-
Culture a suitable cancer cell line (e.g., HCT116, as used in the initial study) to 70-80% confluency.
-
Transfect the cells with the Cas9-sgRNA plasmid using a high-efficiency transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, isolate single GFP-positive cells into individual wells of a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Culture the single cells until visible colonies form.
-
-
Validation of AURKA Knockout:
-
Genomic DNA Analysis:
-
Western Blot Analysis:
-
Prepare protein lysates from the parental (wild-type) and potential knockout clones.
-
Perform a Western blot using a validated anti-AURKA antibody to confirm the complete absence of the AURKA protein in the knockout clones. This is the most critical validation step.[13]
-
-
Part 2: Comparative Analysis of Compound Effects
Once a validated AURKA knockout (AURKA-KO) cell line and its corresponding wild-type (WT) parental line are established, a direct comparison of the effects of Compound 12 and Alisertib can be performed.
Experimental Protocol: Cell Viability and Phenotypic Assays
-
Cell Seeding: Seed both WT and AURKA-KO cells in parallel into 96-well plates for viability assays and larger format plates for cell cycle and apoptosis analysis.
-
Compound Treatment:
-
Prepare a serial dilution of Compound 12 and Alisertib.
-
Treat the cells for 48-72 hours with a range of concentrations of each compound, including a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Viability Assay:
-
After the treatment period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound in both the WT and AURKA-KO cell lines.
-
-
Cell Cycle Analysis:
-
Treat cells with a fixed concentration of each compound (e.g., 2x the IC50 in WT cells).
-
After 24 hours, harvest the cells, fix them in ethanol, and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry.
-
Expected Outcomes and Data Interpretation
The results of these comparative assays are expected to follow a clear logical pattern, as summarized in the table below.
| Assay | Condition | Expected Outcome for Compound 12 & Alisertib | Rationale |
| Cell Viability | Wild-Type (WT) Cells | Potent inhibition of cell proliferation (low IC50 value). | Both compounds are expected to inhibit AURKA, leading to mitotic arrest and cell death. |
| AURKA-KO Cells | Significant resistance to the compound (high or no IC50 value). | The primary target of the drug is absent, thus the compound has no effect on cell viability. | |
| Cell Cycle | Wild-Type (WT) Cells | Accumulation of cells in the G2/M phase. | Inhibition of AURKA disrupts mitotic progression, causing cells to arrest in mitosis.[1] |
| AURKA-KO Cells | No significant change in cell cycle distribution compared to vehicle control. | The absence of AURKA means the compound cannot induce its characteristic G2/M arrest. |
Table 1: Predicted Comparative Data for Target Validation
A dramatic rightward shift in the IC50 curve for Compound 12 in the AURKA-KO cells compared to the WT cells is the hallmark of successful on-target validation.
Comparative Analysis with a Selective AURKA Inhibitor
Alisertib serves as a crucial positive control. As a highly selective and potent AURKA inhibitor, its effects should mirror those of Compound 12 if they share the same mechanism of action.[3][14]
| Compound | Target(s) | Expected IC50 in WT Cells | Expected IC50 in AURKA-KO Cells |
| Compound 12 | Aurora Kinase A (putative) | ~50 nM | >10,000 nM |
| Alisertib (MLN8237) | Aurora Kinase A (validated) | ~20 nM | >10,000 nM |
| Paclitaxel | Microtubules (Non-AURKA target) | ~10 nM | ~10 nM |
Table 2: Hypothetical IC50 Values in WT vs. AURKA-KO Cells
The inclusion of a non-AURKA targeting mitotic inhibitor, such as Paclitaxel, is also important. Paclitaxel should retain its potency in the AURKA-KO cells, demonstrating that the knockout has not induced a general resistance to anti-mitotic agents.
Part 3: Addressing Potential Off-Target Effects
A knockout study can also help to de-risk potential off-target activities. For instance, many kinase inhibitors show some activity against AURKA's closest homolog, Aurora Kinase B (AURKB). AURKB inhibition leads to a distinct phenotype of endoreduplication (cells re-replicating their DNA without dividing), resulting in polyploidy.
Experimental Protocol: Western Blot for Mechanistic Markers
-
Prepare protein lysates from WT and AURKA-KO cells treated with Compound 12, Alisertib, and a known AURKB inhibitor (e.g., Barasertib) for 24 hours.
-
Perform a Western blot to detect the phosphorylation of Histone H3 at Serine 10 (p-H3), a direct substrate of AURKB.
-
Interpretation:
-
If Compound 12 does not significantly reduce p-H3 levels (unlike the AURKB inhibitor control), it suggests selectivity for AURKA over AURKB.
-
The use of Alisertib, which is known to be highly selective for AURKA over AURKB (>200-fold), provides a benchmark for the expected level of selectivity.[3]
-
Conclusion
The use of a genetically defined cell system, specifically an AURKA knockout model, provides the most rigorous and unambiguous method for validating the mechanism of action of novel this compound derivatives. By comparing the phenotypic and molecular responses of wild-type and knockout cells to the test compound and established controls like Alisertib, researchers can build a compelling, self-validating data package. This approach not only confirms the primary target but also provides critical insights into the compound's selectivity, de-risking its progression in the drug development pipeline.
References
-
Koh, D., Kim, M., Heo, J. et al. Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. Tumor Biol. 41, 1010428319853558 (2019). [Link]
-
National Center for Biotechnology Information (2019). Design, synthesis, and biological evaluation of polyphenols with this compound derivatives for inhibition of Aurora kinase A. PubMed. [Link]
-
Hanna, M., & De Camilli, P. (2024). Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells. protocols.io. [Link]
-
Wikipedia. Aurora kinase A. [Link]
-
Lin, A., & Zhang, Y. (2025). Discovery of a Potent and Highly Selective Inhibitor of Aurora A Kinase. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. Alisertib. [Link]
-
Bukhari, S. Z., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. [Link]
-
Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]
-
IdeaConnection. Non-ATP competitive Inhibitors of Aurora Kinases: Selective and Potent Cancer Treatment. [Link]
-
Pollard, J. R., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Alisertib mechanism of action. [Link]
-
Cheema, Z., et al. (2011). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? International Journal of Molecular Sciences. [Link]
-
van der Werf, I., et al. (2025). Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out. PLOS ONE. [Link]
-
van der Werf, I., et al. (2023). Anti-cancer compound screening identifies Aurora Kinase A inhibition as a means to favor CRISPR/Cas9 gene correction over knock-out. bioRxiv. [Link]
-
Addgene. pSpCas9(BB)-2A-GFP (PX458). [Link]
-
Saito, M., et al. (2024). Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. STAR Protocols. [Link]
-
ResearchGate. How to validate a gene knockout?. [Link]
-
Horizon Discovery. Overcoming the pitfalls of validating knockout cell lines by western blot. [Link]
-
abm Inc. CRISPR Cas9 - Guide for CRISPR Gene Knockout. [Link]
-
Weninger, A., et al. (2018). Screening and validation of genome-edited animals. Mammalian Genome. [Link]
-
Linder, S. J., et al. (2025). Techniques for Validating CRISPR Changes Using RNA-Sequencing Data. Methods in Molecular Biology. [Link]
-
Alfano, R., et al. (2020). Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? Frontiers in Genetics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Alisertib - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. ideaconnection.com [ideaconnection.com]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Sanger Validation of High-Throughput Sequencing in Genetic Diagnosis: Still the Best Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 14. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4,6-Diphenylpyrimidin-2-amine
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4,6-Diphenylpyrimidin-2-amine (CAS: 40230-24-8), a key intermediate in the synthesis of advanced materials such as those used in organic light-emitting diodes (OLEDs).[1] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. As no specific, complete Safety Data Sheet (SDS) is broadly available for this exact compound, this guide synthesizes data from structurally related aminopyrimidines and established chemical safety principles to provide a robust operational framework.
Hazard Identification and Risk Assessment
This compound is a white crystalline powder.[1] While specific toxicity data is limited, the hazards can be extrapolated from closely related aminopyrimidine compounds. The primary risks are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its significant environmental hazard, particularly to aquatic life.[2][3]
Causality of Hazard: The nitrogen-containing heterocyclic structure, common in many biologically active molecules, is the basis for its potential toxicity. Many aromatic amines are known carcinogens or have significant toxic effects.[4][5] Its environmental toxicity necessitates that it be prevented from entering any water systems.[2][6][7]
Table 1: Extrapolated Hazard Profile for this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement | Source(s) |
|---|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | skull_and_crossbones | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing. | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | health_hazard | H373: May cause damage to organs through prolonged or repeated exposure. | P260: Do not breathe dust. | [3] |
| Skin/Eye Irritation | exclamation_mark | H315: Causes skin irritation. H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [8][9] |
| Hazardous to the Aquatic Environment (Chronic) | environment | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |[2][3] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, all handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[6][10] An eyewash station and safety shower must be readily accessible.[10]
Trustworthiness of Protocol: The selection of PPE is not arbitrary; it is directly correlated with the compound's hazard profile. Each piece of equipment forms a barrier against a specific route of exposure identified in the risk assessment.
Table 2: Required Personal Protective Equipment (PPE)
| Task | Goggles/Face Shield | Gloves | Lab Coat/Apron | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Handling Solid | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Flame-retardant lab coat | Required if dust is generated. Use a NIOSH-approved respirator.[3] |
| Preparing Solutions | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Flame-retardant lab coat | Not required if performed in a fume hood. |
| Waste Handling/Disposal | Chemical safety goggles | Nitrile or other chemical-resistant gloves | Chemical-resistant apron over lab coat | Not required if containers are sealed. |
| Spill Cleanup | Face shield and goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over lab coat | Required. Use a NIOSH-approved respirator with appropriate cartridges. |
Step-by-Step Disposal Protocol
Disposal of this compound and its associated waste must be treated as hazardous.[7][8] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[11][12]
Experimental Protocol: Waste Management
-
Waste Segregation:
-
Principle: Do not mix waste streams.[13] Mixing incompatible chemicals can lead to dangerous reactions.
-
Action: Maintain separate, designated waste containers for:
-
Unused or expired solid this compound.
-
Contaminated materials (e.g., gloves, weigh paper, pipette tips).
-
Contaminated solvents (if applicable).
-
-
-
Containerization:
-
Principle: Proper containment is the first line of defense against environmental release.
-
Action: Use only appropriate, compatible, and sealable containers for hazardous waste.[13] The original product container is often a suitable choice for solid waste.[13] Ensure containers are in good condition and free from leaks.[14] Keep containers closed at all times except when adding waste.[3][12][13]
-
-
Labeling:
-
Principle: Accurate labeling is a regulatory requirement and ensures safe handling by all personnel, including waste technicians.
-
Action: Label every waste container clearly with the words "HAZARDOUS WASTE ".[13] The label must also include:
-
The full chemical name: "this compound".
-
The approximate percentage and quantity of the waste.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
-
On-Site Accumulation:
-
Principle: Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[13]
-
Action: Store the labeled, sealed waste containers in a secondary containment bin within your designated SAA (e.g., a specific area within a fume hood or a labeled cabinet). This area must be under the control of laboratory personnel.[13]
-
-
Final Disposal:
-
Principle: Final disposal must be carried out by a licensed and approved chemical waste contractor in accordance with all local, state, and federal regulations.[3][8][11]
-
Action: Contact your institution’s Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste. Do not attempt to transport or dispose of the waste yourself.
-
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action to prevent harm.
-
Minor Spill (Solid, contained in fume hood):
-
Ensure appropriate PPE is worn.[2]
-
Use dry cleanup procedures; do NOT use air hoses.[2] Gently cover the spill with an inert absorbent material like sand or vermiculite.[6]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2][14]
-
Decontaminate the area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Label the container and manage it for disposal as described in Section 3.
-
-
Major Spill (Outside of a fume hood or large quantity):
-
Evacuate the immediate area and alert all nearby personnel.[2]
-
If safe to do so, close doors to the affected area to contain any dust.
-
Contact your institution's emergency response line and EH&S department immediately.[12]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][8][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water. Seek immediate medical attention.
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process for managing waste generated from work with this compound.
Caption: Disposal Workflow for this compound.
References
- 4,6-Dimethyl-N-phenyl-pyrimidin-2-amine - Safety D
- Safety D
- Safety D
- 2-Aminopyrimidine SDS, 109-12-6 Safety D
- Safety D
- Safety D
- Safety Data Sheet. (2025). Thermo Fisher Scientific.
- 4-Aminopyridine SOP. University of Washington, Environmental Health & Safety.
- Essential Guide to the Safe Disposal of 1-Amino-2,4(1H,3H)-pyrimidinedione. (2025). BenchChem.
- 2-Aminopyrimidine - Safety D
- Understanding the Synthesis and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Aromatic Amines - Method 65.
- 4-Aminodiphenyl (4-Aminobiphenyl).
- Hazardous Waste. U.S. Environmental Protection Agency.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).
- 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.
Sources
- 1. nbinno.com [nbinno.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. osha.gov [osha.gov]
- 5. osha.gov [osha.gov]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 4,6-Diphenylpyrimidin-2-amine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4,6-Diphenylpyrimidin-2-amine. The following protocols are synthesized from established safety standards and data from structurally related aromatic and heterocyclic compounds. Given that specific toxicological data for this compound is not extensively published, these recommendations are based on a conservative assessment of the potential hazards associated with its chemical class.
Hazard Assessment and Risk Profile
This compound belongs to the class of aromatic amines, a group of compounds that requires careful handling due to potential health risks. While this specific molecule has not been thoroughly investigated, data from analogous structures such as N-phenylpiperidin-4-amine and other pyrimidine derivatives indicate several potential hazards.[1][2]
Primary Hazards:
-
Acute Toxicity: Related compounds are classified as harmful or toxic if swallowed, in contact with skin, or inhaled. Therefore, all three exposure routes—ingestion, dermal absorption, and inhalation—must be considered significant risks.
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause skin and serious eye irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Specific Target Organ Toxicity (STOT): Prolonged or repeated exposure to related aromatic amines may cause damage to organs such as the kidney, liver, and spleen.
-
Environmental Hazard: Many related compounds are toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental release.[4]
Physical Hazards: The compound is a solid and is not considered flammable or explosive under standard laboratory conditions.[1] However, as with most fine organic powders, generating a dust cloud in the presence of an ignition source could pose a dust explosion risk, although this is low in a laboratory setting.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and are mandatory for all handling of solid this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Respiratory | NIOSH-approved N95 respirator or higher. | Required when handling the powder outside of a fume hood or if dust generation is unavoidable. This prevents inhalation of airborne particles.[5] Always ensure a proper fit test has been conducted. |
| Eye & Face | ANSI Z87.1-compliant chemical splash goggles. | Protects against dust particles and accidental splashes. A face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant splash risk.[5][6] |
| Hand | Double-gloving with nitrile gloves. | Aromatic amines can permeate some glove materials.[7][8] Double-gloving provides an extra layer of protection. Gloves should be inspected before use and changed immediately upon contamination or after a maximum of two hours of use. |
| Body | Flame-resistant (FR) lab coat, fully buttoned. | Provides a barrier against incidental contact and small splashes. Ensure the lab coat is clean and laundered separately from personal clothing.[4][5] For larger scale operations, chemical-resistant coveralls are recommended.[9] |
| Footwear | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills. Leather or other absorbent materials are not recommended.[5][6] |
Operational Plan: Weighing and Sample Preparation
This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a stock solution. This workflow is designed as a self-validating system to ensure user safety at each stage.
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol
-
Preparation (Pre-Operation)
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood has a valid certification and the sash is at the appropriate working height.
-
Wipe down the work surface inside the fume hood with a suitable solvent (e.g., 70% ethanol) to reduce static and remove any potential contaminants.
-
Assemble all necessary equipment: spatula, anti-static weigh paper or boat, appropriately sized beaker, wash bottle with the chosen solvent, and labeled waste containers for solid and liquid chemical waste.
-
-
Handling (Execution)
-
Retrieve the container of this compound and place it inside the fume hood.
-
Allow the container to equilibrate to the ambient temperature before opening to prevent moisture condensation.
-
Carefully open the container. Use a clean spatula to transfer a small amount of the solid onto the weigh paper on a tared balance. Avoid pouring the powder directly from the container to minimize dust generation.[4]
-
Once the desired mass is obtained, securely close the primary container.
-
Carefully transfer the weighed solid into the receiving beaker.
-
Slowly add the desired solvent to the beaker, directing the stream down the inner wall to prevent splashing and aid in dissolving the compound.
-
-
Cleanup and Disposal (Post-Operation)
-
Decontaminate the spatula by rinsing it with a small amount of solvent into a designated liquid waste container.
-
Dispose of the contaminated weigh paper and any contaminated wipes into the designated solid hazardous waste container.[4]
-
Wipe down the work surface inside the fume hood again.
-
Carefully remove the outer pair of gloves and dispose of them in the solid hazardous waste container.
-
With the inner gloves still on, transport the prepared solution and waste containers to their designated storage or disposal locations.
-
Remove all remaining PPE and wash hands thoroughly with soap and water.[4]
-
Disposal Plan
Chemical waste containing this compound must be treated as hazardous.
-
Solid Waste: Includes contaminated gloves, weigh paper, wipes, and excess solid compound. This must be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Unused solutions or solvent rinses must be collected in a separate, clearly labeled, sealed container for hazardous liquid waste.
-
Prohibition: Under no circumstances should this compound or its solutions be disposed of down the drain, as it is considered a water hazard and toxic to aquatic life.[1][4]
All waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[2] Flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill:
-
Minor Spill (in fume hood): Absorb with a non-reactive absorbent material (e.g., vermiculite or sand). Carefully sweep up, avoiding dust generation, and place into a sealed, labeled hazardous waste container.[4] Decontaminate the area.
-
Major Spill: Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency response team.[4]
-
References
-
A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). CDC Stacks. [Link]
-
A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads [stacks.cdc.gov]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
